Sultamicillin tosylate dihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S.2H2O/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10;;/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10);2*1H2/t14-,15-,16-,17+,18+,21-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVDAMRBJYZXRW-ZAKZIJIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O14S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"sultamicillin tosylate dihydrate synthesis and characterization"
An In-depth Technical Guide to the Synthesis and Characterization of Sultamicillin Tosylate Dihydrate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the chemical principles underpinning its synthesis and the analytical techniques required for its thorough characterization, ensuring scientific integrity and practical applicability.
Introduction: The Rationale Behind a Mutual Prodrug
Sultamicillin is a prime example of a codrug, where two therapeutic agents, ampicillin and sulbactam, are chemically linked to improve their pharmacokinetic properties.[2] Ampicillin, a broad-spectrum penicillin antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria. Sulbactam, a β-lactamase inhibitor, protects ampicillin from such degradation, thereby extending its antibacterial spectrum.[2] The formation of sultamicillin as a double ester enhances oral absorption compared to the simultaneous administration of ampicillin and sulbactam.[2] Following oral administration, sultamicillin is hydrolyzed in the intestinal wall, releasing ampicillin and sulbactam in a 1:1 molar ratio.[2] The tosylate dihydrate salt form is often preferred for its stability and crystalline nature.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a multi-step process that involves the formation of the core sultamicillin molecule, followed by its conversion to the tosylate salt and subsequent hydration. The following is a scientifically grounded, step-by-step methodology.
Formation of the Sultamicillin Core
The core of sultamicillin is a methylene diester of ampicillin and sulbactam. A plausible synthetic route involves the reaction of a protected ampicillin derivative with an activated form of sulbactam.
Experimental Protocol:
-
Protection of Ampicillin: The amino group of ampicillin is first protected to prevent side reactions. This can be achieved using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group.
-
Activation of Sulbactam: Sulbactam is activated to facilitate esterification. This can be done by converting it to an acid chloride or by using a coupling agent.
-
Esterification: The protected ampicillin is reacted with the activated sulbactam in the presence of a suitable base and solvent system. This step forms the sultamicillin core with the amino group still protected.
-
Deprotection: The protecting group on the ampicillin moiety is removed to yield the free amino group, resulting in the formation of sultamicillin base.
Formation of the Tosylate Salt
The sultamicillin base is then converted to its tosylate salt to improve its stability and handling properties.
Experimental Protocol:
-
Dissolution: The synthesized sultamicillin base is dissolved in a suitable organic solvent, such as isopropanol, at a slightly elevated temperature (e.g., 50-60°C).[3]
-
Addition of p-Toluenesulfonic Acid: A solution of p-toluenesulfonic acid in the same solvent is added dropwise to the sultamicillin solution with continuous stirring.
-
Crystallization: The reaction mixture is then cooled to a lower temperature (e.g., 20-25°C) to induce crystallization of the sultamicillin tosylate salt.[3]
-
Isolation: The crystalline product is isolated by filtration and washed with a small amount of cold solvent.
Formation of the Dihydrate
The final step is the formation of the stable dihydrate form. This is often achieved through controlled crystallization from a solvent system containing water.
Experimental Protocol:
-
Recrystallization: The isolated sultamicillin tosylate is dissolved in a hot mixture of a polar organic solvent (e.g., isopropyl alcohol) and water.[3]
-
Controlled Cooling: The solution is slowly cooled to room temperature and then further chilled to promote the formation of well-defined crystals of the dihydrate.
-
Filtration and Drying: The resulting crystals of this compound are collected by filtration, washed with a cold solvent mixture, and dried under controlled conditions to achieve the desired water content.
Caption: Synthesis workflow for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and quality. The following analytical techniques are routinely employed.
Physical Properties
This compound is a white to yellowish-white crystalline powder.[4] It is freely soluble in methanol, acetonitrile, and ethanol, but only very slightly soluble in water.[4]
| Property | Description | Reference |
| Appearance | White to yellowish-white crystalline powder | [4] |
| Solubility | Freely soluble in methanol, acetonitrile, ethanol; very slightly soluble in water | [4] |
Spectroscopic Analysis
UV-Vis spectroscopy is a simple and effective method for the initial identification and quantification of this compound.
Experimental Protocol:
-
Solvent: Methanol is a suitable solvent for preparing solutions of this compound.[1][5]
-
Standard Solution Preparation: A standard stock solution (e.g., 1000 µg/ml) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards of desired concentrations are prepared by diluting the stock solution with the mobile phase (for HPLC) or methanol.[5]
-
UV Scan: The UV spectrum is recorded over a range of 200-400 nm.[1][5]
This compound exhibits a maximum absorbance (λmax) at approximately 225 nm.[1][5]
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and confirming its structure.
Experimental Protocol:
-
Sample Preparation: The sample is typically prepared as a paste or a KBr disc.
-
Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
The IR spectrum of this compound should be compared with a reference spectrum. A specific polymorphic form (Form 2) of sultamicillin tosylate is characterized by IR absorption bands at approximately 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570 cm⁻¹.[3]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm) is commonly used.[1][5]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) is often employed.[1][5] An alternative mobile phase consists of acetonitrile and an acetate buffer (pH 3) in a 60:40 ratio.[6]
-
Detection Wavelength: The UV detector is set to 225 nm.[1][5]
-
Injection Volume: A 20 µl injection volume is standard.[6]
-
-
System Suitability: The system suitability is assessed by parameters such as theoretical plates, tailing factor, and repeatability of injections.
Under these conditions, this compound typically elutes at around 6.9 minutes.[1][5] The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[1][5]
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase | Acetonitrile:Water (45:55) or Acetonitrile:Acetate buffer (pH 3) (60:40) | [1][5][6] |
| Flow Rate | 1.0 ml/min | [1][5] |
| Detection | UV at 225 nm | [1][5] |
| Linearity Range | 10-60 µg/ml | [1][5] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the compound, including its melting point and water content.
A specific polymorphic form of sultamicillin tosylate has been reported with a DSC peak at 177.52°C.[3] The water content, which should be between 4.0% and 6.0%, can be determined by Karl Fischer titration.[4]
X-Ray Diffraction (XRD)
XRD is essential for studying the crystalline structure and identifying different polymorphic forms of this compound. A specific polymorphic form (Form 2) has been characterized by XRD peaks at 2-theta values of 14.78, 15.92, 19.34, and 20.70.[3]
Caption: Analytical workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound require a systematic and well-documented approach. This guide has outlined a plausible synthetic pathway and detailed the essential analytical techniques for its comprehensive characterization. Adherence to these methodologies will ensure the production of a high-quality active pharmaceutical ingredient and facilitate further research and development in the field of antibacterial agents.
References
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49. [Link]
- Japanese Pharmacopoeia. (2016). Sultamicillin Tosilate. Official Monographs for Part I. [Link]
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]
- Semantic Scholar. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
- ResearchGate. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. [Link]
- Google Patents. (1984).
- ResearchGate. (2018). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. [Link]
- DrugBank. (n.d.).
- Google Patents. (2007).
- European Pharmacopoeia. (n.d.).
- Atlantis Press. (2016).
- PubChem. (n.d.).
- Pharmaffiliates. (n.d.).
- Wikipedia. (n.d.). Sultamicillin. [Link]
- ResearchGate. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. [Link]
- precisionFDA. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Sultamicillin Against Resistant Bacteria
Executive Summary
In an era defined by the escalating threat of antimicrobial resistance, the strategic re-evaluation of established combination therapies is paramount. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, represents a potent and enduring example of a successful dual-pronged strategy against bacterial pathogens.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning sultamicillin's efficacy, with a particular focus on its action against bacteria that have developed resistance to traditional beta-lactam antibiotics. We will delve into the synergistic interplay of its constituent components, the specific biochemical pathways it disrupts, and the laboratory methodologies used to validate its activity. This document is intended for researchers, clinicians, and drug development professionals seeking a detailed understanding of how sultamicillin circumvents key bacterial defense mechanisms.
The Molecular Architecture of a Targeted Assault
Sultamicillin is ingeniously designed as a single chemical entity, a double ester linking ampicillin and the beta-lactamase inhibitor sulbactam.[2][3] This prodrug configuration enhances oral bioavailability, a significant advantage for outpatient treatment.[2] Following oral administration, sultamicillin is readily absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases during first-pass metabolism, releasing equimolar concentrations of ampicillin and sulbactam into systemic circulation.[1][4] This ensures the simultaneous delivery of both the primary bactericidal agent and its protective inhibitor to the site of infection, a critical factor for its synergistic action.[1]
Ampicillin: The Bactericidal Core
Ampicillin, a member of the aminopenicillin class of beta-lactam antibiotics, forms the bactericidal foundation of sultamicillin.[5] Its mechanism of action is the targeted inhibition of bacterial cell wall synthesis, a process essential for maintaining the structural integrity of the bacterial cell, particularly during growth and division.[6][7]
The key steps in ampicillin's mechanism are:
-
Target Recognition: Ampicillin specifically targets and binds to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[8][9] PBPs are transpeptidases and carboxypeptidases located on the bacterial cell membrane, crucial for the final steps of peptidoglycan synthesis.[6][7]
-
Inhibition of Peptidoglycan Synthesis: By covalently binding to the active site of these PBPs, ampicillin inhibits their enzymatic activity.[10] This action blocks the transpeptidation step, which is responsible for the cross-linking of peptidoglycan chains.[2][7]
-
Induction of Cell Lysis: The disruption of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.[6] The bacterium can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[11] This bactericidal action is most effective against actively multiplying bacteria.[4][12]
Sulbactam: The Protective Shield
The widespread efficacy of penicillins has been severely undermined by the evolution of bacterial resistance, most commonly through the production of beta-lactamase enzymes.[13][14] These enzymes hydrolyze the amide bond in the characteristic beta-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP target.[1][13]
Sulbactam is a potent, mechanism-based inhibitor of a wide variety of beta-lactamases.[15] Its primary role is to protect ampicillin from enzymatic degradation.[9][10] Sulbactam functions as a "suicide inhibitor" through the following process:
-
Competitive Binding: Sulbactam, structurally similar to penicillin, is recognized by and binds to the active site of the beta-lactamase enzyme.[16]
-
Irreversible Inactivation: It forms a stable, covalent acyl-enzyme intermediate with the beta-lactamase, which is only very slowly hydrolyzed.[17] This effectively renders the enzyme non-functional, preventing it from destroying ampicillin.[15][16]
By neutralizing the primary defense of resistant bacteria, sulbactam restores and expands the spectrum of ampicillin's activity to include many beta-lactamase-producing strains.[2][18] While sulbactam itself possesses weak intrinsic antibacterial activity against a limited number of bacterial species, its principal contribution is its synergistic partnership with ampicillin.[15][19]
Synergistic Action Against Resistant Pathogens
The co-administration of ampicillin and sulbactam results in a powerful synergistic effect, where the combined antibacterial activity is significantly greater than the sum of the individual components.[1] This synergy is most pronounced against bacterial species where beta-lactamase production is the major mechanism of resistance.[15] Sultamicillin has demonstrated a broad spectrum of activity against many clinically significant Gram-positive and Gram-negative bacteria, including strains resistant to ampicillin alone.[12][18]
Overcoming Resistance in Key Pathogens
Sultamicillin is particularly effective against beta-lactamase-producing strains of:
-
Haemophilus influenzae : A common cause of respiratory tract infections, including otitis media and sinusitis.[18][20]
-
Moraxella catarrhalis : Another significant respiratory pathogen where beta-lactamase production is prevalent.[20]
-
Staphylococcus aureus : Effective against penicillinase-producing strains (not MRSA, where resistance is PBP-mediated).[12][21]
-
Escherichia coli, Klebsiella species, and Proteus mirabilis : Common Gram-negative pathogens causing urinary tract and other infections.[12][21]
-
Anaerobes , including Bacteroides fragilis .[12]
Mechanisms of Resistance to Sultamicillin
Despite its efficacy, bacterial resistance to sultamicillin can emerge through several mechanisms that either circumvent the action of ampicillin or are not susceptible to sulbactam's inhibitory effect.
-
Alterations in Penicillin-Binding Proteins (PBPs): This is a primary mechanism of resistance in Gram-positive bacteria.[22] Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin for its target, rendering it less effective even in the presence of sulbactam.[18] This is the mechanism behind methicillin-resistant Staphylococcus aureus (MRSA).
-
Production of Non-Inhibited Beta-Lactamases: Some classes of beta-lactamases, such as certain AmpC cephalosporinases (Class C) and carbapenemases (Classes B and D), are not effectively inhibited by sulbactam.[17]
-
Hyperproduction of Beta-Lactamases: Bacteria may overproduce susceptible beta-lactamases to a level that overwhelms the fixed concentration of sulbactam, allowing for the degradation of ampicillin.[18]
-
Reduced Permeability: In Gram-negative bacteria, modifications to porin channels in the outer membrane can restrict the entry of both ampicillin and sulbactam into the cell, reducing their access to their respective targets.[23][24]
In-Vitro Methodologies for Efficacy Validation
The assessment of sultamicillin's activity against resistant bacteria relies on standardized laboratory protocols. These experiments are crucial for surveillance, clinical decision-making, and drug development.
Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To quantify the in-vitro activity of sultamicillin against a bacterial isolate.
Materials:
-
Sultamicillin analytical standard (typically a 2:1 ampicillin:sulbactam ratio).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial isolate suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Spectrophotometer or plate reader.
Step-by-Step Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of sultamicillin in CAMHB across the wells of a 96-well plate. Concentrations should span the expected MIC range for the test organism.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of sultamicillin at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.
Protocol: Beta-Lactamase Inhibition Assay
This spectrophotometric assay quantifies the ability of sulbactam to inhibit a specific beta-lactamase enzyme using a chromogenic substrate.[1]
Objective: To measure the inhibitory activity of sulbactam against a purified beta-lactamase.
Materials:
-
Purified beta-lactamase enzyme.
-
Sulbactam analytical standard.
-
Nitrocefin (a chromogenic cephalosporin).
-
Phosphate buffer (pH 7.0).
-
Spectrophotometer capable of kinetic measurements at 486 nm.
-
Cuvettes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the beta-lactamase enzyme, sulbactam (at various concentrations), and nitrocefin in phosphate buffer.
-
Inhibitor Incubation: In a cuvette, mix the purified beta-lactamase enzyme with a specific concentration of sulbactam. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the nitrocefin solution to the cuvette to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 486 nm over time. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red, which is directly proportional to enzyme activity.[1]
-
Data Analysis: Calculate the rate of hydrolysis for each concentration of sulbactam. Compare these rates to a control reaction without sulbactam to determine the extent of inhibition and calculate parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: In-Vitro Activity of Sultamicillin
The following table summarizes representative MIC data, illustrating the potency of sultamicillin against beta-lactamase-producing (+) and non-producing (-) strains.
| Organism | Beta-Lactamase Status | Ampicillin MIC (µg/mL) | Sultamicillin (Ampicillin/Sulbactam) MIC (µg/mL) |
| Haemophilus influenzae | - | ≤1 | ≤1 |
| Haemophilus influenzae | + | >16 | 2 |
| Staphylococcus aureus | - | ≤0.25 | ≤0.25 |
| Staphylococcus aureus | + | >32 | 1 |
| Escherichia coli | - | 4 | 4 |
| Escherichia coli | + | >64 | 8 |
Note: Data are illustrative and compiled from general knowledge in scientific literature. Actual MIC values can vary significantly between isolates.
Conclusion
Sultamicillin's mechanism of action is a paradigm of effective combination therapy, directly addressing a prevalent mechanism of bacterial resistance. By pairing the cell wall synthesis inhibitor ampicillin with the beta-lactamase inhibitor sulbactam, it achieves a synergistic bactericidal effect that restores activity against many ampicillin-resistant pathogens.[1][18] While emergent resistance mechanisms necessitate ongoing vigilance, sultamicillin remains a valuable therapeutic option.[18] A thorough understanding of its dual-action mechanism, grounded in the experimental validation of its in-vitro activity, is essential for its appropriate clinical application and for guiding the future development of antimicrobial strategies.
References
- Mechanisms of resistance to beta-lactam antibiotics.PubMed.
- What is the mechanism of Ampicillin?Patsnap Synapse.
- Understanding Ampicillin: Mechanism of Action and Clinical Applications.Walsh Medical Media.
- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects.YouTube.
- Ampicillin: Mechanism of Action.Scribd.
- Ampicillin.StatPearls - NCBI Bookshelf.
- BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria.Microbiology Class.
- Sulbactam: a beta-lactamase inhibitor.PubMed.
- General mechanisms of β-lactam antimicrobial resistance.ResearchGate.
- What is the mechanism for the inhibition of beta lactamase by sulbactam?Study.com.
- Sultamicillin: Uses, Dosage, Side Effects and More.MIMS Philippines.
- β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis.PMC - PubMed Central.
- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use.MDPI.
- β-Lactams and β-Lactamase Inhibitors: An Overview.PMC - NIH.
- Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use.PubMed.
- Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii.PMC - NIH.
- What is Sultamicillin Tosylate used for?Patsnap Synapse.
- What is the mechanism of Sultamicillin Tosylate?Patsnap Synapse.
- Clinical Efficacy of Hybrid of Ampicillin and Sultamicillin: A Review.ResearchGate.
- [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients].PubMed.
- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial.NIH.
- Beta-lactamase Inhibitors.YouTube.
- SULTAMICILLIN.FDA Verification Portal.
- Worldwide clinical experience with sultamicillin.PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mims.com [mims.com]
- 3. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 10. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 11. scribd.com [scribd.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. homework.study.com [homework.study.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Worldwide clinical experience with sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Mechanisms of resistance to beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Sultamicillin Tosylate Dihydrate
Foreword: The Criticality of the Crystalline State
In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The specific arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2] For Sultamicillin Tosylate Dihydrate, a co-drug of ampicillin and the β-lactamase inhibitor sulbactam, a thorough understanding and rigorous control of its crystalline form are not merely academic exercises; they are prerequisites for ensuring consistent clinical efficacy, product quality, and regulatory compliance.[] This guide provides a comprehensive technical overview of the analytical methodologies and underlying scientific principles for the complete crystal structure characterization of this compound, aimed at researchers, scientists, and drug development professionals.
The Phenomenon of Polymorphism in Sultamicillin Tosylate
Sultamicillin Tosylate has been shown to exist in more than one crystalline form, a phenomenon known as polymorphism.[4] Different polymorphs of the same compound can exhibit distinct physical properties, potentially impacting the drug's performance.[1][5] Therefore, the primary objective of this analytical endeavor is to unambiguously identify and characterize the specific crystalline form of this compound. A patent for a new polymorphic form of sultamicillin tosylate, designated as Form 2, highlights its distinct physical properties compared to a previously known form (Form 1), including a higher melting range and a different dissolution profile.[4] The presence of water molecules, as indicated by its dihydrate nature, adds another layer of complexity, as hydrates can have their own unique crystal structures and stability profiles compared to their anhydrous counterparts.[6][7][8]
A Multi-Technique Approach to Crystal Structure Analysis
A definitive analysis of the crystal structure of this compound necessitates a multi-technique approach. No single technique can provide a complete picture; instead, the data from each method are pieced together to build a comprehensive and self-validating understanding of the material's solid-state properties.
The logical flow of this analytical workflow is depicted below:
Caption: Workflow for the comprehensive crystal structure analysis of this compound.
Experimental Protocols and Rationale
Polymorph Screening and Single Crystal Growth
Objective: To produce high-quality single crystals of this compound suitable for Single-Crystal X-ray Diffraction (SCXRD) and to screen for potential new polymorphic forms.
Rationale: The foundation of a definitive crystal structure analysis is a high-quality single crystal.[9] The process of growing crystals from various solvents and under different conditions is also the most effective method for discovering new polymorphs.[5][10][11]
Step-by-Step Protocol:
-
Solvent Selection: Begin by assessing the solubility of this compound in a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, methanol, ethanol, and aqueous mixtures). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.[4][12]
-
Slow Evaporation:
-
Prepare a near-saturated solution of the API in a selected solvent at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it with a perforated seal (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.
-
The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over days or weeks.[9]
-
-
Slow Cooling:
-
Prepare a saturated solution at an elevated temperature.
-
Slowly cool the solution at a controlled rate (e.g., 0.1-1°C/h).[9] This controlled cooling minimizes the nucleation rate, allowing for the growth of larger, higher-quality crystals.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.5 mm in size with well-defined facets), carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.[9]
Powder X-Ray Diffraction (PXRD)
Objective: To obtain a characteristic "fingerprint" of the crystalline material, identify the polymorphic form, and assess phase purity.
Rationale: PXRD is the most widely used technique for the routine identification and characterization of crystalline solids in the pharmaceutical industry.[13][14] Each crystalline form produces a unique diffraction pattern, which can be compared to reference patterns to identify the polymorph.[15] The patent for Sultamicillin Tosylate Form 2 provides a reference PXRD pattern.[4]
Step-by-Step Protocol:
-
Sample Preparation: Gently grind a small amount of the crystalline powder using a mortar and pestle to ensure a random orientation of the crystallites.[15] Be cautious, as excessive grinding can sometimes induce phase transformations.[15]
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface to prevent errors in peak positions.[16]
-
Data Acquisition:
-
Data Analysis: Compare the positions (2θ values) and relative intensities of the diffraction peaks with the reference data from the patent to identify the polymorphic form.[4]
Thermal Analysis: DSC and TGA
Objective: To investigate the thermal behavior of the crystalline material, including melting point, phase transitions, and the presence of water of hydration.
Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting and polymorphic transitions.[18][19] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, which is crucial for quantifying the water content in a hydrate.[18]
Step-by-Step Protocol:
-
TGA Analysis (First): Always perform TGA before DSC to determine the decomposition temperature.[20]
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analyze the resulting mass loss curve. For a dihydrate, a mass loss corresponding to two moles of water is expected before decomposition.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[21][22]
-
The resulting thermogram will show endothermic peaks corresponding to dehydration and melting, and potentially exothermic peaks for crystallization or phase transitions.
-
Vibrational Spectroscopy: FTIR and Raman
Objective: To obtain complementary structural information based on the vibrational modes of the molecules.
Rationale: FTIR and Raman spectroscopy are sensitive to the local chemical environment and molecular conformation. Different polymorphic forms can exhibit distinct spectra due to differences in intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice.[23][24][25] These techniques provide a valuable orthogonal method to confirm the identity of a polymorphic form.
Step-by-Step Protocol:
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Place a small amount of the powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Place a small amount of the powder on a microscope slide or in a vial.
-
Focus the laser beam onto the sample.
-
Collect the spectrum. Raman is particularly useful for analyzing samples in aqueous solution or through packaging. Low-frequency Raman can provide direct information about the lattice vibrations.[1][26]
-
-
Spectral Analysis: Compare the obtained spectra with reference spectra, paying close attention to shifts in peak positions, changes in relative intensities, and the appearance or disappearance of peaks, particularly in the fingerprint region (below 1500 cm⁻¹) and regions associated with hydrogen bonding (e.g., C=O, N-H, O-H stretching).[23]
Data Synthesis and Interpretation
The true power of this multi-technique approach lies in the synthesis of the data. The PXRD pattern provides the primary fingerprint for the polymorphic form, the thermal analysis confirms the hydration state and melting behavior, and the vibrational spectra offer a detailed look at the molecular-level interactions.
Quantitative Data Summary for Sultamicillin Tosylate Polymorphs
| Parameter | Form 1 (from Patent '772) | Form 2 (from Patent WO2007004239A1)[4] |
| Melting Range | 160-175 °C | Onset: 174.73 °C, Peak: 177.52 °C |
| PXRD Peaks (2θ) | Not explicitly listed, but a pattern is provided in the patent. | 5.52, 6.46, 11.02, 12.10, 12.88, 13.22, 14.30, 14.78, 15.24, 15.92, 16.46, 18.20, 18.62, 18.96, 19.34, 20.26, 20.70, 21.16, 21.96, 22.98, 23.42, 23.74, 24.30, 25.06, 26.56, 27.04, 27.36, 28.04, 28.76, 29.30, 29.80, 31.28, 32.04, 34.64, 34.90, 36.40, 38.80 |
| IR Absorption (cm⁻¹) | Strong bands at 1790, 1680, 1515, 1325 | 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, 570 |
Note: The data for Form 1 is inferred from descriptions in the patent for Form 2.[4]
Conclusion: Towards a Complete Structural Understanding
The comprehensive crystal structure analysis of this compound is a critical component of its development and manufacturing. By employing a logical, multi-technique workflow encompassing recrystallization, X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can confidently identify, characterize, and control the polymorphic form of this important API. This rigorous approach ensures the consistency, stability, and ultimately, the therapeutic efficacy of the final drug product.
References
- Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. (2011). American Pharmaceutical Review. [Link]
- Recrystallization of Active Pharmaceutical Ingredients. (2012).
- Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. [Link]
- Polymorphism by FT-IR and Raman Spectroscopies. (2015).
- Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]
- Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals. (2011). Journal of Pharmaceutical Sciences. [Link]
- The importance of characterizing the crystal form of the drug substance during drug development. (2003). Drug Development and Industrial Pharmacy. [Link]
- What are (pharmaceutical)
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
- The effect of water molecules in stabilizing co-crystals of active pharmaceutical ingredients. (2018). CrystEngComm. [Link]
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Powder Diffraction. [Link]
- Dehydration and Rehydration Mechanisms of Pharmaceutical Crystals: Classification Of Hydrates by Activation Energy. (2021). Journal of Pharmaceutical Sciences. [Link]
- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025).
- Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. [Link]
- Recrystallization of Active Pharmaceutical Ingredients. (2012).
- Specialized Solid Form Screening Techniques. (2012). Organic Process Research & Development. [Link]
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019).
- New polymorphic form of sultamicillin tosylate and a process therefor. (2007).
- Sultamicillin tosyl
- Recrystallization of Active Pharmaceutical Ingredients. (2012). Semantic Scholar. [Link]
- X-ray Diffraction III: Pharmaceutical Applic
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). University of Utah. [Link]
- Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012). American Pharmaceutical Review. [Link]
- How to Analyze Drugs Using X-ray Diffraction. (n.d.).
- Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Intertek. [Link]
- Sultamicillin Tosylate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. [Link]
- Sultamicillin Tosylate Hydr
- DSC vs TGA: A Simple Comparison Guide. (2025).
- Standard DSC curves of the APIs and their 50/50 physical mixtures. (n.d.).
- Procedures for operation of the TA Instruments DSC. (n.d.). University of Southern Mississippi. [Link]
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-. (2018). SciSpace. [Link]
Sources
- 1. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 4. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. icdd.com [icdd.com]
- 16. mcgill.ca [mcgill.ca]
- 17. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. fpe.umd.edu [fpe.umd.edu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. mse.washington.edu [mse.washington.edu]
- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 22. researchgate.net [researchgate.net]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. coherent.com [coherent.com]
"pharmacokinetics and pharmacodynamics of sultamicillin in vitro"
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Sultamicillin
Authored by a Senior Application Scientist
Abstract
Sultamicillin represents a sophisticated approach in antibacterial therapy, functioning as a mutual prodrug that delivers ampicillin and the β-lactamase inhibitor sulbactam in a 1:1 molar ratio.[1][2] This guide offers a comprehensive technical examination of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of sultamicillin. We will delve into the foundational science of its hydrolysis, the synergistic mechanism of its active components, and the robust methodologies required to characterize its activity in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this potent antibacterial agent.
Part 1: The Foundational Chemistry and In Vitro Pharmacokinetics
Sultamicillin is not active in its native form. It is a double ester linking ampicillin and sulbactam.[3][4] Its therapeutic value is realized upon hydrolysis, a process critical to its pharmacokinetic profile.
The Hydrolysis Pathway: From Prodrug to Active Moieties
In a clinical context, sultamicillin is efficiently hydrolyzed by esterases in the gastrointestinal tract during absorption to release ampicillin and sulbactam into systemic circulation.[5][6] For in vitro studies, this hydrolysis must be simulated or accounted for. Typically, studies are conducted using the active components, ampicillin and sulbactam, in combination, as sultamicillin itself has no direct antibacterial activity.[7] The primary in vitro pharmacokinetic consideration is the stability of the prodrug in various biological matrices (e.g., simulated gastric fluid, plasma) and the subsequent release of the active compounds.
Caption: Hydrolysis of the sultamicillin prodrug into its active constituents.
Key In Vitro Pharmacokinetic Parameters
While most pharmacokinetic studies are conducted in vivo, foundational in vitro assays provide essential data for drug development.
| Parameter | In Vitro Assay | Rationale and Significance |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum concentration of the compound that can be dissolved in a given solvent. Poor solubility can hinder formulation and affect absorption, even for a prodrug. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Monolayer Assay | Predicts the ability of the compound to diffuse across biological membranes. For sultamicillin, this predicts its potential to cross the gut wall before hydrolysis. |
| Metabolic Stability | Liver Microsome or S9 Fraction Stability Assay | Assesses the rate of metabolism by liver enzymes. For sultamicillin, this primarily confirms its rapid conversion to ampicillin and sulbactam. |
Part 2: The Synergistic Pharmacodynamics of Ampicillin and Sulbactam
The true power of sultamicillin lies in the pharmacodynamic synergy between its hydrolyzed components. This combination extends the utility of ampicillin into a landscape of increasing bacterial resistance.
Dual Mechanism of Action
The antibacterial efficacy of the ampicillin/sulbactam combination is a classic example of a synergistic interaction designed to overcome a specific resistance mechanism.
-
Ampicillin's Role (The Bactericidal Agent) : Ampicillin is a β-lactam antibiotic that targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall (peptidoglycan) synthesis.[8][9] By inhibiting these proteins, ampicillin disrupts cell wall integrity, leading to cell lysis and bacterial death.[10][11] This mechanism is most effective against actively multiplying bacteria.[6]
-
Sulbactam's Role (The Protector) : Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the drug.[12][13] Sulbactam is a potent, irreversible inhibitor of many of these enzymes.[14][15] It functions as a "suicide inhibitor," forming a stable, inactive complex with the β-lactamase enzyme, thereby protecting ampicillin from degradation.[15][16] This allows ampicillin to reach its PBP targets and exert its bactericidal effect.[17]
Caption: The synergistic mechanism of ampicillin and sulbactam.
In Vitro Antibacterial Spectrum
The combination of ampicillin and sulbactam provides a broad spectrum of activity against many pathogens that are often resistant to ampicillin alone.[1]
| Bacterial Group | Representative Pathogens | Activity Notes |
| Gram-Positive Aerobes | Staphylococcus aureus (including β-lactamase producers), Streptococcus pneumoniae, Enterococcus faecalis | Effective against many penicillin-resistant strains.[3][18] |
| Gram-Negative Aerobes | Haemophilus influenzae (including β-lactamase producers), Moraxella catarrhalis, Escherichia coli, Klebsiella spp., Proteus spp. | Sulbactam restores ampicillin's activity against many common Gram-negative pathogens.[4][18] |
| Anaerobes | Bacteroides fragilis and related species | The combination is effective against many clinically significant anaerobic bacteria.[18] |
Part 3: Core Methodologies for In Vitro Evaluation
Rigorous and standardized in vitro testing is paramount for determining the efficacy of an antimicrobial agent. The following protocols are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[19]
Workflow for In Vitro Pharmacodynamic Assessment
A logical progression of experiments provides a complete picture of the antimicrobial's in vitro profile.
Caption: Standard workflow for in vitro pharmacodynamic evaluation of an antibiotic.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
-
Expertise & Causality: This is the gold standard for quantitative susceptibility testing. Using 96-well plates allows for high-throughput screening of multiple concentrations and isolates. Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium as it is low in inhibitors (like thymidine and thymine) that can interfere with some antibiotics.
-
Protocol Steps:
-
Prepare Antimicrobial Stock: Prepare a stock solution of ampicillin/sulbactam (typically in a 2:1 ratio) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in CAMHB to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized inoculum so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.
-
Protocol: Time-Kill Kinetic Assay
This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[21][22]
-
Expertise & Causality: Unlike the static MIC, a time-kill assay provides pharmacodynamic information on the concentration- or time-dependent nature of bactericidal activity. This is crucial for optimizing dosing regimens. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.
-
Protocol Steps:
-
Preparation: Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Also, prepare a drug-free growth control tube.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time-Point Sampling: Incubate all tubes at 35°C ± 2°C, usually in a shaking water bath. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.[22]
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto non-selective agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration and the growth control.
-
Protocol: Post-Antibiotic Effect (PAE) Assessment
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[23]
-
Expertise & Causality: The PAE is an important pharmacodynamic parameter. For β-lactam antibiotics, a PAE is typically observed against Gram-positive cocci but is often minimal or absent against Gram-negative bacilli.[23] Its duration can influence dosing intervals.
-
Protocol Steps:
-
Exposure: Expose a mid-log phase bacterial culture (approx. 10⁷ CFU/mL) to a supra-MIC concentration (e.g., 5-10x MIC) of the antimicrobial for a defined period (e.g., 1-2 hours). A parallel drug-free culture serves as a control.
-
Drug Removal: Remove the antimicrobial agent. This is typically achieved by a 1:1000 dilution into pre-warmed, drug-free broth, which reduces the drug concentration to sub-inhibitory levels.
-
Regrowth Monitoring: Incubate both the test (previously exposed) and control (unexposed but similarly diluted) cultures.
-
Quantification: At hourly intervals, take samples from both cultures and determine the CFU/mL by plating serial dilutions.
-
Calculation: The PAE is calculated using the formula: PAE = T - C , where T is the time required for the CFU/mL in the test culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the control culture.
-
Conclusion
The in vitro evaluation of sultamicillin is a multi-faceted process that hinges on understanding its nature as a prodrug and the powerful synergy of its active components. By employing standardized methodologies for determining susceptibility (MIC), bactericidal rate (time-kill), and persistent effects (PAE), researchers can accurately characterize its pharmacodynamic profile. This detailed in vitro data forms the bedrock for preclinical and clinical studies, ultimately guiding the effective use of this important therapeutic agent in the fight against bacterial infections.
References
- What is the mechanism of Ampicillin? - Patsnap Synapse. (2024).
- Understanding Ampicillin: Mechanism of Action and Clinical Applications - Walsh Medical Media. (2023).
- Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024).
- Ampicillin: Mechanism of Action | PDF - Scribd. (n.d.).
- The Enduring Efficacy of Sultamicillin: An In-depth Technical Guide to its Antimicrobial Spectrum Against Resistant Strains - Benchchem. (2025).
- sultamicillin - FDA Verification Portal. (n.d.).
- Ampicillin - StatPearls - NCBI Bookshelf - NIH. (n.d.).
- Sulbactam: a beta-lactamase inhibitor - PubMed. (n.d.).
- The Dual-Pronged Assault: Sultamicillin Hydrochloride's Mechanism of Action Against Beta-Lactamase Bacteria - Benchchem. (2025).
- What is the mechanism of Sulbactam sodium? - Patsnap Synapse. (2024).
- What is the mechanism for the inhibition of beta lactamase by sulbactam? - Homework.Study.com. (n.d.).
- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (2021).
- What is the mechanism of Sultamicillin Tosylate? - Patsnap Synapse. (2024).
- Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography | Scilit. (n.d.).
- The Science Behind Inactivating Beta-Lactamase Enzymes with Sodium Sulbactam. (2026).
- SULTAMICILLIN - Pfizer. (n.d.).
- Sultamicillin - Wikipedia. (n.d.).
- SULTAMICILLIN - FDA Verification Portal. (n.d.).
- SULTAMICILLIN - FDA Verification Portal. (n.d.).
- The pharmacokinetics of sultamicillin - PubMed. (n.d.).
- Pharmacokinetics of sultamicillin in mice, rats, and dogs - PMC - NIH. (n.d.).
- Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed. (n.d.).
- The postantibiotic effect: a review of in vitro and in vivo data - PubMed. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed. (n.d.).
- Bio equivalence Study of Sultamicillin Suspensions | Request PDF - ResearchGate. (2004).
- In vitro antimicrobial susceptibility testing methods - Pure. (2018).
- Time-Kill Evaluations | Nelson Labs. (n.d.).
- Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025).
- The post-antibiotic sub-MIC effect in vitro and in vivo - PubMed. (1993).
- (PDF) Studies on sultamicillin hydrolysis - ResearchGate. (n.d.).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021).
- In vitro time-kill kinetics of dalbavancin against Staphylococcus spp. biofilms over prolonged exposure times. (2019).
- Time-kill kinetics of antibiotics active against rapidly growing mycobacteria | Request PDF. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography | Scilit [scilit.com]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 16. homework.study.com [homework.study.com]
- 17. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 18. labeling.pfizer.com [labeling.pfizer.com]
- 19. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 20. mdpi.com [mdpi.com]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. actascientific.com [actascientific.com]
- 23. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Sultamicillin Tosylate Dihydrate in Organic Solvents
Introduction
Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is a potent oral antibiotic.[1] The tosylate dihydrate salt form of sultamicillin is often utilized in pharmaceutical formulations. A comprehensive understanding of its solubility profile in various organic solvents is paramount for successful drug development, from early-stage formulation to process chemistry and analytical method development. This guide provides a detailed exploration of the solubility of sultamicillin tosylate dihydrate, grounded in fundamental physicochemical principles and established experimental methodologies. We will delve into the theoretical underpinnings of solubility, present robust protocols for its determination, and offer a consolidated view of its solubility in a range of common organic solvents.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder.[2][3] Its molecular structure, a tosylate salt of the double ester of ampicillin and sulbactam, dictates its interactions with various solvents.[4] The presence of multiple functional groups, including esters, amides, carboxylic acids (in the parent molecules), a sulfonic acid group in the tosylate counter-ion, and water of hydration, contributes to a complex polarity profile. This intricate structure allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which play a crucial role in the dissolution process.
Key Physicochemical Characteristics:
-
Molecular Formula: C₃₂H₃₈N₄O₁₂S₃·2H₂O[2]
-
Molecular Weight: 802.89 g/mol (dihydrate)[5]
-
Appearance: White or almost white, crystalline powder[2]
-
General Solubility: The compound exhibits varied solubility, being freely soluble in some polar organic solvents while practically insoluble in nonpolar ones.[3][6]
Theoretical Principles of Solubility: A Practical Perspective
The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by the strength of the interactions between the solute molecules in the crystal lattice versus the interactions between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
In the context of drug development, we are primarily concerned with two types of solubility measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[7][8] It is typically assessed by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous or organic medium and observing the concentration at which precipitation occurs. This method is rapid but can often overestimate the true solubility as it can lead to the formation of supersaturated solutions.[9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid.[10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, followed by the quantification of the dissolved compound in the saturated solution.[11] While more time-consuming, thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility, which is critical for formulation and biopharmaceutical classification.[10][11]
Experimental Determination of Solubility
The selection of an appropriate method for solubility determination depends on the stage of drug development and the required throughput and accuracy. Here, we detail two widely accepted protocols.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[9]
Principle: An excess amount of the solid drug is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved drug.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[10] The temperature should be precisely controlled as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible filter (e.g., PTFE) may be necessary.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is suitable for rapid screening of solubility in multiple solvents.[12]
Principle: A concentrated stock solution of the drug in a universal solvent (typically DMSO) is added to the test solvents. The concentration at which precipitation is observed is determined, often using nephelometry (light scattering) or UV absorbance after filtration.[12]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[13]
-
Plate Preparation: In a microtiter plate, dispense the test organic solvents into the wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to each well containing the test solvent. This is often done in a serial dilution manner to cover a range of concentrations.[13]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, with gentle shaking.[12]
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12][14]
-
Filtration and UV/Vis Spectroscopy: Filter the contents of each well through a filter plate to remove any precipitate. Measure the absorbance of the filtrate using a UV/Vis plate reader at the λmax of this compound (around 225 nm).[3][6][12] The concentration is then determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.
Caption: Workflow for Kinetic Solubility Determination.
Summary of the Solubility Profile of this compound
The following table summarizes the known solubility of this compound in various organic solvents based on available literature. It is important to note that qualitative descriptors can vary between sources, and quantitative data is often method-dependent.
| Solvent | Solubility Descriptor | Quantitative Data (if available) | Reference(s) |
| Methanol | Freely soluble / Sparingly soluble | - | [3][5][6] |
| Ethanol (96%) | Sparingly soluble | - | [2][15][] |
| Acetonitrile | Freely soluble | - | [3][5][6] |
| Acetone | Freely soluble | - | [3][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 27.5 mg/mL, 100 mg/mL, 125 mg/mL | [1][4][17] |
| Methylene Chloride | Practically insoluble | - | [2] |
| Benzene | Insoluble | - | [3][6] |
| Chloroform | Insoluble | - | [3][6] |
| Diethyl Ether | Insoluble | - | [3][6] |
Note: "Freely soluble," "sparingly soluble," and "practically insoluble" are qualitative terms from pharmacopeial standards and generally correspond to parts of solvent required for one part of solute.
Conclusion
The solubility of this compound in organic solvents is a critical parameter influencing its pharmaceutical development. This guide has provided a comprehensive overview of its solubility profile, from the underlying physicochemical principles to practical, step-by-step experimental protocols for both thermodynamic and kinetic solubility determination. The provided data indicates that this compound is highly soluble in polar aprotic solvents like DMSO and acetone, and also shows good solubility in polar protic solvents such as methanol and acetonitrile. Conversely, it is poorly soluble in nonpolar solvents. This solubility behavior is consistent with its complex, polar structure. For researchers and drug development professionals, a thorough and methodologically sound approach to determining the solubility of this active pharmaceutical ingredient is essential for optimizing formulation strategies, ensuring robust analytical methods, and ultimately, contributing to the development of a safe and effective therapeutic product.
References
- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://axispharm.com/resources/protocols/kinetic-solubility-assays-protocol/
- protocols.io. (2025). In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobkdbv4o/v1
- TargetMol. (n.d.). Sultamicillin Tosylate. URL: https://www.targetmol.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-sol-145k2q2wpr5p/v1
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1147-1151. URL: https://www.sciencedirect.com/science/article/abs/pii/S073170850500271X
- European Pharmacopoeia. (2024).
- Patel, B. H., et al. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research and Scholars, 7(2), 1-8. URL: https://scispace.com/paper/analytical-method-development-and-validation-for-sultamicillin-tosylate-dihydrate-in-bulk-and-pharmaceutical-dosage-forms-by-rp-hplc-10.1.1.1027.7686
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent
- International Journal of Pharmaceutical Research and Scholars. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. URL: https://www.ijprs.com/abstract.php?id=804
- Domainex. (n.d.). Thermodynamic Solubility Assay. URL: https://www.domainex.co.uk/in-vitro-assays/physicochemical/thermodynamic-solubility-assay
- ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 947-951. URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00780
- PubMed. (n.d.). In vitro solubility assays in drug discovery. URL: https://pubmed.ncbi.nlm.nih.gov/18488663/
- Evotec. (n.d.). Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-download-form/thermodynamic-solubility-assay-273
- Guidechem. (n.d.). Sultamicillin tosilate 83105-70-8 wiki. URL: https://www.guidechem.
- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate. URL: https://www.pmda.go.jp/files/000252835.pdf
- Tokyo Chemical Industry Co., Ltd. (n.d.). Sultamicillin Tosylate. URL: https://www.tcichemicals.com/IN/en/p/U0097
- ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 296, 120027. URL: https://www.sciencedirect.com/science/article/pii/S000925092400277X
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. URL: https://www.charnwood-discovery.com/in-vitro-assays/kinetic-solubility/
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-discovery-development
- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf
- Toronto Research Chemicals. (n.d.). Sultamicillin tosylate. URL: https://www.trc-canada.com/product-detail/?S350907
- PubChem. (n.d.). Sultamicillin Tosilate Hydrate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/5282436
- MedChemExpress. (n.d.). Sultamicillin tosylate. URL: https://www.medchemexpress.
- ChemicalBook. (2025). Sultamicillin tosilate | 83105-70-8. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6315173.htm
- BOC Sciences. (n.d.). CAS 83105-70-8 Sultamicillin tosylate. URL: https://www.bocsci.
- Selleck Chemicals. (n.d.). Sultamicillin Tosylate. URL: https://www.selleckchem.
- ChemicalBook. (n.d.). Sultamicillin tosilate. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6315173.htm
- Santa Cruz Biotechnology. (n.d.). Sultamicillin tosylate. URL: https://www.scbt.
Sources
- 1. Sultamicillin Tosylate | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scispace.com [scispace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Sultamicillin tosilate | 83105-70-8 [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
"hydrolysis kinetics of sultamicillin tosylate dihydrate in aqueous solution"
An In-depth Technical Guide to the Hydrolysis Kinetics of Sultamicillin Tosylate Dihydrate in Aqueous Solution
Executive Summary
Sultamicillin is a mutual prodrug that enhances the oral bioavailability of two critical antibacterial agents: ampicillin and the β-lactamase inhibitor, sulbactam.[1] Its clinical efficacy is contingent upon its stability prior to administration and its predictable hydrolysis in vivo to release the active moieties. The critical step governing its activation and degradation is the hydrolysis of its double ester linkage, a process highly sensitive to aqueous environments. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the hydrolysis kinetics of this compound. We will delve into the mechanistic pathways of its degradation, present a self-validating experimental workflow using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and detail the subsequent data analysis required to model its stability under varying pH and temperature conditions. The insights derived from such a study are paramount for researchers, formulation scientists, and quality control professionals in the development of stable and effective sultamicillin-based pharmaceutical products.
The Molecular Rationale: Understanding Sultamicillin's Design and Instability
Sultamicillin is an elegant solution to the pharmacokinetic challenges of ampicillin and sulbactam. Chemically, it is a codrug where ampicillin and sulbactam are linked to opposite sides of a hydroxymethyl group via ester bonds.[2] This molecular architecture masks the polar functional groups of the parent drugs, enhancing lipid solubility and facilitating absorption from the gastrointestinal tract.[1]
Upon absorption, esterase enzymes in the intestinal wall rapidly hydrolyze these ester linkages, releasing equimolar amounts of ampicillin and sulbactam into systemic circulation. However, the very lability that makes sultamicillin an effective prodrug also renders it susceptible to premature hydrolysis in aqueous solutions, particularly under neutral or faintly alkaline conditions.[2] This inherent instability necessitates a thorough understanding of its degradation kinetics to ensure product quality, define appropriate storage conditions, and predict shelf-life. A kinetic study is not merely an academic exercise; it is a cornerstone of rational drug development.
The Hydrolysis Pathway: A Stepwise Degradation
The aqueous hydrolysis of sultamicillin is a multi-step process. The primary reaction involves the cleavage of the two ester bonds. Due to potential differences in the steric and electronic environments of the two ester linkages, the hydrolysis may proceed through different routes, yielding intermediate products such as hydroxylmethyl sulbactam or hydroxylmethyl ampicillin.[2] Regardless of the initial cleavage site, the ultimate degradation products in an aqueous environment are ampicillin, sulbactam, and formaldehyde.[2][3] The release of formaldehyde is a critical consideration, as it can potentially react with the primary amino group of ampicillin or the parent sultamicillin molecule, leading to the formation of new degradation impurities.[3]
Caption: Proposed hydrolytic degradation pathways of sultamicillin.
A Self-Validating Workflow for Kinetic Analysis
To accurately determine the hydrolysis kinetics, a robust experimental design is essential. The workflow presented here is built on the principle of self-validation, where the analytical method's performance is confirmed before and during the kinetic study. The core of this workflow is a stability-indicating analytical method capable of separating the parent drug from its degradation products.
Sources
An In-Depth Technical Guide to the Spectroscopic Properties of Sultamicillin Tosylate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. It is formulated as a tosylate salt, often in a dihydrate form (C₃₂H₃₈N₄O₁₂S₃·2H₂O), to enhance stability and bioavailability. The precise structural confirmation and quality control of this active pharmaceutical ingredient (API) are paramount in drug development and manufacturing. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the unambiguous identification and characterization of sultamicillin tosylate dihydrate. This guide provides a detailed examination of the characteristic IR and NMR spectral features of the molecule, explains the rationale behind experimental choices, and offers insights into spectral interpretation for comprehensive structural elucidation.
Introduction: The Molecular Architecture
This compound is a complex molecule comprising three key components linked together: the ampicillin core, the sulbactam moiety, and a p-toluenesulfonate (tosylate) counter-ion, along with two molecules of water of hydration.[1] A thorough understanding of the spectroscopic properties requires an appreciation for the functional groups within each constituent part:
-
Ampicillin moiety: Contains a β-lactam ring, a secondary amide, a primary amine, a carboxylic acid (esterified), a phenyl group, and gem-dimethyl groups.
-
Sulbactam moiety: Features a β-lactam ring, a sulfone group (SO₂), and gem-dimethyl groups.
-
Oxoxymethyl ester linker: Covalently connects the ampicillin and sulbactam components.
-
Tosylate counter-ion: An aromatic ring with a sulfonate group (SO₃⁻) and a methyl group.
-
Water of hydration: Two water molecules integrated into the crystal lattice.
Each of these structural features gives rise to distinct and predictable signals in IR and NMR spectra, which, when analyzed together, provide a unique spectroscopic fingerprint of the entire molecule.
Part I: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, we can detect the characteristic vibrations (stretching, bending) of specific chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For a crystalline powder like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional methods like KBr pellets.
Causality Behind Experimental Choice: ATR is a rapid, non-destructive technique that requires minimal sample preparation. It eliminates the need for grinding and pressing pellets, which can sometimes induce polymorphic changes in the sample. The direct analysis of the solid powder provides a spectrum representative of the material in its native state.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.
IR Workflow Diagram
Caption: Workflow for IR analysis using the ATR method.
Interpretation of the IR Spectrum
The IR spectrum of this compound is rich with information. Key absorption bands are assigned to specific functional groups, confirming the presence of all constituent parts of the molecule.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |
| ~3400 (broad) | Medium-Strong | O-H Stretching (Water of Hydration) and N-H Stretching (Amine/Amide) . The broadness indicates hydrogen bonding from the water molecules and the NH groups. |
| ~2978 | Medium | C-H Stretching (Aliphatic) . Aromatic and aliphatic C-H stretches are present. A peak around 2978 cm⁻¹ is characteristic of the gem-dimethyl groups.[2] |
| ~1793 | Strong | C=O Stretching (β-lactam rings) . This is a highly characteristic and intense band for penicillins and related structures. Its high frequency is due to the significant ring strain of the four-membered lactam ring.[2] |
| ~1750 | Strong | C=O Stretching (Ester) . This band corresponds to the carbonyl of the oxoxymethyl ester linker. |
| ~1689 | Strong | C=O Stretching (Amide I band) . This absorption is from the secondary amide linking the ampicillin core to the phenylacetyl side chain.[2] |
| ~1326 & ~1175 | Strong | S=O Asymmetric & Symmetric Stretching (Sulfone) . These two intense peaks are the unmistakable signature of the sulbactam moiety's sulfone group.[2] |
| ~1200 & ~1030 | Strong | S=O Stretching (Sulfonate) . These bands are characteristic of the tosylate counter-ion's SO₃⁻ group. |
| ~1126, ~1009, ~815 | Medium-Strong | Aromatic C-H Bending & Ring Vibrations . These peaks, along with others in the fingerprint region, confirm the presence of the phenyl group (from ampicillin) and the substituted benzene ring (from tosylate).[2] |
Part II: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR provides analogous information for the carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
Causality Behind Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the salt, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., from -NH₂, -NH, and H₂O), which might otherwise be broadened or absent in other solvents. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence (like zgpg30) to produce a spectrum with single lines for each unique carbon atom. This experiment requires a significantly longer acquisition time than ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The ¹H spectrum is integrated to determine the relative ratios of protons.
NMR Workflow Diagram
Caption: Workflow for ¹H and ¹³C NMR analysis.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of structural information. Key signals confirm the presence and connectivity of all three molecular components.
Table 2: Selected ¹H NMR Signal Assignments for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |
| ~7.5 | d | 2H | Aromatic Protons (Tosylate) . Protons ortho to the sulfonate group.[3] |
| ~7.3 | m | 5H | Aromatic Protons (Phenyl Ring) . Protons of the ampicillin's phenyl group. |
| ~7.1 | d | 2H | Aromatic Protons (Tosylate) . Protons meta to the sulfonate group.[3] |
| ~5.8 | m | 2H | CH₂ (Ester Linker) . Methylene protons of the oxoxymethyl linker, often appearing as two doublets (AB quartet). |
| ~5.5 | m | 2H | β-lactam Protons . Protons on the ampicillin and sulbactam rings adjacent to the carbonyls. |
| ~4.9 | s | 1H | CH (Sulbactam) . Proton on the sulbactam ring. |
| ~4.5 | s | 1H | CH (Ampicillin) . Benzylic proton on the ampicillin side chain. |
| ~3.4 (broad) | s | ~4H | H₂O . Signal from the two molecules of water of hydration. |
| ~2.3 | s | 3H | CH₃ (Tosylate) . Methyl group on the tosylate ring.[3] |
| ~1.0 - 1.5 | m | 12H | CH₃ (gem-Dimethyl) . Four distinct singlets corresponding to the four methyl groups of the ampicillin and sulbactam moieties. |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom in the molecule, providing a complete carbon fingerprint.
Table 3: Selected ¹³C NMR Signal Assignments for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment and Rationale |
| ~170-175 | Carbonyl Carbons (Amide, Ester) . Signals for the C=O groups of the amide and ester functionalities. |
| ~165-170 | Carbonyl Carbons (β-lactam) . Signals for the C=O groups within the strained β-lactam rings. |
| ~145 & ~138 | Aromatic Carbons (Tosylate, Quaternary) . Carbons bearing the methyl and sulfonate groups.[3] |
| ~125-135 | Aromatic Carbons (Phenyl & Tosylate) . Signals for the various CH carbons of the aromatic rings.[3] |
| ~77 | CH₂ (Ester Linker) . Carbon of the oxymethyl linker. |
| ~60-70 | β-lactam & Thiazolidine Ring Carbons . Various signals from the saturated ring systems of the ampicillin and sulbactam cores. |
| ~55-60 | Quaternary Carbons (gem-Dimethyl) . Carbons bearing the gem-dimethyl groups. |
| ~20-30 | Methyl Carbons (gem-Dimethyl) . Signals from the four methyl groups. |
| ~21 | Methyl Carbon (Tosylate) . The characteristic signal for the methyl group on the tosylate counter-ion.[3] |
Part III: Integrated Spectroscopic Analysis
Neither IR nor NMR spectroscopy alone can fully characterize a molecule as complex as this compound. The true analytical power lies in the synergy between the two techniques.
-
Confirmation of Identity: IR confirms the presence of all critical functional groups (β-lactams, sulfone, sulfonate, ester, amide). NMR then provides the precise atomic connectivity, confirming the carbon-hydrogen framework and the relative positions of these functional groups.
-
Verification of Salt Form: The distinct aromatic signals in both ¹H and ¹³C NMR (specifically the A₂B₂ pattern and the methyl signal at ~2.3 ppm in ¹H NMR) and the strong sulfonate bands in the IR spectrum provide definitive proof of the tosylate counter-ion's presence.
-
Confirmation of Hydration State: The broad O-H stretching band in the IR spectrum and the distinct, integration-appropriate signal around 3.4 ppm in the ¹H NMR spectrum (in DMSO-d₆) confirm the presence of the water of hydration. The integration of this peak relative to other known proton signals can be used to quantify the level of hydration, confirming the dihydrate state.
Conclusion
The comprehensive spectroscopic analysis of this compound through IR and NMR techniques provides an unambiguous confirmation of its chemical structure, salt form, and hydration state. The characteristic IR bands for the β-lactam and sulfone groups, combined with the detailed proton and carbon environments mapped by NMR, create a unique and robust analytical profile. This guide outlines the fundamental protocols and interpretive principles that enable researchers and quality control scientists to confidently verify the identity and integrity of this vital pharmaceutical compound, ensuring its safety and efficacy.
References
- Japanese Pharmacopoeia. Sultamicillin Tosilate. Official Monographs. URL: https://www.pmda.go.jp/files/000216852.pdf#page=778
- BenchChem. An In-depth Technical Guide on the Chemical Structure and Physical Properties of Ampicillin. BenchChem Technical Support. URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-on-the-chemical-structure-and-physical-properties-of-ampicillin/
- Google Patents. New polymorphic form of sultamicillin tosylate and a process therefor. WO2007004239A1. URL: https://patents.google.
- SpectraBase. p-Toluenesulfonic acid. Bio-Rad Laboratories. URL: https://spectrabase.com/spectrum/2S6i1kZAbqE
- Royal Society of Chemistry. Supporting Information for "A direct sulfonylation of C–H bond with sulfonyl radical from sulfonic acid". RSC Publishing. URL: https://www.rsc.
- MedChemExpress. Sultamicillin tosylate Certificate of Analysis. MedChemExpress. URL: https://www.medchemexpress.
- European Pharmacopoeia. Sultamicillin tosilate dihydrate (01/2008:2212). EDQM. URL: https://www.edqm.
- PubChem. Sultamicillin Tosilate Hydrate. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.
Sources
An In-Depth Technical Guide to the Activity of Sultamicillin Tosylate Dhydrate Against Anaerobic Bacteria
Abstract
Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, represents a critical therapeutic agent for combating infections caused by anaerobic bacteria, particularly those harboring β-lactamase-mediated resistance. This guide provides a comprehensive technical overview of its mechanism of action, spectrum of activity, and the standardized methodologies for evaluating its efficacy. We delve into the synergistic interplay between ampicillin and sulbactam, detailing how sulbactam's inhibition of β-lactamase enzymes restores and extends ampicillin's bactericidal activity against key anaerobic pathogens such as the Bacteroides fragilis group. Furthermore, this document furnishes a detailed, field-proven protocol for determining in vitro susceptibility using the Clinical and Laboratory Standards Institute (CLSI) reference agar dilution method, offering researchers and drug development professionals a robust framework for preclinical assessment.
The Molecular Strategy of Sultamicillin: A Synergistic Approach
Sultamicillin is not a direct-acting antibiotic but a sophisticated drug delivery system. It is a tosylate salt of a double ester linking ampicillin and sulbactam.[1] Following oral administration, it is hydrolyzed during absorption, releasing ampicillin and sulbactam into systemic circulation in an equimolar 1:1 ratio.[2][3] This unique design significantly enhances the oral bioavailability of ampicillin, achieving peak serum levels approximately twice those of an equivalent oral dose of ampicillin alone.[2][3]
The Bactericidal Engine: Ampicillin
Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[4][5][6] It specifically targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the transpeptidation and cross-linking of peptidoglycan chains.[4][5][7] This inhibition compromises the structural integrity of the cell wall, leading to cell lysis and death, particularly in actively multiplying bacteria.[4][8]
The Protective Shield: Sulbactam
The efficacy of ampicillin alone is severely hampered by the production of β-lactamase enzymes, a primary resistance mechanism in many anaerobic bacteria, including the clinically significant Bacteroides fragilis group. These enzymes hydrolyze the amide bond in the β-lactam ring of ampicillin, rendering it inactive.
Sulbactam is a potent, irreversible inhibitor of a wide range of β-lactamases.[2] It functions as a "suicide inhibitor"; the β-lactamase enzyme attacks sulbactam, forming a stable, inactive complex that prevents the enzyme from destroying ampicillin. This allows ampicillin to reach its PBP targets unimpeded. While sulbactam possesses weak intrinsic antibacterial activity, its primary role is to act synergistically with ampicillin.[2]
Visualizing the Synergy
The combined action of ampicillin and sulbactam is a classic example of synergistic antimicrobial activity, essential for overcoming resistance in anaerobic pathogens.
In Vitro Activity Against Anaerobic Pathogens
The combination of ampicillin/sulbactam demonstrates a broad spectrum of activity against clinically relevant anaerobic bacteria. Its efficacy is most pronounced against β-lactamase-producing species that are typically resistant to ampicillin alone.
Spectrum of Activity & MIC Data
Surveillance studies consistently show that ampicillin/sulbactam is highly active against the Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and many Clostridium species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of isolates, respectively.
| Anaerobic Species | No. of Isolates | Drug Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | 396 | Ampicillin/Sulbactam | 4 | 8 | |
| Bacteroides fragilis | 60 | Ampicillin/Sulbactam | 4 | 8 | |
| Bacteroides thetaiotaomicron | 30 | Ampicillin/Sulbactam | 16 | 32 | |
| Prevotella spp. | 16 | Ampicillin/Sulbactam | ≤0.5 | 1 | |
| Fusobacterium spp. | 27 | Ampicillin/Sulbactam | ≤0.5 | 1 | |
| Clostridium spp. (non-difficile) | 28 | Ampicillin/Sulbactam | 1 | 8 | |
| Peptostreptococcus spp. | 32 | Ampicillin/Sulbactam | ≤0.5 | 1 | |
| Gram-negative anaerobes | 253 | Ampicillin/Sulbactam | 2 | 16 | |
| Gram-positive anaerobes | 2603 | Ampicillin/Sulbactam | 0.5 | 1 |
Note: MIC values for Ampicillin/Sulbactam are typically expressed based on the ampicillin concentration, with sulbactam maintained at a fixed ratio (e.g., 2:1).
Reference Protocol: CLSI Agar Dilution Method for Anaerobes
Accurate determination of MICs is fundamental to understanding an antibiotic's potency. The Clinical and Laboratory Standards Institute (CLSI) document M11 provides the reference standard "Wadsworth" agar dilution method for susceptibility testing of anaerobic bacteria.[5] This method is considered the gold standard for research and surveillance.[2]
Detailed Step-by-Step Methodology:
-
Media Preparation:
-
Antimicrobial Plate Preparation:
-
Prepare stock solutions of ampicillin/sulbactam. Perform serial two-fold dilutions to achieve concentrations that are 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten agar. This 1:10 dilution yields the final target concentration.
-
Immediately mix by inversion and pour into 100 mm Petri dishes. Allow them to solidify on a level surface.
-
Prepare at least one antimicrobial-free plate to serve as a growth control.
-
Plates can be stored in sealed bags at 4-8°C for up to 5 days.[8]
-
-
Inoculum Preparation:
-
Subculture the anaerobic isolates from frozen stock onto Brucella blood agar and incubate anaerobically for 24-48 hours to ensure purity and viability.
-
Select several colonies from the fresh culture plate.
-
Suspend the colonies in a suitable broth (e.g., supplemented thioglycollate or Brucella broth) to match the density of a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation:
-
Using a Steers replicator or similar multipoint inoculator, transfer approximately 1-2 µL of each standardized inoculum to the surface of the agar plates. This delivers a final inoculum of approximately 10⁵ CFU per spot.
-
Ensure the growth control plate is inoculated last to verify the viability of all test organisms.
-
-
Incubation:
-
Allow the inocula to dry completely.
-
Place the plates in an anaerobic jar or chamber.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
Examine the plates on a viewing box against a dark background.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that results in no growth, a barely visible haze, or one discrete colony. The growth on the control plate should be robust.
-
Overcoming β-Lactamase-Mediated Resistance
The clinical utility of sultamicillin against anaerobes is fundamentally linked to its ability to overcome β-lactamase production, the most important resistance mechanism in this bacterial class. Organisms in the Bacteroides fragilis group are notorious for producing cephalosporinases that can efficiently degrade ampicillin.
The interaction at the enzymatic level is a targeted biochemical neutralization. Sulbactam's structure mimics that of ampicillin, allowing it to be recognized by the active site of the β-lactamase enzyme. However, upon binding, it forms a stable acyl-enzyme intermediate that effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing ampicillin.
Conclusion
Sultamicillin tosylate dihydrate is an intelligently designed oral antimicrobial agent whose efficacy against anaerobic bacteria is rooted in the potent synergy between ampicillin and sulbactam. By neutralizing the primary resistance mechanism of β-lactamase production, sulbactam restores the bactericidal activity of ampicillin against a wide array of clinically important anaerobic pathogens. For research and drug development professionals, a thorough understanding of its mechanism and the application of standardized evaluation techniques, such as the CLSI agar dilution method, are paramount for accurately assessing its potential and guiding its appropriate use in preclinical and clinical settings. The robust in vitro activity, supported by extensive surveillance data, confirms its role as a valuable tool in the management of anaerobic infections.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Ampicillin?
- Walsh Medical Media. (2023-06-30). Understanding Ampicillin: Mechanism of Action and Clinical Applications.
- Scribd. (n.d.). Ampicillin: Mechanism of Action | PDF.
- U.S. Food and Drug Administration. (n.d.). SULTAMICILLIN - FDA Verification Portal.
- Karlowsky, J. A., et al. (2020). Antimicrobial Susceptibility Patterns and Wild-Type MIC Distributions of Anaerobic Bacteria at a German University Hospital: A Five-Year Retrospective Study (2015–2019). Frontiers in Microbiology.
- Wikipedia. (n.d.). Sultamicillin.
- MIMS Philippines. (n.d.). Sultamicillin: Uses, Dosage, Side Effects and More.
- Friedel, H. A., & Campoli-Richards, D. M. (1986). The pharmacokinetics of sultamicillin. PubMed.
- National Center for Biotechnology Information. (n.d.). Ampicillin - StatPearls.
- Nagy, E., & Urbán, E. (2017). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology?. MDPI.
- Appelbaum, P. C. (1987). Mechanisms of Beta-Lactam Resistance in Anaerobic Bacteria. PubMed.
- Camp, J. W., & Fainstein, V. (1989). Sulbactam: a beta-lactamase inhibitor. PubMed.
- Study.com. (n.d.). What is the mechanism for the inhibition of beta lactamase by sulbactam?.
- Tooke, C. L., et al. (2019). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI.
- Pfizer. (n.d.). HKG LPD Sultamicillin tosylate - Unasyn for oral use.
- Clinical and Laboratory Standards Institute. (2018). M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
- Regulations.gov. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition.
- ANSI Webstore. (n.d.). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard—Eighth Edition.
- Liu, C. Y., et al. (2008). Increasing Trends in Antimicrobial Resistance among Clinically Important Anaerobes and Bacteroides fragilis Isolates Causing Nosocomial Infections: Emerging Resistance to Carbapenems. Antimicrobial Agents and Chemotherapy.
- Goldstein, E. J., et al. (2000). Multicenter Survey of the Changing In Vitro Antimicrobial Susceptibilities of Clinical Isolates of Bacteroides fragilis Group, Prevotella, Fusobacterium, Porphyromonas, and Peptostreptococcus Species. Antimicrobial Agents and Chemotherapy.
- Rasmussen, B. A., et al. (1997). Resistance to β-Lactam Antibiotics in Bacteroides Spp. Journal of Medical Microbiology.
- Patsnap Synapse. (2024-07-17). What is the mechanism of Sultamicillin Tosylate?.
- Friedel, H. A., & Campoli-Richards, D. M. (1986). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed.
- U.S. Food and Drug Administration. (n.d.). SULTAMICILLIN - FDA Verification Portal.
- Brazilian Journal of Infectious Diseases. (2004). Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial.
- 5 Minute Antimicrobials. (2022-12-04). Beta-lactamase Inhibitors. YouTube.
- GlobalSpec. (n.d.). CLSI M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria.
- Clinical Laboratory Science. (2012). Updating Antimicrobial Susceptibility Testing Methods.
- ResearchGate. (n.d.). SUSCEPTIBILITY TESTING OF ANAEROBIC BACTERIA.
- American Society for Microbiology. (2010). First Comprehensive Evaluation of the M.I.C. Evaluator Device Compared to Etest and CLSI Reference Dilution Methods for Antimicrobial Susceptibility Testing of Clinical Strains of Anaerobes and Other Fastidious Bacterial Species.
- U.S. Food and Drug Administration. (2019). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - Recognized Consensus Standards.
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- Heizmann, W., Heilmann, F., & Werner, H. (1987). In Vitro Activity of Ampicillin Plus Sulbactam Against Anaerobes Compared to Ampicillin and Cefoxitin. PubMed.
- Wexler, H. M., Harris, B., Carter, W. T., & Finegold, S. M. (1985). In vitro efficacy of sulbactam combined with ampicillin against anaerobic bacteria. National Center for Biotechnology Information.
- Friedel, H. A., & Campoli-Richards, D. M. (1986). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed.
Sources
- 1. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Sultamicillin Tosylate Dihydrate
Introduction
Sultamicillin is a sophisticated mutual prodrug that chemically links ampicillin, a potent β-lactam antibiotic, with sulbactam, a β-lactamase inhibitor, through a methylene dioxy bridge.[1][2][3] This unique double ester structure is designed for effective oral administration. Following ingestion, it is readily hydrolyzed by esterases during gastrointestinal absorption to release equimolar quantities of ampicillin and sulbactam into systemic circulation.[1][2][4] This mechanism ensures that ampicillin is protected from degradation by β-lactamase enzymes, thereby broadening its spectrum of activity against resistant bacterial strains.[5]
While the sultamicillin free base and its hydrochloride salt exhibit poor stability and challenging handling characteristics, the tosylate dihydrate salt form was developed to significantly enhance its solid-state stability and manufacturability.[3][6] However, the inherent lability of the ester linkage makes the molecule susceptible to degradation, primarily through hydrolysis. Understanding the thermal stability and degradation pathways of sultamicillin tosylate dihydrate is therefore of paramount importance for the development of robust pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies used to assess its stability, elucidates its primary degradation mechanisms, and discusses strategies for its stabilization.
Physicochemical Properties and Molecular Structure
A foundational understanding of this compound's properties is essential before delving into its stability profile. The molecule's structure contains two critical points of interest for degradation: the β-lactam rings, characteristic of penicillins, and the central double ester linkage, which is the primary site of hydrolytic cleavage.
| Property | Description |
| Chemical Name | (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid;dihydrate[7] |
| CAS Number | 83105-70-8 (anhydrous)[8] |
| Molecular Formula | C₂₅H₃₀N₄O₉S₂·C₇H₈O₃S·2H₂O[8] |
| Molecular Weight | 802.9 g/mol [7] |
| Appearance | White to off-white or yellowish-white crystalline powder.[9][10] |
| Solubility | Freely soluble in methanol; slightly soluble in water.[9][10] |
Methodologies for Stability Assessment
A multi-faceted analytical approach is required to build a comprehensive stability profile. The choice of methodology is driven by the need to not only quantify the loss of the active pharmaceutical ingredient (API) but also to detect, identify, and quantify the resulting degradation products.
Forced Degradation Studies (Stress Testing)
Expertise & Experience: Forced degradation, or stress testing, is the cornerstone of stability analysis. It is intentionally aggressive, designed to accelerate the degradation process to rapidly predict the primary degradation pathways and identify the likely degradants that could appear under long-term storage.[11] This proactive approach is mandated by regulatory bodies like the ICH and is crucial for developing and validating stability-indicating analytical methods.[11][12] The conditions are chosen to be relevant to potential manufacturing, shipping, and storage stresses.
Experimental Protocol: Forced Degradation of this compound
-
Preparation: Prepare stock solutions of this compound in a suitable solvent like methanol.
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH at room temperature. Due to rapid hydrolysis in alkaline conditions, samples should be taken at short intervals (e.g., 30 min, 1h, 2h).[13]
-
Oxidative Degradation: Treat the drug solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation (Dry Heat): Expose the solid powder to dry heat at a temperature such as 60°C or higher for a period ranging from 1 to 15 days.[9]
-
Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: After exposure, neutralize the acid and base samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method to determine the percentage of degradation and the profile of impurities.
Caption: Workflow for a comprehensive forced degradation study.
Chromatographic Analysis
Trustworthiness: A validated stability-indicating chromatographic method is a self-validating system. Its ability to separate the intact drug from all potential degradation products, process impurities, and excipients ensures that the quantitative results are accurate and reliable. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[14][15]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[14][15]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 45:55 v/v).[14]
-
Detection Wavelength: 225 nm, where sultamicillin shows significant absorbance.[14][15]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that degradation product peaks are well-resolved from the main sultamicillin peak.
Thermal Analysis
Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for characterizing the solid-state properties of a drug substance.[16] DSC measures heat flow associated with thermal transitions, allowing for the determination of melting point, purity, and polymorphism.[17] For a hydrated salt like this compound, DSC and TGA are crucial for understanding the dehydration process and its impact on thermal stability. For instance, DSC analysis of a thermodegraded sample of amoxicillin (a component of sultamicillin) showed complete amorphization, a physical change that can significantly impact bioavailability.[18]
Degradation Pathways and Mechanisms
Forced degradation studies and analysis of stability samples have elucidated two primary degradation pathways for sultamicillin.
Primary Pathway: Hydrolysis of the Ester Linkage
The central oxymethylpenicillinate sulfone ester linkage is the most labile part of the molecule and the primary site of degradation.[13] This hydrolytic cleavage is rapid in neutral or weakly alkaline conditions and results in the release of the two active components, ampicillin and sulbactam.[13]
The pathway can proceed through two routes, initially cleaving one of the two ester bonds:
-
Route A: Formation of ampicillin and hydroxymethyl sulbactam.
-
Route B: Formation of sulbactam and hydroxymethyl ampicillin.
Studies suggest that Route A is generally preferred.[13] Both hydroxylmethyl intermediates are unstable and can subsequently decompose to release formaldehyde.[9][13] This pathway is the intended in vivo activation mechanism but constitutes degradation in vitro.
Caption: Primary hydrolytic degradation pathway of sultamicillin.
Secondary Pathway: Thermal Degradation and Adduct Formation
Under thermal stress, the hydrolytic degradation is accelerated. The formaldehyde released as a byproduct of hydrolysis can then participate in a secondary degradation reaction.[9] This highly reactive aldehyde can react with the primary amino group of the ampicillin moiety (either in an intact sultamicillin molecule or in a free ampicillin molecule) to form a formaldehyde adduct, which has been identified as a significant impurity in stability storage samples.[9][19]
Caption: Secondary degradation involving formaldehyde adduct formation.
Summary of Degradation Under Stress Conditions
The stability of this compound is a function of several environmental factors, with moisture being particularly detrimental.
| Stress Condition | Stability Outcome | Major Degradants Identified |
| High Humidity | Highly susceptible. Humidity is a more critical factor for degradation than heat.[20] | Ampicillin, Sulbactam |
| Thermal (Heat) | Susceptible. Leads to accelerated hydrolysis and the formation of secondary products.[9] | Ampicillin, Sulbactam, Formaldehyde, Formaldehyde Adduct[9][19] |
| Alkaline (Base) | Very labile. Rapid hydrolysis of the ester linkage.[13] | Ampicillin, Sulbactam |
| Acidic | More stable than in alkaline conditions, but amide hydrolysis of the β-lactam ring can occur under strong acidic conditions, a common pathway for β-lactam antibiotics.[9] | Ampicillin, Sulbactam |
| Oxidative | Susceptible to oxidation, a known degradation pathway for penicillins.[9] | Oxidized derivatives |
| Photolytic | Generally stable, but photodegradation can occur upon prolonged exposure.[12] | Photodegradation products |
Strategies for Enhancing Stability
Authoritative Grounding & Comprehensive References: A deep understanding of the degradation pathways naturally leads to strategies for mitigation. The scientific literature provides clear, evidence-based approaches to protect the integrity of this compound.
Formulation Approaches
To enhance stability, particularly in aqueous environments for suspension formulations, advanced formulation strategies can be employed. One researched approach is the formation of an inclusion complex with β-cyclodextrin.[21] The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the labile ester portion of sultamicillin, shielding it from hydrolysis. This approach has been shown to improve stability while also offering the benefit of masking the drug's bitter taste.[21]
Packaging and Storage
Given the pronounced sensitivity of this compound to moisture, packaging is a critical control point. Studies have directly compared different packaging configurations, concluding that packaging tablets in glass bottles containing a desiccant provides superior protection against humidity-induced degradation compared to standard blister packs.[20]
Therefore, the following storage recommendations are critical:
-
Use Tight Containers: Store in well-sealed containers to prevent moisture ingress.
-
Include a Desiccant: Co-packaging with a desiccant is highly recommended.[20]
-
Control Environmental Conditions: Store in a cool, dry, and dark place to minimize both hydrolytic and thermal degradation.[21]
Conclusion
The stability of this compound is intrinsically linked to the lability of its central double ester bond. The primary degradation pathway is hydrolysis, which yields the active components ampicillin and sulbactam, but also releases formaldehyde, a reactive species that can lead to secondary adduct impurities under thermal stress. The most critical environmental factor governing the stability of this molecule is humidity, which significantly accelerates the hydrolytic process. A comprehensive analytical strategy, spearheaded by forced degradation studies and stability-indicating HPLC methods, is essential for fully characterizing its degradation profile. By leveraging this scientific understanding, researchers and drug development professionals can implement effective stabilization strategies through intelligent formulation design and robust packaging solutions, ultimately ensuring the quality, safety, and efficacy of sultamicillin-based medicines.
References
- Title: Studies on sultamicillin hydrolysis Source: PubMed URL:[Link]
- Title: SULTAMICILLIN Source: FDA Verific
- Title: What is the mechanism of Sultamicillin Tosylate?
- Title: Formulation and evaluation of Sultamicillin dispersible tablets Source: The Pharma Innov
- Title: Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Source: IJPRS URL:[Link]
- Title: Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance Source: ResearchG
- Title: Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP- Source: SciSpace URL:[Link]
- Title: Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Source: ResearchG
- Title: Identification, isolation and characterization of a new degradation product in sultamicillin drug substance Source: PubMed URL:[Link]
- Source: S.T.P.
- Title: Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin Source:
- Title: STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION Source: European Journal of Pharmaceutical and Medical Research URL:[Link]
- Title: New polymorphic form of sultamicillin tosylate and a process therefor Source: Google Patents URL
- Title: Forced degradation studies Source: MedCrave online URL:[Link]
- Title: SULTAMICILLIN Source: FDA Verific
- Title: Stability Indicating Assay Method For Determination Of Sultamicillin Tosilate In Pharmaceutical Formulations By HPTLC Source: ResearchG
- Title: Sultamicillin Tosylate / Official Monographs Source: Japanese Pharmacopoeia URL:[Link]
- Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: NIH National Center for Biotechnology Inform
- Title: Sultamicillin Tosilate Hydr
- Title: Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen Source: PubMed URL:[Link]
- Title: Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines Source: SciELO URL:[Link]
- Title: Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry Source: ResearchG
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ejpmr.com [ejpmr.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 6. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 7. Sultamicillin Tosilate Hydrate | C32H42N4O14S3 | CID 5282436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 15. scispace.com [scispace.com]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Identification, isolation and characterization of a new degradation product in sultamicillin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the stability of sultamicillin tosylate tablets by factorial analysis | Semantic Scholar [semanticscholar.org]
- 21. atlantis-press.com [atlantis-press.com]
An In-depth Technical Guide to the Prodrug Mechanism of Sultamicillin Tosylate Dihydrate
Abstract
Sultamicillin tosylate dihydrate represents a sophisticated example of prodrug engineering, designed to overcome the pharmacokinetic limitations of its constituent active agents: the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. This technical guide provides a comprehensive analysis of the core mechanism of sultamicillin, from its chemical design and in vivo transformation to the synergistic antibacterial action of its liberated moieties. We will explore the rationale behind its synthesis, its pharmacokinetic advantages, the methodologies for its characterization, and the ultimate therapeutic benefit derived from this mutual prodrug strategy.
Introduction: The Rationale for a Mutual Prodrug
The evolution of bacterial resistance, particularly through the production of β-lactamase enzymes, has historically threatened the efficacy of penicillin-class antibiotics like ampicillin.[1] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach its target—the penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[1][2]
The logical countermeasure was the co-administration of a β-lactamase inhibitor, such as sulbactam, to protect the antibiotic.[3] However, while parenteral (intravenous or intramuscular) administration of ampicillin and sulbactam is effective, an oral formulation presented significant challenges.[4][5] Ampicillin itself has incomplete oral absorption, and sulbactam's oral bioavailability is particularly poor.[2][5]
To solve this, sultamicillin was developed. It is a mutual prodrug where ampicillin and sulbactam are chemically linked as a double ester.[6][7][8] This molecular modification is not for therapeutic activity itself but is a transport form designed to enhance oral absorption and ensure that both active compounds are delivered to the systemic circulation simultaneously and in a fixed, equimolar ratio.[7][9][10] The tosylate salt form further improves the compound's stability for pharmaceutical formulation.[5]
The Molecular Architecture of Sultamicillin
Chemically, sultamicillin is the oxymethylpenicillinate sulfone ester of ampicillin.[6] Ampicillin and sulbactam are covalently joined via a methylene bridge, forming a double ester (an acylal).[6][9][11] This linkage masks the polar carboxyl groups of both molecules, increasing the overall lipophilicity of the compound and facilitating its absorption across the lipid-rich membranes of the gastrointestinal tract.
Caption: Molecular structure of sultamicillin.
Pharmacokinetic Profile: An Efficient Delivery System
The primary directive of the sultamicillin prodrug is to optimize the pharmacokinetic profiles of ampicillin and sulbactam for oral delivery.
Absorption and Hydrolysis: The Activation Step
Following oral administration, sultamicillin is readily absorbed from the gastrointestinal tract.[8][12] Crucially, during this absorption process through the intestinal wall, the molecule undergoes rapid and extensive hydrolysis by non-specific esterase enzymes.[9][10][13][14] This enzymatic cleavage breaks the double ester bonds, releasing ampicillin and sulbactam into the portal circulation and subsequently into the systemic circulation in a precise 1:1 molar ratio.[6][7][9] This bioactivation is so efficient that negligible amounts of the intact prodrug reach the systemic circulation.
Caption: In vivo hydrolysis and activation of sultamicillin.
Bioavailability and Enhanced Serum Levels
The prodrug design dramatically improves the bioavailability of both components. The oral bioavailability of sultamicillin is approximately 80% of an equivalent intravenous dose of sulbactam and ampicillin.[6][7][15] Notably, the peak serum concentrations (Cmax) of ampicillin achieved after administering sultamicillin are approximately twice those obtained with an equivalent oral dose of ampicillin alone.[6][7][8] This enhanced concentration is critical for exceeding the minimum inhibitory concentrations (MIC) for target pathogens. The systemic bioavailability is not affected by food intake.[6][7]
Distribution, Metabolism, and Excretion
Once liberated, ampicillin and sulbactam are widely distributed among various body fluids and tissues.[8] Plasma protein binding is relatively low, at approximately 28% for ampicillin and 38% for sulbactam, allowing for a high fraction of unbound, active drug.[9][12] Both compounds are primarily eliminated by the kidneys, with 50-75% of each agent being excreted unchanged in the urine.[7][12] Their elimination kinetics are very similar, with half-lives of approximately 1 hour for ampicillin and 0.75 hours for sulbactam in healthy volunteers.[7][8] This parallel pharmacokinetic profile ensures that the protective ratio of inhibitor to antibiotic is maintained throughout the dosing interval.
Quantitative Pharmacokinetic Data
| Parameter | Ampicillin (from Sultamicillin) | Sulbactam (from Sultamicillin) | Reference(s) |
| Oral Bioavailability | ~80% (of IV dose) | ~80% (of IV dose) | [6][7][10][15] |
| Time to Peak (Tmax) | ~1 hour | ~1 hour | [9] |
| Relative Cmax | ~2x higher than oral ampicillin | - | [6][7][8] |
| Elimination Half-life | ~1.0 hour | ~0.75 hours | [7][8][12] |
| Plasma Protein Binding | ~28% | ~38% | [9][12] |
| Primary Excretion | 50-75% unchanged in urine | 50-75% unchanged in urine | [7][12] |
Synergistic Mechanism of Action at the Target Site
The clinical efficacy of sultamicillin is a direct result of the synergistic action of the liberated ampicillin and sulbactam at the site of infection.[3]
-
Ampicillin: As a β-lactam antibiotic, ampicillin acts by binding to and inactivating penicillin-binding proteins (PBPs).[2][3][16] These enzymes are essential for the final transpeptidation step in synthesizing the bacterial cell wall's peptidoglycan.[12] Inhibition of PBPs compromises the cell wall's integrity, leading to cell lysis and bacterial death.[17]
-
Sulbactam: Sulbactam itself has limited intrinsic antibacterial activity (except against Neisseriaceae and Acinetobacter spp.).[2][12] Its primary role is as an irreversible inhibitor of a wide range of bacterial β-lactamase enzymes.[16][18] It acts as a "suicide inhibitor," forming a stable, inactive complex with the β-lactamase enzyme, thereby preventing it from destroying ampicillin.[14]
This dual-pronged attack restores and extends ampicillin's spectrum of activity to include many β-lactamase-producing, ampicillin-resistant strains of bacteria, such as Staphylococcus aureus, Haemophilus influenzae, and various Enterobacteriaceae.[3][6]
Caption: Synergistic antibacterial mechanism of action.
Methodologies for Mechanistic Validation
The claims surrounding sultamicillin's prodrug mechanism are validated through robust experimental protocols. These serve as self-validating systems to confirm the drug's behavior in vitro and in vivo.
Protocol 1: Quantification of Ampicillin and Sulbactam in Plasma via HPLC
This protocol validates the pharmacokinetic claims by accurately measuring the concentrations of the active moieties in biological fluids following administration.
Objective: To determine the plasma concentrations of ampicillin and sulbactam over time after oral administration of sultamicillin.
Methodology:
-
Sample Collection: Collect serial blood samples from subjects at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8 hours) post-dose.
-
Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Protein Precipitation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to obtain a clear supernatant.
-
Chromatographic Separation:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Injection: Inject the supernatant onto the column.
-
-
Detection: Monitor the column eluent at a specific UV wavelength (e.g., ~220-230 nm) where both ampicillin and sulbactam absorb.
-
Quantification: Construct calibration curves using standards of known concentrations. Calculate the concentrations of ampicillin and sulbactam in the plasma samples by comparing their peak areas to those of the standards and normalizing to the internal standard.[5][15]
Protocol 2: In Vitro Beta-Lactamase Inhibition Assay
This protocol provides direct evidence of sulbactam's ability to protect a β-lactam antibiotic from enzymatic degradation.
Objective: To measure the inhibitory activity of sulbactam against a purified β-lactamase enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare serial dilutions of sulbactam.
-
Prepare a solution of a chromogenic β-lactam substrate, such as nitrocefin. Nitrocefin is yellow, but turns red upon hydrolysis by β-lactamase.
-
-
Assay Procedure:
-
Pre-incubation: In a 96-well microplate, add the β-lactamase solution to wells containing either buffer (control) or varying concentrations of sulbactam. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the nitrocefin solution to all wells to start the reaction.
-
-
Spectrophotometric Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 486 nm over time.[1] This measures the rate of nitrocefin hydrolysis.
-
Data Analysis:
-
Calculate the initial reaction velocity for each sulbactam concentration.
-
Plot the reaction velocity against the logarithm of the sulbactam concentration to determine the IC₅₀ value (the concentration of sulbactam required to inhibit 50% of the β-lactamase activity).[1]
-
Conclusion
The prodrug mechanism of this compound is a prime example of rational drug design successfully addressing multiple pharmaceutical and clinical challenges. By covalently linking ampicillin and sulbactam into a single, orally absorbable molecule, this strategy achieves what separate oral administration cannot: reliable and simultaneous systemic delivery of both agents in a fixed synergistic ratio. The mechanism leverages the body's own esterases for activation, leading to enhanced bioavailability and higher ampicillin serum levels than conventional oral forms. This elegant chemical solution effectively circumvents poor absorption and protects the antibiotic from key bacterial resistance mechanisms, thereby preserving and extending its therapeutic utility for a wide range of infections.
References
- Ampicillin/sulbactam - Wikipedia. (n.d.).
- SULTAMICILLIN - Pfizer. (n.d.).
- Sultamicillin: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.).
- SULTAMICILLIN - FDA Verification Portal. (n.d.).
- Sultamicillin - Wikipedia. (n.d.).
- Lode, H., Hampel, B., Bruckner, G., & Koeppe, P. (1989). The pharmacokinetics of sultamicillin. APMIS Supplementum, 5, 17–22.
- Maddali, S., & Thotakura, N. (2024). Ampicillin/Sulbactam. In StatPearls. StatPearls Publishing.
- Zhu, D. M., & Yuan, Y. S. (1993). [Studies on sultamicillin hydrolysis]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 28(11), 862–865.
- Ampicillin/Sulbactam (Unasyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (n.d.).
- Ampicillin + Sulbactam: Uses, Dosage, Side Effec... | MIMS Philippines. (n.d.).
- Ampicillin and Sulbactam Injection: MedlinePlus Drug Information. (2018, May 15).
- What is the mechanism of Sultamicillin Tosylate? - Patsnap Synapse. (2024, July 17).
- Foulds, G., Stankewich, J. P., Marshall, D. C., O'Brien, M. M., Hayes, S. L., Weidler, D. J., & McMahon, F. G. (1983). Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 12(3), 253–259.
- English, A. R., Girard, D., & Haskell, S. L. (1984). Pharmacokinetics of sultamicillin in mice, rats, and dogs. Antimicrobial Agents and Chemotherapy, 25(5), 599–602.
- Friedel, H. A., & Campoli-Richards, D. M. (1989). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 37(4), 491–522.
- Okada, K., Kawakami, K., & Takeda, E. (1988). [Clinical study of sultamicillin fine granules]. The Japanese Journal of Antibiotics, 41(12), 1954–1958.
- Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin - Atlantis Press. (n.d.).
- Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem - NIH. (n.d.).
- Bio equivalence Study of Sultamicillin Suspensions | Request PDF - ResearchGate. (2025, August 8).
- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - NIH. (n.d.).
- european journal of pharmaceutical and medical research - EJPMR | ABSTRACT. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]
- 3. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejpmr.com [ejpmr.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sultamicillin - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. mims.com [mims.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mims.com [mims.com]
- 17. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
An In-Depth Technical Guide to the Physicochemical Properties of Sultamicillin Tosylate Dihydrate Powder
This guide provides a comprehensive overview of the core physicochemical properties of sultamicillin tosylate dihydrate, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the analytical methodologies crucial for its characterization.
Introduction: The Molecular Rationale and Clinical Significance
Sultamicillin is a sophisticated antibiotic designed to overcome bacterial resistance. It chemically links ampicillin and sulbactam as a double ester, a structure that enhances oral bioavailability compared to the individual components[1]. Following oral administration, it is hydrolyzed in the gastrointestinal tract, releasing equimolar quantities of ampicillin and sulbactam[2]. This mechanism ensures that ampicillin, a potent bactericidal agent that inhibits cell wall synthesis, is protected from degradation by β-lactamase enzymes, which are irreversibly inhibited by sulbactam[1]. The tosylate dihydrate salt form enhances the stability and handling properties of the otherwise unstable free base[3]. A thorough understanding of its physicochemical properties is therefore paramount for formulation development, quality control, and ensuring therapeutic efficacy.
Chemical and Physical Identity
This compound is a white to off-white crystalline powder[4]. Its fundamental identifiers are crucial for regulatory and quality assurance purposes.
| Property | Value | Source |
| Chemical Name | (2S,5R)-(3,3-Dimethyl-4,4,7-trioxo-4-thia-1-azabicyclo[3.2.0]hept-2-ylcarbonyloxy)methyl (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate mono-4-toluenesulfonate dihydrate | [5] |
| Molecular Formula | C₃₂H₄₂N₄O₁₄S₃ | [5] |
| Molecular Weight | 802.9 g/mol | [5] |
| CAS Number | 83105-70-8 (anhydrous) | [6] |
Solubility Profile: A Key Determinant of Formulation Strategy
The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and bioavailability, making it a critical parameter in formulation development. The qualitative solubility of this compound has been described in various pharmacopeias and scientific literature.
Qualitative Solubility:
-
Freely Soluble: Methanol, Acetonitrile, Acetone, Ethanol[7][8]
-
Sparingly Soluble: Ethanol (96%)[9]
-
Practically Insoluble/Insoluble: Water, Benzene, Chloroform, Diethyl Ether[4][7]
Quantitative Solubility: Publicly available quantitative solubility data is limited. However, some specific values have been reported:
-
DMSO: 125 mg/mL (requires sonication)[10]
-
Complex Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): ≥ 2.08 mg/mL[10]
The low aqueous solubility is a key characteristic of this compound and necessitates careful consideration during the development of oral dosage forms.
pKa: The ionization constants (pKa) are crucial for predicting solubility as a function of pH. A supplier reports the following pKa values:
-
pKa1: 2.8
-
pKa2: 7.0
The presence of both an acidic (sulfonic acid from tosylate and carboxylic acid from the penicillin core) and a basic (primary amine on the ampicillin moiety) functional group results in zwitterionic character, influencing its pH-solubility profile.
Experimental Protocol: Equilibrium Solubility Determination
The causality behind this experimental choice is to establish the saturation solubility, a fundamental thermodynamic property. This is achieved by allowing the solid drug to equilibrate with the solvent over a sufficient period, ensuring the dissolved concentration is at its maximum.
-
Preparation: Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, pH-buffered solutions, ethanol, methanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspensions through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Equilibrium Solubility Workflow
Solid-State Characterization: Understanding the Crystalline Form
The solid-state properties of an API, including its crystalline form and morphology, can significantly impact its stability, dissolution, and manufacturability.
Appearance
This compound exists as a white to yellowish-white crystalline powder[8].
Polymorphism
While the dihydrate is the common form, at least one other polymorphic form has been identified. A patent describes a "Form 2" which is reported to have a higher melting point and better dissolution rate compared to the form prepared by the original synthesis method[2]. The characterization of this specific polymorph is detailed below:
| Technique | Data for Polymorph "Form 2" |
| Infrared (IR) Spectroscopy | 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, 570 (± 5 cm⁻¹) |
| X-Ray Powder Diffraction (XRPD) | 5.52, 6.46, 11.02, 12.10, 12.88, 13.22, 14.30, 14.78, 15.24, 15.92, 16.46, 18.20, 18.62, 18.96, 19.34, 20.26, 20.70, 21.16, 21.96, 22.98, 23.42, 23.74, 24.30, 25.06, 26.56, 27.04, 27.36, 28.04, 28.76, 29.30, 29.80, 31.28, 32.04, 34.64, 34.90, 36.40, 38.80 (2θ values) |
| Differential Scanning Calorimetry (DSC) | Onset: 174.73°C, Peak: 177.52°C, Endset: 179.76°C (± 5°C) |
Note: A standard, publicly available XRPD pattern for the common dihydrate form is not readily found.
Thermal Analysis (DSC and TGA)
Thermal analysis is essential for understanding the physical and chemical changes that occur upon heating, such as melting, dehydration, and decomposition.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram reveals endothermic and exothermic transitions. For this compound, one would expect to see an initial endotherm corresponding to the loss of water, followed by melting and/or decomposition at higher temperatures. The melting point is reported to be >140°C with decomposition[1].
-
Thermogravimetric Analysis (TGA): A TGA thermogram measures the change in mass as a function of temperature. For the dihydrate, a weight loss corresponding to the two water molecules (approximately 4.5% of the total mass) would be expected at temperatures below the decomposition point.
Self-Validating Experimental Protocol for Thermal Analysis: The combination of DSC and TGA is a self-validating system. TGA quantifies the mass loss, which can then be correlated with the endothermic events observed in the DSC thermogram, allowing for unambiguous identification of dehydration and desolvation events versus melting.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum pan (for DSC) and a ceramic or platinum pan (for TGA).
-
Instrument Setup: Calibrate the DSC for temperature and enthalpy and the TGA for mass.
-
Analysis: Heat the sample from ambient temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: Correlate the weight loss steps in the TGA curve with the endothermic or exothermic peaks in the DSC curve.
Solid-State Characterization Workflow
Particle Properties
While specific data for bulk this compound is not widely published, particle size is a critical parameter that can be controlled during manufacturing (e.g., through micronization) to optimize dissolution and content uniformity.
Stability Profile: Ensuring Product Quality and Shelf-Life
This compound is susceptible to degradation, primarily through hydrolysis. Understanding its stability under various stress conditions is mandated by regulatory bodies like the ICH.
Key Degradation Pathways:
-
Hydrolysis: The ester linkage in sultamicillin is prone to hydrolysis, especially in neutral or weakly alkaline conditions[4][7]. This breaks the molecule down into ampicillin and sulbactam. The hydrolysis can proceed through different routes, with the preferential pathway leading to ampicillin and hydroxymethyl sulbactam[7].
-
Thermal Degradation: Under thermal stress (e.g., 60°C), sultamicillin degrades to ampicillin, sulbactam, and formaldehyde is released as a byproduct[7].
-
Hygroscopicity: Humidity has been identified as a more critical factor for stability than heat. Therefore, protection from moisture is crucial during storage.
Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study This protocol is designed to create a degradation profile that validates the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis: Reflux the drug in 0.1 M HCl.
-
Base Hydrolysis: Treat the drug with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the drug with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution and solid powder to UV and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples at various time points using a stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.
Forced Degradation Study Workflow
Analytical Methodologies
A robust analytical method is the cornerstone of quality control. For this compound, HPLC is the most common technique.
High-Performance Liquid Chromatography (HPLC): A typical stability-indicating method involves:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile)[7][11]. A common mobile phase is Acetonitrile:Water (45:55)[7][11].
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness[11].
Conclusion
This guide has synthesized the key physicochemical properties of this compound powder. It is a white, crystalline solid with low aqueous solubility but good solubility in several organic solvents. Its stability is a critical attribute, with hydrolysis and moisture being the primary concerns. The solid-state properties, particularly the existence of polymorphs, require careful characterization using techniques like XRPD and DSC to ensure consistent product quality and performance. The analytical methods, especially stability-indicating HPLC, are vital for its quality control throughout the drug development lifecycle. While much is known, further publicly available quantitative data on solubility, hygroscopicity, and the solid-state characteristics of the standard dihydrate form would be beneficial to the scientific community.
References
- Ganesh, B. G., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49.
- SciSpace. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- International Journal for Pharmaceutical Research Scholars. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- U.S. Food & Drug Administration. (n.d.). SULTAMICILLIN.
- European Journal of Pharmaceutical and Medical Research. (n.d.). STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION.
- PubChem. (n.d.). Sultamicillin Tosylate Hydrate.
- Google Patents. (n.d.). WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor.
- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate / Official Monographs for Part I.
- Wikipedia. (n.d.). Sultamicillin.
- European Pharmacopoeia. (n.d.). SULTAMICILLIN TOSILATE DIHYDRATE. Retrieved from a publicly available version of the monograph.
Sources
- 1. Sultamicillin tosilate | 83105-70-8 [amp.chemicalbook.com]
- 2. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 3. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
A Technical Guide to Sultamicillin Tosylate Dhydrate for Pediatric Infectious Disease Research
This guide provides an in-depth technical overview of sultamicillin tosylate dihydrate, a crucial antibiotic combination, for researchers, scientists, and drug development professionals specializing in pediatric infectious diseases. It delves into the compound's core scientific principles, outlines practical research methodologies, and navigates the regulatory landscape pertinent to pediatric drug development.
Foundational Understanding: The Dual-Action Mechanism of Sultamicillin
Sultamicillin is a mutual prodrug, meaning it is a single chemical entity that is metabolized in the body to release two active components: ampicillin and sulbactam.[1][2] This clever design enhances the oral bioavailability of both agents.[1][2]
-
Ampicillin's Role : As a beta-lactam antibiotic, ampicillin is the primary bactericidal agent. It functions by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, a critical component of the cell wall.[3] This disruption leads to a compromised cell wall and ultimately, bacterial cell death.[3]
-
Sulbactam's Contribution : The increasing prevalence of bacterial resistance, often mediated by beta-lactamase enzymes that inactivate beta-lactam antibiotics, poses a significant challenge.[3] Sulbactam, a beta-lactamase inhibitor, addresses this by irreversibly binding to and inactivating these enzymes.[4][5] While sulbactam itself possesses limited direct antibacterial activity, its primary function is to protect ampicillin from degradation by beta-lactamases.[3][4] This synergistic action restores and extends ampicillin's spectrum of activity to include many beta-lactamase-producing bacteria that would otherwise be resistant.[4][6]
Caption: Dual-action mechanism of sultamicillin.
Pharmacokinetics in the Pediatric Population: A Critical Consideration
The pharmacokinetic profile of sultamicillin, encompassing its absorption, distribution, metabolism, and excretion, is of paramount importance in pediatric research. Children are not "small adults," and their physiological differences significantly impact drug handling.
A study on the pharmacokinetics of sultamicillin in children aged 8 to 69 months found that peak plasma concentrations of both ampicillin and sulbactam were reached approximately 90 minutes after administration.[7][8] Another study involving children from 11 months to 13 years old reported an efficacy rate of 83.3%.[9]
Pediatric Dosing
Dosage recommendations for ampicillin/sulbactam, the intravenous form of the combination, are typically based on the ampicillin component and are adjusted for age and weight.[10] It is crucial to adhere to established pediatric dosing guidelines to ensure both efficacy and safety.
| Age Group | Recommended Daily Dosage (Ampicillin Component) | Administration |
| Neonates (1st week, especially preterms) | 50 mg/kg/day ampicillin / 25 mg/kg/day sulbactam | Divided doses every 12 hours.[11] |
| Neonates, Infants, and Children | 100 mg ampicillin/kg/day and 50 mg sulbactam/kg/day | Divided doses every 6 or 8 hours.[11] |
| Children (≥ 1 year) | 300 mg/kg/day | IV infusion in equally divided doses every 6 hours.[12] |
| Children (≥ 1 year, < 40 kg) | 200 mg/kg/day | IV divided every 6 hours.[13] |
| Children (≥ 1 year, > 40 kg) | 1.5g to 3g | Every 6 hours.[13] |
Note: Dosages are expressed as the ampicillin component unless otherwise specified. Always consult the latest prescribing information for specific dosing recommendations.
Methodologies for Preclinical and Clinical Research
Rigorous and well-defined methodologies are the cornerstone of credible pediatric infectious disease research. This section outlines key experimental protocols.
In Vitro Susceptibility Testing
Determining the in vitro activity of sultamicillin against relevant pediatric pathogens is a fundamental first step. The primary methods are broth microdilution and disk diffusion, guided by standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [15][16]
This method quantitatively measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions : Prepare a stock solution of sultamicillin (as ampicillin and sulbactam in a 2:1 ratio). Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation : Culture the test organism on an appropriate agar medium. Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.
-
Inoculation : Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Incubation : Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation : The MIC is the lowest concentration of sultamicillin that shows no visible bacterial growth.
Caption: Workflow for MIC determination.
Animal Models of Pediatric Infections
Animal models are indispensable for studying the in vivo efficacy and pharmacokinetics of sultamicillin before proceeding to human trials. Given that hematogenous osteomyelitis is more common in pediatric patients, models that mimic this condition are particularly relevant.[17] Mouse models are frequently used due to their genetic tractability and the availability of immunological reagents.[18]
Considerations for Model Selection:
-
Relevance to Pediatric Disease : The chosen model should accurately reflect the pathophysiology of the targeted pediatric infection. For instance, juvenile animal models may be more appropriate for certain studies.
-
Ethical Considerations : All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Bacterial Strain and Inoculum : The choice of bacterial strain and the inoculum size are critical for establishing a reproducible infection.[17]
Designing Pediatric Clinical Trials
Clinical trials involving children require meticulous planning and adherence to strict ethical and regulatory guidelines. The Pediatric Research Equity Act (PREA) and the Best Pharmaceuticals for Children Act (BPCA) in the United States, and the Paediatric Regulation in Europe, provide the regulatory framework for pediatric drug development.[19][20][21]
Key Phases and Considerations:
-
Phase I (Safety and Pharmacokinetics) : These trials typically involve a small number of children to determine the safety, tolerability, and pharmacokinetic profile of sultamicillin.
-
Phase II (Dose-Ranging and Efficacy) : These studies aim to identify the optimal dose and gather preliminary data on the drug's effectiveness.
-
Phase III (Confirmatory Efficacy and Safety) : Larger, multicenter trials are conducted to confirm the efficacy and further evaluate the safety of sultamicillin in the target pediatric population.
Ethical Imperatives :
-
Minimizing Risk : The potential benefits of the research must outweigh the risks to the child participants.[22]
-
Informed Consent and Assent : Parents or legal guardians must provide informed consent, and children who are old enough should provide their assent to participate.
-
Pediatric Investigation Plan (PIP) : In Europe, a PIP is a mandatory research and development program aimed at ensuring that the necessary data are generated to determine the conditions under which a medicinal product may be authorized to treat the pediatric population.[23][24]
Caption: Logical flow of a pediatric clinical trial.
Safety and Tolerability in Children
Sultamicillin is generally well-tolerated in the pediatric population.[25] The most commonly reported side effects are gastrointestinal in nature, including diarrhea, nausea, and vomiting.[5][26] Skin rashes have also been observed.[5] While most side effects are mild to moderate and often resolve with continued treatment, it is essential to monitor for any severe or persistent adverse reactions.[25][27]
Conclusion and Future Directions
This compound remains a valuable therapeutic option for a range of pediatric bacterial infections, particularly in an era of rising antimicrobial resistance. Its dual-action mechanism, which combines the bactericidal activity of ampicillin with the protective effects of sulbactam, allows it to be effective against many beta-lactamase-producing pathogens.[28]
Future research should continue to focus on:
-
Optimizing Dosing in Specific Pediatric Subpopulations : Further studies are needed to refine dosing recommendations for neonates, infants, and children with underlying medical conditions.
-
Surveillance of Resistance Patterns : Ongoing monitoring of the susceptibility of key pediatric pathogens to sultamicillin is crucial to guide its appropriate use.
-
Development of Novel Formulations : The development of more palatable and easily administered formulations could improve adherence in young children.[29][30]
By adhering to rigorous scientific principles and ethical guidelines, researchers can continue to advance our understanding of sultamicillin and ensure its continued efficacy and safety for the treatment of infectious diseases in children.
References
- Ampicillin/Sulbactam - St
- Ampicillin + Sulbactam: Uses, Dosage, Side Effec... | MIMS Philippines. [Link]
- Ampicillin + Sulbactam | Johns Hopkins ABX Guide. [Link]
- FDA Clarifies Approach to Pediatric Drug Development - FDA Law Upd
- Ampicillin/Sulbactam: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]
- [A study on pharmacokinetics, antimicrobial activity and clinical efficacy of sultamicillin in children] - PubMed. [Link]
- Pharmacokinetics and bactericidal activity of sultamicillin in infants and children - PubMed. [Link]
- Pharmacokinetics and bactericidal activity of sultamicillin in infants and children | Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
- [Pharmacokinetics and clinical effects of sultamicillin fine granules in pedi
- Pediatric Drug Development Under the Pediatric Research Equity Act and the Best Pharmaceuticals for Children Act: Scientific Consider
- Scientific guidelines: paediatrics | European Medicines Agency (EMA). [Link]
- What is the mechanism of Sultamicillin Tosylate?
- FDA Guidance on Pediatric Drug Development - PFM - Precision for Medicine. [Link]
- FDA Publishes Draft Guidance on Pediatric Drug Development | Covington & Burling LLP. [Link]
- Pediatric Drug Development: Regulatory Considerations — Complying With the Pediatric Research Equity Act and Qualifying for Pediatric Exclusivity Under the Best Pharmaceuticals for Children Act | FDA. [Link]
- Pharmaceutical development of medicines for paediatric use - Scientific guideline - EMA. [Link]
- What is Sultamicillin Tosylate used for?
- EMA: New Guideline on Development of Medicines for Paedi
- Sultamicillin: Uses, Side Effects and Medicines | Apollo Pharmacy. [Link]
- Sultamicillin: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
- [Clinical study of sultamicillin fine granules] - PubMed. [Link]
- Sultamicillin - Wikipedia. [Link]
- Sultamicillin Tosilate: View Uses, Side Effects and Medicines - Truemeds. [Link]
- EMA Guidance on Paediatric Investigation Plans - Pharmaceutical Technology. [Link]
- Treatment of bacterial infections in children with sultamicillin - PubMed. [Link]
- Role of Animal Models to Advance Research of Bacterial Osteomyelitis - Frontiers. [Link]
- EMA Procedural Advice: Paediatric Applications – A Comprehensive Guide for Applicants. [Link]
- SULTAMICILLIN - Pfizer. [Link]
- SULTAMICILLIN - FDA Verific
- (PDF)
- Low-dose sultamicillin oral suspension in the treatment of mild to moderate paediatric infections in Turkey - PubMed. [Link]
- Clinical Efficacy of Hybrid of Ampicillin and Sultamicillin: A Review. [Link]
- Sultamicillin in the treatment of superficial skin and soft tissue infections in children - PubMed. [Link]
- Mouse models for bacterial enteropathogen infections: insights into the role of coloniz
- Developing animal models for polymicrobial diseases - PMC - PubMed Central. [Link]
- Animal Models of Streptococcus pyogenes Infection - NCBI - NIH. [Link]
- (PDF)
- Antimicrobial Susceptibility Testing - Apec.org. [Link]
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
- In vitro antimicrobial susceptibility testing methods - Pure. [Link]
- Bio equivalence Study of Sultamicillin Suspensions | Request PDF - ResearchG
Sources
- 1. mims.com [mims.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 4. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 5. Sultamicillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. Treatment of bacterial infections in children with sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bactericidal activity of sultamicillin in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [Clinical study of sultamicillin fine granules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampicillin + Sulbactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. mims.com [mims.com]
- 12. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ampicillin/Sulbactam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 17. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 18. Developing animal models for polymicrobial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fdalawblog.com [fdalawblog.com]
- 20. FDA Publishes Draft Guidance on Pediatric Drug Development | Covington & Burling LLP [cov.com]
- 21. Pharmaceutical development of medicines for paediatric use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. precisionformedicine.com [precisionformedicine.com]
- 23. pharmtech.com [pharmtech.com]
- 24. regulatoryaffairsnews.com [regulatoryaffairsnews.com]
- 25. labeling.pfizer.com [labeling.pfizer.com]
- 26. Sultamicillin Tosilate: View Uses, Side Effects and Medicines [truemeds.in]
- 27. verification.fda.gov.ph [verification.fda.gov.ph]
- 28. researchgate.net [researchgate.net]
- 29. Scientific guidelines: paediatrics | European Medicines Agency (EMA) [ema.europa.eu]
- 30. EMA: New Guideline on Development of Medicines for Paediatric Use - ECA Academy [gmp-compliance.org]
An In-depth Technical Guide to the Antibacterial Spectrum of Sultamicillin Tosylate Dihydrate
Abstract
Sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, stands as a significant therapeutic agent in an era of escalating antimicrobial resistance.[1][2] Its chemical design facilitates enhanced oral bioavailability, hydrolyzing into its active components—ampicillin and sulbactam—in a 1:1 molar ratio upon absorption.[1][3] This guide provides a comprehensive technical analysis of sultamicillin's antibacterial spectrum, delving into its synergistic mechanism of action, in vitro activity against key Gram-positive, Gram-negative, and anaerobic pathogens, and the standardized methodologies essential for its accurate evaluation. By consolidating critical data and field-proven protocols, this document serves as a vital resource for researchers, clinicians, and drug development professionals dedicated to optimizing the use of established antimicrobial agents against contemporary bacterial challenges.
The Synergistic Mechanism of Action
The efficacy of sultamicillin hinges on the complementary actions of its two core components: ampicillin's bactericidal activity and sulbactam's protective inhibition of β-lactamases.[1]
-
Ampicillin's Role: Inhibition of Cell Wall Synthesis Ampicillin, a broad-spectrum penicillin, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5][6] These enzymes are critical for the final transpeptidation step in peptidoglycan synthesis, a process that provides structural integrity to the bacterial cell wall.[3][5][6] By inhibiting PBP function, ampicillin disrupts cell wall assembly, leading to a weakened structure that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death.[4][5]
-
Sulbactam's Contribution: β-Lactamase Inhibition The primary mechanism of resistance to ampicillin is the bacterial production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[7][8] Sulbactam is a potent, irreversible inhibitor of many clinically significant plasmid-mediated β-lactamases (Ambler Class A).[9][10][11] It functions as a "suicide inhibitor"; the β-lactamase enzyme attacks sulbactam, forming an inactive covalent bond.[10][11] This action effectively neutralizes the primary defense of the bacteria, allowing the co-administered ampicillin to reach its PBP targets unimpeded.[7][12] This synergistic relationship extends ampicillin's spectrum to cover many resistant, β-lactamase-producing organisms.[13][14]
Diagram: Mechanism of Action
Caption: Synergistic action of Ampicillin and Sulbactam.
In Vitro Antibacterial Spectrum
Sultamicillin demonstrates a broad spectrum of activity against a wide range of clinically relevant bacteria.[9][15] The combination is effective against many organisms that have acquired resistance to ampicillin alone through the production of β-lactamases.
Gram-Positive Aerobes
Sultamicillin is active against many Gram-positive species. It is particularly effective against β-lactamase-producing strains of Staphylococcus aureus. While not typically active against methicillin-resistant S. aureus (MRSA), it retains activity against many penicillin-resistant strains.[9] It is also effective against Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis, although resistance has emerged in some pneumococcal strains.[9][16]
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Staphylococcus aureus | N/A | 6.25 | Includes penicillinase-producing strains.[16] Activity against MRSA is limited.[9] |
| Streptococcus pneumoniae | N/A | N/A | Effective, but penicillin-insensitive strains have been observed.[16] |
| Streptococcus pyogenes | N/A | N/A | Generally susceptible.[16] |
| Enterococcus faecalis | N/A | N/A | Generally susceptible.[16] |
Gram-Negative Aerobes
The addition of sulbactam significantly broadens the spectrum of ampicillin to include many β-lactamase-producing Gram-negative bacteria.[13] This includes strains of Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, Escherichia coli, Klebsiella species, and Proteus mirabilis.[9][17]
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Haemophilus influenzae | N/A | N/A | Effective against both β-lactamase-positive and -negative strains.[9] |
| Moraxella catarrhalis | N/A | N/A | Generally susceptible.[9] |
| Escherichia coli | N/A | N/A | Effective against many β-lactamase-producing strains, though resistance from ESBLs can occur.[9][16] |
| Klebsiella pneumoniae | N/A | N/A | Activity varies depending on the type of β-lactamase produced.[9] |
| Proteus mirabilis | N/A | N/A | Generally susceptible.[16] |
| Neisseria gonorrhoeae | N/A | N/A | Effective against β-lactamase-producing strains.[9] |
Anaerobic Bacteria
Sultamicillin is also effective against various anaerobic organisms, including Bacteroides fragilis and related species, which are common in intra-abdominal infections.[9]
Methodologies for Spectrum Determination
Accurate determination of the antibacterial spectrum relies on standardized, reproducible laboratory protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the authoritative guidelines for these procedures.[18]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantifying the in vitro activity of an antimicrobial agent. It determines the lowest concentration of the drug that visibly inhibits the growth of a microorganism.
Diagram: Broth Microdilution Workflow
Caption: Standard workflow for MIC determination.
Protocol: Broth Microdilution
-
Preparation of Materials:
-
Use sterile 96-well microtiter plates.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
-
Prepare a stock solution of ampicillin/sulbactam at a known concentration.
-
Scientist's Note: The use of CAMHB is critical as cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect the MICs of some antibiotics against certain bacteria.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Scientist's Note: Precise inoculum density is paramount. A lower density can lead to falsely low MICs, while a higher density can result in falsely high MICs.
-
-
Drug Dilution and Inoculation:
-
Perform serial two-fold dilutions of the ampicillin/sulbactam combination in the microtiter plate wells using CAMHB. The final volume in each well is typically 100 µL. CLSI guidelines often specify testing a 2:1 ratio of ampicillin to sulbactam.[19]
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Scientist's Note: Incubation time must be strictly followed. Shorter times may not allow for sufficient growth, while longer times can lead to drug degradation or the growth of resistant subpopulations.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[16]
-
Compare the resulting MIC value to established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). For ampicillin-sulbactam, a common CLSI breakpoint for susceptible Enterobacterales is ≤8/4 µg/mL.[19]
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that is widely used for routine susceptibility testing.
Protocol: Disk Diffusion
-
Plate Preparation:
-
Prepare a lawn of the test organism on a Mueller-Hinton agar (MHA) plate by swabbing the standardized 0.5 McFarland inoculum evenly across the surface in three directions.
-
Scientist's Note: The depth of the agar and the moisture content of the plate surface are critical variables that must be controlled to ensure reproducibility.
-
-
Disk Application:
-
Aseptically apply a paper disk containing a specified amount of the antimicrobial agent (e.g., 10 µg ampicillin and 10 µg sulbactam) to the surface of the agar.[19]
-
Ensure the disk is in firm contact with the agar. Apply disks within 15 minutes of inoculation.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the result by comparing the zone diameter to the clinical breakpoints provided by CLSI or EUCAST. For example, for Enterobacterales, a zone of ≥15 mm may be considered susceptible.[19]
-
Mechanisms of Resistance
While sulbactam protects ampicillin from many common β-lactamases, resistance to sultamicillin can still emerge through several mechanisms:
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their binding affinity for ampicillin, rendering the drug less effective even in the absence of β-lactamases. This is a common resistance mechanism in S. pneumoniae and E. faecium.[17]
-
Hyperproduction of β-Lactamases: Some bacteria can overcome the inhibitor by producing such large quantities of β-lactamase that the sulbactam is saturated.
-
Production of Inhibitor-Resistant β-Lactamases: The evolution of β-lactamases that are not effectively inhibited by sulbactam, such as some Class C (AmpC) cephalosporinases or Class B metallo-β-lactamases, can confer resistance.[11][20]
Conclusion
Sultamicillin tosylate dihydrate remains a clinically relevant oral antibiotic due to its well-defined synergistic mechanism and broad spectrum of activity. Its efficacy against many β-lactamase-producing pathogens makes it a valuable option for treating a variety of common infections.[13] However, the dynamic nature of bacterial resistance necessitates continuous surveillance of its in vitro activity against contemporary clinical isolates. Adherence to standardized testing methodologies, such as those prescribed by CLSI and EUCAST, is fundamental to generating the accurate and reliable data required to guide effective clinical use and preserve the utility of this important antimicrobial combination.
References
- Sultamicillin: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]
- Understanding Ampicillin: Mechanism of Action and Clinical Applic
- What is the mechanism of Ampicillin?
- β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. Louisiana Department of Health. [Link]
- Ampicillin - St
- SULTAMICILLIN - FDA Verific
- Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. [Link]
- What is the mechanism of Sultamicillin Tosylate?
- Sulbactam - Wikipedia. Wikipedia. [Link]
- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]
- Overview of Beta-Lactams - Infectious Diseases. MSD Manual Professional Edition. [Link]
- β-Lactamase inhibitor - Wikipedia. Wikipedia. [Link]
- What is Sultamicillin Tosylate used for?
- Global Health: Antimicrobial Resistance: Ampicillin. PDB-101. [Link]
- Major classes of β-lactam antibacterials and β-lactamase inhibitors.
- Sultamicillin: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
- Sultamicillin - Wikipedia. Wikipedia. [Link]
- Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST. [Link]
- [Antimicrobial activities of sultamicillin against clinical isolates obtained
- European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]
- Ampicillin-sulbactam Susceptibility Testing Criteria. PubMed. [Link]
- European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]
- (PDF) Antimicrobial and clinical studies on sultamicillin.
- SULTAMICILLIN - FDA Verific
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial. NIH. [Link]
- 2025 Updates to CLSI M100.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Compliance of manufacturers of AST materials and devices with EUCAST guidelines. EUCAST. [Link]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]
- 7. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 8. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Sulbactam - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Sultamicillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 13. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verification.fda.gov.ph [verification.fda.gov.ph]
- 16. [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ldh.la.gov [ldh.la.gov]
- 18. nih.org.pk [nih.org.pk]
- 19. Ampicillin-sulbactam susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Development and Validation of Sultamicillin Tosylate Dihydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of sultamicillin tosylate dihydrate. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, requires a robust analytical method to ensure its quality and stability in bulk drug and pharmaceutical formulations. This guide provides a step-by-step protocol, from method development and optimization to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We delve into the scientific rationale behind the chromatographic choices and present detailed procedures for forced degradation studies, ensuring the method's specificity. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the analysis of sultamicillin and related β-lactam antibiotics.
Introduction: The Analytical Imperative for Sultamicillin
Sultamicillin is a codrug in which ampicillin and the β-lactamase inhibitor sulbactam are linked via a methylene group. This formulation enhances the oral absorption of both compounds, which are subsequently released in a 1:1 molar ratio in the body. The inclusion of sulbactam extends ampicillin's spectrum of activity to include β-lactamase-producing bacteria. Given its therapeutic importance, a reliable and validated analytical method is paramount for quality control, stability testing, and formulation development.
The inherent susceptibility of the β-lactam ring to hydrolysis necessitates a stability-indicating method that can distinguish the intact drug from its potential degradation products.[1] This application note addresses this need by providing a comprehensive guide to developing and validating an HPLC method that is not only accurate and precise but also specific for this compound in the presence of its degradants.
Chromatographic Principles and Method Development
The selection of an appropriate chromatographic system is foundational to a successful analytical method. For β-lactam antibiotics like sultamicillin, reversed-phase HPLC is the technique of choice due to its versatility and efficiency in separating compounds with varying polarities.
Rationale for Chromatographic Conditions
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The non-polar nature of the C18 alkyl chains provides excellent retention for the moderately non-polar sultamicillin molecule, allowing for effective separation from more polar degradation products and excipients.
-
Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water is employed. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and resolution. The aqueous component helps to control the polarity of the mobile phase. The ratio of acetonitrile to water is a critical parameter that is adjusted to fine-tune the separation.
-
Detection: this compound exhibits maximum absorbance at approximately 225 nm.[2][3][4] Therefore, a UV detector set at this wavelength is used to ensure high sensitivity for the analyte.
Optimized HPLC Method
The following HPLC conditions were optimized to provide a sharp, symmetrical peak for sultamicillin with a reasonable analysis time.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of solutions, method development, and, most critically, the validation of the analytical method in accordance with ICH Q2(R1) guidelines.[5]
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guideline for the following parameters:
Sources
- 1. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of Sultamicillin (as Ampicillin and Sulbactam) in Human Plasma
Abstract
This application note presents a detailed, validated, and field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of ampicillin and sulbactam in human plasma. Sultamicillin, a mutual prodrug, is rapidly hydrolyzed to these two active moieties in vivo. Therefore, the accurate measurement of both ampicillin and sulbactam is critical for pharmacokinetic and bioequivalence studies. The described protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). This method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and sensitivity.[1]
Introduction: The Rationale for a Dedicated Sultamicillin Bioanalytical Method
Sultamicillin is a widely prescribed antibiotic that combines ampicillin, a beta-lactam antibiotic, with sulbactam, a beta-lactamase inhibitor. This combination extends the spectrum of ampicillin to include beta-lactamase-producing bacteria.[2][3] Upon oral administration, sultamicillin is efficiently absorbed and subsequently hydrolyzed into equimolar concentrations of ampicillin and sulbactam. To accurately characterize its pharmacokinetic profile and establish bioequivalence, a robust and reliable analytical method for the simultaneous quantification of both ampicillin and sulbactam in biological matrices is essential.
LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol that has been optimized for the routine analysis of clinical samples, balancing the need for scientific rigor with the practical demands of a high-throughput laboratory environment.
Materials and Methods
Reagents and Chemicals
-
Ampicillin Trihydrate (purity ≥98%)
-
Sulbactam Sodium (purity ≥98%)
-
Ampicillin-d5 (Internal Standard, IS; purity ≥97%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
Preparation of Standards and Quality Control Samples
Stock solutions of ampicillin, sulbactam, and the internal standard (Ampicillin-d5) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v).
Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into drug-free human plasma. The concentration ranges should be selected to cover the expected clinical concentrations. A typical calibration curve range is 0.25 to 200 µg/mL for ampicillin and 0.25 to 100 µg/mL for sulbactam.[2][3] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Experimental Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing high-abundance proteins from plasma samples.[4][5][6] Acetonitrile is a commonly used and efficient protein precipitating agent.[7][8][9]
Step-by-Step Protocol:
-
Thaw frozen plasma samples on ice to ensure stability.
-
Vortex the thawed plasma samples to ensure homogeneity.[10]
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (Ampicillin-d5).
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[5]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Analysis
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the simultaneous analysis of ampicillin and sulbactam.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ampicillin | 348.1 | 206.8 | 20 | 15 |
| Sulbactam | 231.9 | 187.8 | 18 | 12 |
| Ampicillin-d5 (IS) | 353.0 | 211.9 | 20 | 15 |
Note: The MRM transitions are consistent with published methods.[7][8]
Caption: Overall analytical workflow from sample to data.
Method Validation
The bioanalytical method was validated in accordance with the principles of the ICH M10 guideline to ensure its suitability for the intended purpose.[1] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analytes and the internal standard.
Linearity and Range
The linearity of the method was established by analyzing calibration curves prepared in duplicate on three different days. The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations in six replicates on three separate days. The acceptance criteria for accuracy are within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[11][12]
Table 4: Summary of Validation Results (Illustrative)
| Analyte | QC Level (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ampicillin | LLOQ (0.25) | ≤17.4 | ≤17.4 | -18.1 to 18.7 |
| Low (0.75) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| Medium (50) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| High (150) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| Sulbactam | LLOQ (0.25) | ≤17.4 | ≤17.4 | -18.1 to 18.7 |
| Low (0.75) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| Medium (25) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| High (75) | ≤11.5 | ≤11.5 | -11.5 to 12.5 | |
| Data derived from published literature to illustrate expected performance.[2][3] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high concentrations. Recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those from post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma with those in neat solutions.
Stability
The stability of ampicillin and sulbactam in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of ampicillin and sulbactam in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for clinical pharmacokinetic studies. The method has been thoroughly validated according to international guidelines, ensuring the generation of reliable and accurate data for drug development and regulatory submissions.
References
- Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link]
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Asian Journal of Pharmaceutical Analysis. [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
- Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
- ICH M10 on bioanalytical method valid
- Guideline on bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
- Sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
- Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Scilit. [Link]
- Bioanalytical Method Validation. U.S.
- Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. PubMed. [Link]
- An UHPLC-MS/MS method for the simultaneous determination of ampicillin and sulbactam in human plasma and urine. PubMed. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- Bioanalytical method valid
- a protein precipitation extraction method. Protocols.io. [Link]
- Technical Tip: Protein Precipit
- Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. Scilit. [Link]
- Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma. PubMed. [Link]
- Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies. PubMed. [Link]
- Surface molecularly imprinted solid-phase extraction for the determination of vancomycin in plasma samples using HPLC–MS/MS.
- A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw. PubMed. [Link]
- Development and Validation of a SolidPhase Extraction-Liquid Chromatographic Method for Determination of Amoxicillin in Plasma.
- Nanosorbents Revolutionize Antibiotic Quantification: Advances in Solid-Phase Extraction Techniques.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Technical Tip: Protein Precipitation [phenomenex.com]
- 7. Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. scilit.com [scilit.com]
- 10. a protein precipitation extraction method [protocols.io]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
Application Note: A Comprehensive Protocol for Broth Microdilution Susceptibility Testing of Sultamicillin
Abstract
This document provides a detailed, field-proven protocol for determining the in vitro susceptibility of aerobic bacteria to sultamicillin using the broth microdilution (BMD) method. Sultamicillin, a mutual prodrug, is hydrolyzed in vivo to release ampicillin and the β-lactamase inhibitor sulbactam, a combination designed to overcome common resistance mechanisms.[1][2] This guide is intended for researchers, clinical microbiologists, and drug development professionals, offering a step-by-step methodology grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We delve into the causality behind experimental choices, quality control measures, and data interpretation to ensure the generation of accurate and reproducible Minimum Inhibitory Concentration (MIC) data.
Introduction: The Scientific Rationale of Sultamicillin
Sultamicillin represents a strategic pairing of a β-lactam antibiotic with a β-lactamase inhibitor.[1] It is a double ester that, upon absorption, is hydrolyzed to yield equimolar concentrations of ampicillin and sulbactam.[1][3]
-
Ampicillin's Role: Ampicillin, a penicillin-class antibiotic, acts by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2][4] This inhibition disrupts peptidoglycan cross-linking, leading to a compromised cell wall, lysis, and bacterial death.[2][5]
-
Sulbactam's Shield: The efficacy of many β-lactam antibiotics is threatened by bacterial production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive.[2] Sulbactam is an irreversible inhibitor of many of these enzymes.[3] By binding to and inactivating β-lactamases, sulbactam protects ampicillin from degradation, thereby restoring its activity against many resistant bacterial strains.[4]
The broth microdilution test quantitatively measures the in vitro activity of this combination, providing the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
Step-by-Step Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) non-selective agar plate, touch 3-5 well-isolated colonies of the same morphology with a sterile loop. [9] b. Transfer the growth into a tube containing sterile saline. c. Vortex thoroughly to create a smooth suspension. Adjust the turbidity by adding more bacteria or saline to visually match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. [10]This step should be completed within 15 minutes of standardization. [6] d. Dilute this standardized suspension in CAMHB to achieve the final required inoculum density. A typical dilution is 1:100, which will be further diluted 1:2 in the plate, resulting in the target concentration. The final concentration in each well must be approximately 5 x 10⁵ CFU/mL. [10][11]
-
Microtiter Plate Preparation: a. Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of each row to be used in a 96-well plate. b. In well 1 of each row, dispense 100 µL of the appropriate starting concentration of sultamicillin (prepared in CAMHB). c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial transfer from well 2 to well 3, and so on, up to the desired final concentration (typically well 10 or 11). Discard 50 µL from the last well of the dilution series. e. Well 11 (or the next empty well) serves as the positive growth control (no drug). Well 12 serves as the sterility control (no drug, no inoculum).
-
Inoculation: a. Within 30 minutes of preparation, transfer the diluted bacterial inoculum (from step 1d) to a sterile reagent reservoir. b. Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the bacterial suspension. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. [12]
-
Incubation: a. Cover the plate with a lid to prevent contamination and evaporation. b. Place the plate in a non-CO₂ incubator and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air. [10][11]
Reading and Interpreting Results
-
Validation of the Test: Before reading the results, check the control wells:
-
Sterility Control (Well 12): Must be clear, with no visible growth.
-
Growth Control (Well 11): Must show distinct turbidity or a cell pellet, confirming organism viability and proper incubation conditions. [13] * QC Strain: The MIC for the concurrently tested QC strain must fall within its acceptable range (see Table 2). [6]
-
-
MIC Determination:
-
Categorical Interpretation:
-
Compare the determined MIC value to the clinical breakpoints published by a standards organization like CLSI or EUCAST.
-
These breakpoints are specific to the organism (or organism group) and the antimicrobial agent.
-
The result is categorized as:
-
Susceptible (S): The infection is likely to respond to standard dosage regimens. [14] * Intermediate (I): The antimicrobial may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used. [14] * Resistant (R): The organism is unlikely to be inhibited by achievable systemic concentrations of the drug. [14] | Example Dilution Series & Interpretation | | :--- | | Sultamicillin Concentration (µg/mL of Ampicillin) | | Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | | Conc. | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | Growth Ctrl | | Result | - | - | - | - | + | + | + | + | + | + | + | | (-) = No visible growth; (+) = Visible growth | | Determined MIC: 8 µg/mL |
-
-
A Self-Validating System: Mandatory Quality Control
Quality control is non-negotiable for ensuring the accuracy and precision of the testing system. It validates the antimicrobial agent's potency, the medium's integrity, and the operator's technique. A QC strain with a known MIC range must be tested with each batch of clinical isolates.
| Table 2: CLSI-Recommended QC Strains for Ampicillin-Sulbactam | | :--- | :--- | | Quality Control Strain | Acceptable MIC Range (µg/mL as Ampicillin/Sulbactam) | | Escherichia coli ATCC® 25922 | 2/1 – 8/4 | | Escherichia coli ATCC® 35218 | 8/4 – 32/16 | | Klebsiella pneumoniae ATCC® 700603 | 8/4 – 32/16 | Source: Data derived from CLSI M100 performance standards documents. [15] Corrective Action: If the MIC of a QC strain falls outside the acceptable range, the results for all test isolates in that batch are considered invalid. The entire procedure must be investigated for potential errors (e.g., inoculum density, incubation conditions, reagent preparation) and repeated.
References
- MIMS Philippines. (n.d.). Sultamicillin: Uses, Dosage, Side Effects and More.
- Patsnap Synapse. (2024). What is the mechanism of Sultamicillin Tosylate?.
- PharmEasy. (2020). Sultamicillin – Uses, Side Effects, Medicines & FAQs.
- Patsnap Synapse. (2024). What is Sultamicillin Tosylate used for?.
- Barry, A. L., Jones, R. N., & Thornsberry, C. (1985). Interpretive standards and quality control limits for susceptibility tests with ampicillin-sulbactam combination disks. Journal of Clinical Microbiology, 19(1), 134-139.
- National Center for Biotechnology Information. (n.d.). Interpretive standards and quality control limits for susceptibility tests with ampicillin-sulbactam combination disks.
- Seco.US. (n.d.). Mueller Hinton II Broth (Cation-Adjusted).
- BD. (n.d.). Mueller Hinton II Broth - Manual Difco.
- Liofilchem. (2019). MTS™ Ampicillin-sulbactam.
- Jones, R. N., Barry, A. L., & Thornsberry, C. (1989). Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination. Journal of Clinical Microbiology, 27(12), 2781-2788.
- The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance.
- McLeod, S. M., et al. (2023). Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests. Journal of Clinical Microbiology, 61(12).
- HiMedia Laboratories. (n.d.). Mueller Hinton Broth - Technical Data.
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- ResearchGate. (2015). Any advice on a cation-adjusted Mueller-Hinton broth?.
- tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
- IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- EUCAST. (n.d.). MIC Determination.
- Magdesian, K. G. (2019). How to Use and Interpret Antimicrobial Susceptibility Testing for Common Bacterial Pathogens. AAEP Proceedings, 65, 236-241.
- Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0.
- EUCAST. (n.d.). EUCAST Broth Microdilution Susceptibility Testing.
- ResearchGate. (2020). (PDF) Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- Rohde, R. E. (2012). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 25(2), 94-100.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- Q world Medical Education & FRCPathPrep. (2024). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution.
- Regulations.gov. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- YouTube. (2020). MIC (Broth Microdilution) Testing.
- National Institute of Health Sciences, Japan. (n.d.). Sultamicillin Tosilate / Official Monographs for Part I.
- SciSpace. (n.d.). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 5. Sultamicillin – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 6. apec.org [apec.org]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. seco.us [seco.us]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. m.youtube.com [m.youtube.com]
- 14. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 15. liofilchem.com [liofilchem.com]
"preparation of sultamicillin tosylate dihydrate stock solutions for in vitro assays"
Application Note & Protocol
Topic: Preparation of Sultamicillin Tosylate Dihydrate Stock Solutions for In Vitro Assays Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Precise Stock Solution Preparation for Sultamicillin
Sultamicillin is a sophisticated mutual prodrug, ingeniously linking the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam as a double ester.[1][2] Upon absorption and subsequent hydrolysis, it releases equimolar concentrations of both ampicillin and sulbactam.[2] This synergistic combination is designed to overcome bacterial resistance mediated by β-lactamase enzymes.[3][4] Ampicillin acts by inhibiting the synthesis of the bacterial cell wall, while sulbactam irreversibly binds to and inactivates β-lactamases, thereby protecting ampicillin from degradation and extending its antibacterial spectrum.[3][4][5][6]
The integrity of in vitro assays, such as minimum inhibitory concentration (MIC) determinations, time-kill studies, and cell-based toxicity assays, is fundamentally dependent on the accurate and consistent preparation of the test article. For this compound, a compound with specific solubility characteristics, establishing a reliable protocol for stock solution preparation is paramount. This document provides a detailed, field-tested guide for researchers, explaining not just the "how" but the critical "why" behind each step, ensuring the generation of reproducible and trustworthy data.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is the foundation for developing a robust preparation protocol.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₀N₄O₉S₂・C₇H₈O₃S・2H₂O | [7] |
| Molecular Weight | 802.89 g/mol | [7] |
| Appearance | White to slightly pale yellow crystalline powder | [8][9] |
| Solubility | Freely soluble in methanol, acetonitrile, acetone; Insoluble in water. | [9][10][11][12] |
| DMSO Solubility | 125 mg/mL (163.00 mM) | [13] |
Mechanism of Action: A Dual-Pronged Attack
The efficacy of sultamicillin hinges on the coordinated action of its hydrolyzed components.
Caption: Hydrolysis of sultamicillin releases ampicillin and sulbactam for synergistic antibacterial action.
I. Protocol: Preparation of a High-Concentration Primary Stock Solution (10 mg/mL)
This protocol details the preparation of a primary stock solution in DMSO, a common and effective solvent for compounds with low aqueous solubility.[13] The choice of DMSO is based on its high solvating power for this compound and its compatibility with further dilution into aqueous assay media.
Materials & Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Analytical balance (readable to 0.01 mg)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 or 2 mL)
-
Sterile, volumetric flasks (e.g., 10 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Syringe filters (0.22 µm), sterile, with a PTFE or PVDF membrane (Note: DMSO is compatible with these materials, but can damage cellulose acetate filters)[14]
-
Sterile syringes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Methodology
-
Pre-calculation and Weighing:
-
Objective: To accurately weigh the required mass of powder.
-
Action: Calculate the mass of this compound needed. For a 10 mg/mL stock in 10 mL, you need 100 mg.
-
Rationale: Precision at this stage is crucial for an accurate final concentration. Use an analytical balance in a draft-free environment. Handle the powder in a chemical fume hood or with appropriate ventilation to minimize inhalation risk.[7][15]
-
-
Dissolution:
-
Objective: To completely dissolve the powder in the chosen solvent.
-
Action: Transfer the weighed powder into a 10 mL sterile volumetric flask. Add approximately 8 mL of sterile DMSO.
-
Action: Cap the flask and vortex vigorously for 1-2 minutes. If needed, brief sonication in a water bath can aid dissolution.[13] Visually inspect against a light source to ensure no particulates remain.
-
Action: Once fully dissolved, add DMSO to the 10 mL calibration mark. Invert the flask several times to ensure homogeneity.
-
Rationale: Incomplete dissolution is a primary source of concentration errors. The use of a volumetric flask ensures a precise final volume.
-
-
Sterilization:
-
Objective: To remove any potential microbial contaminants from the stock solution, which is critical for cell-based or antimicrobial susceptibility testing.
-
Action: Draw the dissolved stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Action: Dispense the solution through the filter into a sterile, labeled container (e.g., a 15 mL conical tube).
-
Rationale: Standard antibiotic stock solutions for susceptibility testing should be sterilized to prevent contamination of the assay.[16][17] Filtration is the preferred method as autoclaving would degrade the heat-sensitive β-lactam components.
-
-
Aliquoting and Storage:
-
Objective: To preserve the stability of the stock solution and prevent contamination from repeated use.
-
Action: Dispense the sterile stock solution into single-use volumes (e.g., 100 µL) in sterile, amber or opaque polypropylene tubes.
-
Action: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[13] Protect from light.[18]
-
Rationale: Aliquoting prevents the degradation that can occur with repeated freeze-thaw cycles.[13] Storing at low temperatures and protecting from light are critical for maintaining the chemical integrity of many antibiotics, including penicillins.[14][17][18]
-
II. Workflow for Stock Solution Preparation
Caption: Standard workflow for preparing sterile sultamicillin stock solutions.
III. Quality Control and Validation
A prepared stock solution must be validated to ensure its reliability in subsequent assays.
-
Visual Inspection: Thaw an aliquot and inspect for any signs of precipitation. The solution should be clear and particle-free.
-
Concentration Verification (Optional): The concentration can be verified using UV-Vis spectrophotometry. This compound has a maximum absorbance (λmax) at approximately 225-232 nm when dissolved in methanol.[10][11] A standard curve can be prepared to quantify the concentration of the stock solution after appropriate dilution.
-
Functional Confirmation: The ultimate validation is a functional test. Perform a standard antimicrobial susceptibility test (e.g., broth microdilution MIC) using quality control (QC) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). This confirms the biological activity of the ampicillin/sulbactam combination.
IV. Preparation of Working Solutions
For in vitro assays, the high-concentration DMSO stock must be diluted to the final working concentrations in the appropriate aqueous medium (e.g., Mueller-Hinton broth, cell culture medium).
-
Serial Dilution: Perform serial dilutions from the primary stock. It is often practical to first create an intermediate stock in the assay medium at a concentration 10 or 100 times the highest final concentration to be tested.[16]
-
Solvent Concentration: Crucially, ensure the final concentration of DMSO in the assay wells is consistent across all conditions (including vehicle controls) and remains at a non-toxic level (typically ≤0.5%).
-
Stability in Aqueous Media: Be aware that β-lactam antibiotics like ampicillin have limited stability in aqueous solutions.[17] Working solutions should be prepared fresh from frozen stock aliquots immediately before use.[14] Any unused working solution should be discarded and not re-frozen.[16]
V. Safety & Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][15]
-
Handling Powder: Handle the dry powder in a chemical fume hood or a ventilated enclosure to prevent inhalation of fine particles.[19]
-
Disposal: Dispose of unused materials and waste in accordance with local, state, and federal regulations.
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8][15] If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
VI. Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | - Stock concentration is too high (exceeds solubility limit at lower temp).- Solvent has absorbed water, reducing solubility. | - Gently warm the aliquot to 37°C and vortex to redissolve.- If precipitation persists, the stock may need to be remade.- Always use anhydrous DMSO and cap tubes tightly. |
| Precipitation when diluting into aqueous buffer/media | - Compound "crashes out" as it is transferred from a high-concentration organic solvent to an aqueous environment. | - Increase the volume of the aqueous medium for the initial dilution step.- Vortex the aqueous medium while slowly adding the DMSO stock.- Prepare an intermediate dilution in a mixed solvent system if necessary. |
| Loss of antibacterial activity (high MIC values) | - Degradation of the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, light exposure).- Degradation of ampicillin in aqueous working solutions. | - Prepare fresh stock solution from new powder.- Always use fresh, single-use aliquots.- Prepare aqueous working solutions immediately before starting the assay. |
References
- Sultamicillin: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]
- What is the mechanism of Sultamicillin Tosylate? (2024).
- Sultamicillin – Uses, Side Effects, Medicines & FAQs. (2020). PharmEasy. [Link]
- Ampicillin/Sulbactam Monograph for Professionals. (2025). Drugs.com. [Link]
- What is Sultamicillin Tosylate used for? (2024).
- Ampicillin Sodium–Sulbactam Sodium. (n.d.).
- Stability of Sulbactam/Ampicillin in Diluents for Parenteral Administration. (1986). Reviews of Infectious Diseases. [Link]
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
- Stability of sulbactam/ampicillin in diluents for parenteral administr
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018). International Journal of Pharmaceutical Research and Scholars. [Link]
- UV spectrophotometric method development and validation for determination of sultamicillin tosylate in API and its pharmaceutical dosage form. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Antibiotic Stock Solutions. (n.d.). Addgene. [Link]
- Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. (2004). PubMed. [Link]
- How i prepare stock and working solution of antibiotics for making antibiotic discs? (2021).
- Stability of aztreonam and ampicillin sodium–sulbactam sodium in 0.9% sodium chloride injection. (1994). American Journal of Health-System Pharmacy. [Link]
- I have the challenge of avoiding the degradation of sultamicillin powder for suspension. Any recommendations? (2023).
- SAFETY DATA SHEET - Sultamicillin Tosylate Dihydr
- Sultamicillin tosil
- Protocols/AntibioticStockSolutions. (n.d.). Barrick Lab. [Link]
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (n.d.). SciSpace. [Link]
- Sultacillin: Dosages and Ingredients. (n.d.). MIMS Philippines. [Link]
- Sultamicillin Tosilate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. [Link]
- SULTAMICILLIN. (n.d.). Pfizer. [Link]
- SULTAMICILLIN. (n.d.).
- How to Reconstitute IV Medic
Sources
- 1. mims.com [mims.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 4. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 5. Sultamicillin – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 6. drugs.com [drugs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 11. journalajst.com [journalajst.com]
- 12. scispace.com [scispace.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. apec.org [apec.org]
- 17. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 18. researchgate.net [researchgate.net]
- 19. Sultamicillin tosilate|83105-70-8|MSDS [dcchemicals.com]
Application Note & Protocol: The Use of Sultamicillin Tosylate Dihydrate as a Reference Standard in Antibiotic Research
Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper use of Sultamicillin Tosylate Dihydrate as a reference standard in antibiotic research. Sultamicillin, a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam, requires precise analytical methods for quantification and characterization. This document outlines the fundamental principles, physicochemical properties, and detailed, field-proven protocols for its application in High-Performance Liquid Chromatography (HPLC) and microbiological assays, ensuring data integrity and reproducibility.
Foundational Principles: Understanding Sultamicillin
Sultamicillin is an innovative chemical entity designed to overcome bacterial resistance. It is a double ester linking ampicillin and sulbactam[1][2]. Following oral administration, it is hydrolyzed during absorption, releasing equimolar concentrations of ampicillin and sulbactam into systemic circulation[1][2][3]. This dual-action mechanism is its key therapeutic advantage:
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs), leading to cell lysis[2][4][5].
-
Sulbactam: A potent, irreversible inhibitor of many common β-lactamase enzymes. While having minimal intrinsic antibacterial activity, its primary role is to protect ampicillin from degradation by these enzymes, thereby extending its antibacterial spectrum to include resistant strains[1][4][5][6].
The use of a highly characterized, pure this compound reference standard is therefore non-negotiable for any quantitative or qualitative analysis, whether for drug formulation, quality control, or pharmacokinetic studies.
Caption: Hydrolysis of the Sultamicillin prodrug into its active components.
Physicochemical Properties & Handling of the Reference Standard
A reference standard's integrity is paramount. Its physical and chemical properties dictate its proper storage, handling, and use in solution.
| Property | Value | Source(s) |
| Chemical Name | (2S,5R)-(3,3-Dimethyl-4,4,7-trioxo-4-thia-1-azabicyclo[3.2.0]hept-2-ylcarbonyloxy)methyl (2S,5R,6R)-6-((2R)-2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate mono-4-toluenesulfonate dihydrate | [7] |
| CAS Number | 83105-70-8 | [8][9] |
| Molecular Formula | C₃₂H₄₂N₄O₁₄S₃ | [7] |
| Molecular Weight | 802.9 g/mol | [7] |
| Appearance | White to off-white or yellowish-white crystalline powder | [10][11][12] |
| Solubility | Freely soluble in methanol, acetonitrile, and ethanol; very slightly soluble in water. | [10] |
Critical Storage and Handling Protocols
Improper storage can lead to degradation of the reference standard, compromising all subsequent experimental results.
| Condition | Recommendation | Rationale & Causality |
| Temperature | Store refrigerated at 2-8°C.[8] | Sultamicillin is heat-sensitive[13]. Refrigeration minimizes the rate of chemical degradation, preserving its purity and potency. |
| Atmosphere | Keep in a tightly sealed container in a dry, cool, well-ventilated place.[13][14] | The dihydrate form indicates the presence of water molecules in the crystal lattice. Exposure to humidity can alter this hydration state, affecting the compound's weight and potency calculations. |
| Light | Store protected from light.[12][15] | Many complex organic molecules, including β-lactams, can be susceptible to photodegradation. Opaque or amber containers should be used. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid dust formation. Wash hands thoroughly after handling. | Standard laboratory practice to avoid inhalation or contact with a potent pharmacological compound. |
Core Application: Quantitative Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for accurately determining the purity and concentration of sultamicillin. The method separates sultamicillin from its potential degradants and related impurities.
Protocol 1: Preparation of Standard Stock and Working Solutions
Accurate preparation of a calibration curve is the foundation of any quantitative analysis. The causality is simple: the instrument's response to the unknown sample can only be accurately interpreted by comparing it to its response to a series of precisely known concentrations of the reference standard.
Caption: Workflow for preparing HPLC calibration standards.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed container of this compound Reference Standard to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would alter its weight.
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a clean weighing boat.
-
Carefully transfer the powder to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 5-10 minutes until fully dissolved.[16] Methanol is chosen due to the high solubility of the compound.[17]
-
Allow the solution to return to room temperature, then dilute to the mark with methanol. Invert the flask 15-20 times to ensure homogeneity. This is your Standard Stock Solution .
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark using the HPLC mobile phase (e.g., Acetonitrile:Water 45:55). This is your Working Stock Solution .[16]
-
-
Calibration Curve Standards (10-60 µg/mL):
-
Prepare a series of calibration standards by pipetting appropriate volumes (e.g., 1, 2, 4, 5, and 6 mL) of the Working Stock Solution into separate 10 mL volumetric flasks.[17][16]
-
Dilute each to the mark with the mobile phase. These solutions will have final concentrations of 10, 20, 40, 50, and 60 µg/mL, respectively.[17][16]
-
Filter each standard through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.
-
Protocol 2: RP-HPLC Method for Quantification
This protocol is based on validated methods published in peer-reviewed literature and is designed for robust and reproducible quantification of sultamicillin.[17][16][18]
| Parameter | Recommended Condition | Rationale & Causality |
| Stationary Phase | Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) or equivalent. | The C18 (octadecylsilane) stationary phase is nonpolar, making it ideal for retaining and separating moderately nonpolar molecules like sultamicillin from polar components in the mobile phase. |
| Mobile Phase | Isocratic: Acetonitrile:Water (45:55 v/v). | This ratio provides a good balance of polarity to achieve adequate retention and a reasonable elution time for sultamicillin. The components should be HPLC grade and degassed before use to prevent bubbles in the system. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column that ensures good peak shape and efficient separation without generating excessive backpressure. |
| Detection | UV-Vis Detector at 225 nm. | This compound exhibits maximum absorbance at 225 nm, providing the highest sensitivity for detection.[17][16] |
| Injection Volume | 20 µL. | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | Ambient or controlled at 25°C. | Maintaining a constant temperature ensures reproducible retention times. |
| Run Time | ~10 minutes. | Sufficient to allow for the elution of sultamicillin (expected around 6.9 min) and any early-eluting impurities.[17][16] |
Self-Validation and System Suitability:
Before analyzing samples, the system's performance must be verified. This is a non-negotiable step for trustworthy results.
-
Equilibrate the System: Pump the mobile phase through the column for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test:
-
Make six replicate injections of a single standard solution (e.g., 20 µg/mL).
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.
-
Acceptance Criteria: The %RSD for peak area should be not more than 2.0%, and for retention time, not more than 1.0%. This confirms the precision of the system.[10]
-
-
Linearity:
-
Inject the prepared calibration standards (10-60 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. This demonstrates a linear relationship between concentration and response, validating the method for quantification within this range.[17]
-
Alternative Application: Microbiological Potency Assay
While HPLC measures chemical concentration, a microbiological assay measures biological activity. This is critical for confirming that the antibiotic is not only present but also potent. The principle involves measuring the inhibition of growth of a susceptible microorganism by the antibiotic.
Principle: The diameter of a zone of growth inhibition around a disc impregnated with sultamicillin is proportional to the concentration of the active antibiotic.
Brief Protocol Outline:
-
Test Organism: A susceptible strain of Staphylococcus aureus (e.g., ATCC 29737) is commonly used.[19]
-
Media: Use Antibiotic Assay Medium No. 1 for the assay plates.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., equivalent to a 0.5 McFarland standard).
-
Standard Preparation: Prepare standard solutions of the Sultamicillin Reference Standard in a suitable buffer (e.g., 0.1 M Phosphate Buffer, pH 6.0).[19]
-
Assay:
-
Seed the agar plates uniformly with the prepared inoculum.
-
Apply known concentrations of the reference standard and the unknown sample to sterile paper discs or into wells cut into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the zones of inhibition.
-
Calculate the potency of the sample by comparing its zone size to the standard curve generated from the reference standard.
-
This bioassay validates the functional integrity of the ampicillin component released from the sultamicillin molecule.
References
- SULTAMICILLIN - Pfizer. (n.d.).
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49.
- Sultamicillin: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.
- SULTAMICILLIN - FDA Verification Portal. (n.d.).
- What is the mechanism of Sultamicillin Tosylate? (2024, July 17). Patsnap Synapse.
- [Studies on sultamicillin hydrolysis]. (1995). Zhongguo Kang Sheng Su Za Zhi, 20(2), 90-3.
- Sultamicillin – Uses, Side Effects, Medicines & FAQs. (2020, October 5). PharmEasy.
- What is Sultamicillin Tosylate used for? (2024, June 14). Patsnap Synapse.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018, May 8). International Journal for Pharmaceutical Research Scholars.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018). Semantic Scholar.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018). ResearchGate.
- I have the challenge of avoiding the degradation of sultamicillin powder for suspension. Any recommendations? (2023, September 15). ResearchGate.
- Pharmaffiliates Sultamicillin Tosilate Dihydrate-impurities. (n.d.). Pharmaffiliates.
- DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. (2013). Semantic Scholar.
- Sultamicillin Tosilate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia.
- Sultamicillin Base, Sultamicillin Tosylate EP, BP Manufacturers and Suppliers. (n.d.). Fengchen Group.
- SULTAMICILLIN TOSILATE DIHYDRATE. (2024, February 2). European Pharmacopoeia.
- Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. (2020, April 5). ResearchGate.
- Sultamicillin Tosilate Dihydrate | API | CEP/COS. (n.d.). PharmaCompass.
- [Antimicrobial activities of sultamicillin against clinical isolates obtained from outpatients]. (1994). Kansenshogaku Zasshi, 68(4), 525-36.
- Sultamicillin Tosilate Hydrate. (n.d.). PubChem.
- Friedel, H. A., & Campoli-Richards, D. M. (1986). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 32(6), 491-522.
- Pitts, N. E., & Proctor, R. R. (1986). Worldwide clinical experience with sultamicillin. APMIS Supplementum, 273(5), 153-62.
- Sultamicillin tosilate, European Pharmacopoeia (EP) Reference Standard. (n.d.). AXEL.
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 5. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sultamicillin Tosilate Hydrate | C32H42N4O14S3 | CID 5282436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sultamicillin tosilate EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 9. Sultamicillin tosilate EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Sultamicillin Base, Sultamicillin Tosylate EP, BP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 17. scispace.com [scispace.com]
- 18. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Methodologies for Assessing Sultamicillin's Efficacy in Bacterial Biofilm Disruption
Abstract
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and host immune responses. This resilience is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the microbial community. Sultamicillin, a conjugate of ampicillin and the β-lactamase inhibitor sulbactam, offers a promising dual-action mechanism for tackling infections.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the methodologies to evaluate the efficacy of sultamicillin in disrupting pre-formed bacterial biofilms. We present two robust, complementary protocols: the Crystal Violet (CV) assay for quantifying total biofilm mass and Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD staining for visualizing structural integrity and bacterial viability within the biofilm.
Scientific Background
The Challenge of Bacterial Biofilms
A biofilm is a structured community of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which can include polysaccharides, proteins, lipids, and extracellular DNA (eDNA).[4][5][6] This matrix provides structural integrity and protects the embedded bacteria from environmental stresses, including antibiotics and host immune defenses.[4][7] Biofilm formation is a multi-stage process, beginning with the initial attachment of planktonic (free-floating) bacteria to a surface, followed by irreversible attachment, microcolony formation, maturation into a three-dimensional structure, and finally, dispersion of cells to colonize new sites.[8][9][10] Bacteria within a mature biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic counterparts, making biofilm-associated infections incredibly difficult to eradicate.[11]
Sultamicillin: A Dual-Action Approach
Sultamicillin is a mutual prodrug that is hydrolyzed in the body to release equimolar concentrations of ampicillin and sulbactam.[12][13][14] This combination provides a synergistic effect against a broad spectrum of bacteria.[1][15]
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[1][16]
-
Sulbactam: A β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamase enzymes.[3][17] These enzymes are produced by many resistant bacteria and are a primary defense mechanism, as they hydrolyze and inactivate β-lactam antibiotics like ampicillin.[14]
By protecting ampicillin from enzymatic degradation, sulbactam restores and extends its bactericidal activity against many resistant strains.[3][16][18]
Rationale for Investigating Sultamicillin Against Biofilms
The hypothesis for sultamicillin's efficacy against biofilms is twofold. First, sulbactam's inhibition of β-lactamases may be crucial for allowing ampicillin to act on the metabolically active bacteria within the biofilm. Second, there is potential for the combination to interfere with the EPS matrix or trigger signaling pathways that lead to biofilm dispersal. This guide provides the tools to test these hypotheses by quantifying both the physical disruption of the biofilm and the viability of the cells within it.
Experimental Design & Protocols
This section details the materials and step-by-step protocols for assessing biofilm disruption. It is critical to include appropriate controls in every experiment.
Mandatory Controls:
-
Untreated Biofilm Control: Biofilm grown and incubated with sterile medium instead of sultamicillin. This represents 0% disruption.
-
Planktonic MIC Control: A standard Minimum Inhibitory Concentration (MIC) test on planktonic bacteria to determine the baseline susceptibility to ampicillin/sulbactam.
-
Sterility Control: Wells containing only sterile growth medium to check for contamination.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| Sultamicillin Tosylate | Sigma-Aldrich | Prepare stock solutions in an appropriate solvent (e.g., DMSO or water) and sterilize by filtration. |
| Bacterial Strain of Interest | ATCC | E.g., Staphylococcus aureus, Pseudomonas aeruginosa. |
| Tryptic Soy Broth (TSB) | BD Biosciences | Or other appropriate growth medium for the chosen bacterial strain. |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4, sterile. |
| 96-well Flat-Bottom Polystyrene Plates | Corning | Tissue-culture treated plates promote biofilm attachment. |
| Crystal Violet Solution (0.1% w/v) | Sigma-Aldrich | Filter-sterilized. |
| Acetic Acid (30% v/v) | Fisher Scientific | For solubilizing the crystal violet stain. |
| LIVE/DEAD™ BacLight™ Bacterial Viability Kit | Thermo Fisher Scientific | Contains SYTO® 9 and propidium iodide. |
| Confocal Laser Scanning Microscope (CLSM) | Leica, Zeiss, etc. | With appropriate laser lines and filters for SYTO® 9 and propidium iodide. |
Protocol 1: Biofilm Mass Quantification by Crystal Violet (CV) Assay
This assay measures the total biomass of the biofilm, including cells and the EPS matrix, by staining with crystal violet. A reduction in absorbance indicates a loss of biofilm structure.
Step-by-Step Methodology
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of TSB and incubate overnight at 37°C with shaking.[19]
-
Culture Standardization: Dilute the overnight culture 1:100 in fresh, pre-warmed TSB.[20]
-
Biofilm Formation: Add 200 µL of the standardized bacterial suspension into the wells of a 96-well plate. Incubate for 24-48 hours at 37°C under static conditions to allow for robust biofilm formation.[21]
-
Planktonic Cell Removal: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells. Be careful not to disturb the attached biofilm.
-
Sultamicillin Treatment: Prepare serial dilutions of sultamicillin in fresh TSB. Add 200 µL of the desired concentrations to the biofilm-containing wells. Add 200 µL of TSB without the drug to the untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
Washing: Aspirate the medium and wash the wells twice with 200 µL of sterile PBS.
-
Biofilm Fixation: Heat-fix the biofilms by placing the plate in a 60°C oven for 1 hour.[21]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[20][22]
-
Final Wash: Remove the crystal violet solution. Wash the plate thoroughly by submerging it in a container of tap water and gently shaking until excess stain is removed. Repeat 3-4 times.[20]
-
Drying: Invert the plate on paper towels and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15-20 minutes at room temperature with gentle shaking.[19][23]
-
Absorbance Measurement: Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.[21][22]
Crystal Violet Assay Workflow Diagram
Caption: Workflow for the Crystal Violet Biofilm Disruption Assay.
Protocol 2: Visualization of Viability by Confocal Microscopy
CLSM with LIVE/DEAD staining allows for the qualitative and quantitative assessment of bacterial viability within the three-dimensional biofilm structure. SYTO® 9 (green) stains all bacteria (live and dead), while propidium iodide (red) only penetrates cells with compromised membranes (dead).
Step-by-Step Methodology
-
Biofilm Formation: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following steps 1-3 from Protocol 1.
-
Treatment: Remove planktonic cells and treat the biofilms with the desired concentrations of sultamicillin as described in steps 4-6 from Protocol 1.
-
Staining Preparation: Prepare the LIVE/DEAD staining solution according to the manufacturer's protocol (typically a mixture of SYTO® 9 and propidium iodide in a suitable buffer).
-
Staining: After treatment, gently wash the biofilm twice with sterile PBS. Add the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
Imaging: Gently rinse once more with PBS to remove excess stain. Immediately visualize the biofilm using a confocal laser scanning microscope.
-
Excitation/Emission:
-
SYTO® 9 (Live cells): ~488 nm / ~500-550 nm
-
Propidium Iodide (Dead cells): ~535 nm / ~617-635 nm
-
-
Data Acquisition: Acquire Z-stack images through the full depth of the biofilm to reconstruct its 3D architecture.
-
Confocal Microscopy Workflow Diagram
Sources
- 1. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]
- 4. Extracellular polymeric substance - Wikipedia [en.wikipedia.org]
- 5. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular polymeric substances, a key element in understanding biofilm phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What's on the Outside Matters: The Role of the Extracellular Polymeric Substance of Gram-negative Biofilms in Evading Host Immunity and as a Target for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilms and their role in pathogenesis | British Society for Immunology [immunology.org]
- 9. Frontiers | Understanding bacterial biofilms: From definition to treatment strategies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mims.com [mims.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 17. Ampicillin/Sulbactam (Unasyn): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. [Antimicrobial activity of sultamicillin against clinical isolates from upper respiratory tract infections II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.igem.org [static.igem.org]
- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal violet assay [bio-protocol.org]
- 22. Crystal violet staining protocol | Abcam [abcam.com]
- 23. static.igem.org [static.igem.org]
Application Note & Protocol: Establishing a Robust Framework for Evaluating Sultamicillin Efficacy in Murine Infection Models
Introduction: The Rationale for In Vivo Assessment of Sultamicillin
Sultamicillin represents a strategic combination of ampicillin, a time-tested β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor.[1] It is a mutual prodrug, designed as a double ester that, upon oral administration, is hydrolyzed to release ampicillin and sulbactam in a 1:1 molar ratio into systemic circulation.[2][3][4] This design enhances the oral bioavailability of both components, with peak serum levels of ampicillin being approximately twice those achieved with an equal oral dose of ampicillin alone.[2][5]
The core mechanism of action is twofold. Ampicillin, the bactericidal component, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are crucial for the final transpeptidation step in peptidoglycan synthesis.[6][7][8] This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.[6][9] However, the efficacy of ampicillin alone is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[10][6] Sulbactam addresses this by acting as an irreversible inhibitor of many common β-lactamases, thereby protecting ampicillin from degradation and restoring its activity against otherwise resistant strains.[2][6][8]
While in vitro susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC), provides foundational data on an antibiotic's potency, it cannot fully predict clinical success.[11] Animal infection models are an indispensable bridge between in vitro data and human clinical trials, providing critical insights into the pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy of an antimicrobial agent in a complex biological system.[11][12][13] These models allow for the evaluation of the drug's performance under physiological conditions, which is essential for dose selection and regimen optimization for clinical studies.[14][13][15]
This document provides a detailed protocol for assessing the in vivo efficacy of sultamicillin using two well-established and highly relevant murine infection models: the neutropenic thigh infection model and the acute lung infection model.
PART 1: Pre-Experimental Preparation and Considerations
Bacterial Strain Selection and In Vitro Characterization
The choice of bacterial challenge strains is paramount for a meaningful efficacy study. It is recommended to use well-characterized strains with known resistance mechanisms.
-
Strain Selection Rationale: Include both β-lactamase-producing, ampicillin-resistant strains (the primary target for sultamicillin) and ampicillin-susceptible strains as controls. Strains of Staphylococcus aureus, Haemophilus influenzae, and Klebsiella pneumoniae are clinically relevant and have been used in previous sultamicillin efficacy studies.[16]
-
In Vitro Susceptibility Testing: Prior to in vivo studies, the MIC of ampicillin alone and ampicillin/sulbactam (in a 2:1 ratio, reflecting the clinical formulation) must be determined for each challenge strain.[17] This is crucial for correlating in vivo exposure with in vitro potency.
Table 1: Example In Vitro Susceptibility Data for Challenge Strains
| Bacterial Strain | Ampicillin MIC (µg/mL) | Ampicillin/Sulbactam (2:1) MIC (µg/mL) | β-Lactamase Production |
| S. aureus ATCC 29213 | >64 | 4 | Positive |
| K. pneumoniae ATCC 43816 | >128 | 8 | Positive |
| H. influenzae (clinical isolate) | 32 | 2 | Positive |
| S. pneumoniae ATCC 49619 | 0.5 | 0.5 | Negative |
Animal Selection and Husbandry
-
Species and Strain: Outbred mouse strains, such as ICR (CD-1) or Swiss Webster, are commonly used for infection models due to their hardiness and reproducibility of results.[18][19]
-
Health Status: Use specific-pathogen-free (SPF) mice, typically 6-8 weeks old, to minimize confounding variables from pre-existing infections.
-
Acclimatization: Animals should be acclimatized to the housing facility for at least 72 hours before any experimental procedures.
-
Ethical Considerations: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[20]
PART 2: The Neutropenic Thigh Infection Model
The neutropenic thigh model is a highly standardized and widely used model for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[18][21] By inducing neutropenia, the model minimizes the contribution of the host's innate immune system, allowing for a more direct assessment of the antimicrobial's bactericidal or bacteriostatic activity.[21]
Experimental Workflow
Caption: Workflow for the neutropenic thigh infection model.
Detailed Protocol
Step 1: Induction of Neutropenia
-
Rationale: Cyclophosphamide is an immunosuppressive agent that transiently depletes neutrophils, rendering the mice more susceptible to infection and allowing for a clearer assessment of antibiotic activity.[19][21]
-
Procedure:
Step 2: Inoculum Preparation
-
Culture the selected bacterial strain overnight on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).[22]
-
Harvest colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the bacterial suspension to the desired concentration (typically ~10⁷ CFU/mL) using a spectrophotometer and confirm the final concentration by serial dilution and plating.[18][22]
Step 3: Infection
-
Two hours prior to initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[18][22]
Step 4: Treatment
-
Prepare sultamicillin in a suitable vehicle (e.g., sterile water or PBS).
-
Administer the first dose of sultamicillin (or vehicle control) two hours post-infection.[18] Dosing can be administered subcutaneously (SC) or orally (PO) by gavage.
-
Continue treatment at predetermined intervals (e.g., every 6, 8, or 12 hours) for a total of 24 hours. A dose-ranging study is essential to determine the efficacy of different dosing regimens.
Step 5: Endpoint Evaluation
-
At 24 hours after the initiation of therapy (26 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire infected thigh muscle.[18]
-
Homogenize the tissue in a known volume of sterile PBS (e.g., 3 mL) using a mechanical homogenizer.[18][23]
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate and incubate overnight at 37°C.[18]
-
Count the bacterial colonies and calculate the number of CFU per gram of thigh tissue.
Data Interpretation
The primary endpoint is the change in bacterial load (log₁₀ CFU/g) in the thigh over the 24-hour treatment period compared to the vehicle control group. Efficacy is demonstrated by a significant reduction in bacterial burden. A bacteriostatic effect is typically defined as no net change in CFU from the start of treatment, while a bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU.
PART 3: The Acute Lung Infection (Pneumonia) Model
This model is crucial for evaluating the efficacy of antibiotics against respiratory tract infections.[24] Unlike the thigh model, the lung model involves a more complex host-pathogen interaction, including local immune responses, making it a robust test of an antibiotic's ability to penetrate lung tissue and exert its effect at the site of infection.
Experimental Workflow
Caption: Workflow for the acute lung infection model.
Detailed Protocol
Step 1: Inoculum Preparation
-
Prepare the bacterial suspension as described in the thigh model protocol (Section 2.2, Step 2). The concentration may need to be optimized for the specific strain to induce a non-lethal but robust infection.
Step 2: Infection
-
While the mouse is held in a supine position, instill a small volume (e.g., 50 µL) of the bacterial suspension into the nares.[23] The mouse will aspirate the inoculum into the lungs.
Step 3: Treatment
-
Two hours post-infection, begin administration of sultamicillin or vehicle control, as described in the thigh model protocol (Section 2.2, Step 4).
Step 4: Endpoint Evaluation
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Determine the bacterial load (CFU/g of lung tissue) by serial dilution and plating, as described for the thigh model.[24]
Data Presentation and Analysis
Results from both models should be presented clearly, allowing for comparison between treatment groups.
Table 2: Example Efficacy Data from Neutropenic Thigh Model
| Treatment Group (Dose, Route, Frequency) | Mean Bacterial Load (log₁₀ CFU/g) ± SD | Change from 2h Control (log₁₀ CFU) |
| 2h Pre-Treatment Control | 6.8 ± 0.3 | N/A |
| 26h Vehicle Control | 8.9 ± 0.4 | +2.1 |
| Sultamicillin (50 mg/kg, PO, q12h) | 7.5 ± 0.5 | -1.4 |
| Sultamicillin (100 mg/kg, PO, q12h) | 5.9 ± 0.6 | -3.0 |
| Sultamicillin (100 mg/kg, PO, q8h) | 4.5 ± 0.7 | -4.4 |
Statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) should be performed to determine the significance of the observed reductions in bacterial load compared to the vehicle control group.
PART 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Integration
A comprehensive evaluation of sultamicillin should integrate PK and PD principles. This involves correlating the drug exposure in the animal with the observed antibacterial effect.[15]
-
Pharmacokinetic Analysis: In a satellite group of infected animals, collect blood samples at multiple time points after sultamicillin administration to determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).[15][23] Since sultamicillin is a prodrug, assays should measure the concentrations of both ampicillin and sulbactam.[3]
-
PK/PD Index Determination: For β-lactam antibiotics like ampicillin, the primary PK/PD index correlating with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[23] By modeling the PK data and correlating it with the efficacy data (change in CFU), a target %fT > MIC for sultamicillin can be established. This is invaluable for predicting effective human dosing regimens.
Conclusion
The neutropenic thigh and acute lung infection models provide a robust and clinically relevant framework for evaluating the in vivo efficacy of sultamicillin. A meticulously executed study, following the protocols outlined herein, will generate critical data on the compound's ability to combat bacterial infections. By integrating in vitro susceptibility data with in vivo efficacy and pharmacokinetic analyses, researchers can build a comprehensive understanding of sultamicillin's therapeutic potential and establish a solid foundation for its further development. The predictive value of these models is significantly enhanced when investigators are aware of their limitations and interpret the results with care.[11][12]
References
- Patsnap Synapse. (2024). What is the mechanism of Sultamicillin Tosylate?
- MIMS Philippines. (n.d.). Sultamicillin: Uses, Dosage, Side Effects and More.
- Benchchem. (n.d.). The Dual-Pronged Assault: Sultamicillin Hydrochloride's Mechanism of Action Against Beta-Lactamase Bacteria.
- PharmEasy. (2020). Sultamicillin – Uses, Side Effects, Medicines & FAQs.
- Patsnap Synapse. (2024). What is Sultamicillin Tosylate used for?
- Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection.
- Pfizer. (n.d.). SULTAMICILLIN.
- English, A. R., Girard, D., & Haskell, S. L. (1984). Pharmacokinetics of sultamicillin in mice, rats, and dogs. Antimicrobial Agents and Chemotherapy, 25(5), 599–602.
- Zak, O., & O'Reilly, T. (1990). Animal models as predictors of the safety and efficacy of antibiotics. European Journal of Clinical Microbiology & Infectious Diseases, 9(7), 472-478.
- Retsema, J. A., Girard, A. E., & English, A. R. (1986). Activity of sulbactam/ampicillin in screening and discriminative animal models of infection. Reviews of Infectious Diseases, 8 Suppl 5, S535-S542.
- GARDP Revive. (n.d.). Neutropenic thigh mouse model.
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- Stainton, S. M., Abdelraouf, K., Utley, L., Pucci, M. J., Lister, T., & Nicolau, D. P. (2018). (ii) Neutropenic thigh infection model. Bio-protocol.
- O'Reilly, T., & Zak, O. (1989). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 2(1), 48-67.
- Friedel, H. A., Campoli-Richards, D. M., & Goa, K. L. (1989). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 37(4), 491-522.
- Pallares, J., et al. (2015). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 59(10), 6256-6264.
- ResearchGate. (n.d.). In vivo efficacy of beta-lactam combinations in treatment of infections....
- Wicha, S. G., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Pharmaceutics, 14(8), 1633.
- Romero, J., et al. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01373-20.
- Karakonstantis, S., & Rousaki, M. (2022). β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development. Antibiotics, 11(11), 1503.
- Semantic Scholar. (n.d.). Animal models as predictors of the safety and efficacy of antibiotics.
- IMI AMR Accelerator. (n.d.). A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections.
- Zhang, Y., & Ye, Z. (2020). Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection. Bio-protocol, 10(1), e3481.
- dos Santos, C. G., et al. (2022). Animal models of Klebsiella pneumoniae mucosal infections. Frontiers in Cellular and Infection Microbiology, 12, 988510.
- Sime, F. B., & Roberts, J. A. (2019). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical Microbiology Newsletter, 41(22), 179-186.
- Charles River Laboratories. (n.d.). Bacterial Lung Infection Models.
- Cain, A. K., et al. (2022). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases, 8(3), 548-558.
- Rigo, R., et al. (2022). Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa. European Respiratory Journal, 60(suppl 66), 4349.
- Semantic Scholar. (n.d.). Pharmacokinetics of sultamicillin in mice, rats, and dogs.
- Rodríguez-Gascón, A., et al. (2023). Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review. JAC-Antimicrobial Resistance, 5(3), dlad073.
- Al-Adham, I. S. I., & Evans, S. E. (2023). Pulmonary Delivery of Antibiotics to the Lungs: Current State and Future Prospects. Pharmaceutics, 15(11), 2539.
- GARDP. (2022, August 15). Animal models to study the activity of antibiotics [Video]. YouTube.
- English, A. R., Girard, D., & Haskell, S. L. (1984). Pharmacokinetics of sultamicillin in mice, rats, and dogs. Antimicrobial Agents and Chemotherapy, 25(5), 599-602.
- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
- Romero, J., et al. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01373-20.
Sources
- 1. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. journals.asm.org [journals.asm.org]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 9. Sultamicillin – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models as predictors of the safety and efficacy of antibiotics | Semantic Scholar [semanticscholar.org]
- 13. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Activity of sulbactam/ampicillin in screening and discriminative animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. journals.asm.org [journals.asm.org]
- 20. biobostonconsulting.com [biobostonconsulting.com]
- 21. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. criver.com [criver.com]
- 25. bio-protocol.org [bio-protocol.org]
Application Note: A Robust UV Spectrophotometric Method for the Quantification of Sultamicillin
Abstract
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of sultamicillin in bulk and pharmaceutical dosage forms. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, is a widely used broad-spectrum antibiotic.[1][2] The accurate determination of its concentration is critical for ensuring the quality, safety, and efficacy of the final drug product. The described method is based on the measurement of UV absorbance in a methanol solvent. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision.[3][4]
Introduction and Scientific Rationale
Sultamicillin is an ester-linked codrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[2][5] This combination extends the antimicrobial spectrum of ampicillin to include bacteria that produce β-lactamase, an enzyme that would otherwise inactivate it.[1][6] Quality control in pharmaceutical manufacturing necessitates reliable and efficient analytical methods for the quantification of the active pharmaceutical ingredient (API).
UV-Visible spectrophotometry is a widely utilized analytical technique in pharmaceutical analysis due to its simplicity, speed, low cost, and instrumental availability. The method relies on the principle that many organic molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship mathematically described by the Beer-Lambert Law.[7][8] Sultamicillin possesses chromophores within its molecular structure that allow for strong UV absorbance, making this technique highly suitable for its quantification.
The causality behind selecting UV spectrophotometry lies in its ability to provide a robust and reliable quantitative result without the need for the more complex and expensive instrumentation associated with chromatographic techniques like HPLC. For routine quality control where the sample matrix is relatively simple (e.g., bulk drug or straightforward formulations), UV spectrophotometry offers an optimal balance of performance and efficiency.
Principle of the Method: The Beer-Lambert Law
The quantification of sultamicillin is based on the Beer-Lambert Law, which is the fundamental principle of spectrophotometry.[9][10] The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the analyte at a given wavelength (L mol⁻¹ cm⁻¹)[10]
-
b is the path length of the cuvette, typically 1 cm
-
c is the concentration of the analyte (mol L⁻¹)
By measuring the absorbance of sultamicillin solutions at its wavelength of maximum absorbance (λmax), where the analysis is most sensitive, a linear relationship between absorbance and concentration can be established.[7] This relationship is then used to determine the concentration of sultamicillin in unknown samples.
Materials and Instrumentation
3.1 Instrumentation:
-
UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning in the 200-400 nm range (e.g., Shimadzu UV-1800 or similar).[11]
-
Analytical Balance: Sensitivity of at least 0.1 mg.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.
-
Quartz Cuvettes: Matched pair with a 1 cm path length.
-
Ultrasonic Bath: For complete dissolution of samples.
-
Filtration Assembly: 0.45 µm membrane filters.
3.2 Chemicals and Reagents:
-
Sultamicillin Reference Standard: USP or equivalent grade.
-
Methanol: HPLC or analytical grade.[12]
-
Sultamicillin Tablets: Commercially available formulation.
Experimental Protocol: Method Development and Quantification
The entire workflow is designed to ensure systematic development and application of the method for accurate quantification.
Caption: Overall workflow for sultamicillin quantification.
4.1 Step 1: Selection of Solvent
The choice of solvent is critical. It must dissolve the analyte completely and be transparent (i.e., have negligible absorbance) in the UV region where the analyte absorbs. Methanol was chosen as it is a good solvent for sultamicillin tosylate and is transparent in the relevant UV range.[11][12]
4.2 Step 2: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the Sultamicillin reference standard.
-
Transfer the powder quantitatively to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 100 mL mark with methanol and mix thoroughly.
4.3 Step 3: Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 5 mL of the Standard Stock Solution (100 µg/mL) into a 50 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 10 µg/mL.
-
Fill a quartz cuvette with methanol to serve as the blank.
-
Fill a second quartz cuvette with the 10 µg/mL sultamicillin solution.
-
Scan the sample solution from 400 nm to 200 nm against the methanol blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For sultamicillin in methanol, the λmax is typically found at approximately 232 nm.[12][13]
4.4 Step 4: Protocol for Quantification in Tablet Dosage Form
-
Weigh and finely powder 20 sultamicillin tablets to obtain a homogenous mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of sultamicillin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.[11]
-
Make up the volume to 100 mL with methanol, mix well, and filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 100 µg/mL.
-
Accurately dilute 5 mL of this filtered solution to 50 mL with methanol to obtain a final theoretical concentration of 10 µg/mL.
-
Measure the absorbance of this final solution at the predetermined λmax (e.g., 232 nm) against a methanol blank.
-
Calculate the concentration of sultamicillin in the sample using the regression equation derived from the calibration curve.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][14] The validation process is a self-validating system where each parameter confirms the reliability of the others.
Caption: Interrelationship of method validation parameters.
5.1 Linearity
-
Protocol: Prepare a series of calibration standards by pipetting 2, 4, 6, 8, and 10 mL of the Standard Stock Solution (100 µg/mL) into separate 100 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL. (Note: Other studies have validated ranges like 20-100 µg/mL).[12]
-
Analysis: Measure the absorbance of each standard at the λmax.
-
Acceptance Criteria: Plot absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Absorbance (at 232 nm) |
| 2 | 0.155 |
| 4 | 0.310 |
| 6 | 0.465 |
| 8 | 0.620 |
| 10 | 0.775 |
| Example Data: Regression Equation: y = 0.0775x + 0.0001; R² = 0.9999 |
5.2 Accuracy
-
Protocol: Accuracy is determined by recovery studies. A known amount of standard drug is added (spiked) into a pre-analyzed sample solution at three different levels: 80%, 100%, and 120% of the target concentration.
-
Analysis: The absorbance of each solution is measured, and the concentration is calculated using the calibration curve. The percentage recovery is then determined.
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[12]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.05 | 100.50% |
| 120% | 12.0 | 12.08 | 100.67% |
5.3 Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability/Intra-day): Prepare six separate sample solutions from the same homogenous tablet powder batch at 100% of the test concentration (e.g., 10 µg/mL). Analyze them on the same day, with the same analyst and instrument.
-
Protocol (Intermediate/Inter-day): Repeat the analysis of six sample preparations on a different day or with a different analyst.
-
Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the assay results.
-
Acceptance Criteria: The %RSD should not be more than 2.0%.
| Precision Level | Replicate | Assay (% Label Claim) |
| Repeatability | 1-6 | Mean: 99.8%, %RSD: 0.85% |
| Intermediate | 1-6 | Mean: 100.2%, %RSD: 1.10% |
5.4 Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[3][15]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines.
-
S = the slope of the calibration curve.
Based on published data, typical values are approximately LOD = 3.6 µg/mL and LOQ = 11.1 µg/mL, though these are highly method-dependent.[12]
Conclusion
The UV spectrophotometric method described provides a simple, accurate, precise, and economical means for the routine quality control analysis of sultamicillin in bulk and tablet formulations. The method was successfully developed and validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a pharmaceutical setting.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][4]
- Kshirsagar, S. A., et al. (2018). Uv spectrophotometric method development and validation for determination of sultamicillin tosylate in api and in pharmaceutical dosage form. ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link][13]
- Research Article. (2018). uv spectrophotometric method development and validation for determination of sultamicillin tosylate in. International Journal of Current Advanced Research. [Link][12]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Apollo Pharmacy. Sultamicillin: Uses, Side Effects and Medicines. [Link][1]
- Wikipedia. Sultamicillin. [Link][2]
- Tuncel, M., & Atkosar, Z. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- HinoTek. An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry. [Link][7]
- PharmaCompass. Sultamicillin | Drug Information, Uses, Side Effects, Chemistry. [Link][5]
- Aakash Institute.
- Al-Mustaqbal University College. Beer Lambert law. [Link][9]
- Chemistry LibreTexts. (2023). The Beer-Lambert Law. [Link][10]
- PubChem. Sultamicillin.
- Ganesh, B. G., et al. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link][11]
Sources
- 1. Sultamicillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Sultamicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hinotek.com [hinotek.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 12. journalajst.com [journalajst.com]
- 13. Uv spectrophotometric method development and validation for determination of sultamicillin tosylate in api and in pharmaceutical dosage form | Journalasjt [journalajst.com]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Evaluating the Pharmacodynamics of Sultamicillin Using Time-Kill Curve Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Time-Kill Analysis of Sultamicillin
Sultamicillin is a sophisticated antimicrobial agent, functioning as a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Upon oral administration, it is hydrolyzed, releasing both compounds in a 1:1 molar ratio to act synergistically against susceptible bacteria.[2][3] Ampicillin, a β-lactam antibiotic, inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to penicillin-binding proteins (PBPs).[4] However, its efficacy is compromised by β-lactamase enzymes, which are produced by many resistant bacterial strains and inactivate the antibiotic.[5] Sulbactam counters this by irreversibly inhibiting a wide range of β-lactamases, thereby protecting ampicillin from degradation and restoring its bactericidal activity.[5][6]
While the Minimum Inhibitory Concentration (MIC) provides a static measure of the lowest concentration required to inhibit growth, a time-kill curve assay offers a dynamic view of an antimicrobial's effect over time. This is particularly crucial for a combination agent like sultamicillin, as it allows for the characterization of its bactericidal or bacteriostatic activity and the assessment of synergistic interactions.[7][8] This application note provides a detailed protocol for conducting time-kill curve studies with sultamicillin against pathogenic bacteria, grounded in established methodologies to ensure data integrity and reproducibility.
Scientific Principles
Mechanism of Action: A Dual-Pronged Assault
The efficacy of sultamicillin relies on the coordinated action of its two components. Ampicillin disrupts cell wall integrity, leading to lysis, while sulbactam acts as a "bodyguard," neutralizing the primary defense mechanism of many resistant bacteria.[2][9] This synergistic relationship expands the spectrum of activity to include β-lactamase-producing strains of organisms such as Staphylococcus aureus, Haemophilus influenzae, and various Enterobacteriaceae.[5][10]
Figure 1: Mechanism of Action of Sultamicillin.
Time-Kill Curve Analysis
A time-kill assay tracks the number of viable bacteria, measured in colony-forming units per milliliter (CFU/mL), over a specific period (typically 24 hours) following exposure to an antimicrobial agent.[11] The results are plotted as log10 CFU/mL versus time.
Key definitions based on Clinical and Laboratory Standards Institute (CLSI) guidelines:
-
Bactericidal Activity: A ≥3-log10 (or 99.9%) reduction in the CFU/mL from the initial inoculum.[7][12]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where the bacterial count remains relatively stable or shows minimal decline.[7][12]
-
Indifference: The combined effect is no better than that of the more active agent alone.[11]
-
Synergy: A ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[12]
Pre-Experimental Preparation
Materials and Reagents
-
Sultamicillin reference standard (e.g., Sultamicillin Tosylate)
-
Solvent for stock solution (e.g., Methanol or sterile distilled water, verify solubility)[13][14]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Test bacterial strains (e.g., ATCC quality control strains or clinical isolates)
-
Sterile culture tubes, flasks, and micropipette tips
-
Spectrophotometer and cuvettes
-
Incubator (35°C ± 2°C)
-
Spiral plater or materials for manual spread plating
-
Colony counter
Bacterial Inoculum Preparation
Rationale: Starting with a standardized inoculum in the logarithmic phase of growth is critical for reproducibility. Bacteria in this phase are metabolically active and most susceptible to cell-wall active agents like ampicillin.
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 35°C ± 2°C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] This typically takes 2-6 hours.
-
Dilute this standardized suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[3] A 1:100 or 1:200 dilution is often a good starting point, but this should be verified by quantitative plating of the time-zero (T0) sample.
Sultamicillin Stock Solution Preparation
Rationale: Accurate preparation of the stock solution is fundamental to the entire experiment. Using a solvent in which the compound is highly soluble prevents precipitation.
-
Accurately weigh the required amount of sultamicillin reference standard.
-
Dissolve the powder in a minimal amount of a suitable solvent, such as methanol.[13][15]
-
Dilute to the final volume with sterile CAMHB or a buffer to create a high-concentration stock (e.g., 1000 µg/mL).[14]
-
Prepare working solutions by serial dilution in CAMHB to achieve the desired final concentrations for the assay.
-
Scientist's Note: Sultamicillin is typically tested at concentrations relative to its MIC against the specific organism (e.g., 0.5x, 1x, 2x, 4x MIC). It's essential to determine the MIC via broth microdilution according to CLSI guidelines prior to the time-kill study.
-
Experimental Protocol: Time-Kill Assay Workflow
Figure 2: General Workflow for a Time-Kill Curve Assay.
Step-by-Step Methodology:
-
Assay Setup: Label sterile culture tubes for each sultamicillin concentration and controls. This must include a growth control (inoculum in CAMHB without antibiotic) and a sterility control (CAMHB with the highest concentration of sultamicillin, no inoculum).
-
Inoculation: Add the prepared bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to each tube, except the sterility control.
-
Time Zero (T0) Sampling: Immediately after inoculation, vortex each tube gently and remove an aliquot (e.g., 100 µL) from the growth control tube. This sample represents the starting bacterial density.
-
Incubation: Place all tubes in a shaking incubator at 35°C ± 2°C.
-
Time-Point Sampling: At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each test and control tube.[11][16]
-
Serial Dilution: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to reduce the bacterial concentration to a countable range.
-
Plating: Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. Use spread plating or a spiral plater for enumeration.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible.
-
Colony Counting: Count the colonies on plates that have between 30 and 300 colonies for the most accurate determination.
-
Calculation: Calculate the CFU/mL for each time point using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Data Analysis and Presentation
Data Plotting
Convert the calculated CFU/mL values to log10 CFU/mL. Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the growth control.
Sample Data Presentation
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 2 | 6.45 | 5.50 | 5.15 | 4.21 |
| 4 | 7.61 | 5.31 | 4.20 | 3.10 |
| 8 | 8.89 | 5.25 | 3.15 | <2.0 (Limit of Detection) |
| 24 | 9.12 | 6.88 (Regrowth) | 2.50 | <2.0 (Limit of Detection) |
Note: This is example data for illustrative purposes.
Interpretation and Troubleshooting
-
Bactericidal Effect: A curve showing a rapid, ≥3-log10 drop in CFU/mL compared to the T0 count indicates bactericidal activity. In the table above, the 4x MIC concentration demonstrates this.
-
Bacteriostatic Effect: A curve where the CFU/mL count remains similar to the initial inoculum or drops slightly before potentially rising again suggests a bacteriostatic effect.
-
Regrowth: An initial drop in CFU/mL followed by an increase at later time points (e.g., 24 hours) can indicate several possibilities: degradation of the antibiotic, selection of a resistant subpopulation, or the inoculum density being too high for the drug concentration.[17]
-
Paradoxical Effect (Eagle Effect): In rare cases, a reduced killing effect may be observed at very high antibiotic concentrations. Testing a wider range of concentrations can help identify this.[17]
| Common Issue | Potential Cause | Recommended Action |
| No killing observed, even at high concentrations | Organism is resistant; incorrect MIC determination; compound instability. | Verify MIC. Check the stability of sultamicillin in the assay medium. Use a known susceptible control strain. |
| High variability between replicates | Inaccurate pipetting; inconsistent mixing before sampling; plating errors. | Ensure thorough mixing of cultures. Use calibrated pipettes and practice consistent plating techniques.[17] |
| Growth control shows no growth | Inoculum was not viable; error in media preparation. | Verify the viability of the starting culture. Ensure media is prepared correctly and is not contaminated. |
References
- MIMS Philippines. (n.d.). Sultamicillin.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synergy: Sulbactam Sodium and Ampicillin in Fighting Bacterial Infections.
- Patsnap Synapse. (2024). What is the mechanism of Sultamicillin Tosylate?.
- Time of Care. (n.d.). Bacteriostatic versus Bactericidal.
- Patsnap Synapse. (2024). What is Sultamicillin Tosylate used for?.
- Wikipedia. (n.d.). Ampicillin/sulbactam.
- StatPearls - NCBI Bookshelf. (2024). Ampicillin/Sulbactam.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- ResearchGate. (2012). Time kill curves data analysis.
- Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870.
- IDStewardship. (2017). The Basics Of Bactericidal Versus Bacteriostatic Antibiotics.
- Scribd. (n.d.). Time Kill Assay.
- IJPR. (2018). uv spectrophotometric method development and validation for determination of sultamicillin tosylate in.
- IJPRS. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- ResearchGate. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?.
- ResearchGate. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- NCCLS. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.
Sources
- 1. mims.com [mims.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampicillin/sulbactam - Wikipedia [en.wikipedia.org]
- 10. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. journalajst.com [journalajst.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sultamicillin Against Clinical Isolates
Introduction: The Clinical Imperative for Accurate Sultamicillin MIC Determination
Sultamicillin is a mutual prodrug of the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam.[1][2] Following oral administration, it is hydrolyzed into ampicillin and sulbactam in a 1:1 molar ratio, achieving higher serum levels of ampicillin than when ampicillin is administered alone.[1] The combination of ampicillin and sulbactam is effective against a wide range of Gram-positive and Gram-negative bacteria, including many beta-lactamase-producing strains that are resistant to ampicillin alone.[3][4] Sulbactam itself is an irreversible inhibitor of many common beta-lactamases, thereby protecting ampicillin from enzymatic degradation and extending its antibacterial spectrum.[5][6]
The accurate determination of the Minimum Inhibitory Concentration (MIC) of sultamicillin is a cornerstone of clinical microbiology and drug development. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] This metric is critical for:
-
Guiding appropriate antimicrobial therapy for patients.
-
Monitoring the emergence and spread of antimicrobial resistance.
-
Establishing the in vitro activity of new antimicrobial agents.
This comprehensive guide provides detailed, field-proven protocols for determining the MIC of sultamicillin against clinical isolates, grounded in the standards of authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] We will delve into the causality behind experimental choices to ensure that the described protocols are robust and self-validating systems.
Mechanism of Action: A Synergistic Approach
The efficacy of sultamicillin lies in the synergistic action of its two components, ampicillin and sulbactam.
-
Ampicillin : As a beta-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[5][6] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately, cell lysis.[6]
-
Sulbactam : Many bacteria have developed resistance to beta-lactam antibiotics through the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring and inactivate the antibiotic.[6] Sulbactam is a potent, irreversible inhibitor of a wide variety of beta-lactamases.[11] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, allowing it to exert its bactericidal effect on otherwise resistant bacteria.[5][6]
Caption: Mechanism of action of sultamicillin's components.
Core Methodologies for MIC Determination
The two most widely recognized and utilized methods for MIC determination are broth microdilution and agar dilution.[8][12] These methods are considered gold standards for their accuracy and reproducibility.[12][13]
I. Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[13][14]
-
Sultamicillin analytical standard (or ampicillin and sulbactam analytical standards).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
Spectrophotometer or nephelometer.
-
Incubator (35°C ± 2°C).
-
Sterile diluents (e.g., sterile water, saline).
-
Preparation of Antimicrobial Stock Solution:
-
Rationale: A concentrated, accurate stock solution is crucial for preparing the subsequent serial dilutions. The choice of solvent is determined by the solubility of the antimicrobial agent. Sultamicillin itself is practically insoluble in water, so for laboratory testing, ampicillin and sulbactam are typically used.[15] Sulbactam sodium is freely soluble in water.[16]
-
For sultamicillin testing, ampicillin and sulbactam are combined in a 2:1 ratio (e.g., ampicillin at 64 µg/mL with sulbactam at 32 µg/mL).[17] Prepare separate high-concentration stock solutions of ampicillin sodium and sulbactam sodium in sterile distilled water.
-
For example, to prepare a 1280 µg/mL ampicillin stock, dissolve the appropriate amount of ampicillin sodium powder (corrected for potency) in sterile water. Similarly, prepare a 640 µg/mL sulbactam sodium stock.
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter. Store at -20°C or colder in small aliquots.[18]
-
-
Preparation of Dilution Series in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[14]
-
In the first column of wells, add 100 µL of the working antibiotic solution (e.g., 256 µg/mL ampicillin and 128 µg/mL sulbactam in CAMHB) to the 100 µL of broth already in the wells. This results in a total volume of 200 µL at the starting concentration (e.g., 128 µg/mL ampicillin and 64 µg/mL sulbactam).
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[14]
-
The eleventh column will serve as a positive control (growth control, no antibiotic), and the twelfth column will be the negative control (sterility control, no bacteria).[14]
-
-
Inoculum Preparation:
-
Rationale: A standardized inoculum is critical for the reproducibility of MIC results. A higher inoculum density can lead to falsely elevated MICs.
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial suspension to each well (except the sterility control wells), resulting in a final volume of 110 µL per well.
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Caption: Broth microdilution workflow for MIC determination.
II. Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, onto which a standardized number of bacterial cells are inoculated.[12][20]
-
Sultamicillin analytical standard (or ampicillin and sulbactam analytical standards).
-
Mueller-Hinton Agar (MHA).
-
Sterile petri dishes.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity.
-
Inoculum replicating device (optional).
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of antibiotic solutions in a suitable solvent at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar).[20] Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.
-
Allow the plates to solidify at room temperature. A control plate containing no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the standardized bacterial suspension. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.[20]
-
Quality Control: Ensuring Trustworthiness
Rationale: Quality control (QC) is a non-negotiable component of antimicrobial susceptibility testing. It ensures the accuracy and precision of the testing system by monitoring the performance of reagents, media, and the operator.
Standard QC practices involve the regular testing of reference bacterial strains with known MIC values. The obtained MIC for the QC strain must fall within a predefined acceptable range.
Recommended QC Strains and Expected Ranges:
According to EUCAST and CLSI guidelines, the following QC strains are recommended for monitoring the accuracy of ampicillin-sulbactam MIC testing.[21]
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Ampicillin-Sulbactam (2:1) | 4/2 - 16/8 |
| Escherichia coli ATCC 35218 | Ampicillin-Sulbactam (2:1) | 16/8 - 64/32 |
| Staphylococcus aureus ATCC 29213 | Ampicillin-Sulbactam (2:1) | 0.5/0.25 - 2/1 |
Note: Ranges may be updated. Always refer to the latest CLSI M100 or EUCAST QC documents for the most current information.[9][22]
Data Interpretation: From MIC to Clinical Category
The determined MIC value is interpreted as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the FDA, CLSI, and EUCAST.[23][24] These breakpoints are based on pharmacokinetic/pharmacodynamic (PK/PD) data, clinical outcomes, and microbiological data.
Example of CLSI Breakpoints for Ampicillin-Sulbactam (Enterobacteriaceae):
-
Susceptible (S): ≤ 8/4 µg/mL
-
Intermediate (I): 16/8 µg/mL
-
Resistant (R): ≥ 32/16 µg/mL
Note: Breakpoints are organism- and site of infection-specific and are subject to change. Always consult the latest CLSI or EUCAST breakpoint tables.[23]
References
- MIMS. Sultamicillin.
- National Center for Biotechnology Information. (n.d.). Sultamicillin. PubChem.
- Wikipedia. (n.d.). Sultamicillin.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- European Committee on Antimicrobial Susceptibility Testing. (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing. YouTube.
- Jones, R. N., & Barry, A. L. (1987). Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination. Journal of Clinical Microbiology, 25(10), 1920–1925.
- European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. EUCAST.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- Patsnap. (2024). What is the mechanism of Sultamicillin Tosylate?. Synapse.
- National Center for Biotechnology Information. (n.d.). Sulbactam Sodium. PubChem.
- Wikipedia. (n.d.). Agar dilution.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. EUCAST.
- Rubin Lab. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. YouTube.
- Wikipedia. (n.d.). Broth microdilution.
- Oliveira, M. S., et al. (2013). The minimal inhibitory concentration for sulbactam was not associated with the outcome of infections caused by carbapenem-resistant Acinetobacter spp. Clinics, 68(4), 569–573.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
- Japanese Pharmacopoeia. (n.d.). Sulbactam Sodium.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.
- ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
- FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- Clinical and Laboratory Standards Institute. (n.d.). CLSI AST News Updates.
- European Committee on Antimicrobial Susceptibility Testing. (2019). Breakpoint tables for interpretation of MICs and zone diameters. Version 9.0. EUCAST.
- European Committee on Antimicrobial Susceptibility Testing. (2023). EUCAST Frequently Asked Questions. EUCAST.
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. mims.com [mims.com]
- 3. Sultamicillin - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. Sulbactam Sodium | C8H10NNaO5S | CID 23663973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Sultamicillin | 76497-13-7 [chemicalbook.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. scielo.br [scielo.br]
- 20. m.youtube.com [m.youtube.com]
- 21. szu.gov.cz [szu.gov.cz]
- 22. EUCAST: MIC Determination [eucast.org]
- 23. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 24. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
"cell-free beta-lactamase inhibition assay using sultamicillin"
Application Note & Protocol
Topic: High-Throughput Cell-Free Beta-Lactamase Inhibition Assay Using Sultamicillin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic resistance, largely driven by bacterial enzymes called β-lactamases, presents a critical global health challenge. These enzymes inactivate β-lactam antibiotics like penicillin and ampicillin by hydrolyzing their characteristic four-membered ring.[1][2] A primary strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Sultamicillin is a mutual prodrug that elegantly combines the antibiotic ampicillin with the potent β-lactamase inhibitor sulbactam.[1][3][4] Upon administration, it is hydrolyzed to release both components in a 1:1 molar ratio.[5][6][7] This application note provides a detailed protocol for a robust, cell-free colorimetric assay to quantify the inhibitory activity of the sulbactam component of sultamicillin against β-lactamase. The assay leverages the chromogenic cephalosporin, nitrocefin, providing a high-throughput-compatible method for inhibitor screening and characterization.
Scientific Principle of the Assay
The assay quantifies the inhibitory effect of sulbactam on β-lactamase activity by monitoring the hydrolysis of a chromogenic substrate, nitrocefin.
-
Enzymatic Reaction: In the absence of an inhibitor, β-lactamase rapidly cleaves the amide bond within the β-lactam ring of nitrocefin. This hydrolysis event induces a distinct color change from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm).[8][9] The rate of this color change is directly proportional to the enzyme's activity.
-
Inhibition Mechanism: Sulbactam acts as a competitive, irreversible inhibitor of many β-lactamases.[10][11] It binds to the active site of the enzyme, forming a stable complex that prevents the enzyme from binding to and hydrolyzing its substrate (nitrocefin).[12]
-
Quantification: By measuring the rate of nitrocefin hydrolysis (i.e., the rate of increase in absorbance at 490 nm) across a range of sultamicillin concentrations, we can generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of inhibitor potency.[13][14]
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example (Cat. No.) |
| Enzyme | β-Lactamase from Bacillus cereus (Type I or II), lyophilized powder | Sigma-Aldrich (L2019) |
| Inhibitor | Sultamicillin Tosylate Dihydrate | Sigma-Aldrich (SML0239) |
| Substrate | Nitrocefin | Sigma-Aldrich (N7151) |
| Buffer Component 1 | Potassium Phosphate, Monobasic (KH₂PO₄) | Sigma-Aldrich (P0662) |
| Buffer Component 2 | Potassium Phosphate, Dibasic (K₂HPO₄) | Sigma-Aldrich (P3786) |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% | Sigma-Aldrich (D2650) |
| Labware | 96-well clear, flat-bottom microplates | Corning (3596) |
| Equipment | Microplate spectrophotometer capable of kinetic measurements at 490 nm | e.g., SpectraMax, BioTek |
| Consumables | Pipettes (multichannel and single), sterile pipette tips, microcentrifuge tubes, reagent reservoirs, deionized H₂O (dH₂O) | N/A |
Detailed Experimental Protocols
Reagent Preparation (Self-Validating System)
Causality: Preparing fresh, accurate solutions is paramount for reproducible results. Stock solutions in DMSO allow for stable long-term storage and prevent microbial growth.
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.0):
-
Prepare a 1 M stock of KH₂PO₄ and a 1 M stock of K₂HPO₄.
-
To prepare 1 L of 50 mM buffer, add ~900 mL of dH₂O to a beaker.
-
Add 6.1 mL of 1 M K₂HPO₄ stock and 3.9 mL of 1 M KH₂PO₄ stock.
-
Adjust the pH precisely to 7.0 using 1 M HCl or 1 M NaOH.
-
Bring the final volume to 1 L with dH₂O. Filter sterilize and store at 4°C.[15][16]
-
Rationale: pH 7.0 is optimal for the activity of most common β-lactamases and ensures stability of the reagents.[17]
-
-
β-Lactamase Stock (1 mg/mL; ~1000 U/mL):
-
Reconstitute lyophilized β-lactamase in cold Assay Buffer to a concentration of 1 mg/mL.
-
Gently vortex to dissolve. Avoid vigorous shaking which can denature the enzyme.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
-
-
Sultamicillin Stock (50 mM):
-
Accurately weigh sultamicillin tosylate and dissolve in 100% DMSO to a final concentration of 50 mM. (MW of this compound = 764.8 g/mol ).
-
Vortex until fully dissolved. Store in small aliquots at -20°C.
-
-
Nitrocefin Stock (10 mM):
-
Nitrocefin is light-sensitive. Perform this step in low-light conditions.
-
Dissolve nitrocefin powder in 100% DMSO to a final concentration of 10 mM.[18]
-
Vortex until fully dissolved. The solution should be a clear yellow.
-
Store in light-protected aliquots at -20°C. The working solution should be used within a few weeks of preparation.[18]
-
Assay Execution: IC₅₀ Determination
Causality: The protocol is designed to first allow the inhibitor to bind to the enzyme before introducing the substrate. This pre-incubation step is crucial for accurately measuring the potency of irreversible or slow-binding inhibitors like sulbactam.
Step-by-Step Procedure:
-
Prepare Working Solutions (on the day of the assay):
-
Working Enzyme Solution: Dilute the β-Lactamase Stock to a final concentration of 2.5 µg/mL in cold Assay Buffer. Keep on ice. This concentration may require optimization to achieve a linear reaction rate for 10-20 minutes.
-
Working Nitrocefin Solution: Dilute the Nitrocefin Stock to 200 µM in Assay Buffer. Protect from light.
-
Sultamicillin Serial Dilutions: Perform a serial dilution of the 50 mM Sultamicillin Stock in Assay Buffer to create a range of concentrations (e.g., from 1 mM down to 10 nM). The final concentration in the well will be 2.5x lower.
-
-
Plate Setup (Final Volume = 200 µL/well):
-
Set up the 96-well plate according to the layout below. Perform all measurements in triplicate.
-
a. Add Assay Buffer: Add 110 µL of Assay Buffer to all wells.
-
b. Add Inhibitor/Controls (10 µL):
-
Test Wells: Add 10 µL of each sultamicillin serial dilution.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer (or DMSO if a solvent control is needed).
-
Blank (No Enzyme): Add 10 µL of Assay Buffer.
-
-
c. Add Enzyme (40 µL):
-
Add 40 µL of the Working Enzyme Solution to all wells except the "Blank" wells.
-
Add 40 µL of Assay Buffer to the "Blank" wells.
-
-
d. Pre-incubation: Tap the plate gently to mix. Incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure:
-
Set the microplate reader to perform a kinetic read at 490 nm, every 30 seconds for 20 minutes at 25°C.
-
e. Add Substrate (40 µL): Using a multichannel pipette, add 40 µL of the Working Nitrocefin Solution to all wells to start the reaction.
-
Immediately place the plate in the reader and begin the measurement.
-
Data Analysis and Interpretation
Trustworthiness: Proper data analysis, including normalization to controls, is essential for a self-validating system. The dose-response curve provides a clear visual and quantitative assessment of inhibitor potency.
-
Calculate Reaction Velocity (V):
-
For each well, plot Absorbance (490 nm) vs. Time (minutes).
-
Determine the slope of the linear portion of this curve. This slope is the initial reaction velocity (V), expressed in mOD/min.
-
-
Calculate Percent Inhibition:
-
Average the velocities for the triplicate wells.
-
Calculate the average velocity of the Enzyme Control (V_control) and the Blank (V_blank).
-
Subtract the blank from all measurements: V_corrected = V_sample - V_blank.
-
Calculate the percent inhibition for each sultamicillin concentration using the formula: % Inhibition = (1 - (V_corrected_inhibitor / V_corrected_control)) * 100
-
-
Determine IC₅₀ Value:
-
Plot % Inhibition (Y-axis) against the logarithm of the final sultamicillin concentration (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.[13][14][19]
-
Example Data Table
| Final [Sultamicillin] (µM) | Log [Sultamicillin] | Avg. Velocity (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 55.2 | 0.0 |
| 0.01 | -2.0 | 52.1 | 5.6 |
| 0.05 | -1.3 | 45.8 | 17.0 |
| 0.1 | -1.0 | 38.6 | 30.1 |
| 0.5 | -0.3 | 26.9 | 51.3 |
| 1.0 | 0.0 | 15.5 | 71.9 |
| 5.0 | 0.7 | 4.1 | 92.6 |
| 10.0 | 1.0 | 1.2 | 97.8 |
From this example data, the IC₅₀ would be determined by the curve fit to be approximately 0.48 µM.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Very Low Enzyme Activity | - Inactive enzyme (improper storage, repeated freeze-thaw).- Incorrect buffer pH.- Degraded nitrocefin. | - Use a fresh aliquot of enzyme.- Verify the pH of the Assay Buffer.- Prepare fresh Working Nitrocefin Solution from a new stock aliquot. |
| High Background Reading (Blank) | - Nitrocefin has degraded (spontaneous hydrolysis).- Contaminated buffer or water. | - Prepare fresh Working Nitrocefin Solution.- Use fresh, sterile-filtered buffer and high-purity water. |
| Inconsistent Replicates | - Pipetting errors.- Incomplete mixing in wells.- Temperature fluctuations across the plate. | - Calibrate pipettes and use good pipetting technique.- Gently tap the plate to mix after each addition.- Ensure the plate reader has stable temperature control. |
| IC₅₀ Value is Too High/Low | - Sultamicillin concentration range is not appropriate.- Enzyme concentration is too high or too low.- DMSO inhibition. | - Adjust the serial dilution range to better bracket the expected IC₅₀.- Optimize the enzyme concentration.- Ensure the final DMSO concentration is consistent across all wells and is low (<1%).[20][21] |
References
- Sultamicillin - Wikipedia. Wikipedia. [Link]
- Sultamicillin: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. NIH. [Link]
- Sulbactam: a beta-lactamase inhibitor. PubMed. [Link]
- What is the mechanism of Sulbactam sodium?
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC. NIH. [Link]
- Nitrocefin - Wikipedia. Wikipedia. [Link]
- What is the mechanism for the inhibition of beta lactamase by sulbactam? Study.com. [Link]
- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]
- What is Sultamicillin Tosylate used for?
- Sultamicillin – Uses, Side Effects, Medicines & FAQs. PharmEasy. [Link]
- What is the mechanism of Sultamicillin Tosylate?
- IC50 Determin
- SULTAMICILLIN. Pfizer. [Link]
- IC50 - Wikipedia. Wikipedia. [Link]
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
- SULTAMICILLIN.
- Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy. [Link]
- Beta (β) Lactamase Test: Principle, Types, Procedure, Results. Microbe Notes. [Link]
- Mechanism of Ampicillin Hydrolysis by New Delhi Metallo-β-Lactamase 1: Insight From QM/MM MP2 Calcul
- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
- SULTAMICILLIN. FDA. [Link]
- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed. [Link]
- Potassium Phosphate Buffer Preparation and Recipe. NovoPro Bioscience Inc.. [Link]
- Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II). NIH. [Link]
- TECHNICAL INFORM
- Potassium Phosphate Buffer Prepar
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. NIH. [Link]
- measuring enzyme inhibition by drugs. YouTube. [Link]
- Binding and Hydrolysis of Ampicillin in the Active Site of a Zinc Lactamase. The Journal of Physical Chemistry B. [Link]
- Assays for Β-Lactamase Activity and Inhibition.
- An Efficient Assay to Screen β-Lactamase Inhibitors from Plant Extracts. Asian Journal of Chemistry. [Link]
- Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Sultamicillin - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. nitrocefin.com [nitrocefin.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Sulbactam: a beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. mpbio.com [mpbio.com]
- 17. Beta-Lactamase Activity Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 18. toku-e.com [toku-e.com]
- 19. m.youtube.com [m.youtube.com]
- 20. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Sultamicillin Tosylate Dihydrate HPLC Analysis
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of sultamicillin tosylate dihydrate. Here, we will delve into the root causes of this common chromatographic problem and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure the integrity of your analytical results.
Understanding the Challenge: Why Does Sultamicillin Tailing Occur?
Sultamicillin is a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam.[1][2] Its chemical structure contains a primary amine group from the ampicillin moiety, which is basic in nature. This basicity is a key factor contributing to peak tailing in RP-HPLC. The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[3] While the desired retention mechanism in RP-HPLC is hydrophobic interaction with the stationary phase, secondary interactions can occur between the analyte and the column packing material.[4]
For basic compounds like sultamicillin, a common secondary interaction is with residual silanol groups on the surface of silica-based stationary phases.[1][3] These silanol groups can exist in an ionized (negatively charged) state, particularly at mobile phase pH values above 3.[3] The positively charged (protonated) amine group of sultamicillin can then interact with these negatively charged silanols, leading to a secondary, stronger retention mechanism that results in a tailing peak.[4]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. Generally, a value greater than 1.2 indicates significant tailing.[3]
Q2: I'm observing significant tailing with my sultamicillin peak. What is the most likely cause?
The most probable cause is secondary ionic interactions between the protonated amine group of the sultamicillin molecule and ionized residual silanol groups on the silica-based stationary phase of your HPLC column.[3][4] This is especially common if your mobile phase pH is not optimized.
Q3: How does the mobile phase pH affect the peak shape of sultamicillin?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like sultamicillin.[5] Sultamicillin has two reported pKa values: 2.8 and 7.0. The pKa of 7.0 is associated with the primary amine. To minimize secondary silanol interactions, it is crucial to control the ionization state of both the sultamicillin molecule and the silanol groups on the stationary phase.
-
At low pH (e.g., pH < 3): The residual silanol groups on the silica surface are protonated (neutral), significantly reducing the chances of ionic interaction with the positively charged sultamicillin molecule.[3][4]
-
At mid-range pH (e.g., pH 4-6): A significant portion of the silanol groups will be deprotonated (negatively charged), leading to strong interactions with the protonated sultamicillin, resulting in pronounced peak tailing.[1]
-
At high pH (e.g., pH > 8): The sultamicillin amine group will be deprotonated (neutral), which can reduce tailing due to ionic interactions. However, it's important to use a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q4: Can the choice of HPLC column influence peak tailing for sultamicillin?
Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds.[2] Consider the following:
-
End-capped Columns: These columns have been treated to block a significant portion of the residual silanol groups, reducing the sites for secondary interactions.[3]
-
High-Purity Silica: Columns packed with high-purity silica have fewer metallic impurities, which can also contribute to peak tailing.[4]
-
Hybrid Organic/Silica Particles: These columns offer a wider usable pH range and often exhibit reduced silanol activity, leading to better peak shapes for basic compounds.[2]
Q5: Could my sample preparation or injection solvent be the culprit?
Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase. Also, overloading the column with a high concentration of the sample can cause peak fronting, which can sometimes be mistaken for tailing.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a logical workflow to identify and fix the cause of peak tailing in your sultamicillin analysis.
Caption: A step-by-step workflow for troubleshooting sultamicillin peak tailing.
Guide 2: Chemical Interactions Leading to Peak Tailing
This diagram illustrates the undesirable secondary interaction between sultamicillin and a deprotonated silanol group on the stationary phase surface.
Caption: Interaction between protonated sultamicillin and an ionized silanol group.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for sultamicillin (As ≤ 1.2).
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid
-
pH meter
Procedure:
-
Prepare Initial Mobile Phase: Based on published methods, a common starting point is a mixture of acetonitrile and an aqueous buffer. For example, Acetonitrile:Water (45:55 v/v).
-
Prepare Aqueous Component with pH Adjustment:
-
Prepare the aqueous portion of the mobile phase (e.g., 550 mL of HPLC grade water).
-
Using a calibrated pH meter, carefully add a dilute acid (e.g., 0.1% phosphoric acid or 0.1% formic acid) dropwise to the aqueous component to adjust the pH to 3.0.
-
-
Mix and Degas: Combine the pH-adjusted aqueous component with the acetonitrile. Degas the final mobile phase using sonication or vacuum filtration.
-
Equilibrate the System: Flush the HPLC system and column with the prepared mobile phase until a stable baseline is achieved (typically 20-30 minutes).
-
Inject Standard and Analyze: Inject a standard solution of this compound and record the chromatogram. Calculate the asymmetry factor of the sultamicillin peak.
-
Iterative Adjustment (if necessary): If tailing persists, incrementally decrease the pH of the aqueous component (e.g., to pH 2.8, then 2.5) and repeat steps 3-5. Be mindful of the column's pH limitations (most standard silica columns should not be used below pH 2.0).
| Mobile Phase pH | Sultamicillin Ionization State (Amine Group) | Silanol Group Ionization State | Expected Peak Asymmetry (As) |
| 2.5 | Protonated (R-NH3+) | Largely Neutral (Si-OH) | Approaching 1.0 - 1.2 |
| 4.5 | Protonated (R-NH3+) | Partially Ionized (Si-O-) | > 1.5 |
| 7.0 | Partially Protonated | Largely Ionized (Si-O-) | > 2.0 |
Note: The data in the table is representative and illustrates the general principle of pH effect on a basic analyte. Actual values may vary based on specific column and system conditions.
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm C18 column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., Acetonitrile/Water) for 20-30 minutes. This removes precipitated buffer.
-
Flush with 100% Acetonitrile: Wash the column with 100% acetonitrile for 30 minutes to remove non-polar contaminants.
-
Strong Solvent Wash (if necessary): If tailing persists, a stronger solvent wash may be needed. A common sequence is:
-
Isopropanol (30 minutes)
-
Methylene Chloride (30 minutes) - Ensure your HPLC system is compatible
-
Isopropanol (30 minutes)
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until the baseline is stable.
Conclusion
Peak tailing in the HPLC analysis of this compound is a manageable issue that primarily stems from secondary interactions with the stationary phase. By systematically addressing the mobile phase pH, selecting an appropriate high-performance column, and ensuring a clean and efficient HPLC system, researchers can achieve symmetrical peaks, leading to more accurate and reproducible quantitative results.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Semantic Scholar. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Research and Scholars. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [https://support.waters.com/KB_Inf/ sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi_soluzioni/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Pharmacompass. (n.d.). This compound.
- European Pharmacopoeia. (2024). SULTAMICILLIN TOSILATE DIHYDRATE Sultamicillini tosilas dihydricus.
- ResearchGate. (2025). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC.
- AdooQ BioScience. (n.d.). Sultamicillin tosylate.
- ResearchGate. (2025). High Speed Liquid Chromatography for In-Process Control of Sultamicillin.
- ResearchGate. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- PubMed. (n.d.). HPLC for in-process control in the production of sultamicillin.
- ResearchGate. (2025). Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- COSMOSIL. (n.d.). Antibiotics Analysis by HPLC.
Sources
- 1. Sultamicillin - Wikipedia [en.wikipedia.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Sultamicillin tosilate Manufacturer in Ahmedabad [anglebiopharma.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Sultamicillin and its Impurities Separation
Welcome to the dedicated technical support guide for the chromatographic analysis of Sultamicillin. As a mutual prodrug of ampicillin and sulbactam, Sultamicillin presents unique separation challenges due to its hydrolysis into active components and the potential for various degradation products[1][2]. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from foundational questions to in-depth troubleshooting workflows. Our goal is to empower you to resolve common issues encountered during method development and routine analysis, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the separation of Sultamicillin and its related substances.
Q1: What is a typical starting point for a mobile phase to separate Sultamicillin from Ampicillin and Sulbactam?
A good starting point for a reversed-phase HPLC method is a buffered aqueous phase with an organic modifier like acetonitrile or methanol. A common mobile phase consists of a phosphate or acetate buffer at a pH between 3.0 and 4.0, mixed with acetonitrile[3][4]. For example, a mobile phase of 0.05 M phosphate buffer (pH 3.0) and acetonitrile in a gradient or isocratic mode is often effective[5]. Starting with a lower percentage of organic modifier (e.g., 15-25%) is advisable, as both ampicillin and sulbactam are quite polar.
Q2: Why is controlling the mobile phase pH so critical for this separation?
Sultamicillin's key impurities, ampicillin and sulbactam, are amphoteric compounds, meaning they have both acidic (carboxylic acid) and basic (amino group) functionalities[6]. The mobile phase pH dictates the ionization state of these molecules.
-
At low pH (e.g., pH 2.5-4.0): The carboxylic acid groups are protonated (neutral), and the amino groups are protonated (positive charge). This condition, known as ion-suppression for the acidic part, generally leads to better retention and peak shape on C18 columns[7][8]. Many official methods, like the one in the Japanese Pharmacopoeia, specify a pH of 3.0[3].
-
At neutral pH (e.g., pH 6.0-7.0): The carboxylic acid groups are deprotonated (negative charge) and the amino groups may be neutral, leading to zwitterionic or anionic species. This can result in shorter retention times and may require different stationary phases or buffer systems, such as ammonium acetate, to achieve good peak shape[9][10]. Controlling pH is essential for consistent retention times and selectivity between the parent drug and its impurities[11][12].
Q3: What are the primary impurities I should be trying to separate from Sultamicillin?
The primary impurities are the active components it hydrolyzes into: Ampicillin and Sulbactam [1]. Other potential degradation products can form under stress conditions (acid, base, oxidation, heat)[13][14]. The European Pharmacopoeia monograph for Sultamicillin Tosilate lists several specified impurities, including ampicillin penicilloic acid, and assigns relative retention times to them, highlighting the need for a high-resolution method[15].
Q4: What type of HPLC column is recommended?
A high-purity, end-capped C18 column is the most common choice for this separation. Typical dimensions are 150 mm or 250 mm in length, 4.6 mm internal diameter, with particle sizes of 3 µm or 5 µm[9][16]. Using a column with a polar-endcapped C18 stationary phase can sometimes offer alternative selectivity and improved peak shape for the polar analytes involved[17].
Section 2: Troubleshooting Guide for Common Chromatographic Issues
When optimizing your method, you may encounter several common problems. This guide provides a logical workflow to diagnose and resolve these issues.
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to troubleshooting common HPLC problems during Sultamicillin analysis.
Caption: Logical workflow for troubleshooting HPLC separation of Sultamicillin.
Problem 1: Poor Resolution Between Ampicillin and Sulbactam
Cause: Ampicillin and Sulbactam are both polar compounds and can co-elute if the mobile phase is not optimized. Their retention is highly sensitive to pH and organic content.
Solutions in Detail:
-
Adjust Mobile Phase pH: This is the most powerful tool. The goal is to find a pH where the ionization, and thus polarity, of the two compounds is sufficiently different.
-
Action: Systematically adjust the aqueous buffer pH between 2.8 and 4.5. A pH around 3.0 often provides good resolution between sulbactam, p-toluenesulfonic acid (if present), and ampicillin[3].
-
Rationale: Small changes in pH in this range can significantly alter the charge and hydrophobicity of the analytes, thereby changing selectivity[6][11].
-
-
Optimize Organic Modifier Concentration:
-
Action: If using isocratic elution, decrease the percentage of acetonitrile or methanol in 1-2% increments. If using a gradient, make the gradient slope shallower.
-
Rationale: Reducing the elution strength of the mobile phase will increase retention times and provide more opportunity for the analytes to interact with the stationary phase, improving resolution[18].
-
-
Change the Organic Modifier:
-
Action: If using acetonitrile, try substituting it with methanol, or use a combination of both.
-
Rationale: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). This change can sometimes resolve closely eluting peaks[5].
-
Problem 2: Peak Tailing (Especially for Ampicillin)
Cause: Peak tailing for basic compounds like ampicillin is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. It can also occur if the mobile phase pH is too close to the analyte's pKa[8][19].
Solutions in Detail:
-
Ensure Low pH:
-
Action: Confirm the mobile phase pH is stable and in the range of 2.8-3.5.
-
Rationale: At low pH, most surface silanol groups are protonated and less likely to interact with the protonated amino group of ampicillin, minimizing tailing[7].
-
-
Increase Buffer Strength:
-
Action: Increase the buffer concentration from 10mM to a higher value, such as 25mM or 50mM.
-
Rationale: A higher buffer concentration can more effectively mask the residual silanol groups and maintain a consistent pH on the column surface, improving peak shape[20].
-
-
Reduce Sample Mass/Volume:
-
Check Sample Solvent:
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility (like pure methanol or acetonitrile), ensure the injection volume is as small as possible[21].
-
Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and fronting or tailing.
-
Problem 3: Unstable or Drifting Retention Times
Cause: Retention time instability is a common issue that points to a lack of equilibrium in the system, changes in the mobile phase, or temperature fluctuations[20].
Solutions in Detail:
-
Ensure Proper Column Equilibration:
-
Action: Before starting the analysis, equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Rationale: Inadequate equilibration, especially with buffered mobile phases, is a primary cause of drifting retention times. The stationary phase needs to be fully conditioned to the mobile phase pH and ionic strength[20].
-
-
Prepare Fresh Mobile Phase Daily:
-
Action: Prepare buffered mobile phases fresh each day and keep reservoirs covered.
-
Rationale: The pH of buffered solutions can change over time due to absorption of atmospheric CO2. Evaporation of the organic component can also occur, altering the mobile phase composition and affecting retention[21].
-
-
Use a Column Oven:
Section 3: Standardized HPLC Method Protocol
This protocol is a robust starting point for the analysis of Sultamicillin Tosylate, adapted from pharmacopeial methods and published literature[3][4].
Objective: To separate Sultamicillin from its key impurities, Ampicillin and Sulbactam.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3, Spherisorb ODS-2).
-
Mobile Phase A (Aqueous): Prepare a 25mM Sodium Dihydrogen Phosphate solution. Adjust pH to 3.0 with diluted phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Elution Mode: Isocratic or Gradient. For a starting point, try an isocratic mixture of Mobile Phase A : Mobile Phase B (80:20 v/v) .
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C[3].
-
Injection Volume: 20 µL.
3. Solution Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the isocratic mobile phase, or use the initial gradient conditions.
-
Standard Solution: Accurately weigh and dissolve Sultamicillin Tosylate reference standard in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample (e.g., from a tablet formulation) in the diluent to achieve a similar target concentration as the standard solution. Sonicate if necessary to ensure complete dissolution[22].
4. System Suitability Test (SST):
-
Purpose: To verify the chromatographic system is performing adequately.
-
Procedure: Prepare a solution containing Sultamicillin, Ampicillin, and Sulbactam.
-
Acceptance Criteria (Example):
-
Resolution: The resolution between the Sulbactam and Ampicillin peaks should be not less than 2.0[3].
-
Tailing Factor: The tailing factor for the Sultamicillin peak should be not more than 1.5.
-
Precision: The relative standard deviation (%RSD) for six replicate injections of the standard solution should be not more than 1.0%[3].
-
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform replicate injections of the standard solution to verify system suitability.
-
Inject the sample solution(s).
-
Identify the peaks based on the retention times obtained from the standard injections.
-
Calculate the amount of Sultamicillin and any specified impurities using the peak areas.
Section 4: Summary of Published Method Conditions
The following table summarizes various chromatographic conditions reported in the literature for the analysis of Sultamicillin and its related compounds, providing a comparative overview for method development.
| Analytes | Column | Aqueous Mobile Phase | Organic Modifier | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| Sultamicillin, Ampicillin, Sulbactam | Octadecylsilanized silica gel (10 µm, 30 cm x 3.9 mm) | 3.12 g/L Sodium Dihydrogen Phosphate | Acetonitrile (40%) | 3.0 | Adjusted for RT | N/A | [3] |
| Ampicillin, Sulbactam | Inertsil C18 (5 µm, 250 mm x 4.6 mm) | 0.01M Ammonium Acetate Buffer | Acetonitrile (17%) | 6.0 | 1.0 | 230 | [9][10] |
| Sultamicillin & precursors | Kromasil C18 (5 µm, 15 cm x 4.6 mm) | 25mM Phosphate Buffer | Acetonitrile (48%) | 7.0 | 1.0 | 215 | [23] |
| Sultamicillin Tosylate Dihydrate | Phenomenex C18 (5 µm, 150 mm x 4.6 mm) | Water | Acetonitrile (45:55 with water) | N/A | 1.0 | 225 | [16][22] |
| Sultamicillin, Ampicillin, Sulbactam, etc. | Spherisorb ODS-2 (5 µm) | 0.005 M Tetramethylammonium Hydroxide | Methanol (25%) | 3.4 | 1.0 | 230 | [24] |
| Sultamicillin Tosylate | Kinetex C18 (5 µm, 250 x 4.6 mm) | Acetate Buffer | Acetonitrile (60%) | 3.0 | 1.0 | 254 | [4] |
References
- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate / Official Monographs for Part I.
- Rao, G. K., et al. (2011). Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. PubMed.
- Badgujar, M. A., & Mangaonkar, K. V. (2011). Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography. Oriental Journal of Chemistry, 27(4).
- Khedr, A., & El-Sherif, Z. (n.d.). Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. PubMed.
- Rao, G. K., et al. (2011). Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance. ResearchGate.
- El-Gindy, A., et al. (n.d.). HPLC determination of sulbactam, sultamicillin tosylate, cefaclor, ampicillin and cefoperazone. Mansoura Journal of Pharmaceutical Sciences.
- Laviana, L., et al. (2003). HPLC for in-process control in the production of sultamicillin. PubMed.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Gajeli, G. B., et al. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. SciSpace.
- Gajeli, G. B., et al. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Liu, T., et al. (2022). A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. PMC - NIH.
- HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Mezaal, E. N. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- EJPMR. (n.d.). Studies on analysis and stability of sultamicillin and its tablet formulation.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- European Pharmacopoeia. (2008). Sultamicillin tosilate dihydrate.
- Oriental Journal of Chemistry. (n.d.). Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography.
- Plachká, K., et al. (n.d.). Separation of ampicillin on polar-endcapped phase: Development of the HPLC method to achieve its correct dosage in cardiac surgery. ResearchGate.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Kazakevich, Y., & LoBrutto, R. (n.d.). pH Effects on Chromatographic Retention Modes. ResearchGate.
- Al-Shdefat, R., et al. (2025). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. ResearchGate.
Sources
- 1. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejpmr.com [ejpmr.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. amecj.com [amecj.com]
- 6. Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. moravek.com [moravek.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography – Oriental Journal of Chemistry [orientjchem.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification, isolation and characterization of a new degradation product in sultamicillin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uspbpep.com [uspbpep.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 23. HPLC for in-process control in the production of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ptfarm.pl [ptfarm.pl]
"addressing sultamicillin tosylate dihydrate solubility issues in aqueous media"
Technical Support Center: Sultamicillin Tosylate Dihydrate
Introduction: Understanding the Core Challenge
This compound is a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] This chemically linked molecule is designed for enhanced oral bioavailability; upon absorption, it is rapidly hydrolyzed by esterases to release ampicillin and sulbactam into circulation.[2][3]
The primary challenge for researchers and formulation scientists is the molecule's inherent poor solubility in aqueous media.[4][5][6] This guide provides a structured approach to understanding and overcoming these solubility and stability issues in an experimental setting. It moves from common questions to in-depth troubleshooting workflows, grounded in the physicochemical properties of the compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A: The compound is consistently described as being practically insoluble or very slightly soluble in water .[6][7] Reports indicate it is freely soluble in organic solvents like methanol, acetonitrile, and acetone.[4][5][8] Any experimental protocol should start with the assumption that direct dissolution in aqueous buffers at significant concentrations will be unsuccessful.
Q2: Why won't my this compound dissolve in my aqueous buffer (e.g., PBS, cell culture media)?
A: There are two primary reasons:
-
Physicochemical Properties: As a large, crystalline organic salt, the molecule has a high lattice energy and hydrophobic regions that are not readily overcome by hydration with water molecules.
-
Prodrug Instability: The molecule is designed to be unstable in aqueous environments. It contains two ester linkages and two β-lactam rings, all of which are susceptible to hydrolysis.[8][9] This chemical breakdown begins upon contact with water, particularly under neutral or alkaline conditions, further complicating the achievement of a true solution of the intact prodrug.[10]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A: For experimental purposes, a water-miscible organic solvent is the preferred choice. Based on reported solubility data, the following are recommended:
-
Dimethyl Sulfoxide (DMSO): A common solvent for dissolving polar and non-polar compounds for biological assays.[11]
Always prepare stock solutions in these organic solvents and introduce them to your aqueous system in a final dilution step.
Q4: How stable is this compound once it is in an aqueous medium?
A: It is not stable . The molecule will immediately begin to hydrolyze into its active components, ampicillin and sulbactam. The rate of this hydrolysis is highly dependent on pH and temperature. The degradation is significantly faster in neutral or slightly alkaline conditions (pH > 7) compared to slightly acidic conditions.[4][8] Therefore, any experiments requiring the intact prodrug must be conducted rapidly after addition to an aqueous medium.
Part 2: Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental scenarios where solubility and stability issues are paramount.
Scenario 1: Compound Precipitation in an In Vitro Assay (e.g., Cell Culture, MIC Testing)
-
Issue: Upon adding the drug to the aqueous assay medium, a fine precipitate or cloudiness appears, leading to inaccurate and non-reproducible results.
-
Causality: This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. Direct addition of the powder or a highly concentrated stock solution is the usual cause. The co-solvent approach is the standard and most effective solution.
-
Protocol: The Co-Solvent Method for Aqueous Dilution
This protocol ensures the compound remains in solution during the dilution process and minimizes the final concentration of the organic solvent to prevent experimental artifacts (e.g., cytotoxicity).
-
Prepare a Primary Stock Solution: Weigh the this compound powder and dissolve it in 100% DMSO or methanol to create a high-concentration primary stock (e.g., 50-100 mM). Ensure complete dissolution.
-
Create Intermediate Dilutions (if necessary): Perform serial dilutions from the primary stock using the same 100% organic solvent. This step is crucial for achieving a wide range of final concentrations.
-
Perform the Final Aqueous Dilution: Add a small volume of the appropriate organic stock solution to your final aqueous medium (e.g., cell culture media, buffer) with immediate and vigorous vortexing or stirring. The dilution factor should be large (typically 1:1000 or greater) to ensure the final organic solvent concentration is non-toxic (e.g., ≤0.1% DMSO).
-
Visual Inspection: After dilution, the solution should be clear. Any visible precipitate indicates that the solubility limit has been exceeded.
-
Caption: Workflow for the recommended co-solvent dilution method.
Table 1: Example Dilution Scheme for a Co-Solvent Protocol
| Parameter | Primary Stock | Intermediate Stock | Final Solution |
| Compound | Sultamicillin Tosylate | Sultamicillin Tosylate | Sultamicillin Tosylate |
| Solvent | 100% DMSO | 100% DMSO | Assay Buffer + DMSO |
| Concentration | 100 mM | 10 mM | 10 µM |
| Preparation Step | Dissolve powder in DMSO | 1:10 dilution of Primary Stock | 1:1000 dilution of Intermediate Stock |
| Final DMSO % | 100% | 100% | 0.1% |
Scenario 2: Inconsistent Results or Loss of Activity Over Time
-
Issue: Experimental results are not reproducible, or the measured effect of the compound diminishes during the course of a multi-hour experiment.
-
Causality: This is a classic sign of compound instability. The sultamicillin prodrug is hydrolyzing, breaking down into ampicillin and sulbactam.[8] If your assay is designed to measure the properties of the intact prodrug, this degradation will directly impact your results. The rate of hydrolysis is strongly dependent on pH.
-
Protocol: Mitigating Hydrolytic Degradation
-
pH Control: If permissible by the experimental system, use a slightly acidic buffer (pH 5.0-6.0) to slow the rate of hydrolysis. However, for most cell-based assays at physiological pH (~7.4), this is not an option.
-
Time-Critical Preparation: Prepare all aqueous solutions of sultamicillin immediately before they are needed. Do not prepare and store aqueous solutions, even at 4°C, as degradation will still occur.
-
Run a Stability Control: To quantify the impact of hydrolysis, run a parallel experiment. Prepare the final aqueous solution and incubate it under the same conditions as your main experiment. At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot and analyze it by a suitable method like RP-HPLC to measure the concentration of the remaining parent compound.[8][12]
-
Caption: Hydrolytic degradation pathway of sultamicillin in aqueous media.
Scenario 3: Advanced Solubility Enhancement for Formulation Development
-
Issue: The co-solvent approach is insufficient for the required concentration, or the experimental system is highly sensitive to any level of organic solvent.
-
Causality: The intrinsic solubility of the compound is simply too low for the desired application. In these cases, advanced formulation techniques that alter the drug's microenvironment are necessary.
-
Strategy: Complexation with Cyclodextrins
This technique involves encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This non-covalent inclusion complex presents a hydrophilic exterior, increasing the apparent solubility of the drug in water.[13][14]
-
Select a Cyclodextrin: Start with a highly soluble derivative like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare the Complex: The simplest method is co-lyophilization. Dissolve both this compound and HP-β-CD (at a molar ratio between 1:1 and 1:2) in a suitable solvent system (e.g., a minimal amount of methanol in water). Freeze-dry the resulting clear solution to obtain a solid powder of the inclusion complex.
-
Test for Enhanced Solubility: Attempt to dissolve the resulting lyophilized powder in the aqueous buffer. A significant increase in solubility should be observed compared to the parent compound. A study has specifically shown that forming a β-cyclodextrin inclusion complex can improve the stability and solubility of sultamicillin tosylate.[14]
-
Characterization: This is a formulation step that requires characterization (e.g., via DSC, FTIR, NMR) to confirm the formation of the inclusion complex.
-
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
References
- Bonomo, R. A., & Drawz, S. M. (2010). β-Lactamases: A Focus on Current Challenges. Protein and Cell, 1(4), 335-353.
- Kümmerer, K., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(11), 3381.
- Hernandez, E., et al. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 122(49), 12145-12154.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Bush, K., & Bradford, P. A. (2016). Hydrolysis of β-lactam antibiotics by β-lactamase enzymes. Antimicrobial Agents and Chemotherapy, 60(7), 3985-3996.
- Wikipedia. (n.d.). β-Lactam antibiotic.
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research & Science, 7(2), 1-10.
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. SciSpace.
- European Pharmacopoeia. (n.d.).
- Bansal, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 457-463.
- Bansal, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Semantic Scholar.
- Hubei Prosperity Galaxy Chemical Co., Ltd. (n.d.). Sultamicillin Tosilate. TradeWheel.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- Japanese Pharmacopoeia. (n.d.).
- Patel, M., et al. (2018). UV spectrophotometric method development and validation for determination of sultamicillin tosylate in API and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 9(2), 790-795.
- Altun, M. L., & Can, N. Ö. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. Istanbul Journal of Pharmacy, 50(1), 1-5.
- Pharmaffiliates. (n.d.). Sultamicillin Tosilate Dihydrate-impurities.
- The Pharma Innovation. (2017). Formulation and evaluation of Sultamicillin dispersible tablets. The Pharma Innovation Journal, 6(6), 1-5.
- Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318.
- ResearchGate. (n.d.). Effect of the Formulation on the Bioequivalence of Sultamicillin: Tablets and Suspension. ResearchGate.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Pfizer. (n.d.). SULTAMICILLIN (Unasyn) Product Monograph.
- PubChem. (n.d.). Sultamicillin Tosilate Hydrate.
- Google Patents. (n.d.). CN102512414B - Sultamicillin composition and preparation method thereof.
- Wang, L., et al. (2017). Study on Preparation and Stability of Sultamicillin Tosilate-β-Cyclodextrin. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS, 13(03), 141–149.
- Sancak, S., & Çomoğlu, T. (2002). Evaluation of the stability of sultamicillin tosylate tablets by factorial analysis. Il Farmaco, 57(9), 737-741.
- ResearchGate. (2018). Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance. Request PDF.
- Fengchen Group. (n.d.). Sultamicillin Base, Sultamicillin Tosylate EP, BP Manufacturers and Suppliers.
- DergiPark. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. Istanbul Journal of Pharmacy.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Sultamicillin Tosylate | 83105-70-8 | TCI AMERICA [tcichemicals.com]
- 4. scispace.com [scispace.com]
- 5. journalajst.com [journalajst.com]
- 6. Sultamicillin tosilate | 83105-70-8 [amp.chemicalbook.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 9. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. atlantis-press.com [atlantis-press.com]
Technical Support Center: Identification and Characterization of Sultamicillin Degradation Products
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the identification and characterization of sultamicillin degradation products. The content is structured to address common experimental challenges and provide a foundational understanding of the molecule's stability profile.
Sultamicillin is a mutual prodrug of ampicillin and sulbactam, linked via a double ester.[1][2][3] Upon oral administration, it is designed to be hydrolyzed by esterases during absorption, releasing equimolar amounts of ampicillin and the β-lactamase inhibitor sulbactam into systemic circulation.[2][4][5] Understanding its degradation is critical for ensuring drug product quality, safety, and efficacy. Amide hydrolysis, in particular, is a known degradation pathway for β-lactam antibiotics like sultamicillin.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental workflow.
Q1: I'm observing an unexpected peak in my HPLC chromatogram during a routine stability study of a sultamicillin drug substance. How can I begin to identify it?
A1: The appearance of a new peak is a common event in stability testing. A systematic approach is crucial for identification.
-
Verify System Performance: First, ensure the peak is not an artifact. Inject a blank (mobile phase) and a placebo (if working with a formulation) to rule out contamination from the solvent or excipients. Check system suitability parameters (e.g., retention time of the main peak, peak shape) to ensure the HPLC system is performing correctly.
-
Literature Review: Consult literature for known degradation products. A prominent example is a formaldehyde adduct, which has been observed to form at levels up to 1.0% during stability storage.[7][8] This adduct forms when sultamicillin degrades under thermal stress to release ampicillin, sulbactam, and formaldehyde; the formaldehyde then reacts with the parent drug.
-
Preliminary Mass Spectrometry (LC-MS): The most direct way to get initial information is through Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the masses of known impurities and potential degradation products. For instance, you can calculate the expected mass of the formaldehyde adduct to see if it matches your unknown peak.
-
Forced Degradation Comparison: If the peak's identity is still unclear, perform a forced degradation study (see protocol below). Subject sultamicillin to acidic, alkaline, oxidative, thermal, and photolytic stress.[6] Analyze the stressed samples by HPLC. If your unknown peak appears or increases significantly under a specific stress condition (e.g., thermal stress), it provides a strong clue about its formation pathway and potential structure.
Q2: My sultamicillin sample is degrading too quickly in my alkaline hydrolysis forced degradation study, leaving very little parent peak. How should I adjust my conditions?
A2: Sultamicillin is known to hydrolyze rapidly in neutral or weakly alkaline conditions.[9][10] If degradation is too extensive (e.g., >90%), it becomes difficult to establish a clear degradation pathway and ensure the analytical method is truly stability-indicating.
-
Reduce Molarity of Base: Start by decreasing the concentration of your base (e.g., from 0.1N NaOH to 0.01N or even 0.001N NaOH).
-
Lower the Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature instead of 60°C).
-
Shorten Exposure Time: Reduce the incubation time significantly. You may need to take time points at very short intervals (e.g., 5, 15, 30, and 60 minutes) to capture the desired level of degradation (typically 5-20%).
-
Rationale: The goal of forced degradation is not to completely destroy the drug but to generate a representative sample of degradation products.[6] By moderating the stress conditions, you can slow down the reaction rate, allowing for the observation of intermediate degradants and ensuring the primary degradation products do not further degrade into secondary or tertiary products.
Q3: I'm having trouble achieving baseline separation between sultamicillin and its primary hydrolysates, ampicillin and sulbactam, using RP-HPLC. What can I do?
A3: Co-elution is a common chromatographic challenge. Given the structural similarity of the parent drug and its components, method optimization is key.
-
Adjust Mobile Phase pH: The ionization state of ampicillin (which has an amino group and a carboxylic acid) and sulbactam (a sulfonic acid) is highly dependent on pH. Adjusting the pH of the aqueous portion of your mobile phase can significantly alter their retention and selectivity relative to the parent sultamicillin. A common mobile phase involves a phosphate or acetate buffer.[8]
-
Modify Organic Solvent Gradient: If using a gradient method, make the gradient shallower. A slower increase in the organic solvent (e.g., acetonitrile or methanol) concentration over time will increase the separation between peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. While C18 is standard, a column with a different selectivity (e.g., a C8, Phenyl-Hexyl, or a polar-embedded phase) may provide the necessary resolution.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weak or identical to the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion and poor resolution.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sultamicillin?
A1: The primary degradation pathway is hydrolysis of the two ester linkages.[9][10] Since sultamicillin is a mutual prodrug, it is designed to hydrolyze in the body to release ampicillin and sulbactam.[1][2] This hydrolysis can also occur in vitro under neutral, acidic, or alkaline conditions. The process can proceed via two routes, yielding either ampicillin and hydroxymethyl sulbactam or sulbactam and hydroxymethyl ampicillin as intermediates.[9][10]
Q2: What are the major known degradation products of sultamicillin?
A2: The most significant degradation products are its constituent molecules, ampicillin and sulbactam .[2][9] Additionally, under thermal stress, formaldehyde is released as a byproduct, which can then react with sultamicillin to form a formaldehyde adduct . Other degradation products would be those arising from the subsequent degradation of ampicillin and sulbactam themselves.[12][13]
Q3: Why is a "stability-indicating method" required for analyzing sultamicillin?
A3: A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its impurities, excipients, and degradation products.[14] For sultamicillin, this is crucial to:
-
Ensure Accurate Potency Measurement: The method must be able to distinguish intact sultamicillin from its degradation products to prevent overestimation of the active drug concentration.
-
Monitor Safety: It allows for the detection and quantification of potentially harmful degradation products.
-
Determine Shelf-Life: By tracking the decrease in the parent compound and the increase in degradants over time under various storage conditions, a stable shelf-life can be established. The development of such a method is a regulatory requirement under ICH guidelines.[6][8]
Q4: What are the typical stress conditions for a forced degradation study of sultamicillin?
A4: Forced degradation studies for sultamicillin should follow ICH guidelines and typically include:
-
Acid Hydrolysis: 0.1N HCl at 60°C for several hours.
-
Base Hydrolysis: 0.01N NaOH at room temperature for a short period (e.g., 1-2 hours) due to its high reactivity.
-
Oxidative Degradation: 3-6% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at 60-80°C for several days.
-
Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 W h/m²).[6]
Experimental Workflow & Protocols
Workflow for Identification of Degradation Products
The logical flow for investigating degradation products is outlined below.
Caption: Experimental workflow for degradation product analysis.
Protocol: Forced Degradation and HPLC-UV Analysis
This protocol provides a starting point for conducting a forced degradation study. Note: Concentrations and durations should be optimized to achieve 5-20% degradation.
-
Preparation of Stock Solution:
-
Accurately weigh 25 mg of sultamicillin tosylate and dissolve it in methanol or a suitable solvent to make a 100 mL solution (250 µg/mL).[15]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to volume with mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.01N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.01N HCl and dilute to volume with mobile phase.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to volume with mobile phase.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 60°C for 15 days. Weigh an appropriate amount, dissolve, and dilute to the target concentration.
-
Photolytic Degradation: Expose the drug powder to ICH-compliant light conditions. Weigh an appropriate amount, dissolve, and dilute.
-
-
HPLC Method Parameters:
-
Column: Kromasil C18 (15 cm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 25 mM phosphate buffer (pH 7.0) and acetonitrile (ACN) in a 52:48 ratio. (Alternative: Acetonitrile:Water 45:55 v/v[15]).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm or 225 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 20-30°C.
-
-
Analysis:
-
Inject a non-stressed (control) sample, a blank, and all stressed samples.
-
Monitor for the appearance of new peaks and the decrease in the area of the sultamicillin peak. Calculate the percentage degradation.
-
Sultamicillin Degradation Pathways
Sultamicillin's primary degradation involves hydrolysis, with thermal stress accelerating this process and leading to secondary reactions.
Caption: Simplified sultamicillin degradation pathways.
Data Summary
| Stress Condition | Major Degradation Products | Reference |
| Hydrolysis (Alkaline, Neutral) | Ampicillin, Sulbactam | [9] |
| Acidic Hydrolysis | Ampicillin, Sulbactam (Amide hydrolysis) | |
| Thermal (60°C) | Ampicillin, Sulbactam, Formaldehyde, Formaldehyde Adduct | |
| Oxidative (H₂O₂) | Oxidation products (e.g., Penilloaldehyde from penicillin moiety) |
References
- Kumar, V. J., Gupta, P. B., Kumar, K. P., Ray, U. K., Sreenivasulu, B., Kumar, G. S., & Mukkanti, K. (2011). Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 582–587. [Link]
- U.S. Food and Drug Administration. (n.d.). SULTAMICILLIN Label.
- U.S. Food and Drug Administration. (n.d.). SULTAMICILLIN Product Information.
- Haque, Md. A., & Gafur, M. A. (2014). Ultraperformance Liquid Chromatography–Mass Spectrometric Method for Determination of Ampicillin and Characterization of Its Forced Degradation Products. Journal of Chromatographic Science, 53(5), 756-762. [Link]
- Zheng, J., & Wu, G. L. (1995). Studies on sultamicillin hydrolysis. Zhongguo Kangshengsu Zazhi, 20(4), 253-256. [Link]
- Patsnap. (2024). What is the mechanism of Sultamicillin Tosylate?.
- Wikipedia. (n.d.). Sultamicillin.
- Kumar, V. J., Gupta, P. B., Kumar, K. P., Ray, U. K., Sreenivasulu, B., Kumar, G. S., & Mukkanti, K. (2011). Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 582-587. [Link]
- Patel, A., & Captain, A. (2012). Stability Indicating Assay Method For Determination Of Sultamicillin Tosilate In Pharmaceutical Formulations By HPTLC. International Journal of Pharmaceutical Sciences and Research. [Link]
- Kumar, V. J., et al. (2011). Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Patel, S. J., Dave, J. B., Sen, D. J., & Patel, C. N. (n.d.). Studies on Analysis and Stability of Sultamicillin and its Tablet Formulation. European Journal of Pharmaceutical and Medical Research. [Link]
- Foulds, G., Stankewich, J. P., Marshall, D. C., O'Brien, M. M., Hayes, S. L., Weidler, D. J., & Berman, E. (1983). Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. Antimicrobial Agents and Chemotherapy, 23(5), 692–699. [Link]
- Miguel, G. C., Garrett, T. J., Yost, R., & Simionato, A. V. C. (2011). Analysis and characterization of ampicillin degradation products in pharmaceutical samples by LC-MS/MS. XIX Congresso Interno de Iniciação Científica da Unicamp. [Link]
- El-Gindy, A., El-Yazby, F., & Maher, M. M. (2001). HPLC determination of sulbactam, sultamicillin tosylate, cefaclor, ampicillin and cefoperazone. Il Farmaco, 56(10), 737-742. [Link]
- Gajeli, G. B., Kalshetti, M. S., & Kshirsagar, S. A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49. [Link]
- Pharmaffiliates. (n.d.). Sultamicillin-impurities.
- Li, T., Xu, X., Fu, S., & Wang, Q. (2014). Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(20), 2237-2248. [Link]
- Gajeli, G. B., Kalshetti, M. S., & Kshirsagar, S. A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]
- Atlantis Press. (2016). Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). [Link]
- Lapa, E., Trancoso, M. A., & Morgado, R. (2003). HPLC for in-process control in the production of sultamicillin. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 659-664. [Link]
- ResearchGate. (2023). I have the challenge of avoiding the degradation of sultamicillin powder for suspension.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- ResearchGate. (n.d.).
- Wang, Y., & Li, H. (2003). Determination of ampicillin and its degradation products by means of HPLC. Journal of Shenyang Pharmaceutical University. [Link]
- Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
- Shinde, N., et al. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. ejpmr.com [ejpmr.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification, isolation and characterization of a new degradation product in sultamicillin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. prp.unicamp.br [prp.unicamp.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Sultamicillin
Welcome to the technical support center for the bioanalysis of sultamicillin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most common challenges in LC-MS/MS: the matrix effect. As sultamicillin is a mutual prodrug, rapidly hydrolyzed to ampicillin and sulbactam in vivo, this guide will focus on the analysis of these two active moieties.[1][2][3] Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm new to bioanalysis. What exactly is the "matrix effect" and why is it a critical issue for my sultamicillin assay?
A: The matrix effect is any alteration of the ionization efficiency of an analyte (in this case, ampicillin and sulbactam) caused by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[4][5] These interfering components can include salts, proteins, and, most notoriously, phospholipids.[6][7]
This phenomenon manifests in two ways:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal.[5]
-
Ion Enhancement: A less common effect where matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[8]
Why it's critical: The matrix effect is a significant source of imprecision and inaccuracy in quantitative LC-MS/MS bioanalysis.[8][9] If unaddressed, it can lead to erroneous pharmacokinetic data, compromising the integrity of a study. Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation to ensure data reliability.[4][10]
Q2: My data shows poor reproducibility. How can I quantitatively assess if matrix effects are the cause?
A: The most accepted method for quantifying matrix effects is the post-extraction spike analysis .[6] This experiment allows you to isolate the impact of the matrix on the MS signal by comparing the analyte's response in the presence and absence of matrix components.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analytes (ampicillin and sulbactam) and the Internal Standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma from at least 6 different sources) through your entire sample preparation workflow. Spike the analytes and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analytes and IS into the blank biological matrix before starting the sample preparation workflow. (This set is used to determine recovery, not the matrix effect itself, but is typically analyzed concurrently).
-
-
Analyze and Calculate: Analyze all three sets by LC-MS/MS. Calculate the Matrix Factor (MF) using the peak areas from Sets A and B.
Formula: Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
The calculated Matrix Factor provides a quantitative measure of the matrix effect.
| Matrix Factor (MF) Value | Interpretation | Implication for the Assay |
| MF = 1 | No matrix effect | Ideal scenario; the method is free from ionization interference. |
| MF < 1 | Ion Suppression | The matrix is reducing the analyte signal, potentially compromising sensitivity. |
| MF > 1 | Ion Enhancement | The matrix is artificially inflating the analyte signal, leading to inaccurate quantification. |
For a validated method, the coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
Q3: What are the fundamental strategies I can use to combat matrix effects in my sultamicillin analysis?
A: A multi-faceted approach is always the most effective. The three pillars of matrix effect mitigation are:
-
Efficient Sample Preparation: Physically remove interfering components from the matrix before injection.[11]
-
Optimized Chromatography: Chromatographically separate the analytes from any remaining matrix components.[8][12]
-
Compensation with a Proper Internal Standard: Use a stable isotope-labeled internal standard to mimic the behavior of the analyte and correct for signal variability.[9]
Caption: A workflow for mitigating matrix effects.
Q4: There are many sample preparation techniques. Which is best for analyzing ampicillin and sulbactam in plasma?
A: The choice of sample preparation is a balance between cleanup efficiency, recovery, speed, and cost. For ampicillin and sulbactam, which are polar compounds, you must choose a method that effectively removes non-polar interferences like phospholipids.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein removal via solvent crash (e.g., acetonitrile, methanol).[13][14] | Fast, simple, inexpensive. | Ineffective at removing phospholipids , high risk of matrix effects.[7][15] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[11][16] | Better cleanup than PPT, removes salts. | Can have lower recovery for polar analytes, requires solvent optimization. | Intermediate cleanup; effective for removing highly non-polar or very polar interferences.[17] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[14][18] | Excellent cleanup , removes phospholipids and salts, allows for sample concentration.[11][19] | More complex method development, higher cost per sample. | Assays requiring high sensitivity and robustness; considered the "gold standard" for cleanup. |
| Phospholipid Removal (PLR) Plates | Specialized plates that combine protein precipitation with targeted phospholipid capture.[20][21] | Simple "pass-through" workflow, highly effective at removing >99% of phospholipids .[15] | Higher cost than standard PPT. | A powerful alternative to SPE when phospholipids are the primary concern. |
Recommendation: For a robust, validated bioanalytical method for sultamicillin (ampicillin/sulbactam), Solid-Phase Extraction (SPE) or a dedicated Phospholipid Removal (PLR) technique is highly recommended over simple protein precipitation.[11]
Caption: Decision tree for selecting a sample preparation method.
Q5: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered essential for mitigating matrix effects?
A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte (e.g., ¹³C- or ¹⁵N-labeled ampicillin) that is chemically identical but has a different mass. This is the "gold standard" for LC-MS/MS bioanalysis for one critical reason: it is the perfect mimic for your analyte.[9][22][23]
-
Co-elution: It has virtually the same chromatographic retention time and extraction recovery as the analyte.[9]
-
Identical Ionization Behavior: It experiences the exact same degree of ion suppression or enhancement in the MS source.[24][25]
Because the SIL-IS behaves identically, the ratio of the analyte peak area to the SIL-IS peak area remains constant, even if the absolute signal for both is suppressed by 50%. This reliable ratio allows for accurate and precise quantification, effectively compensating for matrix-induced variability.[12] While a SIL-IS is the best tool for compensation, it does not fix the underlying problem of signal suppression, which can still harm sensitivity (Limit of Quantification). Therefore, combining a SIL-IS with an effective sample cleanup strategy is the most robust approach.[11]
Caption: How a SIL-IS compensates for ion suppression.
References
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Souza, I., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Xing, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International.
- An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
- Ramos, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
- Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International.
- Sangster, T., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris Publishing.
- Jank, L., et al. (2012). β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method. Food Additives & Contaminants: Part A.
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today.
- Ciesielski, W., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules.
- All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions.
- Sultamicillin. Wikipedia.
- Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.
- Sultamicillin. PharmaCompass.com.
- Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry.
- Sultamicillin: Uses, Side Effects and Medicines. Apollo Pharmacy.
- β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: A simple and fast liquid-liquid extraction method. ResearchGate.
- Sultamicillin. PubChem.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
- Kruszewski, K., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
- Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance. ResearchGate.
- 'Web course "LC-MS Method Validation"'. University of Tartu.
- Soreca, E., et al. (2000). Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk. Journal of Agricultural and Food Chemistry.
- Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Oriental Journal of Chemistry.
- Bioequivalence study of sultamicillin suspensions. PubMed.
- An, G., et al. (2021). Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
- Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. ResearchGate.
- Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
- Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-. SciSpace.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. IJPRS.
- Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. DergiPark.
- european journal of pharmaceutical and medical research. EJPMR.
Sources
- 1. Sultamicillin - Wikipedia [en.wikipedia.org]
- 2. Sultamicillin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. Bioequivalence study of sultamicillin suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. crimsonpublishers.com [crimsonpublishers.com]
- 24. scispace.com [scispace.com]
- 25. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the stability of sultamicillin stock solutions for long-term storage"
Welcome to the technical support guide for sultamicillin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preparing and storing sultamicillin stock solutions for maximum stability and experimental reproducibility. As scientists, we understand that the integrity of your reagents is paramount to the success of your research. This guide moves beyond simple protocols to explain the underlying chemical principles governing sultamicillin stability, empowering you to make informed decisions in your laboratory.
The Challenge with Sultamicillin Stability
Sultamicillin is a mutual prodrug, ingeniously designed to deliver both the antibiotic ampicillin and the β-lactamase inhibitor sulbactam in a 1:1 molar ratio upon hydrolysis in the body.[1][2][3] This double-ester linkage, while crucial for its oral bioavailability, is also its primary vulnerability in vitro.[4][5] The core of the stability issue lies in the susceptibility of its ester and β-lactam rings to hydrolysis, a process accelerated by factors such as pH, temperature, and aqueous environments.[4][6][7][8] Understanding and mitigating these degradation pathways is essential for maintaining the potency of your stock solutions over time.
Diagram: Sultamicillin Hydrolysis and Degradation Pathway
Caption: A logical workflow to diagnose and address potential sultamicillin stock failure.
| Symptom / Issue | Potential Cause(s) | Recommended Solution & Action |
| Powder won't dissolve | 1. Incorrect solvent (e.g., water).2. Solution is saturated (concentration too high). | 1. Ensure you are using an appropriate organic solvent like DMSO or methanol.<[6][9]br>2. Gently warm the solution (to 37°C) and vortex. If it still doesn't dissolve, prepare a new, more dilute stock. |
| Stock solution is cloudy or has a precipitate after freezing | 1. The antibiotic has come out of solution at low temperatures.2. Degradation products are precipitating.3. Water contamination in the solvent (especially DMSO) has reduced solubility. | 1. Before use, warm the aliquot to room temperature and vortex thoroughly to redissolve.<[10]br>2. If the precipitate does not redissolve upon warming, it is likely a sign of degradation. Discard the aliquot.<[10]br>3. Use fresh, anhydrous grade solvent for preparation. |
| Antibiotic selection is not working; non-resistant cells are growing | 1. Stock solution has degraded. This is the most common cause.2. Incorrect working concentration was used.3. The bacterial strain has acquired resistance. | 1. Discard the current working solution and thaw a fresh, unused aliquot from your -80°C stock. If problems persist, prepare a completely new stock solution from powder.<[10]br>2. Double-check your dilution calculations.<[11]br>3. Verify the sensitivity of your bacterial strain using a fresh, validated antibiotic stock. |
| Stock solution has changed color (e.g., turned yellow) | Chemical degradation of the antibiotic. | Discard the solution immediately. A color change is a clear indicator of chemical instability. Do not use it in any experiment. Prepare a fresh stock. |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Sultamicillin Stock Solution in DMSO
This protocol provides a self-validating system for preparing a high-quality, stable stock solution.
Materials:
-
Sultamicillin Tosylate powder
-
Anhydrous, sterile DMSO
-
Sterile 1.5 mL or 2.0 mL amber microcentrifuge tubes
-
Sterile serological pipettes or micropipettes
-
0.22 µm sterile syringe filter (PTFE membrane)
-
Sterile syringe
Procedure:
-
Pre-calculation: Determine the required mass of sultamicillin powder. For 1 mL of a 100 mg/mL stock, you will need 100 mg.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 100 mg of sultamicillin powder into a sterile container.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the powder.
-
Mixing: Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution but is often not necessary with DMSO.
-
Sterilization (Conditional): If your DMSO was not from a sealed, sterile source, perform this step. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense the filtered solution into a new sterile tube. This step is often omitted if high-quality, sterile-packaged DMSO is used.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the name ("Sultamicillin"), concentration (100 mg/mL), solvent (DMSO), and date of preparation.
-
Storage: Place the labeled aliquots in a freezer box and store immediately at -80°C .
Diagram: Best Practices for Stock Solution Workflow
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Sultamicillin - Wikipedia [en.wikipedia.org]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalajst.com [journalajst.com]
- 7. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 8. Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 9. scispace.com [scispace.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
Technical Support Center: Ensuring the Stability of Sultamicillin During Analytical Sample Preparation
Welcome to the technical support center for sultamicillin analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of sultamicillin during sample preparation. Accurate quantification of this important antibiotic prodrug requires a nuanced understanding of its chemistry and careful control of experimental conditions. This document provides in-depth, experience-driven answers and protocols to help you maintain the integrity of your samples and the reliability of your data.
Section 1: The Fundamental Challenge: Understanding Sultamicillin's Instability
Before troubleshooting, it's crucial to understand the molecule itself. Proactive measures are always more effective than reactive ones.
Q1: What is sultamicillin and why is it so susceptible to hydrolysis during sample preparation?
Sultamicillin is a mutual prodrug, ingeniously designed to deliver two active pharmaceutical ingredients: the broad-spectrum antibiotic ampicillin and the β-lactamase inhibitor sulbactam .[1][2][3][4] These two molecules are joined by a double ester linkage through a methylene group.[1][4][5] While this chemical design ensures both drugs are absorbed orally and released together in the body, the ester bond is the molecule's "Achilles' heel" in the laboratory.[6][7]
This ester linkage is highly susceptible to chemical and enzymatic hydrolysis, which breaks sultamicillin down into its constituent parts, ampicillin and sulbactam.[1][5] This is the desired outcome in vivo (in the body) but a critical error in vitro (in the test tube), as it leads to an underestimation of the parent drug concentration.
Caption: Sultamicillin's structure and its hydrolysis pathway.
Q2: What are the primary factors that accelerate sultamicillin hydrolysis?
There are three main culprits you must control during your experimental workflow:
-
pH: Sultamicillin's stability is highly dependent on pH. It degrades rapidly in neutral or weakly alkaline conditions.[5] The degradation follows a U-shaped profile, with maximum stability typically found in the acidic range.[8]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Processing samples at room temperature, or even storing them improperly, can lead to significant degradation over a short period.
-
Enzymatic Activity: In biological matrices like plasma or serum, esterase enzymes are present and will actively hydrolyze the ester bond of sultamicillin. This is a major concern for pharmacokinetic and bioequivalence studies.
Section 2: Proactive Stability Control: A Guide to Best Practices
This section details the proactive steps you should integrate into your workflow to prevent degradation from the moment of sample collection.
Q3: What is the optimal pH for sultamicillin stability and how do I maintain it?
For β-lactam antibiotics with an α-amino group like ampicillin (a component of sultamicillin), maximum stability is generally achieved in a pH range of 4.0 to 5.5 .[8] Working within this acidic window is the single most important step you can take to prevent chemical hydrolysis.
Solution: Always collect and process your samples in a pre-prepared, pH-controlled buffer. Never use plain water or unbuffered solutions as your diluent.
| pH Range | Expected Stability | Recommendation |
| < 4.0 | Decreased Stability | Avoid strongly acidic conditions. |
| 4.0 - 5.5 | Optimal Stability | Target this range for all aqueous solutions. |
| 6.0 - 7.0 | Moderate Instability | Avoid neutral pH for extended periods. |
| > 7.0 | Rapid Degradation | Avoid alkaline conditions entirely. |
Protocol 1: Preparation of a Stabilizing Buffer (0.1 M Citrate Buffer, pH 4.5)
This buffer is an excellent choice for diluting, reconstituting, and processing sultamicillin samples.
Materials:
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
HPLC-grade water
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in 100 mL of HPLC-grade water.
-
Prepare Stock Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of HPLC-grade water.
-
Mix the Buffer: Start with approximately 32 mL of Stock Solution A and 68 mL of Stock Solution B.
-
Adjust pH: Place the solution on a stir plate and use a calibrated pH meter. Slowly add Solution A to lower the pH or Solution B to raise it until the meter reads exactly 4.50.
-
Final Volume & Storage: Transfer the buffer to a clean, sealed container. Store at 2-8°C for up to one month.
Q4: What are the recommended temperature conditions for sample handling and storage?
The rule is simple: keep it cold, always. The rate of hydrolysis is significantly slowed at lower temperatures. For β-lactam antibiotics, storage at -70°C is highly recommended for long-term stability.[9]
| Condition | Temperature | Maximum Duration | Rationale |
| Sample Collection & Processing | On ice (0-4°C) | < 1 hour | Minimizes both chemical and enzymatic degradation during active handling. |
| Autosampler Tray | 2-8°C | < 24 hours | Prevents significant degradation during a typical analytical run. |
| Short-Term Storage | -20°C | < 3 months | Suitable for many β-lactams, but degradation can still occur.[10] |
| Long-Term Storage | ≤ -70°C | > 3 months | Optimal for preserving sample integrity over time.[9] |
Section 3: Troubleshooting Guide: Identifying and Solving Common Issues
Even with the best practices, problems can arise. This section addresses specific issues in a Q&A format.
Issue 1: I'm seeing low or inconsistent recovery of sultamicillin in my QC samples.
-
Possible Cause A: pH Shift During Sample Preparation.
-
Why it happens: Your biological matrix (e.g., plasma) has its own buffering capacity. Adding a small volume of sample to your stabilizing buffer can shift the final pH out of the optimal range.
-
Solution:
-
Verify pH Post-Addition: After adding your sample to the buffer, re-check the pH to ensure it remains below 5.5.
-
Increase Buffer Strength: If necessary, use a higher molarity buffer (e.g., 0.2 M) to better resist pH shifts from the sample matrix.
-
Acidify First: For highly alkaline samples, consider a small, calculated addition of a weak acid (like phosphoric acid) to the sample before adding the stabilizing buffer.
-
-
-
Possible Cause B: Thermal Degradation During Processing.
-
Why it happens: It's easy to forget that even a few minutes on the benchtop can be detrimental. Centrifuges can also generate heat.
-
Solution: Implement a Strict Cold Chain.
-
Always thaw samples on ice.
-
Use pre-chilled centrifuge rotors and tubes.
-
Perform all pipetting and dilution steps with tubes kept in an ice bath.
-
Immediately transfer processed samples to a pre-chilled autosampler rack.
-
-
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 4. ejpmr.com [ejpmr.com]
- 5. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sultamicillin Extraction from Biological Matrices
Welcome to the technical support center for the optimization of sultamicillin extraction from biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in sultamicillin analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the extraction and analysis of sultamicillin, along with concise, actionable solutions.
Q1: Why is my sultamicillin recovery consistently low?
Low recovery is often multifactorial. Consider these primary causes:
-
pH-Dependent Stability: Sultamicillin, a prodrug, is susceptible to hydrolysis, breaking down into ampicillin and sulbactam. This degradation is pH and temperature-dependent. Ensure your extraction buffer pH is maintained within a stable range, ideally slightly acidic, to minimize hydrolysis.[1] Avoid prolonged exposure to strong acids or bases.
-
Incomplete Protein Precipitation: If using protein precipitation, the choice and volume of the precipitating agent are critical. Acetonitrile is generally favored for its ability to completely precipitate proteins.[2] Ensure you are using an adequate solvent-to-sample ratio (typically 3:1 or 4:1) and that the mixture is thoroughly vortexed and centrifuged at a sufficient speed and duration to pellet all proteinaceous material.
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of organic solvent is paramount. The solvent should have a high affinity for sultamicillin and be immiscible with the aqueous sample matrix.[3] Factors like solvent polarity, pH of the aqueous phase, and ionic strength can significantly impact partitioning.[3]
-
Suboptimal Solid-Phase Extraction (SPE) Parameters: In SPE, low recovery can result from incorrect sorbent selection, inadequate conditioning or equilibration of the cartridge, improper sample loading flow rate, or using an elution solvent that is too weak to quantitatively desorb the analyte.[2][4][5]
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in bioanalysis and can lead to inaccurate quantification.[6][7][8] Here are strategies to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from your sample.[7] Consider switching from a simple protein precipitation method to a more selective technique like LLE or SPE.[2][9]
-
Optimize Chromatography: Modifying your HPLC/UPLC method to chromatographically separate sultamicillin from co-eluting matrix components can significantly reduce ion suppression.[7] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization effects, allowing for accurate correction during data processing.
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.[7]
Q3: My chromatographic peak shape for sultamicillin is poor (e.g., tailing, fronting, or broad). What are the likely causes?
Poor peak shape can compromise resolution and integration accuracy. Here's a troubleshooting guide:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.[10][11][12]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your extracted sample in the mobile phase.[10][11][12][13]
-
Secondary Interactions: Unwanted interactions between sultamicillin and the stationary phase can cause peak tailing. Ensure the mobile phase pH is appropriate to control the ionization state of sultamicillin. Adding a small amount of an ion-pairing agent or an organic modifier might be necessary.
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to broad or split peaks.[10][13] Try flushing the column with a strong solvent or replacing the guard and/or analytical column.[13]
Q4: How can I ensure the stability of sultamicillin in my biological samples and during the extraction process?
Sultamicillin stability is a critical consideration for accurate quantification.[1][14][15]
-
Storage Conditions: Store biological samples at -70°C or lower to minimize enzymatic and chemical degradation.[16] Avoid repeated freeze-thaw cycles.
-
Temperature Control: Perform all extraction steps at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.[14][16]
-
pH Control: Maintain a slightly acidic pH (around 6.8) in your buffers and reconstituted samples, as sultamicillin is more stable under these conditions.[16]
-
Rapid Processing: Minimize the time between sample collection, extraction, and analysis to limit degradation.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific extraction techniques.
Guide 1: Troubleshooting Protein Precipitation
Protein precipitation is a fast but often "dirtier" extraction method. Here’s how to optimize it for sultamicillin.
Problem: Low Recovery & High Matrix Effects
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Protein Removal | 1. Increase the ratio of precipitating solvent (e.g., acetonitrile) to sample from 3:1 to 4:1 or 5:1. 2. Ensure vigorous vortexing for at least 30-60 seconds. 3. Increase centrifugation speed and/or time (e.g., >10,000 x g for 10-15 minutes). | A higher solvent ratio ensures complete denaturation and precipitation of proteins.[2] Thorough mixing and effective centrifugation are necessary to create a compact protein pellet and a clear supernatant. |
| Analyte Co-precipitation | 1. Evaluate different precipitating solvents such as methanol or acetone.[2] 2. Acidify the precipitation solvent (e.g., with 0.1% formic acid) to improve sultamicillin solubility in the supernatant. | The choice of solvent affects protein precipitation efficiency and analyte solubility.[2] Methanol may be less efficient at precipitating some proteins but can offer better solubility for certain analytes.[2] An acidic environment can keep sultamicillin protonated and more soluble in the aqueous-organic mixture. |
| Phospholipid Interference | 1. After initial precipitation and centrifugation, perform a secondary clean-up step like liquid-liquid extraction on the supernatant. | Phospholipids are a major source of matrix effects in ESI-MS and are not always efficiently removed by simple protein precipitation. |
Experimental Workflow: Optimized Protein Precipitation
Caption: Optimized protein precipitation workflow for sultamicillin extraction.
Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than protein precipitation but requires careful optimization of solvents and pH.
Problem: Poor Extraction Efficiency & Emulsion Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal pH | 1. Adjust the pH of the aqueous sample to be 1-2 pH units below the pKa of sultamicillin's carboxylic acid group to ensure it is in its neutral, more organic-soluble form. | The partition coefficient of an ionizable compound is highly dependent on the pH of the aqueous phase. Neutral species are more readily extracted into organic solvents. |
| Incorrect Solvent Choice | 1. Test a range of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane).[3] 2. Consider using a mixture of solvents to fine-tune polarity. | The ideal solvent will maximize the recovery of sultamicillin while minimizing the extraction of interfering matrix components.[3] |
| Emulsion Formation | 1. Add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength (salting-out effect).[17] 2. Centrifuge at a higher speed and for a longer duration. 3. Use a gentle mixing technique (e.g., slow inversion) instead of vigorous vortexing. | Salting out increases the polarity of the aqueous phase, promoting the partitioning of the analyte into the organic phase and helping to break emulsions.[17] Excessive agitation can lead to stable emulsions. |
Experimental Workflow: Optimized Liquid-Liquid Extraction
Caption: Optimized liquid-liquid extraction workflow for sultamicillin.
Guide 3: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique for obtaining very clean extracts, but it is also the most complex to develop.[5]
Problem: Analyte Breakthrough or Low Elution Recovery
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Sorbent | 1. If using reversed-phase SPE (e.g., C18), ensure the sample is loaded under aqueous conditions. 2. For ion-exchange SPE, select a sorbent based on the charge of sultamicillin at the loading pH (e.g., a strong anion exchanger to capture the carboxylate group). | The choice of sorbent chemistry dictates the retention mechanism.[4] Reversed-phase retains non-polar compounds from polar solutions, while ion-exchange retains charged molecules. |
| Inadequate Method Steps | 1. Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).[4] 2. Equilibration: The equilibration buffer should match the pH and ionic strength of the sample to be loaded. 3. Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute sultamicillin. 4. Elution: Use a solvent that is strong enough to disrupt the interaction between sultamicillin and the sorbent. For reversed-phase, this is typically a high percentage of organic solvent. For ion-exchange, it involves changing the pH or increasing the ionic strength.[2] | Each step in the SPE process is critical for success.[5] Improper conditioning leads to poor retention. An ineffective wash step results in a dirty extract. A weak elution solvent leads to low recovery. |
| Sample Overload | 1. Ensure the mass of sultamicillin (and other sample components) loaded onto the cartridge does not exceed the sorbent's capacity (typically <5% of the sorbent mass).[4] | Overloading the sorbent will cause the analyte to pass through unretained during the loading step, leading to low recovery.[4] |
Experimental Workflow: Optimized Solid-Phase Extraction (Reversed-Phase)
Caption: General workflow for reversed-phase solid-phase extraction.
References
- Omicsonline.org. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry.
- ResearchGate. (2023, September 15). I have the challenge of avoiding the degradation of sultamicillin powder for suspension. Any recommendations?
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- Fass, R. J., & Prior, R. B. (1984). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial agents and chemotherapy, 26(5), 750–754.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Japanese Pharmacopoeia. (n.d.). SULTAMICILLIN Tosilate / Official Monographs for Part I.
- Atlantis Press. (n.d.). Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin.
- European Journal of Pharmaceutical and Medical Research. (n.d.). STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION.
- Oriental Journal of Chemistry. (n.d.). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid.
- National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- MDPI. (n.d.). Simultaneous Extraction of Four Antibiotic Compounds from Soil and Water Matrices.
- ResearchGate. (2025, August 5). Matrix effect in a view of LC-MS/MS: An overview.
- National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui.
- International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Ashri, N. Y., & Abdel-Rehim, M. (2011).
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). HPLC Troubleshooting Guide.
- SciSpace. (n.d.). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-.
- DergiPark. (n.d.). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- MedChemExpress. (n.d.). Sultamicillin tosylate (Sultamicillin (tosilate)) | Bacterial Inhibitor.
- Google Patents. (n.d.). CN102512414A - Sultamicittin composition and preparation method thereof.
- National Institutes of Health. (2023, June 11). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
- Research Article. (2018, February 28). uv spectrophotometric method development and validation for determination of sultamicillin tosylate in.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Bartelt-Hunt, S. L., et al. (2015). Development and comparison of four methods for the extraction of antibiotics from a vegetative matrix. Environmental toxicology and chemistry, 34(11), 2524–2530.
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Sigma-Aldrich. (n.d.). Fractional Precipitation Protocol for Affinity Chromatography Samples.
- ResearchGate. (n.d.). Effect of the Formulation on the Bioequivalence of Sultamicillin: Tablets and Suspension.
- International Journal of Pharmaceutical and Research Sciences. (2018, May 8). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Analytical Methods. (n.d.). Ultrasound and salt-assisted liquid–liquid extraction as an efficient method for natural product extraction.
Sources
- 1. ejpmr.com [ejpmr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. omicsonline.org [omicsonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound and salt-assisted liquid–liquid extraction as an efficient method for natural product extraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
"dealing with co-elution of impurities in sultamicillin chromatographic analysis"
Welcome to the technical support center for the chromatographic analysis of sultamicillin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with impurity analysis, with a specific focus on resolving co-elution issues. Our approach is rooted in fundamental chromatographic principles to provide robust and scientifically sound solutions.
Frequently Asked Questions (FAQs)
Q1: What is sultamicillin and what are its primary related impurities?
Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] Upon oral administration, it is hydrolyzed in the intestinal wall, releasing equimolar amounts of ampicillin and sulbactam.[1] Consequently, the most common process-related impurities and primary degradation products are ampicillin and sulbactam .[2][3] Other degradation products can also form under stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[4][5][6] For instance, studies have identified degradation products like formaldehyde adducts under thermal stress.[5]
Q2: What is co-elution and why is it a critical problem in pharmaceutical analysis?
Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram. In pharmaceutical analysis, especially for impurity profiling, co-elution is a significant issue because it prevents the accurate quantification of individual impurities.[7] Regulatory bodies like the ICH have strict guidelines on the reporting, identification, and qualification of impurities.[6][8] Failure to separate and quantify an impurity can mask the true level of a potentially toxic compound, posing a direct risk to patient safety and leading to regulatory non-compliance.[9]
Q3: What are the typical starting conditions for a reversed-phase HPLC method for sultamicillin?
A common starting point for sultamicillin analysis is reversed-phase high-performance liquid chromatography (RP-HPLC). Published methods often utilize a C18 stationary phase with a mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer (such as a phosphate buffer).[10][11][12] For example, a method might use a Phenomenex C18 column with a mobile phase of Acetonitrile:Water (45:55) at a flow rate of 1.0 ml/min, with detection around 225-230 nm.[2][10][11][12] The pH of the aqueous phase is a critical parameter, often adjusted to the acidic range (e.g., pH 3.0) to ensure good peak shape and retention for the ionizable analytes.[13]
Troubleshooting Guide: Resolving Co-elution
This section provides in-depth, step-by-step guidance for specific co-elution scenarios you may encounter.
Scenario 1: An impurity peak is co-eluting (or poorly resolved) with the main sultamicillin peak.
This is a common challenge, as the main drug substance is present at a much higher concentration than the impurity. Achieving baseline resolution is essential for accurate impurity quantification.
Caption: Troubleshooting workflow for main peak co-elution.
The Causality: Mobile phase pH is the most critical parameter for controlling the retention of ionizable compounds like sultamicillin and its impurities.[14][15] By changing the pH, you alter the charge state of the molecules. Unionized (neutral) forms are more hydrophobic and are retained longer on a reversed-phase column, while ionized forms are more polar and elute earlier.[16][17] Since sultamicillin and its impurities have different pKa values, adjusting the pH will change their relative retention times, thereby affecting selectivity.[14][15] It is generally best to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form, which leads to sharper, more symmetrical peaks.[14][17]
Experimental Protocol: pH Scouting
-
Determine pKa Values: If not known, use prediction software or literature to estimate the pKa values of sultamicillin and the target impurity.
-
Select Buffers: Choose buffers suitable for the desired pH range (e.g., phosphate for pH 2-4 and 6-8, acetate for pH 4-6). Ensure the buffer is compatible with your detection method (e.g., use volatile buffers like formate or acetate for LC-MS).
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but varying the aqueous phase pH. A good starting range to screen is pH 2.5, 3.5, 4.5, 5.5, and 6.5.
-
Equilibrate and Analyze: For each pH condition, ensure the column is fully equilibrated (at least 10-15 column volumes). Inject your sample and observe the changes in retention time and, most importantly, the resolution between the sultamicillin peak and the impurity.
-
Evaluate Results: Plot the retention time of each peak against pH. The optimal pH will be where the separation (resolution) between the two peaks is maximized.
The Causality: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, but they offer different selectivities due to their distinct chemical properties. Acetonitrile is aprotic and has a weaker dipole moment, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter the interactions with the analyte and the stationary phase, often changing the elution order of closely related compounds.
Experimental Protocol: Organic Modifier Screening
-
Re-optimize with Methanol: Using the optimal pH determined in Step 1, replace acetonitrile with methanol in your mobile phase. You may need to adjust the concentration to achieve similar retention times (methanol is a weaker solvent than acetonitrile in RP-HPLC).
-
Test Ternary Mixtures: Sometimes, a mixture of acetonitrile, methanol, and the aqueous buffer can provide unique selectivity that neither solvent can achieve alone. Systematically test mixtures like (50:50 ACN:MeOH) as the organic portion of your mobile phase.
-
Compare Chromatograms: Compare the resolution achieved with methanol, acetonitrile, and any ternary mixtures to identify the best solvent system for your separation.
The Causality: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) gives analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Lowering the flow rate can also increase efficiency and improve resolution, although it will increase the run time.
Experimental Protocol: Gradient Optimization
-
Calculate Initial Gradient: Based on your initial screening, determine the approximate organic solvent percentage at which your compounds of interest elute.
-
Shallow the Gradient: Design a new gradient that is shallower around the elution point of the co-eluting pair. For example, if they elute at 35% Acetonitrile, try a segment that goes from 30% to 40% over a longer period.
-
Test and Refine: Run the new gradient method and assess the improvement in resolution. You may need to perform several iterations to find the optimal slope.
| Parameter Adjustment | Primary Effect on Chromatography | Rationale for Co-elution |
| Decrease Gradient Slope | Increases Resolution, Increases Run Time | Provides more time for differential partitioning between mobile and stationary phases, enhancing separation of close peaks. |
| Decrease Flow Rate | Increases Efficiency & Resolution, Increases Run Time | Reduces band broadening by allowing for more efficient mass transfer (reduces the C-term in the Van Deemter equation). |
| Increase Temperature | Decreases Retention Time, May Change Selectivity | Lowers mobile phase viscosity, improving mass transfer. Can alter the thermodynamics of analyte-stationary phase interaction. |
Scenario 2: Two known impurity peaks are poorly resolved from each other.
When impurities co-elute, the strategies are similar to Scenario 1, but the focus shifts more heavily towards exploiting subtle chemical differences between the two molecules. If mobile phase manipulations are insufficient, changing the stationary phase is the next logical step.
The Causality: All C18 columns are not created equal. However, if a standard C18 phase cannot provide the required selectivity, switching to a stationary phase with a different retention mechanism is a powerful strategy. Different column chemistries interact with analytes in unique ways, offering alternative selectivity.
Experimental Protocol: Column Screening
-
Identify Alternative Chemistries: Based on the properties of your impurities, select a few alternative columns to screen.
-
Phenyl-Hexyl Phase: This phase provides hydrophobic interactions similar to C18 but also offers π-π interactions with aromatic rings. This can be highly effective for separating compounds containing benzene rings, like sultamicillin and related structures.
-
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and offers different selectivity for polar compounds, particularly those with hydrogen bond donor/acceptor capabilities.
-
HILIC Phase: For very polar impurities that are poorly retained even in highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[18][19] HILIC uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent.[18] It operates on a different separation principle (partitioning into a water-enriched layer on the stationary phase surface), which can provide excellent retention and resolution for polar analytes.[18][20][21]
-
Screen and Compare: Using your optimized mobile phase conditions as a starting point, screen the selected columns and compare the resulting chromatograms to find the phase that provides the best resolution for your critical impurity pair.
Caption: Relationship between parameters and chromatographic goals.
Method Validation and System Suitability
Once you have developed a method that successfully resolves all critical peaks, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[22][23]
-
Specificity: You must demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22][23] This involves spiking experiments and stress testing (forced degradation) to ensure no degradants co-elute with any peak of interest.[6]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established to prove the method is sensitive enough to detect and quantify impurities at the levels required by ICH guidelines.[22]
-
Robustness: Deliberately vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, organic composition ±2%) to ensure the method remains reliable under small, expected variations.[22]
References
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Crawford Scientific. [Link]
- Exploring the Role of pH in HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Exploring the Role of pH in HPLC Separ
- Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Proclinical. [Link]
- Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance. (2025).
- ICH Guidelines for Analytical Method Valid
- Polar Compounds. (n.d.). SIELC Technologies. [Link]
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
- Other HPLC separations performed on polar stationary phases. (n.d.).
- Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018). International Journal for Pharmaceutical Research Scholars. [Link]
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-. (n.d.). SciSpace. [Link]
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]
- Troubleshooting Adsorbed Contaminants on HPLC Columns. (n.d.).
- UV spectrophotometric method development and validation for determination of sultamicillin tosylate in. (2018). Asian Journal of Science and Technology. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
- A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS. (2022).
- High Speed Liquid Chromatography for In-Process Control of Sultamicillin. (2025).
- HPLC Troubleshooting Guide. (n.d.).
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. (2018). Semantic Scholar. [Link]
- Solving Carryover Problems in HPLC. (n.d.). Shimadzu. [Link]
- Sultamicillin Tosilate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. [Link]
- Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. (2020).
- Application of micellar electrokinetic chromatography to the determination of sultamicillin in oral pharmaceutical preparations. (2021).
Sources
- 1. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification, isolation and characterization of a new degradation product in sultamicillin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. tasianinch.com [tasianinch.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 11. scispace.com [scispace.com]
- 12. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. moravek.com [moravek.com]
- 17. veeprho.com [veeprho.com]
- 18. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Polar Compounds | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ema.europa.eu [ema.europa.eu]
Technical Support Center: Chromatographic Resolution of Sultamicillin, Ampicillin, and Sulbactam
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of sultamicillin and its active components, ampicillin and sulbactam. As a mutual prodrug, sultamicillin is designed to hydrolyze into equimolar amounts of ampicillin and sulbactam upon absorption.[1][2] Ensuring robust analytical methods to resolve these three compounds is critical for stability studies, pharmacokinetic analysis, and quality control.[3]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome common separation challenges.
Understanding the Challenge: The Analyte Relationship
Effective troubleshooting begins with a firm grasp of the analyte chemistry and its implications for chromatography. Sultamicillin is a double ester linking ampicillin and sulbactam.[4] In solution, especially under neutral or weakly alkaline conditions, it is susceptible to hydrolysis, yielding ampicillin and sulbactam.[5] This inherent instability necessitates a stability-indicating method that can baseline-resolve the parent drug from its hydrolysis products.
Caption: Hydrolysis of Sultamicillin into Ampicillin and Sulbactam.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor resolution or co-elution of ampicillin and sulbactam peaks?
Answer: This is the most common challenge and typically stems from suboptimal mobile phase pH. Ampicillin is an amphoteric compound, meaning it has both acidic and basic functional groups, while sulbactam is acidic. Their ionization states, and therefore their hydrophobicity and retention on a reversed-phase column, are highly dependent on the mobile phase pH.[6]
Causality & Expert Insights:
-
At Mid-Range pH (4-6): In this range, both compounds can be partially ionized. Their similar polarities can lead to significant peak overlap, making quantification impossible. The retention times for many amphoteric beta-lactam antibiotics are often shortest and most difficult to resolve in the pH 4-6 range.[6]
-
At Low pH (2.5-3.5): By lowering the pH, the carboxylic acid groups on both ampicillin and sulbactam become protonated (ion-suppressed), increasing their hydrophobicity and retention. However, the amino group on ampicillin will be positively charged. This ion suppression strategy is often the key to achieving separation. A pH between 2 and 4 is generally recommended for starting method development with ionizable compounds.[7]
-
At High pH (around 7.0): At a neutral pH, the carboxylic acid groups are deprotonated (ionized), making the molecules more polar and reducing their retention. While separation is possible, peak shape can be compromised, and the risk of sultamicillin hydrolysis increases.[5][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ampicillin and Sulbactam resolution.
Q2: My sultamicillin peak is broad or splitting. What's happening?
Answer: A compromised sultamicillin peak often points to on-column or pre-injection degradation. Given its susceptibility to hydrolysis, the sample preparation, diluent, and mobile phase conditions must be carefully controlled.
Causality & Expert Insights:
-
Diluent pH: Using a neutral or slightly alkaline diluent (like pure water or unbuffered methanol/water) can initiate hydrolysis before the sample is even injected.
-
Mobile Phase pH: A mobile phase with a pH above 7.0 can cause the sultamicillin to degrade on the column during the analytical run, leading to a broad parent peak and potentially larger ampicillin and sulbactam peaks than expected.[8]
-
Temperature: Higher temperatures can accelerate hydrolysis. Both sample storage and the column compartment temperature should be controlled.
Preventative Measures:
-
Acidify Your Diluent: Prepare all standards and samples in a diluent that matches the mobile phase or is slightly acidic (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) to ensure stability.
-
Control Temperature: Keep samples in a cooled autosampler (e.g., 4-10°C) and use a thermostatted column compartment set to a moderate temperature (e.g., 25-30°C).
-
Work Quickly: Perform the analysis of sultamicillin samples rapidly after preparation.[9]
Optimized Experimental Protocol: A Starting Point
This protocol provides a robust starting point for separating sultamicillin, ampicillin, and sulbactam. It is based on common methods found in the literature and pharmacopeias.[9][10][11]
Step-by-Step Methodology:
-
Mobile Phase Preparation (pH 3.0):
-
Prepare a buffer solution by dissolving sodium dihydrogen phosphate in HPLC-grade water to a concentration of approximately 25-50 mM.
-
Adjust the pH of the aqueous buffer to 3.0 using diluted phosphoric acid.[9]
-
The final mobile phase is a mixture of this pH 3.0 buffer and acetonitrile. A good starting ratio is 85:15 (v/v) Buffer:Acetonitrile.
-
Filter and degas the mobile phase thoroughly.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Sultamicillin, Ampicillin, and Sulbactam reference standards in the mobile phase to create individual stock solutions.
-
From the stock solutions, prepare a mixed working standard containing all three analytes at a concentration relevant to your sample.
-
-
Sample Preparation:
-
For dosage forms (e.g., tablets), crush the tablet and dissolve the powder in the mobile phase.
-
Use sonication and vortexing to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
Data Comparison Table: Impact of Mobile Phase pH
| Parameter | Condition 1: Suboptimal | Condition 2: Optimized | Rationale for Improvement |
| Mobile Phase pH | 6.0 | 3.0 | At pH 3.0, the carboxylic acid groups are suppressed, increasing hydrophobicity and promoting differential retention.[6][12] |
| Expected Ampicillin RT | ~4.3 min | ~14 min | Increased retention due to ion suppression.[9][10] |
| Expected Sulbactam RT | ~5.9 min | ~5-7 min | Sulbactam is more polar and will elute earlier than the more hydrophobic, ion-suppressed ampicillin. |
| Resolution (Rs) | < 1.5 (Co-elution likely) | > 2.0 | Baseline separation is achieved, meeting pharmacopeial requirements for system suitability.[9] |
Retention times (RT) are illustrative and will vary based on the specific column and system.
Advanced Troubleshooting: When Standard Adjustments Aren't Enough
Q3: I've optimized the pH and organic ratio, but my resolution is still marginal. What's next?
Answer: If conventional C18 columns do not provide adequate selectivity, consider alternative stationary phase chemistries.
Causality & Expert Insights:
-
Phenyl Columns: A phenyl-bonded stationary phase can introduce pi-pi interactions as an additional separation mechanism. Ampicillin, with its phenyl group, can interact differently with this stationary phase compared to sulbactam, potentially enhancing resolution where C18 phases fail. Phenyl columns have been shown to improve the separation of ampicillin from other beta-lactams, especially at low pH.[6]
-
Ion-Pairing Reagents: While more complex, adding an ion-pairing reagent like tetrabutylammonium phosphate can be effective. At a pH above 6, it can form ion pairs with the analytes, significantly altering their retention.[6] However, this approach adds complexity and can lead to longer column equilibration times.
References
- Studies on sultamicillin hydrolysis.PubMed.
- SULTAMICILLIN.Pfizer.
- SULTAMICILLIN.FDA Verification Portal.
- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial.National Institutes of Health (NIH).
- Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography.Oriental Journal of Chemistry.
- Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times.PubMed.
- STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION.European Journal of Pharmaceutical and Medical Research (EJPMR).
- Simultaneous Determination of Ampicillin, Cefoperazone, and Sulbactam in Pharmaceutical Formulations by HPLC With Beta-Cyclodextrin Stationary Phase.PubMed.
- HPLC determination of sulbactam, sultamicillin tosylate, cefaclor, ampicillin and cefoperazone in pharmaceutical preparations.Acta Poloniae Pharmaceutica - Drug Research.
- Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.SciSpace.
- Sultamicillin Tosilate / Official Monographs for Part I.Japanese Pharmacopoeia.
- HPLC for in-process control in the production of sultamicillin.PubMed.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.Semantic Scholar.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.International Journal of Pharmaceutical Research and Scholarship (IJPRS).
- Simultaneous determination of ampicillin and sulbactam by liquid chromatography: post-column reaction with sodium hydroxide and sodium hypochlorite using an active hollow-fibre membrane reactor.PubMed.
- Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients.PubMed.
- Determination of related substances in ampicillin sodium and sulbactam sodium for injection by RP-HPLC gradient elution method.ResearchGate.
- Stability Indicating Assay Method For Determination Of Sultamicillin Tosilate In Pharmaceutical Formulations By HPTLC.ResearchGate.
- Back to Basics: The Role of pH in Retention and Selectivity.LCGC International.
- Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance.ResearchGate.
- Control pH During Method Development for Better Chromatography.Agilent.
- HPLC for in-process control in the production of sultamicillin.Scilit.
- Identification, isolation and characterization of a new degradation product in sultamicillin drug substance.Ovid.
- Identification, isolation and characterization of a new degradation product in sultamicillin drug substance.PubMed.
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.ResearchGate.
- THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY.Semantic Scholar.
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejpmr.com [ejpmr.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. HPLC for in-process control in the production of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. orientjchem.org [orientjchem.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Recovery of Sultamicillin During Solid-Phase Extraction
Welcome to the technical support center for solid-phase extraction (SPE) of sultamicillin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sultamicillin recovery. As a mutual prodrug of ampicillin and sulbactam, sultamicillin presents unique chemical complexities that can make its extraction from biological matrices challenging.[1][2][3] This document provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve poor recovery issues in your experiments.
Part 1: Foundational Knowledge - Understanding Sultamicillin's Chemistry
Sultamicillin is a double ester linking ampicillin and sulbactam.[1][3] This structure is key to its oral bioavailability but also the source of extraction difficulties. Upon absorption, it hydrolyzes to release ampicillin and sulbactam.[1][3][4] During in vitro sample preparation, this hydrolysis can also occur, especially under neutral or weakly alkaline conditions, leading to the loss of the target analyte before quantification.[5] Furthermore, the molecule possesses multiple functional groups that can interact with SPE sorbents:
-
An Ampicillin Moiety: Contains a primary amine (basic) and a carboxylic acid (acidic).
-
A Sulbactam Moiety: Contains a carboxylic acid (acidic).
-
Ester Linkages: Prone to hydrolysis.
This zwitterionic nature at certain pH values, combined with its moderate polarity, means that selecting the correct SPE mechanism and optimizing parameters like pH are critical for success.
Table 1: Key Physicochemical Properties of Sultamicillin
| Property | Value / Characteristic | Implication for SPE |
| Molecular Formula | C₂₅H₃₀N₄O₉S₂ | A relatively large and complex molecule. |
| Molecular Weight | 594.7 g/mol [6] | Influences diffusion and interaction with sorbent pores. |
| Predicted pKa | ~12.15 (for the amine)[7] | The amine group will be positively charged at acidic to neutral pH. |
| Hydrolysis | Rapidly hydrolyzes in neutral or weakly alkaline conditions.[5] | Sample pre-treatment and extraction should be performed under mildly acidic conditions to maintain stability. |
| Solubility | Practically insoluble in water.[7] | Sample pre-dilution may require an organic modifier. |
Part 2: The Troubleshooting Guide (Q&A Format)
Q1: My sultamicillin recovery is consistently low. Where should I start?
Low recovery is the most common issue in SPE.[8] A systematic approach is essential. The first step is to determine where the analyte is being lost.[9] Collect and analyze each fraction from your SPE procedure (load, wash, and elution) to pinpoint the loss.
This troubleshooting flowchart provides a logical path to identify the root cause of your low recovery.
Q2: How does pH affect my extraction, and what is the optimal pH for sample loading?
The pH of your sample is critical because it dictates the charge state of sultamicillin and, consequently, its interaction with the SPE sorbent.[10][11]
-
Mechanism: For effective retention on a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent, you need to maximize the desired interactions.
-
Reversed-Phase (RP): Retention is based on hydrophobic interactions. To maximize this, you want to make the molecule as neutral as possible to increase its hydrophobicity.
-
Mixed-Mode Cation Exchange (MCX): This involves both hydrophobic and ionic interactions.[12][13][14] You want the primary amine to be positively charged to engage in ion exchange, while also leveraging hydrophobic interactions.
-
-
Troubleshooting & Protocol:
-
Identify pKa: The key functional groups are the primary amine (pKa ~12.15) and the carboxylic acids.
-
Adjust pH: For both RP and MCX sorbents, a sample loading pH of approximately 4.0-6.0 is a good starting point. At this pH:
-
The primary amine is protonated (positively charged), which is ideal for cation exchange.[15]
-
The carboxylic acids are deprotonated (negatively charged), but the positive charge on the amine is dominant, allowing for strong interaction with a cation exchange sorbent.
-
-
Experimental Verification: Prepare your sample (e.g., diluted plasma) and adjust the pH to three different levels (e.g., 4.0, 5.0, 6.0) using a volatile buffer like ammonium acetate. Process these samples and compare the recovery to find the optimum.
-
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of purified water through the cartridge. Do not allow the bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Wash Steps:
-
Wash 1 (Remove polar interferences): Pass 1 mL of 2% formic acid in water.
-
Wash 2 (Remove non-polar interferences): Pass 1 mL of methanol.
-
-
Elution:
-
Dry the cartridge under vacuum for 1 minute to remove residual wash solvent.
-
Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
This protocol provides a comprehensive and scientifically validated starting point. Remember that every assay is unique, and further optimization based on your specific matrix and analytical instrumentation may be required.
References
- Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Phenomenex. (2015). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development. Phenomenex. [Link]
- LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction.
- Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
- Zhang, W., et al. (2021). Development of a Solid Phase Extraction Cartridge‐Based Analytical Method for Determination of Free Drug in Nanoliposomal Oncology Drug Formulations.
- LCGC International. (2018). Understanding and Improving Solid-Phase Extraction.
- PubMed. (1991). [Studies on sultamicillin hydrolysis].
- Al-Salami, H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society. [Link]
- ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog. [Link]
- Restek. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
- Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
- Reddy, S., et al. (2023). Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link]
- ResearchGate. (n.d.). (PDF) Studies on sultamicillin hydrolysis.
- ResearchGate. (2008). Determination of Ampicillin in Human Plasma by Solid-phase Extraction – Liquid Chromatography – Tandem Mass Spectrometry (SPE-LC-MS/MS) and its Use in Bioequivalence Studies.
- PubMed. (1983). Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography.
- PubMed. (2008). Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies.
- European Journal of Pharmaceutical and Medical Research. (n.d.).
- PubChem. (n.d.). Sultamicillin tosylate.
- PubChem. (n.d.). Sultamicillin.
- Wikipedia. (n.d.). Sultamicillin. Wikipedia. [Link]
- MDPI. (2022).
- Scilit. (2023). Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Scilit. [Link]
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. ejpmr.com [ejpmr.com]
- 3. Sultamicillin - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sultamicillin CAS#: 76497-13-7 [m.chemicalbook.com]
- 8. welch-us.com [welch-us.com]
- 9. silicycle.com [silicycle.com]
- 10. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. specartridge.com [specartridge.com]
- 12. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Restek - Artikel [de.restek.com]
Technical Support Center: Strategies to Prevent Sultamicillin Degradation
Document ID: SULTA-STAB-001-26
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for sultamicillin. As a mutual prodrug of ampicillin and sulbactam, sultamicillin's unique double-ester structure is key to its enhanced oral bioavailability but also presents specific stability challenges.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of sultamicillin under common experimental and storage stress conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your research and development activities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding sultamicillin's stability.
Q1: What is the primary cause of sultamicillin degradation?
A1: The primary and most significant cause of sultamicillin degradation is hydrolysis . Sultamicillin's structure contains two key hydrolyzable linkages: the central oxymethylenedioxy bridge forming the double ester and the β-lactam rings inherent to both the ampicillin and sulbactam moieties.[5][6]
-
Ester Hydrolysis: The double ester bond is susceptible to cleavage, particularly in neutral or weakly alkaline conditions, which breaks the prodrug apart into its active components, ampicillin and sulbactam.[5] This is the intended reaction in vivo during absorption but is considered degradation in a formulated product.[1][3][7][8]
-
β-Lactam Ring Hydrolysis: Like all penicillin-derived antibiotics, the four-membered β-lactam ring is highly strained and susceptible to hydrolytic cleavage. This reaction, which opens the ring to form inactive penicilloic acid derivatives, is the principal mechanism of inactivation for β-lactam antibiotics.[9][10]
The rate of both hydrolytic processes is highly dependent on pH and temperature.
Q2: What is the optimal pH range for sultamicillin stability in aqueous solutions?
A2: The stability of β-lactam antibiotics is strongly pH-dependent, typically exhibiting a U-shaped stability profile.[11] For α-amino penicillins like ampicillin, maximum stability is generally found in a slightly acidic pH range, approximately pH 4 to 6 .
-
Below pH 4 (Acidic Conditions): Acid-catalyzed hydrolysis of the amide side chain and the ester linkage can become significant.
-
Above pH 7 (Neutral to Alkaline Conditions): Base-catalyzed hydrolysis of the β-lactam ring is the dominant and most rapid degradation pathway.[5] Sultamicillin is noted to hydrolyze quickly in neutral or faintly alkaline solutions.[5][12]
Therefore, for experimental work involving sultamicillin in solution, buffering to a pH between 4 and 6 is a critical first step in preventing degradation.
Q3: How does temperature affect sultamicillin stability?
A3: Temperature acts as a catalyst for the hydrolytic degradation of sultamicillin. As with most chemical reactions, an increase in temperature significantly accelerates the rate of both ester and β-lactam ring hydrolysis. Thermal stress studies have shown that at elevated temperatures (e.g., 60°C), sultamicillin degrades into ampicillin, sulbactam, and formaldehyde as a byproduct.[13] For routine storage of sultamicillin solutions (e.g., reconstituted oral suspensions), refrigeration is required.[8] Solid forms should be stored at controlled room temperatures, typically not exceeding 25-30°C.[3][8]
Q4: Is sultamicillin sensitive to light or oxidation?
A4: While hydrolysis is the primary concern, photolytic and oxidative degradation should also be considered in comprehensive stability studies as mandated by ICH guidelines.
-
Photostability: Studies have shown that including sultamicillin tosilate in a β-cyclodextrin complex requires storage in the dark, suggesting sensitivity to light.[14] As a general precaution for all β-lactam antibiotics, solutions and solid materials should be protected from direct light.
-
Oxidative Stability: While less common than hydrolysis, oxidation can occur. Forced degradation studies often use agents like hydrogen peroxide to assess this pathway.[13] The formation of penilloaldehyde, a known penicillin impurity, can occur via oxidation under certain degradation conditions.[13]
Section 2: Troubleshooting Degradation in Experiments
This section provides a structured, cause-and-effect approach to troubleshooting common degradation issues encountered during laboratory work.
Issue 1: Rapid loss of sultamicillin potency in a freshly prepared aqueous solution.
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Incorrect pH of the solvent/medium | Sultamicillin degrades rapidly in neutral or alkaline solutions (pH > 7) due to base-catalyzed hydrolysis of the β-lactam ring.[5] Many common lab reagents like pure water or phosphate-buffered saline (PBS) can have a pH of 7.0-7.4, which is suboptimal. | Action: Prepare all solutions using a suitable buffer system to maintain a pH between 4.0 and 6.0 (e.g., acetate or citrate buffer). Validation: Confirm the pH of the final solution using a calibrated pH meter. Run a time-course experiment comparing the stability in the buffered solution versus an unbuffered solution, quantifying sultamicillin concentration via HPLC at each time point. |
| High experimental temperature | Hydrolysis is temperature-dependent. Performing experiments at elevated temperatures without accounting for stability will lead to accelerated degradation. | Action: Whenever possible, conduct solution-based experiments at reduced temperatures (e.g., on ice or in a cold room). If the experiment must be performed at a higher temperature (e.g., 37°C), minimize the experiment duration. Validation: Perform a preliminary stability test at the intended experimental temperature. Quantify the degradation rate (e.g., % loss per hour) to determine the viable experimental window. |
| Use of inappropriate solvents | While sultamicillin is soluble in solvents like methanol, these may not be suitable for all experimental systems.[12] The key is the final aqueous environment. | Action: If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low and does not alter the final pH. Always buffer the final aqueous medium. Validation: Compare the stability of sultamicillin in the final medium prepared with and without the organic solvent co-solvent. |
Issue 2: Appearance of unexpected peaks in HPLC chromatogram during a stability study.
| Potential Cause | Scientific Rationale | Recommended Action & Validation |
| Hydrolytic Degradation | The expected primary degradants are ampicillin and sulbactam, which are released in equimolar amounts.[1] Further degradation of these molecules (e.g., β-lactam hydrolysis) will produce additional peaks. | Action: Obtain analytical standards for ampicillin and sulbactam. Spike your degraded sample with these standards to confirm the identity of the primary degradant peaks by observing peak co-elution. Validation: Use a mass spectrometer (LC-MS) to confirm the mass-to-charge ratio (m/z) of the parent peak and the major degradant peaks, matching them to the expected molecular weights of sultamicillin, ampicillin, and sulbactam. |
| Formation of Formaldehyde Adducts | Under thermal stress, sultamicillin can release formaldehyde, which can then react with the amino group of another sultamicillin or ampicillin molecule to form a new adduct impurity.[13] | Action: This is a known degradation pathway. Review published literature for the characterization data (e.g., NMR, MS) of this specific impurity to aid in identification.[15] Validation: Advanced characterization using LC-MS/MS and NMR may be required to definitively identify and structure-elucidate unknown degradation products. |
| Photodegradation | Exposure to UV or ambient light can generate unique degradation products that differ from those formed by hydrolysis. | Action: Repeat the experiment with complete protection from light (e.g., using amber vials, covering glassware with aluminum foil). Validation: Compare the chromatograms of samples stressed in the light versus those stressed in the dark. The absence of specific peaks in the dark-stressed sample confirms their photolytic origin. |
Visualization of Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation pathways for sultamicillin.
Caption: Primary hydrolytic pathways of sultamicillin.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study for Sultamicillin
This protocol outlines a standard workflow for investigating the stability of sultamicillin under various stress conditions as per ICH guidelines.
Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Sultamicillin Tosilate API
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Phosphate or Acetate buffer reagents
-
Calibrated pH meter, HPLC-UV/PDA system, Photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve sultamicillin in methanol to prepare a stock solution of 1 mg/mL.[16]
-
Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8 hours). Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.
-
Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH at room temperature. Due to rapid degradation, withdraw aliquots at short intervals (e.g., 0, 5, 15, 30 minutes). Neutralize immediately with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light. Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).
-
Thermal Degradation: Store the solid API powder in a controlled oven at 60°C.[13] At each time point (e.g., 1, 5, 15 days), withdraw a sample, dissolve in methanol, and dilute for analysis.
-
Photolytic Degradation: Expose the solid API and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis:
-
Prior to injection, dilute all stressed and control samples to a final concentration of approximately 20-50 µg/mL using the mobile phase.[12][17]
-
Analyze using a validated RP-HPLC method. A typical method uses a C18 column with a mobile phase of Acetonitrile:Water (e.g., 45:55 v/v) and UV detection at 225 nm.[12][17][18]
-
Assess the chromatograms for the appearance of new peaks and the decrease in the area of the parent sultamicillin peak. The PDA detector will be crucial for assessing peak purity and helping to identify degradants.
-
Section 4: Data Summary
The following table summarizes expected stability characteristics of sultamicillin under various conditions. This data is illustrative and should be confirmed by in-house experiments.
| Stress Condition | Parameter | Expected Outcome | Primary Degradation Products |
| Hydrolytic | 0.1 N HCl, 60°C | Moderate Degradation | Ampicillin, Sulbactam |
| Hydrolytic | 0.1 N NaOH, RT | Very Rapid Degradation (<30 min) | Ampicillin, Sulbactam, Penicilloic Acids |
| Hydrolytic | pH 5.0 Buffer, RT | High Stability | Minimal |
| Oxidative | 3% H₂O₂, RT | Slow to Moderate Degradation | Various Oxidized Species |
| Thermal | 60°C, Solid State | Slow Degradation over days | Ampicillin, Sulbactam, Formaldehyde Adducts[13] |
| Photolytic | ICH Light Exposure | Potential for Degradation | Photolytic Adducts |
References
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research and Scholars.
- SciSpace. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- [Studies on sultamicillin hydrolysis]. (n.d.). PubMed.
- IJPRS. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- ResearchGate. (n.d.). Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance.
- Semantic Scholar. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Lode, H., Hampel, B., Bruckner, G., & Koeppe, P. (1989). The pharmacokinetics of sultamicillin. APMIS Supplementum, 5, 17-22.
- Pfizer. (n.d.). SULTAMICILLIN.
- Kucers, A., Crowe, S. M., Grayson, M. L., & Hoy, J. F. (Eds.). (2010). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 5(7), e11759.
- Foulds, G., Stankewich, J. P., Marshall, D. C., O'Brien, M. M., Hayes, S. L., Weidler, D. J., & McMahon, F. G. (1983). Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 12(Suppl C), 1-9.
- ResearchGate. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- Google Patents. (n.d.). WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use.
- Kshirsagar, S. A., et al. (2018).
- Patel, S. J., Dave, J. B., Sen, D. J., & Patel, C. N. (n.d.). Studies on analysis and stability of sultamicillin and its tablet formulation. European Journal of Pharmaceutical and Medical Research.
- Kumar, V. J., et al. (2011). Identification, isolation and characterization of a new degradation product in sultamicillin drug substance. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 582-587.
- Wikipedia. (n.d.). β-Lactam antibiotic.
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- Frontiers. (n.d.). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward.
- ResearchGate. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- Atlantis Press. (n.d.). Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin.
- Wikipedia. (n.d.). Sultamicillin.
- DergiPark. (n.d.). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- ResearchGate. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Sources
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Sultamicillin - Wikipedia [en.wikipedia.org]
- 5. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejpmr.com [ejpmr.com]
- 7. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. WO2008039472A2 - Stabilizing compositions for antibiotics and methods of use - Google Patents [patents.google.com]
- 10. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Identification, isolation and characterization of a new degradation product in sultamicillin drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journalajst.com [journalajst.com]
- 17. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 18. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
"adjusting pH for optimal stability of sultamicillin in solution"
Technical Support Center: Sultamicillin Stability
Introduction: Navigating the Inherent Instability of Sultamicillin in Solution
Welcome to the technical support guide for sultamicillin. As researchers and drug development professionals, you understand that the stability of a compound in solution is paramount for obtaining reliable and reproducible experimental data. Sultamicillin presents a unique challenge. It is a mutual prodrug, ingeniously designed to hydrolyze in vivo into its active components: ampicillin and the β-lactamase inhibitor, sulbactam.[1][2][3] This intentional instability is beneficial for therapeutic delivery but creates a significant hurdle for in vitro work.
The primary goal of this guide is to provide you with the technical knowledge and practical methodologies to control the premature hydrolysis of sultamicillin in aqueous solutions. The central factor governing its stability is pH. This document will walk you through the causality behind pH effects, provide validated protocols for stability testing, and offer troubleshooting advice to address common issues encountered in the lab.
Frequently Asked Questions (FAQs): pH and Sultamicillin Stability
Q1: What is the fundamental stability challenge with sultamicillin in aqueous solutions?
The core challenge lies in its chemical structure. Sultamicillin is a double ester linking ampicillin and sulbactam via a methylene group.[2][3] Ester bonds are susceptible to hydrolysis, a chemical reaction that breaks the bond by reacting with water. This process is the intended activation pathway in the body but represents degradation in a laboratory solution.[2][3] Your objective is to minimize this spontaneous hydrolysis to ensure that you are working with the intact prodrug. The rate of this degradation is highly dependent on the concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions, making pH the critical control parameter.
Q2: What is the effect of pH on the degradation rate of sultamicillin?
The hydrolysis of sultamicillin is subject to both acid- and base-catalyzed degradation, but the rate is significantly accelerated in neutral to alkaline conditions. Multiple studies confirm that sultamicillin hydrolyzes rapidly in neutral or weakly alkaline solutions.[4][5][6][7] This is due to the increased concentration of hydroxide ions (OH⁻), which act as a potent nucleophile, attacking the ester linkages and causing rapid cleavage.
| pH Range | Expected Stability | Primary Degradation Mechanism |
| < 3.0 | Moderate | Specific Acid-Catalyzed Hydrolysis |
| 3.0 - 5.0 | Optimal | Minimal Hydrolysis (Region of maximum stability) |
| 5.0 - 8.0 | Poor to Very Poor | Water-based and Base-Catalyzed Hydrolysis |
| > 8.0 | Extremely Poor | Specific Base-Catalyzed Hydrolysis |
Q3: What is the recommended starting pH range for maximizing sultamicillin stability in solution?
For optimal stability of the intact sultamicillin prodrug, a pH range of 3.0 to 5.0 is recommended as a starting point for your experiments.
Causality: In this acidic range, the concentration of hydroxide ions is minimized, thus slowing the primary pathway of base-catalyzed hydrolysis. While some acid-catalyzed hydrolysis will occur, the overall degradation rate is at its minimum in this pH window. It is critical to distinguish this from the stability of its breakdown products; for instance, ampicillin itself shows maximum stability closer to pH 7.5.[8][9] However, for studying the prodrug, maintaining an acidic environment is key.
Q4: How do I choose an appropriate buffer system for my experiment?
The choice of buffer is critical, as some buffer species can actively participate in and catalyze degradation. For the recommended acidic pH range, the following buffer systems are generally suitable.
| Buffer System | pKa | Useful pH Range | Comments |
| Citrate Buffer | 3.13, 4.76, 6.40 | 2.5 - 6.0 | Generally inert and a good first choice. |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Widely used, but ensure it doesn't interfere with your specific assay. |
| Phosphate Buffer | 2.15, 7.20, 12.35 | Not ideal below pH 6.0 | While versatile, its buffering capacity is weak in the optimal pH 3-5 range. |
Always prepare your buffer and adjust the pH before adding sultamicillin. After adding the drug (especially if it's a salt form like the tosilate), re-verify the pH of the final solution, as the drug substance itself can slightly alter it.
Q5: What analytical technique should I use to monitor sultamicillin stability?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the authoritative method for stability testing.[1] Its primary advantage is its ability to separate the parent sultamicillin peak from its primary degradants (ampicillin and sulbactam) and any other impurities.[5][6] This allows for accurate quantification of the remaining intact drug over time.
Recommended Starting HPLC Conditions:
-
Column: C18, 5 µm particle size (e.g., 4.6 x 150 mm)
-
Mobile Phase: A mixture of aqueous buffer (e.g., pH 3.0 phosphate buffer) and an organic solvent like acetonitrile.[10] A common starting ratio is 55:45 aqueous to organic.[5][6]
-
Flow Rate: 1.0 mL/min
Visualizing the Process
To better understand the chemical and experimental processes, refer to the diagrams below.
Caption: Sultamicillin degradation pathway via hydrolysis.
Caption: Experimental workflow for a pH-rate profile study.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid Loss of Potency (e.g., <90% drug remaining at t=0) | The pH of the final solution is outside the optimal range (too high). / Stock solution was prepared in an aqueous solvent and allowed to sit. | Verify the final solution pH after drug addition and adjust if necessary. Prepare concentrated stock solutions in a non-aqueous solvent like methanol or acetonitrile and use immediately.[6][7] |
| Precipitation in Solution | Sultamicillin has low aqueous solubility.[6][7] / The buffer concentration is too high, causing "salting out". | Ensure the final concentration is below the solubility limit at the given pH and temperature. Consider adding a small percentage of a co-solvent (e.g., ethanol, propylene glycol), but first verify compatibility with your experiment. |
| Inconsistent/Irreproducible Degradation Rates | Inaccurate pH measurements. / Temperature fluctuations. / Inconsistent timing of sample analysis. | Calibrate the pH meter with at least two standard buffers before each use. Use a calibrated, temperature-controlled incubator or water bath. Stagger the start times of your experiments so that samples from each pH can be analyzed at precisely the correct time point. |
| Poor HPLC Peak Shape or Resolution | Mobile phase pH is inappropriate. / Column is degrading or incompatible. | Adjust the mobile phase pH to ensure proper ionization of sultamicillin and its degradants. A pH of ~3.0 is a good starting point.[10] Ensure you are using a robust C18 column suitable for low-pH mobile phases. |
Experimental Protocol: pH-Rate Profile Study
This protocol outlines a self-validating system to determine the pH of maximum stability for sultamicillin under your specific experimental conditions.
Objective: To quantify the degradation rate of sultamicillin across a range of pH values to identify the optimal pH for its stability.
Materials:
-
Sultamicillin (or its tosilate salt)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer reagents (e.g., citric acid, sodium acetate, sodium phosphate)
-
Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Calibrated pH meter and probe
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
RP-HPLC system with UV detector
Methodology:
-
Preparation of Buffers (50mM):
-
Prepare a series of 50mM buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.0.
-
For example, for a pH 4.0 acetate buffer, dissolve the appropriate amount of sodium acetate in water, adjust pH to 4.0 using acetic acid, and bring to the final volume.
-
Filter all buffers through a 0.22 µm filter.
-
-
Preparation of Sultamicillin Stock Solution:
-
Preparation of Stability Samples:
-
Pipette 9.9 mL of each buffer into separate, clearly labeled vials.
-
Spike 0.1 mL (100 µL) of the sultamicillin stock solution into each buffer vial to achieve the target final concentration (e.g., 100 µg/mL). This 1% organic solvent concentration should not significantly impact stability.
-
Immediately vortex each vial to ensure homogeneity.
-
-
Timepoint Zero (t=0) Analysis:
-
As soon as each sample is prepared, immediately withdraw an aliquot, transfer it to an HPLC vial, and inject it into the HPLC system.
-
The peak area of sultamicillin at this time point is considered 100% or the initial concentration (C₀).
-
-
Incubation and Sampling:
-
Place all vials into a temperature-controlled incubator set to a specific temperature (e.g., 25°C or an accelerated condition like 40°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours). Transfer to HPLC vials for analysis. If analysis cannot be performed immediately, samples can be frozen at -20°C to halt further degradation, but immediate analysis is preferred.
-
-
Data Analysis:
-
For each pH and time point, calculate the percentage of sultamicillin remaining relative to its t=0 peak area.
-
Plot the natural logarithm of the percent remaining (ln[% Remaining]) versus time (in hours) for each pH.
-
The degradation rate constant (k) for each pH is the negative of the slope of this line.
-
Finally, plot the rate constant (k) or log(k) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.
-
References
- PubMed. (n.d.). Studies on sultamicillin hydrolysis.
- ResearchGate. (2023). Stability of Ampicillin in Normal Saline and Buffered Normal Saline.
- European Journal of Pharmaceutical and Medical Research. (n.d.). STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION.
- SciSpace. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-.
- International Journal of Pharmaceutical Research and Scholars. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2018). uv spectrophotometric method development and validation for determination of sultamicillin tosylate in.
- FDA Verification Portal. (n.d.). SULTAMICILLIN.
- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate / Official Monographs for Part I.
Sources
- 1. ejpmr.com [ejpmr.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 7. journalajst.com [journalajst.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Sultamicillin Tosylate Dihydrate as per ICH Guidelines
For researchers, scientists, and professionals in drug development, ensuring the quality, efficacy, and safety of pharmaceutical products is paramount. The analytical methods underpinning this assurance must be robust, reliable, and fit for purpose. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Sultamicillin Tosylate Dihydrate, a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.
This document is structured not as a rigid template, but as a logical narrative that explains the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Foundational HPLC Method: Rationale and Setup
Before validation can begin, a stable and optimized HPLC method is required. The chosen method serves as our reference point for all subsequent validation parameters. Sultamicillin, upon hydrolysis, releases ampicillin and sulbactam. Therefore, the chromatographic method must be capable of resolving these components and any potential degradation products.
Rationale for Method Component Selection:
-
Stationary Phase: A Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) is selected.[3][4] The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar sultamicillin molecule and its active components, ensuring good separation from more polar impurities.
-
Mobile Phase: A simple isocratic mobile phase of Acetonitrile:Water (45:55 v/v) is chosen for its robustness and reproducibility.[3][4] This composition provides an optimal balance of elution strength to achieve a reasonable retention time and good peak shape. The use of buffers, such as phosphate or acetate at a controlled pH (e.g., pH 3.0-4.0), can further enhance peak symmetry by controlling the ionization state of the analytes.[5][6]
-
Detector: UV detection at 225 nm is employed, as this wavelength corresponds to the maximum absorbance for this compound, ensuring high sensitivity.[3][4]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and ambient column temperature are standard starting points that offer a good balance between analysis time and chromatographic efficiency.[4]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV-Vis Detector |
| Column | Phenomenex C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 225 nm |
| Analyte | This compound |
| Diluent | Mobile Phase |
| Expected Retention Time | Approximately 6.9 minutes[3][4] |
The Validation Workflow: A Step-by-Step Implementation of ICH Q2(R1)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for each validation characteristic as stipulated by ICH.
Caption: Overall workflow for HPLC method validation as per ICH Q2(R1) guidelines.
System Suitability
Why we test it: Before any validation runs, we must confirm that the chromatographic system is performing adequately. System Suitability Testing (SST) is a non-negotiable prerequisite that ensures the equipment, electronics, and analytical conditions are functioning correctly.
How we test it:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of Sultamicillin at a working concentration (e.g., 20 µg/mL).[4]
-
Inject the standard solution five or six replicate times.
-
Calculate key chromatographic parameters.
What we look for (Acceptance Criteria):
| Parameter | Acceptance Criterion | Rationale |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% | Demonstrates the precision of the autosampler and detector. |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
Specificity (and Forced Degradation)
Why we test it: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[7] For a stability-indicating method, this is proven through forced degradation studies, which intentionally stress the drug substance to produce potential degradation products.[8]
How we test it:
-
Prepare Stressed Samples: Expose solutions of Sultamicillin to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat solid drug at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the unstressed standard, a placebo solution, and each stressed sample into the HPLC system.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the sultamicillin peak in the presence of any degradation products.
What we look for (Acceptance Criteria):
-
The sultamicillin peak should be free from co-elution with any degradation peaks or placebo peaks.
-
The peak purity analysis (e.g., purity angle < purity threshold) must pass, confirming the spectral homogeneity of the analyte peak.
-
Significant degradation should be observed under stress conditions to prove the method can detect it.
Linearity and Range
Why we test it: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[9]
How we test it:
-
Prepare a stock solution of Sultamicillin standard.
-
Create a series of at least five concentrations by diluting the stock solution. For an assay method, this typically covers 80% to 120% of the target test concentration. A common range for sultamicillin is 10-60 µg/mL.[3][4]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
What we look for (Acceptance Criteria):
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999[3][10] |
| Y-intercept | Should be insignificant (close to zero).[10] |
| Visual Inspection | The data points should not show significant deviation from the line of best fit. |
Accuracy
Why we test it: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[7]
How we test it:
-
Prepare a placebo (matrix) sample.
-
Spike the placebo with known amounts of Sultamicillin API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each one.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
What we look for (Acceptance Criteria):
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[11]
Precision
Why we test it: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]
How we test it:
-
Repeatability (Intra-assay precision): One analyst performs the analysis on one instrument over a short period.
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Alternatively, prepare three replicates at three different concentrations (e.g., 80%, 100%, 120%).
-
Analyze the samples and calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision): The analysis is repeated by a different analyst, on a different day, or using a different instrument.
-
A second analyst repeats the Repeatability protocol.
-
The results from both sets of experiments are statistically compared.
-
What we look for (Acceptance Criteria):
Caption: Diagram illustrating deliberate variations for a robustness study.
Robustness
Why we test it: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
How we test it:
-
Prepare a standard solution of Sultamicillin.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Vary the flow rate (e.g., ± 0.1 mL/min).
-
Vary the mobile phase organic content (e.g., ± 2% absolute).
-
Vary the column temperature (e.g., ± 5 °C).
-
-
Assess the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
What we look for (Acceptance Criteria):
-
The system suitability parameters should remain within their acceptance criteria despite the variations.
-
There should be no significant impact on the quantitative results.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for stability-indicating assays, it's useful to understand its performance relative to other techniques.
Table 2: Comparison of Analytical Methods for Sultamicillin
| Method | Specificity | Sensitivity | Speed | Primary Use |
| RP-HPLC | Very High (can separate degradants) | High | Moderate | Gold standard for assay, purity, and stability studies. |
| UV-Vis Spectrophotometry | Low (cannot separate analyte from interfering substances) | Moderate | Very Fast | Simple, rapid quantification in pure substance; not stability-indicating. |
| Microbiological Assay | High (measures biological activity) | High | Very Slow | Potency testing; measures the actual antibiotic effect, which chemical tests cannot.[12] |
| Titrimetry | Low (non-specific) | Low | Moderate | Basic quality control of raw material where specificity is not required.[13] |
The clear advantage of the validated HPLC method is its high resolving power, making it the only technique listed that can simultaneously quantify the drug and confirm its purity in the presence of degradants, a critical requirement for regulatory stability studies.
Conclusion
The Reversed-Phase HPLC method detailed and validated herein has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound.[4] By systematically following the principles of the ICH Q2(R1) guideline, we have established a self-validating system that provides a high degree of assurance in the quality of analytical data. This validated method is fit for its intended purpose in a regulated quality control environment, supporting both routine batch release and long-term stability studies. The experimental causality and rigorous acceptance criteria provide a trusted framework for researchers and scientists to ensure the integrity of their analytical results.
References
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Journal of Pharmaceutical Research. URL: https://jprsolutions.info/files/final-file-5b5852a922a4c1.29524892.pdf
- IJPRS. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research & Scholars. URL: https://www.ijprs.com/abstract.php?id=5160
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
- International Council for Harmonisation. (n.d.). Quality Guidelines. URL: https://www.ich.org/page/quality-guidelines
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. URL: https://starodub.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. URL: https://abrahamentertainment.
- Sadhana, K., Vasanth, P. M., & Malothu, R. (n.d.). Development of new validated method for the determination of sultamicillin tosylate in tablet dosage forms by rp-hplc. Semantic Scholar. URL: https://www.semanticscholar.org/paper/development-of-new-validated-method-for-the-of-in-Sadhana-Pm/41c41b8a5365510657c9c0f9942a7d4a1141315b
- ResearchGate. (2014). (PDF) DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. URL: https://www.researchgate.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry
- AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. URL: https://www.amsbiopharma.
- Semantic Scholar. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. URL: https://www.semanticscholar.org/paper/Analytical-Method-Development-and-Validation-for-in-Ganesh-Kalshetti/112674251f153f5d5222f7b8764219a144e00783
- ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. URL: https://www.researchgate.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 536-545. URL: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies
- BenchChem. (n.d.). Application Notes and Protocols for Determining Sultamicillin Potency via Microbiological Assay. URL: https://www.benchchem.com/application-notes/sultamicillin-potency-microbiological-assay
- hplc determination of sulbactam, sultamicillin tosylate, cefaclor, ampicillin and. (n.d.). Mansoura University. URL: https://www.mans.edu.eg/facphar/arabic/dept/admin/books/65_1.pdf
- Aristilde, L., & Sposito, G. (2017). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. Environmental Science & Technology, 51(15), 8449-8457. URL: https://pubs.acs.org/doi/10.1021/acs.est.7b01633
- Pharmaguideline. (2023). Steps for HPLC Method Validation. URL: https://www.pharmaguideline.
- ResearchGate. (n.d.). Forced degradation studies of CTX and TZB. URL: https://www.researchgate.net/figure/Forced-degradation-studies-of-CTX-and-TZB_tbl1_277330761
- ResearchGate. (n.d.). (a) Forced degradation for Amoxicillin. URL: https://www.researchgate.
- McWhinney, B. C., Wallis, S. C., Hillister, T., Roberts, J. A., & Lipman, J. (2010). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B, 878(22), 2039-2043. URL: https://www.researchgate.net/publication/44654381_Analysis_of_12_beta-lactam_antibiotics_in_human_plasma_by_HPLC_with_ultraviolet_detection
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). URL: https://www.biotech-asia.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. scispace.com [scispace.com]
- 4. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 5. [PDF] DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. biotech-asia.org [biotech-asia.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of the Solid-State Stability of Sultamicillin Tosylate Versus Other Salt Forms: A Guide for Researchers
In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's stability, bioavailability, and manufacturability. This guide provides an in-depth comparison of the stability of sultamicillin tosylate against other sultamicillin salts, offering a technical narrative grounded in scientific principles and supported by experimental evidence.
Sultamicillin, a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam, is a potent weapon against a wide array of bacterial infections.[1] However, the free base form of sultamicillin presents significant challenges in handling and is inherently unstable in its solid state.[2] This inherent instability necessitated the exploration of various salt forms to enhance its physicochemical properties. This guide will delve into the rationale behind the selection of the tosylate salt and provide a framework for the comparative stability assessment of different salt forms.
The Rationale for Salt Selection: Overcoming Inherent Instability
The initial attempts to formulate sultamicillin involved the creation of its hydrochloride salt. While this salt did improve the aqueous solubility of the compound, it failed to address the fundamental issues of solid-state stability and handling difficulties.[2] The hydrochloride salt remained susceptible to hydrolytic degradation, a significant drawback for developing a robust oral dosage form.[3]
This led researchers to explore other salt options, including benzenesulfonate and tosylate salts, with the goal of identifying a crystalline, stable form of sultamicillin.[3] The tosylate salt of sultamicillin emerged as the superior choice, demonstrating enhanced stability and better handling characteristics, which ultimately led to its adoption in official pharmacopeias like the European and British Pharmacopoeias.[2]
Physicochemical Properties and Their Impact on Stability
The stability of a pharmaceutical salt is intrinsically linked to its physicochemical properties. Properties such as crystallinity, melting point, and hygroscopicity play a crucial role in determining the shelf-life and degradation profile of the API.
| Salt/Form | Melting Point (°C) | Solubility | Reported Stability Characteristics |
| Sultamicillin Free Base | Not Reported | - | Poor handling characteristics and inadequate stability.[3] |
| Sultamicillin Hydrochloride | Not Reported | Enhanced solubility | Poor solid-state stability, susceptible to hydrolytic decomposition.[2][3] |
| Sultamicillin Benzenesulfonate | Not Reported | - | Developed as a crystalline alternative to the unstable free base and hydrochloride salt.[3] |
| Sultamicillin Tosylate (Polymorph 1) | 141 - 148 °C | Practically insoluble in water, sparingly soluble in ethanol.[4][5] | Solves the handling and stability problems of the free base and hydrochloride salt.[2] |
| Sultamicillin Tosylate (Polymorph 2) | 160 - 175 °C | - | Higher melting point suggests potentially greater thermal stability compared to Polymorph 1.[5] |
The existence of different polymorphic forms of sultamicillin tosylate further underscores the importance of solid-state characterization. A higher melting point, as seen in Polymorph 2, generally correlates with greater lattice energy and, consequently, enhanced physical stability.[5]
Experimental Framework for Comparative Stability Assessment
To objectively compare the stability of different sultamicillin salts, a forced degradation study is the most effective approach. Such a study exposes the API to stress conditions that are more severe than accelerated stability testing, allowing for a rapid assessment of its degradation pathways and intrinsic stability.[6][7]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for a comparative forced degradation study of sultamicillin salts.
Detailed Experimental Protocol: A Representative Approach
The following is a representative protocol for conducting a forced degradation study on sultamicillin salts.
1. Preparation of Stock Solutions:
-
Accurately weigh equivalent molar amounts of sultamicillin tosylate, sultamicillin hydrochloride, and sultamicillin benzenesulfonate.
-
Dissolve each salt in a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to achieve a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 10 mg of each salt in the solid state in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose 10 mg of each solid salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
For solid-state samples, dissolve in the solvent mixture to achieve a 1 mg/mL concentration.
-
Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer at a pH of around 3.0, with UV detection at 225 nm.[8][9]
4. Data Interpretation:
-
Calculate the percentage degradation of the parent sultamicillin peak in each sample.
-
Identify and quantify the major degradation products. The primary degradation products are expected to be ampicillin and sulbactam.
-
Compare the degradation profiles of the different salts under each stress condition.
Representative Data
The following table presents hypothetical, yet realistic, data that could be obtained from such a study, illustrating the superior stability of sultamicillin tosylate.
| Stress Condition | % Degradation - Sultamicillin Hydrochloride | % Degradation - Sultamicillin Benzenesulfonate | % Degradation - Sultamicillin Tosylate |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 25.4 | 22.1 | 15.8 |
| Base Hydrolysis (0.1N NaOH, RT, 8h) | 38.2 | 35.5 | 24.3 |
| Oxidative Stress (3% H2O2, RT, 24h) | 12.7 | 11.9 | 8.5 |
| Thermal Stress (Solid, 80°C, 48h) | 18.9 | 16.3 | 9.7 |
| Photolytic Stress (ICH Q1B) | 8.1 | 7.5 | 4.2 |
Note: This data is representative and intended for illustrative purposes.
Degradation Pathway of Sultamicillin
The primary degradation pathway for sultamicillin under hydrolytic conditions is the cleavage of the ester linkages, releasing ampicillin and sulbactam.
Conclusion
The selection of sultamicillin tosylate as the preferred salt form for pharmaceutical development is a well-justified decision based on its enhanced solid-state stability compared to the free base and hydrochloride salt. This guide has provided a comprehensive overview of the rationale behind this choice, a framework for comparative stability testing through forced degradation studies, and an illustrative representation of the expected outcomes. For researchers and drug development professionals, a thorough understanding of the principles of salt selection and stability testing is paramount to the successful development of robust and effective drug products. The experimental protocols and data presented herein serve as a valuable resource for guiding such investigations.
References
- Google Patents. (n.d.). WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor.
- Patel, S. J., Dave, J. B., Sen, D. J., & Patel, C. N. (n.d.). STUDIES ON ANALYSIS AND STABILITY OF SULTAMICILLIN AND ITS TABLET FORMULATION. European Journal of Pharmaceutical and Medical Research.
- Chemdad. (n.d.). Sultamicillin tosilate Analytical Chemistry.
- Google Patents. (n.d.). CA1187484A - Crystalline benzenesulfonate salts of sultamicillin.
- ResearchGate. (n.d.). Identification, Isolation and Characterization of a New Degradation Product in Sultamicillin Drug Substance.
- PubChem. (n.d.). Sultamicillin.
- Pfizer. (n.d.). SULTAMICILLIN.
- Japanese Pharmacopoeia. (n.d.). Sultamicillin Tosilate / Official Monographs for Part I.
- ResearchGate. (2023). I have the challenge of avoiding the degradation of sultamicillin powder for suspension. Any recommendations?.
- Scribd. (n.d.). Sultamicillin Tablets 375 MG IHS.
- International Journal of Pharmaceutical Research Scholars. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Atlantis Press. (2016). Study on Preparation and Stability of Sultamicillin Tosilate-β- Cyclodextrin.
- SciSpace. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-.
- ResearchGate. (n.d.). Stability Indicating Assay Method For Determination Of Sultamicillin Tosilate In Pharmaceutical Formulations By HPTLC.
- DergiPark. (2019). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
- RJPT. (2019). Stability Indicating Forced Degradation Studies.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. ejpmr.com [ejpmr.com]
- 3. CA1187484A - Crystalline benzenesulfonate salts of sultamicillin - Google Patents [patents.google.com]
- 4. 83105-70-8 CAS MSDS (Sultamicillin tosilate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. WO2007004239A1 - New polymorphic form of sultamicillin tosylate and a process therefor - Google Patents [patents.google.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. biomedres.us [biomedres.us]
- 8. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 9. scispace.com [scispace.com]
"inter-laboratory validation of a sultamicillin susceptibility testing method"
An Inter-Laboratory Validation Guide for Sultamicillin Susceptibility Testing: Methodologies and Performance Data
This guide provides a comprehensive framework for the inter-laboratory validation of sultamicillin antimicrobial susceptibility testing (AST). As a mutual prodrug of ampicillin and sulbactam, sultamicillin's efficacy is dependent on a synergistic action that requires precise and reproducible testing methodologies.[1][2] Accurate AST is fundamental not only for guiding appropriate clinical therapy but also for monitoring the evolving landscape of antimicrobial resistance.[1][3] This document is intended for researchers, clinical microbiologists, and drug development professionals, offering an in-depth comparison of common testing methods, a structured validation protocol, and supporting experimental data grounded in established standards.
The Foundational Challenge: Testing a Combination Agent
Sultamicillin presents a unique challenge for susceptibility testing. It is hydrolyzed during absorption to yield ampicillin and the β-lactamase inhibitor, sulbactam.[1][4] The primary purpose of sulbactam is to inactivate β-lactamase enzymes produced by resistant bacteria, thereby restoring ampicillin's activity.[2] Consequently, the in vitro testing method must accurately reflect this synergistic interaction. The concentration ratio of ampicillin to sulbactam is a critical parameter that significantly influences the minimum inhibitory concentration (MIC) results and the potential for interpretive errors.[5][6][7]
Comparative Analysis of Susceptibility Testing Methods
The two most common methods for routine susceptibility testing are broth microdilution (BMD) and disk diffusion. While both are widely used, their performance characteristics and technical requirements for sultamicillin can differ, necessitating careful validation.
Broth Microdilution (BMD)
BMD provides a quantitative result—the MIC—which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This quantitative data allows for a more nuanced assessment of susceptibility.[3] For sultamicillin (tested as ampicillin-sulbactam), extensive research has shown that a 2:1 ratio of ampicillin to sulbactam is optimal for minimizing false-susceptible results, particularly for organisms producing certain types of β-lactamases.[6][7]
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a specific amount of the drug are placed on an inoculated agar surface.[1] The resulting zone of growth inhibition is measured and interpreted according to established breakpoints. While simpler and less expensive than BMD, disk diffusion results can have discrepancies with MICs, highlighting the need for robust validation and correlation studies.[5][8] Studies indicate that a disk containing 20 µg of ampicillin and 10 µg of sulbactam provides the best discrimination between susceptible and resistant strains.[9]
Method Comparison Summary
| Feature | Broth Microdilution (BMD) | Disk Diffusion (Kirby-Bauer) | Agar Dilution |
| Result Type | Quantitative (MIC in µg/mL) | Qualitative/Semi-Quantitative (Zone Diameter in mm) | Quantitative (MIC in µg/mL) |
| Primary Use | Routine testing, reference method | Routine screening | Reference method, research |
| Key Parameter | 2:1 Ampicillin:Sulbactam Ratio Recommended[6][7] | 20/10 µg Ampicillin/Sulbactam Disk Recommended[9] | 2:1 Ampicillin:Sulbactam Ratio Recommended |
| Advantages | Quantitative data, higher accuracy | Simple, low cost, flexible | High reproducibility, considered a gold standard |
| Disadvantages | More labor-intensive, higher cost | Potential for interpretive errors, less precise[5][10] | Labor-intensive, not suitable for routine high-throughput |
A Framework for Robust Inter-Laboratory Validation
An inter-laboratory validation study is essential to ensure that a testing method is reproducible and reliable across different laboratory settings. The following framework outlines the critical steps and considerations.
Assembling a Challenge Isolate Panel
The foundation of a rigorous validation is a well-characterized panel of bacterial isolates. This "predictor panel" should include:[5][9]
-
Target Organisms: A diverse collection of clinically relevant species against which sultamicillin is active (e.g., Enterobacteriaceae, Staphylococcus aureus, Haemophilus influenzae).[2]
-
Known Resistance Mechanisms: Strains harboring various β-lactamases (e.g., TEM-1, OXA-1) to challenge the inhibitor component of the drug.[5]
-
Quality Control (QC) Strains: Standardized reference strains with known, expected susceptibility results as defined by bodies like the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Standardization of Protocol and Quality Control
To ensure comparability of results, all participating laboratories must adhere to a single, standardized protocol. Quality control is a non-negotiable component of this standardization.
Quality Control Workflow: The integrity of QC strains must be maintained through a careful passage and storage process to prevent mutations.[13]
Caption: Quality Control Strain Management Workflow.
Recommended QC Strains & Acceptable Ranges (CLSI M100): Quality control must be performed with each test run to validate the results.[11] If QC results fall outside the acceptable ranges, patient results cannot be reported.[13]
| Quality Control Strain | Method | Ampicillin-Sulbactam Concentration | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution (MIC) | 2:1 Ratio | 2/1 - 8/4 µg/mL |
| Disk Diffusion | 10/10 µg | 13 - 19 mm | |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution (MIC) | 2:1 Ratio | ≤0.25/0.12 - 1/0.5 µg/mL |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution (MIC) | 2:1 Ratio | 0.5/0.25 - 2/1 µg/mL |
| Disk Diffusion | 10/10 µg | 15 - 23 mm |
Data Analysis and Performance Evaluation
The goal of the analysis is to determine the method's precision, reproducibility, and accuracy.
-
Reproducibility: Inter-laboratory reproducibility is assessed by comparing the results from all participating labs. For MICs, an acceptable level of agreement is typically ≥95% of results falling within ±1 log₂ dilution of the modal MIC.
-
Accuracy (Categorical Agreement): The results of the test method are compared against a reference method (e.g., agar dilution) to determine the rates of categorical agreement. Discrepancies are classified as:
-
Very Major Error (VME): The test method reports a susceptible result, while the reference method indicates resistance.
-
Major Error (ME): The test method reports a resistant result, while the reference method indicates susceptibility.
-
Minor Error (mE): The test method reports a susceptible or resistant result, while the reference method indicates an intermediate category (or vice-versa).
-
Inter-Laboratory Validation Workflow:
Caption: Overview of the Inter-Laboratory Validation Process.
Detailed Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol 1: Broth Microdilution (BMD) for Sultamicillin MIC
-
Prepare Ampicillin-Sulbactam Stock: Prepare stock solutions of ampicillin and sulbactam. Combine them to create working solutions that will yield a final 2:1 ratio in the microdilution plate (e.g., for a final concentration of 8/4 µg/mL, the well should contain 8 µg/mL of ampicillin and 4 µg/mL of sulbactam).
-
Plate Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate. Serially dilute the ampicillin-sulbactam working solutions across the plate to achieve the desired final concentration range.
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (a final volume of 100 µL per well).
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Following incubation, read the plates. The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion for Sultamicillin Susceptibility
-
Inoculum Preparation: Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described in the BMD protocol.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, apply an ampicillin-sulbactam 10/10 µg or 20/10 µg disk to the surface of the agar. Gently press the disk down to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (in mm) around the disk. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[1]
Conclusion
The inter-laboratory validation of a sultamicillin susceptibility testing method is a multifaceted process that requires meticulous planning and execution. Key determinants of success include the use of a well-characterized challenge panel of isolates, strict adherence to standardized protocols, and robust quality control measures. Comparative data strongly supports the use of a 2:1 ampicillin-to-sulbactam ratio for dilution methods and a 20/10 µg disk for diffusion testing to ensure the highest correlation with reference methods and to minimize clinically significant errors.[6][7][9] By following a structured validation framework, laboratories can ensure that their sultamicillin susceptibility testing results are accurate, reproducible, and clinically relevant.
References
- Fass, R. J., & Helsel, V. L. (1991). Use of a predictor panel to evaluate susceptibility testing methods for ampicillin-sulbactam. Antimicrobial Agents and Chemotherapy, 35(2), 251–255. [Link]
- Lin, J. C., Chen, C. M., & Lu, P. L. (2004). An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria. Journal of Microbiology, Immunology and Infection, 37(4), 217–221. [Link]
- Fuchs, P. C., Barry, A. L., & Jones, R. N. (1988). Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination. Journal of Clinical Microbiology, 26(1), 13–18. [Link]
- Fuchs, P. C., Barry, A. L., & Jones, R. N. (1988). Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination. Journal of Clinical Microbiology, 26(1), 13-18. [Link]
- Jones, R. N., & Pfaller, M. A. (1994). Microbiologic and pharmacodynamic principals applied to the antimicrobial susceptibility testing of ampicillin/sulbactam: analysis of the correlations between in vitro test results and clinical response. Diagnostic Microbiology and Infectious Disease, 20(4), 203–212. [Link]
- McLeod, S. M., et al. (2023). Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests. Journal of Clinical Microbiology, 61(12), e00941-23. [Link]
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. MicrobiologyClass.net. [Link]
- Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
- Fesharakinia, A., et al. (2014). The consistency of antibiotic resistance' results in two methods of disk diffusion and MIC in isolated organisms from patients with urinary tract infections. Journal of Clinical and Diagnostic Research, 8(1), 24–27. [Link]
- Huh, K., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Giles Scientific Inc. (2025). 2025 CLSI & EUCAST Guidelines in BIOMIC V3. rapidmicrobiology. [Link]
- Githinji, J. W., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Research Notes, 9, 218. [Link]
- CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI News. [Link]
- Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.). SlideShare. [Link]
- Ovchinnikov, S., et al. (2025). Performance of disc diffusion and four commercially available MIC tests to determine mecillinam susceptibility on carbapenemase-producing Enterobacterales. Journal of Antimicrobial Chemotherapy. [Link]
- FDA. (n.d.). SULTAMICILLIN.
- Jovanovic, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1563. [Link]
- Bio equivalence Study of Sultamicillin Suspensions. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of susceptibility testing methods for ampicillin-sulbactam using a panel of beta-lactamase-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Optimal dilution susceptibility testing conditions, recommendations for MIC interpretation, and quality control guidelines for the ampicillin-sulbactam combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbiologic and pharmacodynamic principals applied to the antimicrobial susceptibility testing of ampicillin/sulbactam: analysis of the correlations between in vitro test results and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a predictor panel to evaluate susceptibility testing methods for ampicillin-sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The consistency of antibiotic resistance’ results in two methods of disk diffusion and MIC in isolated organisms from patients with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsac.org.uk [bsac.org.uk]
A Senior Application Scientist's Guide to the Performance Verification of a Commercial Sultamicillin Assay Kit
For professionals in pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, presents a unique analytical challenge. Its design cleverly enhances the oral bioavailability of both the β-lactam antibiotic (ampicillin) and the β-lactamase inhibitor (sulbactam), making it a potent weapon against resistant bacterial strains.[1] Consequently, verifying the performance of any new assay for its quantification is a critical exercise in ensuring product quality and therapeutic efficacy.
This guide provides an in-depth, experience-driven framework for verifying the performance of a commercial sultamicillin assay kit—for this discussion, we will presume a common format, a competitive Enzyme-Linked Immunosorbent Assay (ELISA). We will objectively compare its performance against the established gold standard: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This is not merely a checklist of validation parameters; it is a guide to the causality behind the experimental choices, designed to build a self-validating system of protocols that ensures trustworthiness in your results.
Understanding the Analyte: The Sultamicillin Structure
Sultamicillin is a double ester linking ampicillin and sulbactam. In the body, it is hydrolyzed to release these two components in a 1:1 molar ratio.[1] An effective assay must be able to quantify the intact prodrug specifically, without interference from its constituent parts or potential degradants.
Caption: Chemical relationship of Sultamicillin to its active components.
Part 1: A Tale of Two Methods: ELISA vs. HPLC
The choice of an analytical method is a balance of sensitivity, specificity, throughput, and resource allocation.
-
The Commercial ELISA Kit (The Challenger): These kits typically operate on a competitive immunoassay principle. They offer the promise of speed, ease of use, and high throughput, making them attractive for screening large numbers of samples.[2] An antibody specific to sultamicillin is pre-coated onto a microplate. When the sample is added along with an enzyme-conjugated version of sultamicillin, they compete for binding to the antibody. The resulting signal is inversely proportional to the amount of sultamicillin in the sample.
-
The RP-HPLC Method (The Gold Standard): Chromatography is the bedrock of pharmaceutical analysis. A validated RP-HPLC method offers unparalleled specificity and accuracy. The method physically separates sultamicillin from other compounds in the sample matrix before quantification, typically by UV absorbance.[3][4] Based on established literature, a typical method would involve a C18 column with an acetonitrile and water/buffer mobile phase, detecting the analyte at approximately 225 nm.[3][5]
Part 2: The Verification Workflow: A Framework for Trust
Before adopting any new assay, particularly a commercial kit, a rigorous head-to-head comparison with a validated, reference method is essential. This process is not merely about checking boxes; it's about understanding the operational boundaries and limitations of the new method. Our workflow is guided by the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.
Caption: The systematic workflow for performance verification.
Part 3: Head-to-Head Protocols & The Rationale Behind Them
Here, we detail the experimental protocols. The causality behind each step is explained to provide a deeper understanding of the validation process.
Specificity & Selectivity
-
Why it Matters: This is the most critical first step. An assay is useless if it measures the wrong thing. We must prove that the signal is unequivocally from intact sultamicillin, not its breakdown products or other components in the formulation.
-
Experimental Rationale: We challenge the assay with the most likely interferents: the individual active components (ampicillin and sulbactam) and a placebo matrix containing common pharmaceutical excipients.
Protocol: Specificity
-
Prepare Solutions:
-
Sultamicillin Standard: 50 µg/mL in a suitable solvent (e.g., methanol).[3]
-
Ampicillin Standard: 50 µg/mL.
-
Sulbactam Standard: 50 µg/mL.
-
Placebo Solution: A mixture of common excipients (e.g., microcrystalline cellulose, magnesium stearate) dissolved/suspended in the same solvent.
-
Blank: Solvent only.
-
-
Commercial Kit Analysis:
-
Run each of the prepared solutions according to the manufacturer's instructions.
-
Expected Outcome: A high signal (low concentration reading) for Ampicillin, Sulbactam, Placebo, and Blank solutions, indicating no cross-reactivity. The Sultamicillin standard should yield a result close to its nominal concentration.
-
-
RP-HPLC Analysis:
-
Inject each solution into the HPLC system.
-
Expected Outcome: The chromatogram for the sultamicillin standard should show a single, sharp peak at its specific retention time (e.g., ~6.9 min).[3] The chromatograms for ampicillin, sulbactam, and the placebo should show no peaks at this retention time.
-
Linearity & Range
-
Why it Matters: Linearity demonstrates that the assay's response is proportional to the analyte concentration over a specific range. This is fundamental for accurate quantification.
-
Experimental Rationale: We create a standard curve using a series of dilutions from a certified reference standard. The range should encompass the expected concentrations of test samples, typically from 80% to 120% of the target concentration. A minimum of five concentration levels is recommended by ICH guidelines.
Protocol: Linearity
-
Prepare Calibration Standards:
-
Create a stock solution of sultamicillin (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare at least six concentration levels. Based on literature, a suitable range for HPLC is 10, 20, 30, 40, 50, and 60 µg/mL.[3][5] The kit's range will be dictated by the manufacturer's protocol but should be tested similarly.
-
-
Analysis:
-
Analyze each standard in triplicate with both the ELISA kit and the HPLC method.
-
-
Data Evaluation:
-
Plot the mean response versus concentration for each method.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).
-
Acceptance Criterion: r² ≥ 0.999 is generally considered excellent for HPLC methods.[5] For ELISA, an r² > 0.99 is typically acceptable.
-
Accuracy (as Percent Recovery)
-
Why it Matters: Accuracy measures how close the assay's result is to the true value. It demonstrates the absence of systematic error or bias in the method.
-
Experimental Rationale: The standard addition method is superior for determining accuracy as it accounts for matrix effects. We spike a known amount of pure sultamicillin into a sample matrix (e.g., a placebo formulation) at different levels.
Protocol: Accuracy
-
Prepare Spiked Samples:
-
Analysis:
-
Assay all spiked samples using both the commercial kit and the HPLC method.
-
-
Data Evaluation:
-
Calculate the percent recovery for each replicate: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for each level.
-
Precision (Repeatability & Intermediate Precision)
-
Why it Matters: Precision measures the random error of an assay. Good precision means the results are reproducible and reliable. We assess this under two conditions: repeatability (short-term, same conditions) and intermediate precision (long-term, different conditions).
-
Experimental Rationale: We analyze multiple replicates of samples at different concentrations. For intermediate precision, introducing variables like different days, analysts, or equipment provides a more robust assessment of the method's reproducibility.
Protocol: Precision
-
Repeatability (Intra-Assay Precision):
-
On a single day, by one analyst, prepare six independent samples at 100% of the target concentration (e.g., 40 µg/mL).
-
Analyze all six samples with both methods.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-Assay Precision):
-
Have a second analyst, on a different day, repeat the experiment from step 1.
-
Analyze the data separately and also combine the data from both days (n=12) to assess overall intermediate precision.
-
-
Data Evaluation:
-
Acceptance Criterion: The %RSD should not be more than 2.0%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ)
-
Why it Matters: LOD is the lowest concentration that can be reliably detected, while LOQ is the lowest concentration that can be accurately and precisely measured. These parameters define the lower limit of the assay's utility.
-
Experimental Rationale: These values are typically determined statistically from the standard deviation of the response of blank samples and the slope of the calibration curve generated during the linearity experiment.
Protocol: LOD & LOQ
-
Analysis:
-
Analyze a minimum of 10 blank samples (solvent only) with both methods.
-
Calculate the standard deviation of the blank responses (σ).
-
Use the slope (S) from the previously determined linearity curve.
-
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Confirm the calculated LOQ by preparing a standard at this concentration and verifying its accuracy and precision.
-
Part 4: Data Summary & Comparative Analysis
All experimental data should be collated into a clear, comparative table. This allows for an at-a-glance assessment of the commercial kit's performance against the gold standard.
| Performance Parameter | Commercial ELISA Kit | RP-HPLC Method | Acceptance Criteria |
| Specificity | No cross-reactivity with ampicillin, sulbactam, or excipients | No interfering peaks at the retention time of sultamicillin | Method is specific |
| Linearity (r²) | 0.995 | 0.9998 | > 0.99 |
| Range (µg/mL) | 5 - 50 | 10 - 60[3][5] | Covers target concentration |
| Accuracy (% Recovery) | 97.5% - 103.1% | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 3.0% | < 1.0% | < 2.0% |
| - Intermediate | < 4.5% | < 1.5% | < 2.0% |
| LOD (µg/mL) | ~1.5 | ~0.03[5] | Fit for purpose |
| LOQ (µg/mL) | ~4.5 | ~0.08[3] | Fit for purpose |
Interpretation of Results:
The hypothetical data above tells a compelling story. The RP-HPLC method demonstrates superior performance across all metrics, which is expected for a validated chromatographic technique. Its linearity is exceptional, and its precision is well within the stringent requirements for pharmaceutical analysis.
The commercial ELISA kit, while not meeting the same high bar, may still be "fit for purpose." Its accuracy is acceptable, though its precision shows slightly more variability. The most significant difference lies in its sensitivity; the LOD and LOQ are substantially higher than those of the HPLC method.
Part 5: Final Recommendations
The decision to adopt the commercial sultamicillin assay kit depends entirely on the intended application.
-
For high-throughput screening, in-process checks, or formulation development where speed is critical and absolute precision is secondary, the Commercial ELISA Kit is a viable and efficient tool. Its performance is adequate for making informed, directional decisions quickly.
-
For final product release testing, stability studies, regulatory submissions, or any application requiring the highest level of accuracy, precision, and sensitivity, the RP-HPLC method remains the unequivocal gold standard. Its proven specificity and reliability are essential for these critical functions.
Ultimately, this verification process provides the empirical evidence needed to confidently select the right tool for the job, ensuring that all analytical results are trustworthy, reproducible, and scientifically sound.
References
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Journal of Pharmaceutical Research. [Link]
- Ganesh, B., Kalshetti, M., & Sanket, A. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]
- Semantic Scholar. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Journal of Pharmaceutical Research. [Link]
- Sadhana, K., Vasanth, P. M., & Malothu, R. (n.d.). DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC. Semantic Scholar. [Link]
- ResearchGate. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars. [Link]
- Kshirsagar, S. A., et al. (2018). UV Spectrophotometric Method Development and Validation for Determination of Sultamicillin Tosylate in API and Pharmaceutical Dosage Form. International Journal of Current Advanced Research. [Link]
- Yilmaz, B., & Taysi, S. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- Creative Diagnostics. (n.d.). Reliable Antimicrobial ELISA Kits. [Link]
- National Institutes of Health (NIH). (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 4. [PDF] DEVELOPMENT OF NEW VALIDATED METHOD FOR THE DETERMINATION OF SULTAMICILLIN TOSYLATE IN TABLET DOSAGE FORMS BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. journalajst.com [journalajst.com]
A Comparative Guide to the Efficacy of Sultamicillin and Piperacillin/Tazobactam Against Pseudomonas aeruginosa
Executive Summary
This guide provides a detailed microbiological and clinical comparison of sultamicillin and piperacillin/tazobactam for the treatment of infections caused by Pseudomonas aeruginosa. The analysis unequivocally demonstrates that sultamicillin (an oral prodrug of ampicillin/sulbactam) is clinically ineffective against P. aeruginosa due to the bacterium's intrinsic resistance to ampicillin.[1][2][3] In stark contrast, piperacillin/tazobactam remains a cornerstone of anti-pseudomonal therapy, though its efficacy is increasingly challenged by acquired resistance.[4][5] This document delves into the mechanisms of action, determinants of resistance, comparative in-vitro data, and the critical pharmacokinetic/pharmacodynamic (PK/PD) principles required for the successful application of piperacillin/tazobactam against this formidable pathogen.
Introduction
Pseudomonas aeruginosa is a Gram-negative, opportunistic pathogen of significant medical importance, notorious for causing severe hospital-acquired infections, including ventilator-associated pneumonia and sepsis syndromes.[6][7] Its clinical challenge is compounded by a remarkable capacity for antibiotic resistance, mediated by a combination of low outer membrane permeability, robust efflux pump systems, and the production of antibiotic-inactivating enzymes.[6][8] Effective management requires antibiotics specifically designed to overcome these defenses.
This guide evaluates two beta-lactam/beta-lactamase inhibitor combinations:
-
Sultamicillin: A mutual prodrug that is hydrolyzed during absorption to release ampicillin and the beta-lactamase inhibitor sulbactam.[9][10]
-
Piperacillin/Tazobactam: An intravenous combination of an extended-spectrum ureidopenicillin, piperacillin, and the beta-lactamase inhibitor tazobactam.
The objective is to provide a definitive, evidence-based comparison of their efficacy against P. aeruginosa for an audience of research and drug development professionals.
Section 1: Foundational Mechanisms of Action and Bacterial Resistance
The profound difference in efficacy between these two agents stems from the intrinsic activity of their respective beta-lactam components and the complex resistance profile of P. aeruginosa.
Beta-lactam antibiotics exert their bactericidal effect by acylating the active site of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis, thereby inhibiting bacterial cell wall formation.[11] Beta-lactamase inhibitors are designed to sacrificially bind to and inactivate beta-lactamase enzymes, which would otherwise hydrolyze and destroy the beta-lactam antibiotic.[11]
Caption: General mechanism of beta-lactam/beta-lactamase inhibitor combinations.
Inherent Inactivity of Sultamicillin (Ampicillin/Sulbactam)
P. aeruginosa possesses a high level of intrinsic resistance to ampicillin.[2] This is not primarily due to a single, potent beta-lactamase that sulbactam can inhibit, but rather a multifactorial defense system:
-
Low Outer Membrane Permeability: The outer membrane of P. aeruginosa is significantly less permeable than that of many other Gram-negative bacteria, restricting the entry of antibiotics like ampicillin.[8][12][13]
-
Chromosomal AmpC β-Lactamase: P. aeruginosa chromosomally encodes a Class C cephalosporinase, AmpC. This enzyme is poorly inhibited by sulbactam and can efficiently hydrolyze ampicillin.[6][11]
-
Efflux Pumps: The bacterium utilizes multiple efflux pump systems (e.g., MexAB-OprM) that actively expel antibiotics from the cell before they can reach their PBP targets.[8][11]
Due to this concerted resistance, ampicillin/sulbactam is not considered to have clinically useful activity against P. aeruginosa.[1][2]
Engineered Activity of Piperacillin/Tazobactam
Piperacillin was specifically developed as an "anti-pseudomonal penicillin" with a broader spectrum of activity than ampicillin.[6] Its chemical structure allows for better penetration of the outer membrane and confers greater stability against hydrolysis by the AmpC beta-lactamase of P. aeruginosa. Tazobactam is a more potent inhibitor of many Class A and some Class C beta-lactamases than sulbactam, offering enhanced protection for piperacillin.[11][14] While resistance can still emerge, the baseline activity of the piperacillin/tazobactam combination is vastly superior to that of ampicillin/sulbactam against this organism.
Caption: Key intrinsic and acquired resistance mechanisms in P. aeruginosa.
Section 2: Quantitative In-Vitro Efficacy Analysis
As sultamicillin lacks meaningful activity, this section focuses on the quantitative performance of piperacillin/tazobactam. In-vitro susceptibility is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Piperacillin/Tazobactam Susceptibility Data
Global and regional surveillance programs provide extensive data on the activity of piperacillin/tazobactam against clinical isolates of P. aeruginosa. While it remains a potent agent, a notable percentage of isolates exhibit resistance.
| Study / Program (Year) | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Reference |
| SENTRY Program (1997-2007) | 25,460 | - | - | 83.6% | [4] |
| INFORM Program, USA (2017) | 1,909 | 4 | 128 | 77.5% | [15] |
| Tanzanian Study (2014) | 59 (MDR) | - | - | 92.0% | [16] |
| Pakistani Study (2010) | 287 | - | - | 75.0% | [17] |
-
MIC₅₀: The MIC required to inhibit 50% of the isolates.
-
MIC₉₀: The MIC required to inhibit 90% of the isolates.
-
% Susceptible: Based on prevailing Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints at the time of study.
These data highlight two key points:
-
The MIC₉₀ is often high (≥128 mg/L), indicating the presence of a significant subpopulation of resistant isolates.[15]
-
Susceptibility rates vary geographically and have trended downwards over time, underscoring the need for routine susceptibility testing.[4]
Clinical Breakpoints
Regulatory bodies like CLSI and EUCAST establish clinical breakpoints to categorize isolates as Susceptible (S), Intermediate (I) or Susceptible-Dose Dependent (SDD), or Resistant (R).
-
CLSI (2024): For P. aeruginosa, the piperacillin/tazobactam breakpoints are: ≤16 mg/L (Susceptible), 32-64 mg/L (Susceptible-Dose Dependent), and ≥128 mg/L (Resistant).[18] The SDD category implies that clinical success may be achievable by using higher doses or optimized infusion strategies.[18]
-
EUCAST (2024): The breakpoints are: ≤16 mg/L (Susceptible) and >16 mg/L (Resistant).[19]
Section 3: Experimental Protocol for Antimicrobial Susceptibility Testing
The data presented above are generated using standardized laboratory methods. The reference method for determining MICs is broth microdilution, as detailed by organizations like CLSI.
Protocol: Broth Microdilution MIC Determination
-
Prepare Inoculum: a. Select 3-5 well-isolated colonies of P. aeruginosa from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: a. A stock solution of piperacillin/tazobactam is prepared. For testing purposes, the tazobactam concentration is typically fixed at 4 mg/L.[19] b. Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range (e.g., 256 mg/L down to 0.25 mg/L). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. c. Compare the resulting MIC to established CLSI or EUCAST breakpoints to determine the susceptibility category.
Caption: Standard workflow for broth microdilution MIC testing.
Section 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Imperatives
For beta-lactam antibiotics, the primary PK/PD index associated with bactericidal activity is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).[20] While a target of 50% fT>MIC is often sufficient for many infections, treating P. aeruginosa effectively and preventing the emergence of resistance requires more aggressive targets.[21]
Studies have shown that for a bacteriostatic or 1-log reduction in P. aeruginosa counts, fT>MIC values of 40-60% are needed at 24 hours.[20][21] However, these exposures can also select for resistant subpopulations.[21] To achieve more robust bacterial killing over longer periods (48-72 hours), fT>MIC targets of ≥70% or even 100% are often necessary.[20][21]
This has led to the widespread adoption of extended-infusion dosing strategies for piperacillin/tazobactam (e.g., infusing the drug over 3-4 hours instead of 30 minutes). This approach maximizes the fT>MIC, particularly for isolates with higher MICs, and has been associated with improved clinical outcomes in critically ill patients with P. aeruginosa infections.[22][23]
Conclusion and Expert Analysis
The comparative efficacy of sultamicillin and piperacillin/tazobactam against Pseudomonas aeruginosa is not a matter of degree, but of fundamental activity.
-
Sultamicillin (Ampicillin/Sulbactam) is clinically ineffective against P. aeruginosa. Its use for suspected or confirmed P. aeruginosa infections is inappropriate, as the organism possesses multiple intrinsic mechanisms of resistance that this combination cannot overcome.[1][2]
-
Piperacillin/Tazobactam is a potent anti-pseudomonal agent, but its utility is threatened by resistance. It remains a first-line option for many infections, but its selection must be supported by antimicrobial susceptibility testing.[4][16] The high MIC₉₀ values observed in surveillance studies indicate that empirical therapy may fail in settings with high resistance prevalence.[15]
For the drug development professional and researcher, the key takeaway is that overcoming P. aeruginosa requires agents that can either evade or are stable to its primary defenses: low membrane permeability, efflux, and AmpC beta-lactamase activity. For the clinician, successful use of piperacillin/tazobactam hinges not only on the isolate's MIC but also on optimizing drug exposure through dosing strategies like extended infusions to meet the demanding PK/PD targets required to suppress this resilient pathogen.[21][23]
References
- The mechanism of resistance of pseudomonas aeruginosa to β-lactam antibiotics and clinical significance.
- Pseudomonas aeruginosa. Wikipedia. [Link]
- The mechanism of resistance of Pseudomonas aeruginosa to beta-lactam antibiotics and clinical significance. PubMed. [Link]
- In vitro susceptibility of multi-drug resistant Pseudomonas aeruginosa and extended-spectrum β-lactamase-producing Klebsiella pneumoniae isolated from clinical specimens at Bugando Medical Centre, Tanzania to Piperacillin-Tazobactam. PubMed. [Link]
- β-lactam Resistance in Pseudomonas aeruginosa: Current St
- Antipseudomonal activity of piperacillin/tazobactam: more than a decade of experience from the SENTRY Antimicrobial Surveillance Program (1997-2007). PubMed. [Link]
- Effect of subinhibitory concentration of piperacillin/tazobactam on Pseudomonas aeruginosa. International Journal of Antimicrobial Agents. [Link]
- Is Sultamicillin (Ampicillin/Sulbactam) effective against Pseudomonas and Klebsiella infections?. Dr.Oracle. [Link]
- Does Tazocin (piperacillin/tazobactam) cover Pseudomonas?. Dr.Oracle. [Link]
- Emerging resistance mechanisms to newer β-lactams in Pseudomonas aeruginosa. Clinical Microbiology and Infection. [Link]
- MR01 | Polymyxin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp.
- A642 Pharmacodynamics of piperacillin-tazobactam (P/T) against Pseudomonas aeruginosa: antibacterial effect and risk of emergence of resistance. Open Forum Infectious Diseases. [Link]
- Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa. PubMed. [Link]
- IN VITRO EFFICACY OF PIPERACILLIN/SULBACTAM, PIPERACILLIN / TAZOBACTAM AND CEFOPERAZONE/SULBACTAM AGAINST CLINICAL ISOLATES OF P. AERUGINOSA. Pakistan Armed Forces Medical Journal. [Link]
- Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. Antimicrobial Agents and Chemotherapy. [Link]
- Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa.
- Pharmacodynamics of piperacillin/tazobactam against Pseudomonas aeruginosa: antibacterial effect and risk of emergence of resistance. Journal of Antimicrobial Chemotherapy. [Link]
- FDA Rationale for Breakpoints Recognition Decision: Piperacillin-Tazobactam and Pseudomonas aeruginosa. U.S.
- Piperacillin-Tazobactam Breakpoints for Pseudomonas aeruginosa.
- MIC breakpoints for Pseudomonas aeruginosa according to EUCAST and CLSI guidelines.
- Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa. American Society for Microbiology (ASM). [Link]
- Is Pseudomonas typically sensitive to Piperacillin-Tazobactam (Pip-Taz, piperacillin-tazobactam)?. Dr.Oracle. [Link]
- EUCAST Clinical Breakpoints for Pseudomonas spp.
- Ampicillin-sulbactam: an update on the use of parenteral and oral forms in bacterial infections. PubMed. [Link]
- Role of sultamicillin and ampicillin/sulbactam in the treatment of upper and lower bacterial respiratory tract infections.
- β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects. National Institutes of Health (NIH). [Link]
- Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
- IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America (IDSA). [Link]
- In-vitro susceptibility of Pseudomonas aeruginosa to old and new beta-lactam antibiotics and aminoglycosides. PubMed. [Link]
- Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies. Frontiers. [Link]
- SULTAMICILLIN Product Information.
- SULTAMICILLIN (UNASYN) Product Monograph. Pfizer. [Link]
- Comparison of the in vitro susceptibility of Clinical isolates of Pseudomonas aeruginosa in a local hospital setting in Karachi, Pakistan. British Journal of Medical Practitioners. [Link]
- In vitro comparison of Pseudomonas aeruginosa isolates with various susceptibilities to aminoglycosides and ten beta-lactam antibiotics. National Institutes of Health (NIH). [Link]
- Antimicrobial and clinical studies on sultamicillin.
- In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]
- Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. National Institutes of Health (NIH). [Link]
- Evaluation of EUCAST zone diameter breakpoints for Pseudomonas spp. NordicAST. [Link]
- Comparison of the bactericidal activities of piperacillin-tazobactam, ticarcillin-clavulanate, and ampicillin-sulbactam against clinical isolates of Bacteroides fragilis, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]
- In vitro efficacy of Piperacillin/sulbactam, Piperacillin/tazobactam and Cefoperazone/sulbactam against clinical isolates of Pseudomanas aeruginosa- a comparative study.
- Superior Effect of tazobactam/piperacillin Compared to Piperacillin on Beta-Lactamase-Producing Pseudomonas Aeruginosa. PubMed. [Link]
- Piperacillin-tazobactam for Pseudomonas aeruginosa infection: clinical implications of an extended-infusion dosing strategy. Research Commons @ Albany College of Pharmacy and Health Sciences. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Ampicillin-sulbactam: an update on the use of parenteral and oral forms in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipseudomonal activity of piperacillin/tazobactam: more than a decade of experience from the SENTRY Antimicrobial Surveillance Program (1997-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 8. β-lactam Resistance in Pseudomonas aeruginosa: Current Status, Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. mdpi.com [mdpi.com]
- 12. The mechanism of resistance of pseudomonas aeruginosa to β-lactam antibiotics and clinical significance [journal.hep.com.cn]
- 13. The mechanism of resistance of Pseudomonas aeruginosa to beta-lactam antibiotics and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Superior effect of tazobactam/piperacillin compared to piperacillin on beta-lactamase-producing Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro susceptibility of multi-drug resistant Pseudomonas aeruginosa and extended-spectrum β-lactamase-producing Klebsiella pneumoniae isolated from clinical specimens at Bugando Medical Centre, Tanzania to Piperacillin-Tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pafmj.org [pafmj.org]
- 18. FDA Rationale for Breakpoints Recognition Decision: Piperacillin-Tazobactam and Pseudomonas aeruginosa | FDA [fda.gov]
- 19. megumed.de [megumed.de]
- 20. academic.oup.com [academic.oup.com]
- 21. nbt.nhs.uk [nbt.nhs.uk]
- 22. droracle.ai [droracle.ai]
- 23. DSpace [researchcommons.acphs.edu]
A Senior Scientist's Guide to the Validation and Comparison of Analytical Methods for Sultamicillin Residues in Animal Tissues
Introduction: The Analytical Imperative for Sultamicillin Residue Monitoring
Sultamicillin is a widely used antibiotic in veterinary medicine. It functions as a mutual prodrug, meaning it is efficiently absorbed orally and then rapidly hydrolyzed in the body to release its two active components: the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2][3][4] This synergistic combination is effective against a broad spectrum of bacteria, including those that have developed resistance to ampicillin alone by producing β-lactamase enzymes.[3]
The use of sultamicillin in food-producing animals necessitates rigorous monitoring of its residues in edible tissues (e.g., muscle, liver, kidney) to ensure food safety and prevent risks to public health, such as allergic reactions in sensitive individuals and the proliferation of antimicrobial resistance.[5][6] The analytical challenge lies in the fact that sultamicillin itself is transient; the actual targets for residue analysis are its stable, active metabolites, ampicillin and sulbactam.[7]
This guide provides a comprehensive framework for the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of ampicillin and sulbactam residues in complex animal tissue matrices. We will compare its performance characteristics against established techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), providing researchers and regulatory professionals with the data and rationale needed to select the appropriate method for their analytical objectives.
The Foundation of Trust: Method Validation Principles
Method validation is the cornerstone of reliable analytical data. It provides documented evidence that a method is fit for its intended purpose. For veterinary drug residue analysis, the validation framework is well-defined by international regulatory bodies. Our approach is grounded in the principles outlined in the VICH GL49 guidelines and Commission Decision 2002/657/EC , which establish the key performance characteristics that must be evaluated.[8][9][10][11][12]
The core validation parameters assessed in this guide include:
-
Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of endogenous matrix components.
-
Linearity & Working Range: The range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy (Trueness): The closeness of agreement between the mean value obtained and the true concentration. Often expressed as percent recovery.[13]
-
Precision: The closeness of agreement between independent test results, evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation observed within a single laboratory, over a short period, with the same operator and equipment.
-
Within-laboratory Reproducibility (Inter-assay precision): Variation within the same laboratory, but over a longer period, potentially with different operators or equipment.[11]
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Analyte Stability: Ensuring the analyte does not degrade in the biological matrix during sample storage and processing.[13][14]
Comparative Overview of Analytical Methodologies
The choice of an analytical method depends on a balance of sensitivity, specificity, throughput, and cost. For sultamicillin (as ampicillin and sulbactam) residue analysis, three primary techniques are commonly considered.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the "gold standard" for confirmatory analysis. It offers unparalleled specificity by separating compounds chromatographically and then identifying them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of certainty makes it the definitive method for regulatory compliance.[15][16]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): A robust and widely available technique. It relies on the chromatographic separation of analytes followed by detection based on their absorbance of UV light.[17][18][19] While reliable, it can be susceptible to interferences from co-eluting matrix components that also absorb UV light at the same wavelength, potentially leading to false positives. It is generally less sensitive than LC-MS/MS.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A high-throughput screening method based on antigen-antibody recognition.[20][21] These kits are designed for rapid, cost-effective screening of a large number of samples. They are highly sensitive but can be prone to cross-reactivity with structurally similar compounds, resulting in a higher rate of false positives.[22][23] Positive results from an ELISA test must always be confirmed by a more specific method like LC-MS/MS.[5]
Experimental Guide: Validation of an LC-MS/MS Method
This section details the protocol for validating a robust LC-MS/MS method for the simultaneous quantification of ampicillin and sulbactam in porcine liver tissue.
Materials & Reagents
-
Standards: Ampicillin and Sulbactam reference standards (≥99% purity), Ampicillin-d5 and Sulbactam-d4 as internal standards (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid.
-
Chemicals: Disodium EDTA, Ammonium Acetate.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Matrix: Blank porcine liver tissue, confirmed to be free of target analytes.
Step-by-Step Sample Preparation Protocol
Causality: The goal of sample preparation is to efficiently extract the target analytes from a complex, lipid-rich matrix like liver while removing interferences that could suppress the instrument's signal. A combination of protein precipitation and SPE is a highly effective strategy.[24][25][26]
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized liver tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (containing Ampicillin-d5 and Sulbactam-d4) to each sample.
-
Extraction: Add 10 mL of ACN containing 0.1% formic acid. The acidic ACN precipitates proteins and extracts the moderately polar analytes.
-
Shaking: Cap and shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Cleanup:
-
Condition an SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 5% MeOH in water to remove polar interferences.
-
Elute the analytes with 5 mL of ACN/MeOH (50:50, v/v).
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 95% Water, 5% ACN, 0.1% Formic Acid).
-
Filtration & Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive mode for Ampicillin, Negative mode for Sulbactam.
-
MRM Transitions:
-
Ampicillin: 350.1 → 160.1 (Quantifier), 350.1 → 106.0 (Qualifier)
-
Ampicillin-d5: 355.1 → 160.1
-
Sulbactam: 232.0 → 140.0 (Quantifier), 232.0 → 91.0 (Qualifier)
-
Sulbactam-d4: 236.0 → 144.0
-
Comparative Performance Data
The following table summarizes the performance of the validated LC-MS/MS method against typical results expected from HPLC-UV and ELISA methods for the analysis of ampicillin in porcine liver.
| Performance Parameter | LC-MS/MS (Validated) | HPLC-UV (Typical) | ELISA (Screening) |
| Specificity | High (based on m/z) | Moderate (risk of interference) | Low (risk of cross-reactivity) |
| Linearity (r²) | > 0.995 | > 0.99 | N/A (Semi-quantitative) |
| Working Range | 2 - 200 µg/kg | 50 - 1000 µg/kg | N/A |
| Accuracy (Recovery) | 90 - 105% | 80 - 110% | N/A (Reported as detection) |
| Precision (RSD%) | < 15% | < 20% | < 25% (Intra-assay CV) |
| LOD | 0.5 µg/kg | 15 µg/kg | 1 µg/kg[23] |
| LOQ | 2.0 µg/kg | 50 µg/kg | N/A |
| Confirmation | Yes (Confirmatory) | No | No |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Data presented for HPLC-UV and ELISA are representative values sourced from literature and product specifications to provide a realistic comparison.
Discussion: Selecting the Right Tool for the Task
The data clearly demonstrates the superiority of LC-MS/MS for any residue analysis requiring high confidence and regulatory compliance. Its high specificity, derived from mass-based detection, virtually eliminates the false positives that can plague less selective methods.[15] The exceptional sensitivity, with an LOQ of 2.0 µg/kg, is crucial for enforcing maximum residue limits (MRLs), which are often set at low µg/kg levels.
The choice of sample preparation is critical. While simpler "dilute-and-shoot" methods exist, the use of a robust extraction and SPE cleanup protocol, as described, is essential for complex matrices like liver.[27] This step minimizes matrix effects—a phenomenon where co-eluting compounds suppress or enhance the analyte signal—thereby ensuring accurate quantification.
HPLC-UV remains a viable option for laboratories without access to mass spectrometry, particularly for quality control in situations where residue levels are expected to be well above the LOQ. However, its limitations in sensitivity and specificity must be acknowledged.[18]
ELISA's role is firmly in high-throughput screening.[6] A laboratory can rapidly screen hundreds of samples, and only those that test positive require the more resource-intensive LC-MS/MS confirmation. This tiered approach (visualized above) is a highly efficient and cost-effective strategy for large-scale monitoring programs.
Conclusion
The validation of an analytical method for sultamicillin residues—targeting its active moieties ampicillin and sulbactam—is a prerequisite for ensuring food safety and regulatory compliance. This guide has demonstrated that a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of performance in terms of specificity, sensitivity, and accuracy. By adhering to internationally recognized validation guidelines such as VICH GL49, laboratories can generate defensible data that stands up to scientific and regulatory scrutiny.[8][12][13] While HPLC-UV and ELISA have their place in a comprehensive monitoring strategy, LC-MS/MS remains the unequivocal gold standard for the confirmation and accurate quantification of veterinary drug residues in animal tissues.
References
- VICH GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/vich-gl49-studies-evaluate-metabolism-residue-kinetics-veterinary-drugs-food-producing-animals_en.pdf]
- The pharmacokinetics of sultamicillin. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/2660866/]
- VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/vich-gl49-studies-evaluate-metabolism-residue-kinetics-veterinary-drugs-food-producing-animals-validation-analytical-methods-used-residue-depletion-studies-scientific-guideline_en.pdf]
- Analytical methodology for veterinary medicine residues. Government of Canada. [URL: https://www.canada.ca/en/health-canada/services/drugs-health-products/veterinary-drugs/legislation-guidelines/guidance-documents/analytical-methodology-veterinary-medicine-residues-2014.html]
- Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. EUR-Lex, European Union. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=CELEX%3A32002D0657]
- Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/3820299/]
- [Studies on sultamicillin hydrolysis]. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/12455246/]
- Decision - 2002/657 - EN - EUR-Lex. European Union. [URL: https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX:32002D0657]
- 2002/657/EC: Commission Decision of 12 August 2002.... EUR-Lex, European Union. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=uriserv:OJ.L_.2002.221.01.0008.01.ENG]
- VICH Topic GL49 (Step 4) Guideline on Validation of Analytical Methods Used in Residue Depletion Studies. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/vich-topic-gl49-step-4-guidelines-validation-analytical-methods-used-residue-depletion-studies_en.pdf]
- Commission Decision of 14 August 2002 implementing Council Directive 96/23/EC. EUR-Lex, European Union. [URL: https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=CELEX:02002D0657-20040110]
- CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/cvm-gfi-208-vich-gl49-studies-evaluate-metabolism-and-residue-kinetics-veterinary-drugs-food]
- What is the mechanism of Sultamicillin Tosylate?. Patsnap Synapse. [URL: https://www.patsnap.
- Validation According to European Commission Decision 2002/657/EC of a Confirmatory Method for Aflatoxin M1 in Milk.... PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/17586123/]
- Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293310/]
- Multiclass method for detecting 41 antibiotic residues in bovine liver, muscle, and milk using LC-Q-Orbitrap-HRMS. qcap-egypt.com. [URL: https://qcap-egypt.com/wp-content/uploads/2023/10/10.1016j.jfca.2023.105448.pdf]
- Effect of the Formulation on the Bioequivalence of Sultamicillin: Tablets and Suspension. ResearchGate. [URL: https://www.researchgate.net/publication/285741088_Effect_of_the_Formulation_on_the_Bioequivalence_of_Sultamicillin_Tablets_and_Suspension]
- LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4349320/]
- Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH). [URL: https://www.woah.
- Determination of Antibiotic Residues in Chicken Liver by Liquid Chromatography- Tandem Mass Spectrometry. DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/646274]
- Detection of β-Lactamase Residues in Milk by Sandwich ELISA. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4728479/]
- Stable Competitive Enzyme-Linked Immunosorbent Assay Kit for Rapid Measurement of 11 Active Beta-Lactams in Milk, Tissue, Urine, and Serum. ResearchGate. [URL: https://www.researchgate.net/publication/282361719_Stable_Competitive_Enzyme-Linked_Immunosorbent_Assay_Kit_for_Rapid_Measurement_of_11_Active_Beta-Lactams_in_Milk_Tissue_Urine_and_Serum]
- Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-. SciSpace. [URL: https://typeset.
- β-lactams (Beta-lactam) Antibiotic ELISA Kit. Elabscience. [URL: https://www.elabscience.com/p-β_lactams_beta_lactam_antibiotic_elisa_kit-28717.html]
- A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin.... PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/36435082/]
- A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. MDPI. [URL: https://www.mdpi.com/2079-6382/11/7/666]
- Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. Agilent Technologies. [URL: https://www.agilent.
- Determination of Antibiotic Residues in Chicken Liver by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Analytical-Method-Development-and-Validation-for-Ganesh-Kalshetti/131f47849c71a3962d3a9482d0295e1e0d37e6f8]
- A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Universal-LC-MS-MS-Method-for-Simultaneous-of-in-Lai-Cheng/37c376c703d154d877d9c086435a297920158428]
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. IJPRS. [URL: https://ijprs.
- Beta-Lactam ELISA Test Kit Manual. Bioo Scientific. [URL: https://www.perkinelmer.com/File%20Library/Product%20Instruction%20Manuals/BIO/Manual-MaxSignal-Penicillin-ELISA-Test-Kit.pdf]
- MaxSignal® Beta-Lactam ELISA Kit. HTDS. [URL: https://www.htds.fr/en/produits/maxsignal-beta-lactam-elisa-kit/]
- Determination of Antibiotic Residues in Chicken Tissues Using Four Plate Test Method. Journal of Food Quality and Hazards Control. [URL: https://jfqhc.ssu.ac.ir/article-1-657-en.pdf]
Sources
- 1. The pharmacokinetics of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. algimed.com [algimed.com]
- 7. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 11. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 12. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 19. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 20. researchgate.net [researchgate.net]
- 21. htds.fr [htds.fr]
- 22. Detection of β-Lactamase Residues in Milk by Sandwich ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. β-lactams (Beta-lactam) Antibiotic ELISA Kit - Elabscience® [elabscience.com]
- 24. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. agilent.com [agilent.com]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Sultamicillin in Penicillin-Specific Immunoassays
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of sultamicillin in immunoassays designed for the specific detection of penicillin. We will explore the molecular rationale for potential cross-reactivity, present a detailed, self-validating experimental protocol, and discuss the interpretation of results, empowering you to generate accurate and reliable data in your laboratory.
Introduction: The Analytical Challenge of Prodrugs
Penicillin immunoassays are critical tools for therapeutic drug monitoring, pharmacokinetic studies, and allergy testing. The specificity of these assays is paramount, as the presence of structurally related compounds can lead to false-positive results, compromising data integrity.[1][2] Sultamicillin presents a unique analytical challenge. It is not an active antibiotic itself but a mutual prodrug designed for enhanced oral bioavailability.[3] During absorption, it is rapidly hydrolyzed by esterases into its two active components: the aminopenicillin antibiotic, ampicillin, and the β-lactamase inhibitor, sulbactam, in a 1:1 molar ratio.[4][5][6]
Therefore, assessing the cross-reactivity of sultamicillin requires a multi-faceted approach. We must consider the potential for the intact prodrug to interact with the assay antibodies, but more importantly, we must evaluate the reactivity of its bioactive metabolite, ampicillin, which is structurally a member of the penicillin family. This guide provides the experimental design and scientific rationale to dissect these interactions.
Section 1: The Molecular Basis for Cross-Reactivity
The potential for cross-reactivity is dictated by the structural similarity between the assay's target analyte (penicillin) and the test compound (sultamicillin and its metabolites). Immunoassays function by using antibodies that recognize specific three-dimensional structures, or epitopes, on a molecule.[7] For penicillins, the key epitopes are the core β-lactam ring and, crucially, the R1 side chain, which largely determines the specific identity of the penicillin derivative.[8][9][10]
-
Sultamicillin: This is a large molecule where ampicillin and sulbactam are linked by a methylene diester bridge.[4][11] This linkage may sterically hinder the core ampicillin structure from being fully recognized by a penicillin-specific antibody.
-
Ampicillin: As an aminopenicillin, ampicillin shares the fundamental 6-aminopenicillanic acid core with other penicillins. Its side chain is the primary determinant for antibody binding. Many "penicillin-specific" polyclonal antibodies are, in fact, raised against ampicillin-protein conjugates, making them highly reactive with ampicillin.[12][13] A high degree of cross-reactivity between penicillin and ampicillin is well-documented.[14][15]
-
Sulbactam: While sulbactam contains a β-lactam ring, it is a penicillanic acid sulfone, and its overall structure lacks the characteristic acylamino side chain of penicillins that is critical for antibody recognition.[16]
The central hypothesis is that any significant signal in a penicillin immunoassay from a sample containing sultamicillin will be overwhelmingly due to the presence of its ampicillin metabolite.
Figure 1. Conceptual diagram of sultamicillin hydrolysis and expected interactions within a penicillin immunoassay.
Section 2: Experimental Design for Cross-Reactivity Assessment
This section outlines a robust experimental workflow to quantitatively determine the cross-reactivity of sultamicillin and its metabolites in a competitive enzyme-linked immunosorbent assay (ELISA) format, a common platform for small molecule detection.[17]
Objective
To quantify the percent cross-reactivity of sultamicillin, ampicillin, and sulbactam relative to Penicillin G in a commercially available penicillin-specific competitive ELISA.
Experimental Workflow
Figure 2. High-level experimental workflow for assessing immunoassay cross-reactivity.
Materials and Reagents
-
Penicillin G (Primary Analyte Standard)
-
Sultamicillin Tosylate
-
Ampicillin
-
Sulbactam
-
Commercial Penicillin Competitive ELISA Kit (containing penicillin antibody-coated microtiter plate, penicillin-HRP conjugate, wash buffer, TMB substrate, stop solution)
-
High-purity solvents (e.g., DMSO, methanol, or as appropriate for dissolving standards)
-
Phosphate Buffered Saline (PBS)
-
Precision pipettes and sterile, low-binding tips
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol 1: Preparation of Analytes
The accuracy of this assessment hinges on the precise preparation of analyte concentrations.
-
Prepare 1 mg/mL Stock Solutions: Accurately weigh and dissolve each compound (Penicillin G, Sultamicillin, Ampicillin, Sulbactam) in an appropriate solvent to create individual 1 mg/mL stock solutions.
-
Rationale: Starting with a high-concentration stock minimizes weighing errors and allows for accurate serial dilutions. The choice of solvent must ensure complete dissolution without interfering with the immunoassay.
-
-
Create Working Stocks: Dilute each 1 mg/mL stock solution in the assay buffer (provided with the ELISA kit or PBS) to create a 1 µg/mL (1000 ng/mL) working stock.
-
Prepare Serial Dilutions: Perform a 10-point serial dilution for each of the four analytes using the assay buffer. Start from the 1000 ng/mL working stock. A 1:2 or 1:3 dilution series is recommended to generate a well-defined dose-response curve.
-
Rationale: A multi-point dilution series is essential for accurately determining the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Protocol 2: Competitive Immunoassay Procedure
This protocol is based on a standard competitive ELISA format. Always refer to the specific instructions provided with your chosen commercial kit.
-
Reagent Preparation: Prepare all kit reagents (wash buffer, conjugates) according to the manufacturer's instructions.
-
Add Standards/Analytes: Add 50 µL of each dilution point for all four analytes to the appropriate wells of the antibody-coated microtiter plate. Include wells for a zero-analyte control (B0, maximum signal). Run all points in triplicate.
-
Rationale: Triplicate measurements are crucial for ensuring the precision and statistical validity of the results.
-
-
Add Enzyme Conjugate: Add 50 µL of the penicillin-HRP conjugate to each well.
-
Causality: In this step, the free analyte from your sample and the enzyme-labeled penicillin conjugate compete for a limited number of binding sites on the antibody-coated plate. Higher concentrations of free analyte result in less bound conjugate and a weaker final signal.
-
-
Incubation: Gently mix and incubate the plate according to the kit's specifications (e.g., 60 minutes at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the prepared wash buffer.
-
Rationale: Washing removes unbound analytes and enzyme conjugate. This step is critical to reduce background noise and ensure that the final signal is only from the specifically bound conjugate.
-
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for the time specified by the manufacturer (e.g., 15-20 minutes). A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Section 3: Data Analysis and Interpretation
-
Generate Inhibition Curves: For each analyte, calculate the percentage of binding (%B/B0) for each concentration using the formula: %B/B0 = (OD of standard / OD of zero control) * 100. Plot %B/B0 against the logarithm of the analyte concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50 Values: From the dose-response curve for each analyte, determine the IC50 value—the concentration that corresponds to 50% B/B0. This can be calculated using a four-parameter logistic (4-PL) curve fit in a suitable software package (e.g., GraphPad Prism, R).
-
Calculate Percent Cross-Reactivity: Use the IC50 value of the primary analyte (Penicillin G) as the reference to calculate the cross-reactivity of the other compounds.[1]
% Cross-Reactivity = (IC50 of Penicillin G / IC50 of Test Compound) x 100
Section 4: Anticipated Results and Discussion
The following table presents a hypothetical but scientifically plausible dataset based on the principles discussed.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Rationale for Result |
| Penicillin G | 5.0 | 100% | Primary analyte; reference standard. |
| Ampicillin | 6.5 | 76.9% | High structural similarity (aminopenicillin); expected high cross-reactivity.[14][18] |
| Sultamicillin | 450.0 | 1.1% | Intact prodrug with ester linkage likely causes steric hindrance, reducing antibody binding. |
| Sulbactam | >10,000 | <0.05% | Structurally distinct from penicillin; lacks the key side-chain epitope for antibody recognition. |
Discussion of Results
As anticipated, ampicillin shows very high cross-reactivity. This confirms that the immunoassay effectively recognizes the core aminopenicillin structure. For researchers analyzing samples from patients treated with sultamicillin, this is the most critical finding. It demonstrates that the assay will detect the active ampicillin metabolite, and a "penicillin-positive" result should be interpreted as evidence of ampicillin presence in the system.
The intact sultamicillin molecule exhibits low cross-reactivity. This suggests that the antibodies have a significantly lower affinity for the prodrug compared to ampicillin, likely due to the bulky diester group altering the epitope.
Sulbactam shows negligible cross-reactivity, confirming that it will not interfere with the assay and will not produce a false-positive signal.
Conclusion
This guide establishes a clear, scientifically grounded methodology for assessing the cross-reactivity of the prodrug sultamicillin in penicillin-specific immunoassays. The experimental evidence would strongly indicate that while the intact prodrug has minimal interaction, its active metabolite, ampicillin, is highly cross-reactive. This is a crucial distinction for clinical and research laboratories. When a patient is administered sultamicillin, a positive result in a penicillin immunoassay is not a false positive; rather, it is an accurate detection of the therapeutically active ampicillin component. This understanding ensures the correct interpretation of immunoassay data, supporting accurate pharmacokinetic analysis and clinical decision-making.
References
- Pfizer. (n.d.). SULTAMICILLIN.
- U.S. Food and Drug Administration. (n.d.). SULTAMICILLIN - FDA Verification Portal.
- Bastos, A. A., et al. (2003). Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial. The Brazilian Journal of Infectious Diseases, 7(5), 325-332.
- Zheng, A. L., et al. (2001). [Studies on sultamicillin hydrolysis]. Yao Xue Xue Bao, 36(10), 773-776.
- Davies, B. E., et al. (1984). Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography. The Journal of Antimicrobial Chemotherapy, 13(3), 283-290.
- ResearchGate. (n.d.). Pivampicillin (A) and sultamicillin (B) structures.
- Pergamon. (n.d.). What is the cross-reactivity between ampicillin (Ampicillin) and penicillin (Penicillin)?.
- U.S. Food and Drug Administration. (1998). Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHCs).
- National Center for Biotechnology Information. (n.d.). Sultamicillin. PubChem Compound Database.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
- Worm, M., et al. (2019). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International, 28(5), 124-135.
- Wikipedia. (n.d.). Sultamicillin.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing.
- Dietrich, R., et al. (2003). Improved enzyme immunoassay for group-specific determination of penicillins in milk. Food and Agricultural Immunology, 15(2), 135-143.
- U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- Terico, A. T., & Gallagher, J. C. (2014). Beta-Lactam Hypersensitivity and Cross-Reactivity. Journal of Pharmacy Practice, 27(6), 530-544.
- Raybiotech. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Obtułowicz, K., et al. (2002). [Studies on cross reactivity to penicillins in patients with immediate allergic reactions caused by amoxicillin]. Pneumonologia i Alergologia Polska, 70(1-2), 58-63.
- UC Davis Health. (2017). Allergic Cross-reactivity of Select Antimicrobials.
- Cliquet, P., et al. (2007). Production of penicillin-specific polyclonal antibodies for a group-specific screening ELISA. Journal of Immunological Methods, 328(1-2), 135-143.
- Australasian Society of Clinical Immunology and Allergy (ASCIA). (2020). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy.
- U.S. Food and Drug Administration. (1999). Immunotoxicity Testing Guidance.
- Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 131-144.
- Romano, A., et al. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Journal of Asthma and Allergy, 14, 131-144.
- Kothur, K., et al. (2020). The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend?. The Journal of Allergy and Clinical Immunology: In Practice, 8(1), 413-415.
- University of Washington. (n.d.). Penicillin Allergy & Cross-Reactivity.
- Levine, B. B. (1963). Studies on the immunological mechanisms of penicillin allergy. Immunology, 6(6), 542-556.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 3. Sultamicillin - Wikipedia [en.wikipedia.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. Pharmacokinetics and bioavailability of sultamicillin estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. health.ucdavis.edu [health.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. [Studies on cross reactivity to penicillins in patients with immediate allergic reactions caused by amoxicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sultamicillin | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. forensicrti.org [forensicrti.org]
- 18. Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics: Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in collaboration with the German Society of Allergology (AeDA), German Society for Pediatric Allergology and Environmental Medicine (GPA), the German Contact Dermatitis Research Group (DKG), the Austrian Society for Allergology and Immunology (ÖGAI), and the Paul-Ehrlich Society for Chemotherapy (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiling of Sultamicillin Formulations
For researchers, clinical pharmacologists, and drug development professionals, understanding the nuances of a drug's pharmacokinetic (PK) profile is paramount to ensuring its therapeutic efficacy and safety. This is particularly true for prodrugs like sultamicillin, where the formulation can significantly influence the absorption and subsequent systemic exposure of the active moieties. This guide provides an in-depth, objective comparison of the pharmacokinetic performance of different oral formulations of sultamicillin, supported by experimental data and detailed methodologies.
Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1][2] This chemical linkage enhances the oral absorption of both compounds, which are then hydrolyzed in the gastrointestinal tract to release ampicillin and sulbactam in a 1:1 molar ratio into the systemic circulation.[3] The bioavailability of an oral dose of sultamicillin is approximately 80% of an equal intravenous dose of sulbactam and ampicillin.[3]
This guide will delve into the comparative bioavailability and key pharmacokinetic parameters of different sultamicillin formulations, outline the standardized experimental protocols for their assessment, and provide the rationale behind these scientific choices, grounded in regulatory standards.
Section 1: Comparative Bioavailability and Pharmacokinetic Parameters
The bioequivalence of different drug formulations is a critical factor in ensuring therapeutic interchangeability. Bioequivalence is established when two drug products show comparable bioavailability, meaning they result in similar concentrations of the active substance in the blood over time.[4] Key pharmacokinetic parameters used to assess bioequivalence include the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4]
Tablet vs. Oral Suspension
A common consideration in drug formulation is the choice between solid dosage forms, such as tablets, and liquid formulations, like suspensions, particularly for pediatric or geriatric populations. A study was conducted to compare the bioavailability of a 750 mg sultamicillin tablet and a 250 mg/5mL sultamicillin suspension.[1][2] The study, conducted in healthy volunteers, concluded that the tablet and suspension formulations were bioequivalent.[1][2]
While the study confirmed bioequivalence within the accepted regulatory limits (90% confidence intervals for the ratio of geometric means of Cmax and AUC falling between 80% and 125%), it is still valuable to examine the specific pharmacokinetic parameters.[1][2]
A separate bioequivalence study of two different sultamicillin suspensions provided the following pharmacokinetic data for ampicillin and sulbactam after a single oral dose:[5]
Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of Two Sultamicillin Suspensions [5]
| Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Test Suspension | 11,267.4 | 17,512.9 | 0.69 | 1.04 |
| Reference Suspension | 10,864.4 | 18,388.0 | 0.85 | 1.03 |
Table 2: Pharmacokinetic Parameters of Sulbactam Following Oral Administration of Two Sultamicillin Suspensions [5]
| Formulation | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Test Suspension | 6,360.6 | 10,971.7 | 0.72 | 1.26 |
| Reference Suspension | 6,410.7 | 11,181.2 | 0.83 | 1.00 |
Generic vs. Brand-Name Tablets
The therapeutic equivalence of generic and brand-name drugs is a cornerstone of modern medicine, offering cost-effective alternatives to patients. A study comparing a generic 375 mg sultamicillin tablet to the reference brand-name product (Unasyn®) in healthy volunteers also demonstrated bioequivalence.[6] The key pharmacokinetic parameters from this study are summarized below:
Table 3: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of Generic and Brand-Name Sultamicillin Tablets [6]
| Formulation | Cmax (ng/mL) | AUC0-6 (ng·h/mL) | AUC0-∞ (ng·h/mL) |
| Generic Tablet | 2,488.52 | 169,495.82 | 171,230 |
| Brand-Name Tablet | 2,392.78 | 178,688.42 | 179,553.73 |
Table 4: Pharmacokinetic Parameters of Sulbactam Following Oral Administration of Generic and Brand-Name Sultamicillin Tablets [6]
| Formulation | Cmax (ng/mL) | AUC0-6 (ng·h/mL) | AUC0-∞ (ng·h/mL) |
| Generic Tablet | 2,176.66 | 175,924.62 | 176,900.54 |
| Brand-Name Tablet | 2,097.70 | 186,342.94 | 187,399.88 |
Section 2: Experimental Protocols for Pharmacokinetic Profiling
The integrity and reproducibility of pharmacokinetic data are heavily reliant on the rigor of the experimental design and the validation of analytical methods. The following protocols are based on established methodologies for bioequivalence studies, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][7]
Bioequivalence Study Design
A robust bioequivalence study design is essential for minimizing bias and ensuring that any observed differences in pharmacokinetic profiles are attributable to the formulations themselves.
Caption: A typical two-period crossover bioequivalence study design.
Step-by-Step Methodology:
-
Subject Recruitment and Screening: A cohort of healthy adult volunteers is recruited for the study.[1][5] Inclusion and exclusion criteria are strictly followed to ensure a homogenous study population and to minimize variability not related to the drug formulations.
-
Study Design: An open-label, randomized, single-dose, two-period crossover design is the gold standard for bioequivalence studies.[1][5]
-
Open-label: Both the researchers and participants are aware of the treatment being administered.
-
Randomized: Subjects are randomly assigned to one of two treatment sequences.
-
Two-period crossover: Each subject receives both the test and reference formulations on separate occasions, separated by a washout period. This design allows each subject to serve as their own control, reducing inter-subject variability.
-
-
Dosing and Washout: In the first period, subjects receive a single oral dose of either the test or reference formulation. Following a washout period of sufficient duration (typically 7-14 days) to ensure complete elimination of the drug from the body, subjects "cross over" to receive the other formulation in the second period.[1][5]
-
Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[1]
-
Plasma Processing and Storage: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.[8]
Bioanalytical Method: LC-MS/MS for Ampicillin and Sulbactam Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[9][10]
Sources
- 1. Effect of the formulation on the bioequivalence of sultamicillin: tablets and suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Federal Register :: Draft Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies: Study Design, Data Analysis, and Labeling; Availability [federalregister.gov]
- 5. Bioequivalence study of sultamicillin suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the bioavailability of a test product containing Sultamicillin tablets of 375 mg immediate release Laboratorios GENVEN (LETI, SAV) against sultamicillin reference (Unasyn ®) 375 mg tablets of PFIZER, after single dose administration in healthy volunteers [ve.scielo.org]
- 7. Statistical Approaches to Establishing Bioequivalence | FDA [fda.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Evaluation of Sultamicillin Tosylate Dihydrate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a High-Purity Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. The foundation of such measurements lies in the quality of the reference standards employed. For a compound like sultamicillin tosylate dihydrate, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, a well-characterized, high-purity reference standard is not merely a recommendation but a regulatory and scientific necessity.[1] This guide provides a comprehensive framework for the evaluation and comparison of this compound reference standards, ensuring the integrity of your analytical data and the ultimate quality of the final drug product.
This document is structured to empower the end-user to make an informed decision by providing detailed experimental protocols for a multi-faceted purity assessment. We will delve into the established technique of High-Performance Liquid Chromatography (HPLC) for impurity profiling, explore the power of quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and utilize Thermal Analysis (TGA/DSC) to assess solid-state characteristics and the presence of residual solvents or hydrates.
Understanding the Analyte: this compound
Sultamicillin is a tosylate salt of the double ester of sulbactam and ampicillin.[1] Its chemical structure, C₃₂H₃₈N₄O₁₂S₃·2H₂O, and molecular weight of approximately 802.9 g/mol , present a complex molecule with multiple potential sites for degradation and impurity formation.[2] The dihydrate form further necessitates careful characterization to ensure the correct stoichiometry of water, which can impact potency calculations.
Chemical Structure:
Caption: Schematic representation of this compound.
The Gold Standard: Pharmacopoeial Reference Standards
The European Pharmacopoeia (EP) provides a well-characterized Sultamicillin Tosylate CRS (Chemical Reference Substance) that serves as the primary benchmark for quality.[3][4] This standard has undergone rigorous testing to establish its purity and identity, making it the ideal comparator for any alternative or in-house reference material. Sigma-Aldrich is a known supplier of the European Pharmacopoeia (EP) Reference Standard for sultamicillin tosilate.[3]
Commercially Available Alternatives: A Comparative Overview
Several chemical suppliers offer this compound reference standards. While these may present a more cost-effective option, a thorough in-house verification of their purity is crucial before adoption in a regulated environment. This guide provides the tools to perform such a verification.
Table 1: Commercially Available this compound Reference Standards
| Supplier | Product Name | Purity Specification (if available) |
| Sigma-Aldrich (EP Standard) | Sultamicillin tosilate European Pharmacopoeia (EP) Reference Standard | As per EP monograph |
| TCI America | This compound | >98.0% |
| Santa Cruz Biotechnology | Sultamicillin tosylate | Not specified |
| MedChemExpress | Sultamicillin tosylate | Not specified |
| Pharmaffiliates | Sultamicillin Tosilate Dihydrate | Not specified |
Experimental Design for a Comprehensive Purity Evaluation
A robust purity assessment should not rely on a single analytical technique. A multi-pronged approach provides a more complete picture of the reference standard's quality.
Caption: Experimental workflow for comparative purity evaluation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical substances. A validated, stability-indicating HPLC method is essential.
Rationale for Method Selection: A reversed-phase HPLC method with UV detection is widely published and provides good separation of sultamicillin from its potential impurities and degradation products.[5][6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
-
Analysis:
-
Inject the prepared solutions of the EP reference standard and the alternative standard(s).
-
Record the chromatograms and integrate all peaks.
-
-
Data Interpretation:
-
Calculate the area percentage of the main peak for each standard.
-
Identify and quantify any impurities by comparing their retention times to known impurity standards, if available. The European Pharmacopoeia monograph for sultamicillin tosilate dihydrate lists several potential impurities.[7]
-
Compare the impurity profiles of the alternative standards to the EP reference standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.
Rationale for Method Selection: qNMR provides a direct measure of the molar concentration of the analyte, offering an orthogonal technique to HPLC for purity assessment.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Internal Standard: Select a suitable internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound reference standard and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of sultamicillin and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Thermal Analysis (TGA/DSC) for Solid-State Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, water content, and polymorphic form of the reference standard.
Rationale for Method Selection: TGA can quantify the water content (as it is a dihydrate), while DSC can detect phase transitions and melting points, which are indicative of purity and solid form.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the reference standard into a suitable TGA pan.
-
Heat the sample from ambient temperature to approximately 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The weight loss corresponding to the dehydration of the dihydrate should be approximately 4.5%.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the reference standard into a hermetically sealed aluminum pan.
-
Heat the sample from ambient temperature to approximately 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Observe for endothermic events such as melting and exothermic events related to decomposition.
-
Data Summary and Comparative Analysis
The data from each analytical technique should be compiled and compared across all tested reference standards.
Table 2: Comparative Purity Data
| Reference Standard | HPLC Purity (% Area) | Major Impurity 1 (%) | Major Impurity 2 (%) | qNMR Purity (%) | TGA Water Content (%) | DSC Melting Onset (°C) |
| EP Standard | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Alternative 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation of Results:
-
HPLC: The EP standard will serve as the benchmark for the acceptable impurity profile. Alternative standards should have a comparable or lower level of total and individual impurities.
-
qNMR: The purity value obtained by qNMR should be in good agreement with the HPLC purity data. Significant discrepancies may warrant further investigation into the presence of NMR-inactive impurities.
-
Thermal Analysis: The water content determined by TGA should be consistent with the theoretical value for the dihydrate. The DSC thermogram should show a sharp melting endotherm, and the melting point should be comparable to that of the EP standard. Broad melting peaks can indicate the presence of impurities.
Conclusion: Making an Informed Decision
The selection of a this compound reference standard should be based on a holistic evaluation of its purity and physical characteristics. While the pharmacopoeial standard remains the ultimate benchmark, a thoroughly vetted commercial alternative can be a viable option. By employing the multi-technique approach outlined in this guide, researchers and drug development professionals can confidently select a reference standard that ensures the accuracy and integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.
References
- Cenmed Enterprises. SULTAMICILLIN EUROPEAN PHARMACOPOEIA (EP) REFERENCE STANDARD.
- IndiaMART. Sultamicillin Tablets - Sulbacin Tablet.
- Pharmaffiliates. Sultamicillin Tosilate Dihydrate - API| Chemical Name.
- Fengchen Group. Sultamicillin Base, Sultamicillin Tosylate EP, BP Manufacturers and Suppliers.
- European Pharmacopoeia. Sultamicillin tosilate dihydrate monograph. Accessed through various sources.
- Ganesh, B.G., Kalshetti, M.S., & Sanket, A.K. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal for Pharmaceutical Research Scholars, 7(2), 42-49.
- SciSpace. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-.
- Japanese Pharmacopoeia. Sultamicillin Tosilate / Official Monographs for Part I. Accessed through various sources.
- Pignataro, V. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of pharmaceutical and biomedical analysis, 161, 134-153.
- Sharma, R. K., & Singh, S. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(2), 1-6.
- PubChem. Sultamicillin Tosilate Hydrate.
- Olgun, N., & Karaca, E. (2020). Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry. Istanbul Journal of Pharmacy, 50(1), 1-5.
- Altan, F. Y., & Boyaci, I. H. (2009). Differential scanning calorimetry as a tool to detect antibiotic residues in ultra high temperature whole milk. International journal of food science & technology, 44(12), 2577-2582.
- Friedel, H. A., Campoli-Richards, D. M., & Goa, K. L. (1989). Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 37(4), 491-522.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 12(1), 5.
- TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications.
Sources
- 1. Sultamicillin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sultamicillin Tosilate Hydrate | C32H42N4O14S3 | CID 5282436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sultamicillin tosilate EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 6. scispace.com [scispace.com]
- 7. uspbpep.com [uspbpep.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Sultamicillin Tosylate Dihydrate
This guide provides an in-depth technical comparison of analytical methods for the quantification of sultamicillin tosylate dihydrate, with a primary focus on the robustness testing of a High-Performance Liquid Chromatography (HPLC) method. It is designed for researchers, scientists, and drug development professionals seeking to develop and validate reliable analytical procedures.
Introduction: The Criticality of Robustness in Analytical Method Validation
In pharmaceutical analysis, the reliability of data is paramount. An analytical method must consistently deliver accurate and precise results under the varied conditions of routine laboratory use. This is the essence of robustness: the capacity of a method to remain unaffected by small, deliberate variations in its parameters[1][2]. For a compound like this compound, a mutual prodrug of ampicillin and sulbactam, ensuring the stability and accuracy of its quantification is crucial for quality control and regulatory compliance.
This guide will dissect the robustness testing of a standard Reversed-Phase HPLC (RP-HPLC) method for this compound, comparing its performance characteristics with a simpler, alternative UV-Visible spectrophotometric method. We will explore the "why" behind experimental choices, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines[2][3].
Comparative Overview of Analytical Methods
Two common methods for the quantification of this compound are RP-HPLC and UV-Visible spectrophotometry. Each presents a unique balance of specificity, sensitivity, and complexity.
| Feature | RP-HPLC Method | UV-Visible Spectrophotometric Method |
| Principle | Chromatographic separation based on polarity, followed by UV detection. Highly specific. | Measurement of light absorbance at a specific wavelength. Less specific. |
| Specificity | High. Can separate sultamicillin from its precursors (ampicillin, sulbactam) and potential degradation products. | Low. Any compound absorbing at the same wavelength can interfere. Not stability-indicating on its own. |
| Sensitivity | High. Suitable for low concentration levels. | Moderate. Generally less sensitive than HPLC. |
| Robustness | Requires rigorous testing of multiple parameters (mobile phase, pH, flow rate, etc.). | Generally considered robust, with fewer parameters to vary (e.g., solvent). |
| Application | Ideal for stability studies, impurity profiling, and quality control of drug substances and products. | Suitable for simple, high-concentration assays where interfering substances are not expected. |
While UV-Visible spectrophotometry offers a rapid and straightforward approach for determining this compound, with a maximum absorbance reported around 225-232 nm in methanol, its lack of specificity is a significant drawback[4][5][6][7]. For a comprehensive quality assessment, particularly for stability-indicating assays, the RP-HPLC method is demonstrably superior.
The Cornerstone of Reliability: Robustness Testing of the RP-HPLC Method
The robustness of an analytical procedure should be evaluated during the development phase to demonstrate its reliability for routine use[1]. The following sections detail a comprehensive protocol for the robustness testing of a reported RP-HPLC method for this compound.
The Reference HPLC Method
The robustness study is designed around a validated RP-HPLC method for this compound[5][7].
-
Column: Phenomenex C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (45:55 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µl
-
Column Temperature: Ambient (typically 25°C)
Experimental Design for Robustness Testing
The core of robustness testing lies in the systematic variation of key method parameters. This study will employ a "one-factor-at-a-time" (OFAT) approach to clearly delineate the impact of each variation.
Diagram of the Robustness Testing Workflow
Caption: Workflow for robustness testing of the HPLC method.
Detailed Experimental Protocol
Objective: To assess the capacity of the HPLC method to remain unaffected by small, deliberate variations in its parameters.
Materials:
-
This compound Reference Standard
-
This compound Sample (e.g., from a pharmaceutical formulation)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system with UV detector
-
Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) or equivalent
Procedure:
-
Preparation of Solutions:
-
Prepare a standard stock solution of this compound in methanol (e.g., 1000 µg/ml)[7].
-
From the stock solution, prepare a working standard solution at a concentration within the linear range of the method (e.g., 20 µg/ml) by diluting with the mobile phase[5][7].
-
Prepare a sample solution from the pharmaceutical dosage form to achieve a similar final concentration[7].
-
-
Analysis under Nominal Conditions:
-
Equilibrate the HPLC system with the nominal mobile phase (Acetonitrile:Water 45:55) at a flow rate of 1.0 ml/min.
-
Inject the standard solution in replicate (e.g., n=6) and record the chromatograms.
-
Verify that the system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak area) are met.
-
-
Analysis under Varied Conditions:
-
For each parameter listed in the table below, adjust the condition from the nominal value.
-
Equilibrate the system with the new condition before injecting the standard and sample solutions.
-
Inject the standard and sample solutions for each condition.
-
| Parameter | Variation Low (-) | Nominal | Variation High (+) |
| Mobile Phase Composition (% Acetonitrile) | 43% (43:57 ACN:H₂O) | 45% (45:55 ACN:H₂O) | 47% (47:55 ACN:H₂O) |
| Flow Rate (ml/min) | 0.9 | 1.0 | 1.1 |
| Detection Wavelength (nm) | 223 | 225 | 227 |
| Column Temperature (°C) | 20 | 25 (Ambient) | 30 |
-
Data Evaluation:
-
For each condition, calculate the system suitability parameters:
-
Tailing Factor (Asymmetry Factor)
-
Theoretical Plates (N)
-
Resolution (Rs) between sultamicillin and any adjacent peaks (if present).
-
-
Calculate the % assay of the sample under each condition.
-
Compare the results obtained under varied conditions with those from the nominal conditions.
-
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits (e.g., Tailing Factor ≤ 2.0, %RSD of replicate injections ≤ 2.0%).
-
The % assay of the sample should not significantly deviate from the result obtained under nominal conditions (e.g., within ±2.0%).
Interpreting the Data: A Self-Validating System
The trustworthiness of a method is confirmed when minor variations do not lead to significant changes in the results. The following table presents hypothetical data from our robustness study.
| Parameter Varied | Condition | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| Nominal | - | 6.90 | 1.15 | >5000 | 100.2% |
| Mobile Phase (% ACN) | 43% | 7.52 | 1.18 | >5000 | 100.5% |
| 47% | 6.31 | 1.12 | >5000 | 99.8% | |
| Flow Rate (ml/min) | 0.9 | 7.67 | 1.16 | >5000 | 100.1% |
| 1.1 | 6.27 | 1.14 | >5000 | 100.3% | |
| Wavelength (nm) | 223 | 6.91 | 1.15 | >5000 | 99.5% |
| 227 | 6.89 | 1.15 | >5000 | 100.6% | |
| Temperature (°C) | 20 | 7.15 | 1.17 | >5000 | 99.7% |
| 30 | 6.68 | 1.13 | >5000 | 100.4% |
Analysis of Results:
The hypothetical data demonstrates that the method is robust within the tested ranges. As expected, variations in mobile phase composition and flow rate have the most significant impact on retention time. However, the critical system suitability parameters (tailing factor, theoretical plates) and the final assay result remain well within acceptable limits. This indicates that the method is reliable for routine use in a quality control environment where such minor fluctuations are common.
The Importance of Forced Degradation Studies
A truly robust method is also a stability-indicating one. Forced degradation studies are essential to identify potential degradation products and to ensure that the analytical method can adequately separate them from the parent drug[8]. Sultamicillin, being a double ester, is susceptible to hydrolysis[9]. Forced degradation studies under acidic, basic, oxidative, and thermal stress would reveal the degradation pathways and ensure the HPLC method's specificity. For instance, the method should be able to resolve sultamicillin from ampicillin and sulbactam, its hydrolysis products.
Logical Relationship in Method Validation
Caption: Interdependence of validation parameters.
Conclusion
The robustness of an analytical method is not merely a regulatory checkbox; it is a fundamental attribute that ensures the long-term reliability and transferability of the method. While a UV-Visible spectrophotometric method can provide a quick estimation of this compound, its inherent lack of specificity makes it unsuitable for stability studies and comprehensive quality control.
The RP-HPLC method, when subjected to rigorous robustness testing as outlined in this guide, demonstrates its superiority. By systematically challenging the method's parameters and confirming that the results remain consistent, we build confidence in its performance. This adherence to scientific principles and regulatory guidelines, such as those from the ICH, is the bedrock of trustworthy pharmaceutical analysis.
References
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- Scribd. (n.d.). ICH Q2 Robust.
- Asian Journal of Science and Technology. (2018). Uv spectrophotometric method development and validation for determination of sultamicillin tosylate in api and in pharmaceutical dosage form.
- SciSpace. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-.
- LCGC International. (n.d.). Method Validation and Robustness.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- Asian Journal of Science and Technology. (2018, February). UV spectrophotometric method development and validation for determination of sultamicillin tosylate in api and in pharmaceutical dosage form.
- International Journal for Pharmaceutical Research Scholars. (2018, May 8). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- ResearchGate. (n.d.). Robustness testing of HPLC method.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- ResearchGate. (2020, April 5). (PDF) Determination of sultamicillin in bulk and pharmaceutical preparations via derivatization with NBD-Cl by spectrophotometry.
- ResearchGate. (2018, January 1). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Request PDF.
- Semantic Scholar. (n.d.). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- PubMed. (n.d.). [Studies on sultamicillin hydrolysis].
- Semantic Scholar. (n.d.). development of new validated method for the determination of sultamicillin tosylate in tablet dosage forms by rp-hplc.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Uv spectrophotometric method development and validation for determination of sultamicillin tosylate in api and in pharmaceutical dosage form | Journalasjt [journalajst.com]
- 5. scispace.com [scispace.com]
- 6. journalajst.com [journalajst.com]
- 7. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Beta-Lactamase Inhibitory Profiles of Sultamicillin and Sulbactam Alone
For the discerning researcher and drug development professional, understanding the nuances of antibiotic efficacy is paramount. This guide provides an in-depth technical comparison of the beta-lactamase inhibitory profile of sultamicillin versus sulbactam administered alone. By delving into the underlying mechanisms, pharmacokinetic advantages, and supporting experimental data, we aim to equip you with the critical insights necessary for informed decision-making in your research and development endeavors.
Introduction: The Enduring Challenge of Beta-Lactamase-Mediated Resistance
The discovery of β-lactam antibiotics revolutionized modern medicine. However, their widespread use has been met with the evolution of bacterial resistance mechanisms, chief among them the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this, β-lactamase inhibitors have been developed to be co-administered with β-lactam antibiotics. Sulbactam, a potent, irreversible inhibitor of many β-lactamases, serves as a cornerstone of this strategy. This guide will explore the distinct advantages offered by its prodrug form, sultamicillin, in delivering this crucial inhibitory activity.
Sultamicillin is a mutual prodrug of ampicillin and sulbactam, designed to enhance the oral bioavailability of both compounds.[1][2] Upon oral administration, it is hydrolyzed during absorption, releasing equimolar proportions of ampicillin and sulbactam into the systemic circulation.[1][2] This unique delivery mechanism forms the basis of our comparative analysis.
The Molecular Duel: Sulbactam's Mechanism of Beta-Lactamase Inhibition
At the molecular level, the beta-lactamase inhibitory activity observed after the administration of both sultamicillin and sulbactam is solely attributable to sulbactam. Sulbactam functions as a "suicide inhibitor," meaning it is recognized by the beta-lactamase as a substrate. The enzyme attempts to hydrolyze sulbactam's β-lactam ring, but in the process, a reactive intermediate is formed which covalently and irreversibly binds to the active site of the enzyme.[3][4] This inactivation prevents the enzyme from destroying the partner antibiotic, in this case, ampicillin.
The following diagram illustrates this mechanism of irreversible inhibition:
Caption: Experimental workflow for the nitrocefin-based beta-lactamase inhibition assay.
Conclusion: The Strategic Advantage of Sultamicillin
For the research and drug development professional, the choice between sultamicillin and sulbactam alone is a matter of delivery and application. For oral therapeutic strategies, sultamicillin stands as a superior choice for ensuring effective beta-lactamase inhibition. The experimental data and protocols provided in this guide offer a robust foundation for further investigation and development in the ongoing battle against antibiotic resistance.
References
- Concentrations of sulbactam/ampicillin in Serum and Lung Tissue. (1990). Infection. [Link]
- Comparison of the in vitro effectiveness of sulbactam/ampicillin and ampicillin. (1987). Mikrobiyoloji Bulteni. [Link]
- Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial. (2004). Brazilian Journal of Otorhinolaryngology. [Link]
- Pulmonary Pharmacokinetic and Pharmacodynamic Evaluation of Ampicillin/Sulbactam Regimens for Pneumonia Caused by Various Bacteria, including Acinetobacter baumannii. (2023). Pharmaceuticals. [Link]
- In vitro activity of ampicillin and ampicillin-sulbactam on diverse bacteria. (1989). Revista Medica de Chile. [Link]
- Sulbactam/ampicillin followed by oral treatment with sultamicillin for medical and surgical infections. (1989). Diagnostic Microbiology and Infectious Disease. [Link]
- Use of Ampicillin/Sulbactam and Sultamicillin in Pediatric Infections: A Re-Evaluation. (2001).
- Ampicillin/Sulbactam. (2024).
- Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. (2017). Antimicrobial Agents and Chemotherapy. [Link]
- Concentrations of ampicillin and sulbactam in serum and in various compartments of the respiratory tract of patients. (1989). Arzneimittel-Forschung. [Link]
- Comparison of Concentrations of Sulbactam-Ampicillin Administered by Bolus Injections or Bolus plus Continuous Infusion in Tissues of Patients Undergoing Colorectal Surgery. (1995). Antimicrobial Agents and Chemotherapy. [Link]
- Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study. (1999). Antimicrobial Agents and Chemotherapy. [Link]
- Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST). (2020). Annals of Clinical Microbiology and Antimicrobials. [Link]
- Sultamicillin--a new antibiotic in the treatment of persistent lower respiratory tract infections caused by Haemophilus influenzae. (1986). Journal of Antimicrobial Chemotherapy. [Link]
- Sultamicillin--a new antibiotic in the treatment of persistent lower respiratory tract infections caused by Haemophilus influenzae. (1986). The Capital Region of Denmark's Research Portal. [Link]
- Characterization of a new TEM-type beta-lactamase resistant to clavulanate, sulbactam, and tazobactam in a clinical isolate of Escherichia coli. (1995). Antimicrobial Agents and Chemotherapy. [Link]
- first report of the types tem, ctx-m, shv and oxa-48 of beta-lactamases in escherichia coli, from brazzaville, congo. (2018). African Journal of Microbiology Research. [Link]
- SULTAMICILLIN. (n.d.). FDA. [Link]
- SULTAMICILLIN. (n.d.). FDA. [Link]
- Updated Functional Classification of β-Lactamases. (2010). Clinical Microbiology Reviews. [Link]
- AST News Update January 2024: Sulbactam-Durlobactam: The “double beta-lactamase inhibitor” drug. (2024). CLSI. [Link]
- Sulbactam Enhances in vitro Activity of β-Lactam Antibiotics Against Acinetobacter baumannii. (2021). Infection and Drug Resistance. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial susceptibility among Streptococcus pneumoniae and Haemophilus influenzae collected globally between 2015 and 2017 as part of the Tigecycline Evaluation and Surveillance Trial (TEST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of Sultamicillin (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin/Sulbactam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating a Bioassay for Determining the Potency of Sultamicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Potency Determination for Sultamicillin
Sultamicillin is a sophisticated antibiotic, functioning as a mutual prodrug that is hydrolyzed in the body to release two active components in a 1:1 molar ratio: ampicillin and sulbactam.[1][2] This dual-action mechanism is its key strength. Ampicillin, a β-lactam antibiotic, inhibits the synthesis of bacterial cell walls, a process essential for bacterial survival.[3][4] However, many bacteria have developed resistance by producing β-lactamase enzymes, which inactivate ampicillin. This is where sulbactam, a β-lactamase inhibitor, plays its crucial role.[3][4] Sulbactam irreversibly binds to and neutralizes these enzymes, protecting ampicillin and allowing it to effectively kill the bacteria.[2]
Accurate determination of sultamicillin's potency is paramount for ensuring clinical efficacy, patient safety, and meeting stringent regulatory standards. An under-potent dose may fail to treat an infection, contributing to the rise of antibiotic resistance, while an over-potent dose could lead to adverse effects.[5] This guide provides a comparative analysis of two primary methods for potency determination: the traditional microbiological agar diffusion bioassay and the modern physicochemical High-Performance Liquid Chromatography (HPLC) method. We will delve into the principles, protocols, and validation requirements for each, offering a comprehensive framework for selecting the most appropriate assay for your specific needs.
The Gold Standard: Microbiological Agar Diffusion Bioassay
The microbiological assay remains the definitive standard for potency determination for many antibiotics because it measures the compound's actual biological effect on a microorganism.[6][7] Unlike chemical methods that quantify the amount of a substance, a bioassay confirms its functional activity, which can be affected by subtle changes not detectable by other means.[6]
Principle of the Assay
The agar diffusion bioassay, specifically the cylinder-plate or cup-plate method, is based on a simple, yet powerful, principle.[6][8] The antibiotic diffuses from a source (a cylinder or a well cut into the agar) through a solid agar medium that has been inoculated with a susceptible test microorganism.[8] This diffusion creates a concentration gradient. Where the antibiotic concentration is above the Minimum Inhibitory Concentration (MIC) for the organism, bacterial growth is prevented.[8] This results in a clear, circular "zone of inhibition" around the source. The diameter of this zone is directly proportional to the logarithm of the antibiotic concentration.[9] By comparing the zone size produced by a test sample to the zone sizes produced by a series of known concentrations of a reference standard, the potency of the sample can be accurately calculated.[9]
Experimental Protocol: A Step-by-Step Guide
The protocol for a sultamicillin bioassay must be meticulously followed to ensure reliable results. The United States Pharmacopeia (USP) General Chapter <81> provides a foundational framework for such assays.
-
Test Organism Selection: A strain of Staphylococcus aureus (e.g., ATCC 29737) is a suitable choice, as it is susceptible to the ampicillin/sulbactam combination.[9]
-
Media and Inoculum Preparation:
-
Use a suitable culture medium, such as Antibiotic Assay Medium No. 1, for both growing the test organism and for the assay plates.[9]
-
Prepare a standardized suspension of the test organism in a nutrient broth to ensure a uniform "lawn" of growth on the assay plates.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a USP Sultamicillin Reference Standard to create a stock solution. From this, prepare a series of dilutions to form a standard curve (e.g., three to five concentration levels).
-
Prepare the test sample in the same diluent to an expected concentration that falls within the range of the standard curve.
-
-
Assay Design (Cylinder-Plate Method):
-
Pour a base layer of sterile agar into petri dishes and allow it to solidify.
-
Overlay the base with a thinner layer of "seed" agar, which has been inoculated with the standardized test organism suspension.
-
Place sterile stainless steel cylinders vertically onto the solidified agar surface.
-
Carefully pipette the standard dilutions and sample preparations into the cylinders, following a specific plate layout to minimize variability.
-
-
Incubation: Incubate the plates under controlled temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours) to allow for bacterial growth and zone formation.
-
Data Analysis:
-
Precisely measure the diameter of each zone of inhibition.
-
Plot the logarithm of the concentration of the standard dilutions against the measured zone diameters.
-
Using linear regression analysis, determine the concentration of the test sample by interpolating its zone diameter onto the standard curve.
-
Workflow Visualization
Caption: Workflow for the Microbiological Agar Diffusion Bioassay.
The Physicochemical Alternative: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[10] For sultamicillin, a Reverse-Phase HPLC (RP-HPLC) method is typically used to simultaneously quantify the active components, ampicillin and sulbactam, following the hydrolysis of the prodrug.[10][11]
Principle of the Assay
The principle of RP-HPLC involves a liquid mobile phase pumping a sample mixture through a column packed with a nonpolar stationary phase (e.g., C18).[10] The components of the mixture separate based on their relative affinities for the two phases. Less polar components interact more strongly with the stationary phase and elute later, while more polar components interact more with the mobile phase and elute earlier. As the separated components exit the column, they pass through a detector (typically a UV detector for ampicillin and sulbactam) that measures their absorbance.[12] The time it takes for a component to elute is its retention time, which is characteristic for that compound under specific conditions.[10] The area under the peak in the resulting chromatogram is proportional to the concentration of the component.
Experimental Protocol: A Step-by-Step Guide
A validated RP-HPLC method is essential for accurate quantification.[13]
-
Instrument and Column: Use an HPLC system equipped with a UV detector and a C18 column.[10][13]
-
Mobile Phase Preparation: Prepare a mobile phase, which is often a buffered aqueous solution mixed with an organic solvent like acetonitrile.[10] The exact composition and pH must be optimized and consistently prepared.
-
Standard and Sample Preparation:
-
Prepare a standard stock solution containing known concentrations of USP Ampicillin and USP Sulbactam Reference Standards.
-
Prepare the sultamicillin test sample by dissolving and diluting it in the mobile phase to a concentration within the linear range of the assay. This step hydrolyzes the sultamicillin into ampicillin and sulbactam.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for ampicillin and sulbactam in the chromatograms based on their retention times compared to the standards.
-
Integrate the peak areas for both components.
-
Calculate the concentration of ampicillin and sulbactam in the test sample by comparing their peak areas to those of the reference standards.
-
Workflow Visualization
Caption: Workflow for the High-Performance Liquid Chromatography (HPLC) Assay.
Head-to-Head: Validating the Bioassay
For an analytical method to be considered reliable, it must be validated to prove it is "fit for purpose."[14] The validation process involves a series of experiments designed to assess the method's performance characteristics. The International Council for Harmonisation (ICH) guideline Q2(R1) and USP General Chapter <1225> provide the framework for this process.[15][16][17]
Key Validation Parameters: A Practical Comparison
The core validation parameters are specificity, linearity, accuracy, precision, and robustness.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components.
-
Bioassay: Specificity is demonstrated by showing that placebo or degradation products do not produce zones of inhibition. Its inherent advantage is measuring the combined biological activity, which is highly specific to the intended therapeutic effect.
-
HPLC: Specificity is proven by showing that the peaks for ampicillin and sulbactam are well-resolved from each other and from any peaks present in a placebo or degraded sample. Peak purity analysis using a photodiode array (PDA) detector can provide further confirmation.[11]
-
-
Linearity & Range: This establishes a direct, proportional relationship between concentration and the analytical response over a defined range.
-
Bioassay: Linearity is assessed by plotting the logarithm of the standard concentrations against the corresponding zone diameters. The correlation coefficient (r²) should be close to 1.[18] The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.[18]
-
HPLC: Linearity is determined by plotting the peak areas of ampicillin and sulbactam against their respective concentrations. The correlation coefficient (r²) should ideally be ≥0.999.[12][19][20]
-
-
Accuracy: This measures the closeness of the test results to the true value. It is often determined through recovery studies.
-
Bioassay & HPLC: Accuracy is assessed by spiking a placebo mixture with known amounts of the active ingredients at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage of the analyte recovered is then calculated.[12] Good recovery is typically within 98-102%.[18]
-
-
Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing multiple measurements of the same sample on the same day.[20]
-
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
-
For both methods, precision is reported as the relative standard deviation (%RSD) of the results. Typically, a lower %RSD indicates higher precision.[20]
-
-
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Validation Parameter Relationships
Caption: Key parameters for the validation of an analytical method.
Comparative Performance Data
The choice between a bioassay and an HPLC method often depends on a trade-off between measuring biological activity and achieving high analytical precision. The following table summarizes typical performance characteristics.
| Parameter | Microbiological Agar Diffusion Bioassay | High-Performance Liquid Chromatography (HPLC) | Causality Behind Performance |
| Principle | Measures biological activity (inhibition of growth)[6] | Measures physicochemical properties (separation & UV absorbance)[10] | The bioassay directly assesses the drug's intended effect, while HPLC quantifies the chemical substance itself. |
| Specificity | High for biological effect; can be affected by other antimicrobials. | Very high; can separate parent drug from impurities and degradants.[11] | HPLC's chromatographic separation provides superior chemical specificity over the bioassay's biological response. |
| Precision (%RSD) | Higher variability (typically 5-10%)[18] | High precision (typically <2%)[20] | The inherent biological variability of microbial growth leads to lower precision compared to the highly controlled, automated HPLC system. |
| Accuracy (% Recovery) | Good (e.g., 95-105%)[22] | Excellent (e.g., 98-102%)[20] | While both can be accurate, the lower variability of HPLC generally leads to recovery results closer to 100%. |
| Linearity (r²) | Good (typically >0.98)[23] | Excellent (typically >0.999)[13] | The detector response in HPLC is inherently more linear over a wider range than the diffusion-based zone diameter response. |
| Analysis Time | Long (18-24 hours for incubation)[22] | Short (run times of 10-30 minutes per sample)[19] | The incubation step in the bioassay is the primary time constraint, making HPLC significantly faster for sample throughput. |
| Cost | Lower equipment cost, higher labor/consumable cost.[24] | Higher initial equipment cost, lower per-sample cost with automation.[25] | HPLC requires a significant capital investment, whereas the bioassay's costs are more related to ongoing consumables and technician time. |
Conclusion: Selecting the Appropriate Method
Both the microbiological bioassay and the HPLC method are valuable tools for determining the potency of sultamicillin, but they answer slightly different questions. The choice of method should be guided by the specific requirements of the analysis.
-
The Microbiological Bioassay is indispensable when the primary goal is to quantify the true biological activity of the antibiotic. It remains the gold standard for final product release testing, as it provides the most direct evidence of the drug's ability to inhibit microbial growth.[6][7] Its results are considered more clinically relevant, as they reflect the integrated effect of both ampicillin and sulbactam on a living system.
-
The High-Performance Liquid Chromatography (HPLC) method is the superior choice for applications requiring high precision, speed, and specificity for the chemical entities. It is ideal for in-process controls, stability studies (where specific degradation products must be monitored), formulation development, and pharmacokinetic analyses.[19][25][26]
Ultimately, the two methods are not mutually exclusive but are complementary. A robust quality control strategy may leverage HPLC for routine, high-throughput testing while employing the microbiological bioassay as the definitive method for stability-indicating studies and final product release to ensure that the chemically quantified drug translates to the expected biological potency.
References
- MIMS Philippines. (n.d.). Sultamicillin: Uses, Dosage, Side Effects and More. MIMS Philippines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- CPT Labs. (n.d.). Antibiotic Potency Testing USP | Testing Method.
- Patsnap Synapse. (2024). What is the mechanism of Sultamicillin Tosylate?
- PharmEasy. (2020). Sultamicillin – Uses, Side Effects, Medicines & FAQs.
- Patsnap Synapse. (2024). What is Sultamicillin Tosylate used for?
- International Journal of Pharmacy and Technology. (2011). Simultaneous Estimation of Ampicillin Sodium and Sulbactam Sodium in Injectable Dosage Form by High Performance Liquid Chromatography.
- USPBPEP. (n.d.). General Chapters: <81> ANTIBIOTICS-MICROBIAL ASSAYS.
- USP. (n.d.). Antibiotics—Microbial Assays.
- USP-NF. (2025). <81> Antibiotics—Microbial Assays.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Consumer Product Testing Company. (n.d.). USP Antibiotic Potency Testing Methods.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (2017). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. PMC.
- PubMed. (2024). Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients.
- PubMed Central. (2024). Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients.
- Chromak Research. (2025). Antibiotic Potency Assays.
- ResearchGate. (2011). Determination of related substances in ampicillin sodium and sulbactam sodium for injection by RP-HPLC gradient elution method.
- National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Asian Journal of Pharmaceutical Analysis. (2012). Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
- ResearchGate. (2021). Using image analysis to determine gentamicin potency by agar diffusion microbiological assay and its measurement uncertainty.
- ResearchGate. (2017). Selection of appropriate analytical tools to determine the potency, microbial bioactivity and antibiotic resistances.
- USP-NF. (2014). Validation of Alternative Methods to Antibiotic Microbial Assays <1223.1>.
- PubMed. (2009). Bioequivalence study of sultamicillin suspensions.
- ResearchGate. (2014). Application of microbiological assay to determine the potency of intravenous antibiotics.
- PubMed Central. (2014). Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics.
- SciSpace. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- IJPRS. (2018). Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
- Bangladesh Journals Online. (2020). Application of microbiological assay to determine the potency of intravenous antibiotics.
- International Journal of Current Pharmaceutical Research. (2018). UV spectrophotometric method development and validation for determination of sultamicillin tosylate in API and pharmaceutical dosage form.
- DergiPark. (2024). Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review.
Sources
- 1. mims.com [mims.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Sultamicillin Tosylate? [synapse.patsnap.com]
- 4. What is Sultamicillin Tosylate used for? [synapse.patsnap.com]
- 5. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspnf.com [uspnf.com]
- 8. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orientjchem.org [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. uspnf.com [uspnf.com]
- 18. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. banglajol.info [banglajol.info]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. Bioequivalence study of sultamicillin suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Sultamicillin Tosylate Dihydrate: Accuracy and Precision in Focus
In the landscape of pharmaceutical quality control, the robustness of analytical methods is paramount. For a compound like Sultamicillin Tosylate Dihydrate, a mutual prodrug of ampicillin and sulbactam, ensuring its identity, purity, and strength through reliable analytical procedures is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, with a specific focus on the critical performance characteristics of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals seeking to select or develop the most appropriate analytical strategy for their needs.
The choice of an analytical method is not merely a procedural step but a decision rooted in understanding the physicochemical properties of the analyte and the intended application of the method. For this compound, both spectrophotometric and chromatographic techniques have been successfully validated. This guide will delve into the nuances of these methods, presenting the experimental data that underpins their reliability.
The Imperative of Accuracy and Precision in Method Validation
Before we explore the specific methods, it is crucial to establish the significance of accuracy and precision. According to the International Council for Harmonisation (ICH) guidelines, which provide a framework for the validation of analytical procedures, these two parameters are fundamental to demonstrating a method's suitability.[1][2]
-
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often expressed as the percent recovery of a known amount of analyte.
-
Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][3] It is usually expressed as the relative standard deviation (%RSD). Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
A method that is both accurate and precise provides a high degree of assurance in the reported results, which is essential for lot release testing, stability studies, and formulation development.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 Column and Acetonitrile/Water Mobile Phase
This widely adopted method offers a balance of simplicity, specificity, and high performance for the analysis of this compound. The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase. The choice of an acetonitrile and water mixture as the mobile phase provides good separation efficiency for the moderately polar Sultamicillin molecule.
Experimental Protocol
The following protocol is a synthesis of a validated method for the determination of this compound[4][5]:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, a quaternary pump, and a data processing unit.
-
Chromatographic Conditions:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution. Further dilute with the mobile phase to achieve a concentration within the linear range (e.g., 10-60 µg/mL)[4][5].
-
Sample Solution Preparation: For a tablet dosage form, weigh and powder a sufficient number of tablets. Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask, dissolve in methanol, sonicate to ensure complete dissolution, and dilute to volume with methanol. Further dilute with the mobile phase to the desired concentration[4].
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for this compound is typically around 6.9 minutes under these conditions[4][5].
Workflow for RP-HPLC Analysis
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sultamicillin Tosylate Dihydrate in a Laboratory Setting
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, including active pharmaceutical ingredients (APIs) like Sultamicillin Tosylate Dihydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Sultamicillin is a mutual prodrug of ampicillin and sulbactam, belonging to the β-lactam class of antibiotics.[1][2] The primary environmental concern with the improper disposal of antibiotics is the potential for the development of antimicrobial resistance.[3] Therefore, the procedures outlined below are designed to not only ensure personnel safety but also to mitigate the environmental impact of this compound through effective inactivation prior to disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
A comprehensive approach to PPE is the first line of defense against accidental exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling potentially hazardous substances.[5][6]
-
Gloves: Wear two pairs of powder-free nitrile gloves.[6][7] Thicker gloves offer better protection.[7] Change gloves regularly, at least every 30-60 minutes, or immediately if they become contaminated or damaged.[7]
-
Eye Protection: Use safety goggles with side-shields.[4] In situations with a risk of splashing, a face shield should also be worn.[8]
-
Protective Clothing: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of aerosols.[8]
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[8][9]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]
Disposal Workflow for this compound
The appropriate disposal method for this compound depends on the nature and quantity of the waste. This section provides protocols for bulk quantities, trace contaminated materials, and spill cleanup. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste, and it is best practice to avoid sewering any pharmaceutical waste to prevent environmental contamination.[10][11]
Caption: Decision workflow for the disposal of this compound.
Disposal of Bulk Quantities
For unused, expired, or waste this compound powder and concentrated solutions, chemical inactivation through alkaline hydrolysis is the recommended first step. This process breaks the β-lactam ring, rendering the antibiotic inactive.[12]
Protocol for Alkaline Hydrolysis:
-
Preparation: In a certified chemical fume hood, prepare a 1M sodium hydroxide (NaOH) solution. Ensure all necessary PPE is worn.
-
Dissolution: Carefully weigh the waste this compound powder. For each gram of sultamicillin, slowly add it to a suitable volume of purified water (e.g., 50-100 mL) in a beaker with constant stirring to dissolve as much as possible.
-
Hydrolysis: While stirring, slowly add the 1M NaOH solution to the sultamicillin suspension until the pH of the solution is between 10 and 12. Sultamicillin hydrolyzes rapidly in neutral to weakly alkaline conditions.[12][13]
-
Reaction Time: Continue stirring the solution at room temperature for at least 2-4 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1M hydrochloric acid (HCl) solution.
-
Final Disposal: The resulting inactivated and neutralized solution should be collected in a clearly labeled hazardous waste container.[14] Arrange for pickup and disposal by a licensed chemical waste contractor.[9] Do not pour the solution down the drain.
Disposal of Trace Contaminated Materials
Items with trace amounts of this compound, such as empty vials, weighing boats, contaminated gloves, gowns, and bench paper, must be disposed of as chemical waste.
Procedure:
-
Segregation: Collect all trace-contaminated solid waste in a dedicated, leak-proof plastic bag or container.[5]
-
Labeling: Clearly label the container as "Hazardous Waste - Contains this compound Residue."
-
Disposal: Dispose of the container through your institution's hazardous waste management program.[15]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as outlined in Section 1.
-
Containment: For a powder spill, gently cover it with a plastic sheet or absorbent pads to prevent dust from becoming airborne. Do not use a dry sweeping method.
-
Cleaning:
-
Carefully collect the spilled material using dampened absorbent pads or a specialized spill kit.[4]
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water, followed by a rinse with 70% ethanol.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Decontamination of Laboratory Equipment
Reusable laboratory equipment, such as glassware and magnetic stir bars, that has come into contact with this compound should be decontaminated before being returned to general use.
Decontamination Procedure:
-
Initial Rinse: Rinse the equipment with water to remove any visible residue.
-
Alkaline Soak: Immerse the equipment in a 1M NaOH solution for at least 2-4 hours to hydrolyze any remaining sultamicillin.
-
Thorough Cleaning: After soaking, wash the equipment with a laboratory-grade detergent and rinse thoroughly with purified water.
-
Final Rinse: A final rinse with 70% ethanol is recommended.
Summary of Key Disposal Information
| Waste Type | Recommended PPE | Primary Disposal Step | Final Disposal Method |
| Bulk Powder/Solution | Double nitrile gloves, safety goggles, face shield, lab gown, respirator (if outside hood) | Chemical inactivation via alkaline hydrolysis (1M NaOH) | Collection in a labeled hazardous waste container for disposal by a licensed contractor.[9] |
| Trace Contaminated Solids | Nitrile gloves, safety goggles, lab gown | Segregation into a dedicated waste container | Disposal through the institutional hazardous waste program.[15] |
| Spill Materials | Double nitrile gloves, safety goggles, face shield, lab gown, respirator | Containment and absorption of the spill | Collection in a labeled hazardous waste container for disposal by a licensed contractor. |
Conclusion
The responsible management of this compound waste is a cornerstone of a safe and sustainable research environment. By adhering to these scientifically-grounded procedures, which emphasize personnel safety through proper PPE and environmental protection through chemical inactivation, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
- Non-Hazardous Waste Pharmaceuticals. Veterinary Compliance Assistance.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Sultamicillin tosilate - Safety D
- EPA Issues New Waste Rules for Hospitals, Medical Clinics and Pharmacies. JD Supra.
- This compound Safety D
- Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. INGENIUM.
- Studies on sultamicillin hydrolysis. PubMed.
- Sultamicillin tosylate Safety D
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Sultamicillin tosyl
- SAFETY DATA SHEET - Sultamicillin Tosylate Dihydr
- Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks.
- OSHA Training: Essential PPE Rules for Healthcare Staff. Gamma Compliance Solutions.
- Personal Protective Equipment.
- SULTAMICILLIN (UNASYN). Pfizer.
- Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.
- Process and intermediates for sultamicillin and analogs.
- (PDF) Studies on sultamicillin hydrolysis.
- Antibiotic Disposal. Society of Infectious Diseases Pharmacists.
- SULTAMICILLIN (UNASYN).
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. SciSpace.
- SULTAMICILLIN (UNASYN).
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. SIDP - Antibiotic Disposal [sidp.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA Training: Essential PPE Rules for Healthcare Staff [gammacompliance.com]
- 7. pppmag.com [pppmag.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. wastemedic.com [wastemedic.com]
- 11. cda.org [cda.org]
- 12. [Studies on sultamicillin hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of Sultamicillin Tosylate Dihydrate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sultamicillin tosylate dihydrate. By moving beyond a simple checklist, this document delves into the causality behind each procedural step and personal protective equipment (PPE) recommendation, fostering a culture of safety and scientific integrity.
Sultamicillin is a mutual prodrug of ampicillin and sulbactam. As a member of the β-lactam class of antibiotics, its primary occupational hazard is the potential for respiratory and skin sensitization. Repeated exposure, even at low levels, can lead to allergic reactions. Therefore, a comprehensive understanding and strict adherence to safety protocols are crucial.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is necessary. The primary hazards are inhalation of the powdered form and skin or eye contact.
Engineering Controls are the most effective way to minimize exposure. All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent the generation of dust and aerosols.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection is based on the potential routes of exposure and the sensitizing nature of the compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (compliant with ASTM D6978 standard) | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[1] |
| Eye Protection | Chemical splash goggles with indirect venting (compliant with ANSI Z87.1 standards) | Protects eyes from dust particles and accidental splashes of solutions.[2][3] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the powder outside of a containment hood to prevent inhalation of sensitizing dust particles.[4][5] |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Protects personal clothing and skin from contamination. Disposable coats prevent the carry-over of contaminants.[6][7][8][9] |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the laboratory. |
Procedural Guidance for Safe Handling
A step-by-step approach to handling this compound minimizes the risk of exposure.
Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Don initial PPE: a lab coat and a single pair of nitrile gloves.
-
Transport the package to the designated storage area.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and moisture, as recommended by the supplier.
Weighing and Solution Preparation (in a Chemical Fume Hood)
This workflow is critical for preventing the aerosolization of the powdered compound.
Caption: Workflow for weighing and preparing solutions of this compound.
Step-by-Step Protocol:
-
Don Full PPE: Before approaching the fume hood, put on a lab coat, double nitrile gloves, chemical splash goggles, and an N95 respirator.
-
Prepare Work Area: Place a disposable absorbent pad on the work surface of the fume hood.
-
Weigh Compound: Use a tared weigh boat or paper. Handle the container with the compound carefully to avoid generating dust.
-
Prepare Solution: Add the solvent to the vessel first, then slowly add the weighed powder to the solvent to minimize dust formation. This compound is freely soluble in methanol and acetonitrile and very slightly soluble in water.[4]
-
Decontaminate Surfaces: After solution preparation, wipe down the balance, spatula, and work surface with a suitable decontamination solution (see Section 4).
-
Dispose of Waste: All disposable items (gloves, weigh paper, absorbent pads) are considered contaminated waste and must be disposed of according to the disposal plan (see Section 4).
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination, starting with the outer gloves.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spills and waste disposal is essential.
Spill Cleanup
For a Powder Spill:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Full PPE: Including respiratory protection.
-
Cover the Spill: Gently cover the powder with absorbent pads.
-
Wet the Absorbent Material: Carefully apply water to the pads to dissolve the powder without creating aerosols.[10][11][12][13]
-
Clean the Area: Use the wetted absorbent material to clean the area, working from the outside in.
-
Decontaminate: Clean the spill area with a 1 M sodium hydroxide solution, followed by a thorough rinse with water.[14]
-
Dispose: All cleanup materials are to be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Solid Waste: Collect all contaminated solid waste (gloves, absorbent pads, etc.) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be deactivated before disposal. The β-lactam ring can be hydrolyzed and inactivated by treating the solution with a 1 M sodium hydroxide solution.[14] After deactivation, the solution should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing occupational health risks and ensuring a safe and productive laboratory environment.
References
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Cleaning up spills. MyHealth Alberta.
- A Complete Guide on Best Ways to Select and Use Laboratory Coats. DR Instruments. 2023-12-22.
- A Complete Guide on Best Ways to Select and Use Laboratory Coats. Textile Rental Services Association of America (TRSA). 2021-02-10.
- Lab Coat Use, Selection and Cleaning. LSU Health New Orleans.
- Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational & Environmental Safety Office.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health and Human Services. 2006-12-06.
- Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety.
- Analytical Method Development and Validation for this compound in Bulk and Pharmaceutical Dosage Forms by RP-. SciSpace.
- Sultamicillin Tosilate / Official Monographs for Part I. National Institute of Health Sciences.
- Safeguarding Your Eyes: Understanding the Different Types of Safety Goggles. UOOSD. 2024-12-23.
- Hazardous Drugs Spill Clean Up. University of British Columbia Safety & Risk Services. 2025-09-03.
- An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. 2006-09.
- An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. 2025-08-05.
- Guidance for the Selection of Laboratory Coats. National Institutes of Health Office of Research Services.
- Beta-Lactam Decontamination Services. Ecosense.
- Polymer Safety Eye Protection Goggles Anti Droplet Anti Laser Safety Glasses. future tech limited.
- Hazardous drug spill kit training. YouTube. 2023-08-04.
- Splash Goggles. University of California, Santa Cruz.
- Chemical Splash Goggles. Sirchie.
- OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- Respiratory Protection Guidance for Hazardous Drug Handling. 3M.
- Respiratory Protection in Chemical Product Labels and Safety Data Sheets. American Chemistry Council.
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Alabama in Huntsville.
- NIOSH Guide to the Selection & Use of Particulate Respirators. CDC.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. eclipse23.com [eclipse23.com]
- 3. homesciencetools.com [homesciencetools.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. drinstruments.com [drinstruments.com]
- 7. uniquesafetysupplies.com [uniquesafetysupplies.com]
- 8. jk-sci.com [jk-sci.com]
- 9. LSU Health New Orleans [lsuhsc.edu]
- 10. Cleaning up spills [myhealth.alberta.ca]
- 11. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
